Calicheamicin
Description
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Properties
Molecular Formula |
C55H74IN3O21S4 |
|---|---|
Molecular Weight |
1368.4 g/mol |
IUPAC Name |
S-[6-[[(6R)-5-[(2S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/t26?,27?,28?,30?,31?,33?,34?,35-,36?,40?,42?,43?,44?,47?,48?,50?,52?,53-,55-/m0/s1 |
InChI Key |
HXCHCVDVKSCDHU-PRJBVBBESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Intricate Unraveling of a Molecular Warhead: A Technical Guide to the Structure Elucidation of Calicheamicin γ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin (B1180863) γ1, a potent member of the enediyne class of antitumor antibiotics, has captivated the scientific community since its isolation from the bacterium Micromonospora echinospora.[1] Its remarkable biological activity, stemming from its ability to induce double-stranded DNA cleavage, has led to its use as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. The intricate and novel molecular architecture of this compound γ1 presented a formidable challenge to chemists, and its structure elucidation is a landmark case study in the power of combined spectroscopic and chemical methods. This technical guide provides an in-depth exploration of the core experimental and logical framework that led to the definitive structural assignment of this complex natural product.
Core Structural Features
The structure of this compound γ1 is characterized by three key domains:
-
The Aglycone (Calicheamicinone): This core unit contains the biologically active bicyclo[7.3.1]tridec-9-ene-2,6-diyne system, the "warhead" responsible for DNA damage. It also features a unique methyl trisulfide group that acts as a trigger for the activation cascade.
-
The Aryltetrasaccharide Chain: A complex oligosaccharide moiety responsible for the sequence-specific recognition and binding of this compound γ1 to the minor groove of DNA.[1]
-
The Linkage: The aglycone and the aryltetrasaccharide are connected through a hydroxylamine (B1172632) glycosidic bond.
The Strategic Approach to Structure Elucidation
The determination of the complete structure of this compound γ1 was a stepwise process involving a combination of chemical degradation to break the molecule into manageable fragments, followed by intensive spectroscopic analysis of the intact molecule and its constituent parts.
Experimental Protocols
Isolation and Purification of this compound γ1
The initial step in the structure elucidation process is the isolation and purification of this compound γ1 from the fermentation broth of Micromonospora echinospora ssp. calichensis.[2]
1. Fermentation:
-
A vegetative mycelial suspension of M. echinospora is grown in a seed medium.
-
The culture is then transferred to a larger fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and mineral salts. For iodinated versions like γ1, potassium iodide is added to the medium.
-
Fermentation is carried out at 28-30°C with controlled pH (around 7.0) and aeration for 7-10 days.
2. Extraction:
-
The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
The organic phase containing the calicheamicins is separated and concentrated under reduced pressure.
3. Purification:
-
Selective Precipitation: The crude extract is treated with a non-polar solvent like hexane (B92381) to precipitate the this compound complex.
-
Normal-Phase Chromatography: The precipitate is subjected to column chromatography on silica (B1680970) gel using a solvent gradient (e.g., dichloromethane-methanol) to separate different this compound classes.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Final purification of individual isomers like this compound γ1 is achieved using a C18 column with a gradient of acetonitrile (B52724) and water.[2]
Chemical Degradation Studies
1. Methanolysis:
-
Objective: To cleave the glycosidic bonds of the oligosaccharide chain to identify the individual sugar components.
-
Protocol:
-
N-acetylthis compound γ1 is dissolved in anhydrous methanol (B129727).
-
Anhydrous HCl in methanol (e.g., 0.5 M) is added.
-
The mixture is stirred at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction by TLC.
-
The reaction is neutralized (e.g., with silver carbonate) and filtered.
-
The filtrate is concentrated, and the resulting sugar methyl glycosides are separated by chromatography.
-
2. Acid and Base Hydrolysis:
-
Objective: To cleave the ester and other labile bonds to isolate larger fragments of the molecule, such as the aglycone and parts of the oligosaccharide.
-
Acid Hydrolysis Protocol (General): [3]
-
This compound γ1 is dissolved in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like THF or methanol).
-
A dilute strong acid (e.g., 0.1 M HCl or H₂SO₄) is added.
-
The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period.
-
The reaction is monitored by HPLC.
-
Upon completion, the reaction mixture is neutralized and the products are extracted with an organic solvent.
-
The degradation products are purified by chromatography.
-
-
Base Hydrolysis (Saponification) Protocol (General): [4]
-
This compound γ1 is dissolved in a mixture of an organic solvent (e.g., THF) and water.
-
An aqueous solution of a base (e.g., LiOH or NaOH) is added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
The reaction mixture is acidified with a dilute strong acid to protonate the resulting carboxylates.
-
The products are extracted with an organic solvent and purified by chromatography.
-
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the cornerstone for elucidating the connectivity and stereochemistry of the complex carbon skeleton and the oligosaccharide chain. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments were crucial.
Experimental Parameters (Typical):
-
Spectrometer: 400 or 500 MHz Bruker Avance spectrometer.[5]
-
Solvents: Deuterated solvents such as CDCl₃, CD₃OD, or DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: Standard pulse sequences for 1D and 2D experiments.
¹H and ¹³C NMR Data: While a complete, publicly available tabulated dataset of all chemical shifts and coupling constants for this compound γ1 is not readily found, the literature indicates that the structures of various this compound derivatives were confirmed by correlating their NMR data with that of this compound γ1.[6] The following table represents the type of data that would be generated.
Table 1: Representative ¹H and ¹³C NMR Data for Key Fragments of this compound γ1
| Fragment | Proton/Carbon | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| Aglycone | Olefinic protons | 5.5 - 6.5 (m) | 120 - 140 |
| Allylic protons | 2.5 - 3.5 (m) | 30 - 50 | |
| Methyl trisulfide protons | ~2.4 (s) | ~25 | |
| Oligosaccharide | Anomeric protons | 4.5 - 5.5 (d) | 95 - 105 |
| Sugar ring protons | 3.0 - 4.5 (m) | 60 - 85 | |
| Methyl groups | 1.0 - 1.5 (d) | 15 - 20 | |
| Aromatic Ring | Aromatic protons | 6.5 - 7.5 (s) | 110 - 150 |
Mass Spectrometry (MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight of this compound γ1 and its degradation products, providing crucial information about their elemental composition.
Experimental Parameters (Typical):
-
Ionization Mode: Fast Atom Bombardment (FAB)
-
Matrix: A non-volatile liquid matrix such as glycerol (B35011) or 3-nitrobenzyl alcohol is used to dissolve the sample and facilitate ionization.
-
Analysis: High-resolution mass analysis to determine accurate mass and elemental composition.
Fragmentation Analysis: The fragmentation pattern in the FAB-MS spectrum provides valuable structural information. Key fragmentation pathways would involve the cleavage of glycosidic bonds and losses of small molecules from the aglycone.
Table 2: Expected FAB-MS Fragmentation Data for this compound γ1
| m/z (Observed) | Ion Formula | Assignment |
| [M+H]⁺ | [C₅₅H₇₅IN₃O₂₁S₄]⁺ | Protonated molecular ion |
| [M-Sugar E+H]⁺ | ... | Loss of the terminal sugar unit |
| [M-Sugar D-E+H]⁺ | ... | Loss of two sugar units |
| [Aglycone+H]⁺ | [C₁₈H₁₈NO₅S₃]⁺ | Protonated calicheamicinone |
X-ray Crystallography
Single-crystal X-ray crystallography provided the definitive and unambiguous structural proof for a key degradation product, which was essential for confirming the stereochemistry and connectivity of a significant portion of the oligosaccharide chain. A degradation product with the molecular formula C₃₆H₄₀INO₁₃S₂ was successfully crystallized and its structure determined.[6] This experiment was pivotal in establishing the structure of the A and B rings and their N-O glycosidic linkage.
Crystallographic Data (Illustrative): The following table illustrates the type of data that would be obtained from an X-ray crystallographic analysis.
Table 3: Illustrative X-ray Crystallographic Data for a this compound γ1 Degradation Product
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | Value |
| Z | 4 |
| R-factor | Value |
Logical Deduction and Structure Assembly
The elucidation of the final structure of this compound γ1 was a process of piecing together the structural information obtained from the various degradation products and the intact molecule.
Conclusion
The structure elucidation of this compound γ1 stands as a testament to the power of a multi-faceted analytical approach. Through a carefully orchestrated series of chemical degradations, the complex molecule was dissected into smaller, more manageable fragments. The application of advanced spectroscopic techniques, particularly high-field NMR and mass spectrometry, provided the necessary data to piece together the intricate connectivity and stereochemistry of these fragments. The pivotal use of single-crystal X-ray crystallography on a key degradation product provided an unassailable anchor point for the structural assignment of the oligosaccharide. This comprehensive and rigorous process not only unveiled the remarkable structure of a potent natural product but also paved the way for its development into a life-saving therapeutic agent. The methodologies and logical strategies employed in this endeavor continue to serve as a valuable guide for the structural determination of complex natural products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Calicheamicins, a novel family of antitumor antibiotics. 3. Isolation, purification and characterization of calicheamicins beta 1Br, gamma 1Br, alpha 2I, alpha 3I, beta 1I, gamma 1I and delta 1I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Bergman Cyclization of Enediyne Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bergman cyclization is a fascinating and powerful pericyclic reaction that converts a (Z)-enediyne into a highly reactive p-benzyne biradical. This transformation lies at the heart of the potent antitumor activity of a class of natural products known as enediyne antibiotics. The generated biradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and ultimately, cell death. This technical guide provides a comprehensive overview of the Bergman cyclization, detailing its core mechanism, the factors that influence its kinetics, and its critical role in the design and development of novel anticancer therapeutics. Detailed experimental protocols for studying the cyclization and its biological consequences are provided, along with a compilation of quantitative data to aid in comparative analysis.
The Core Mechanism of Bergman Cyclization
The Bergman cyclization, first described by Robert G. Bergman in 1972, is a thermally or photochemically induced cycloaromatization reaction.[1] The fundamental process involves the conversion of a (Z)-hexa-3-ene-1,5-diyne scaffold into a 1,4-didehydrobenzene (p-benzyne) biradical. This highly reactive intermediate can then abstract hydrogen atoms from a suitable donor, such as 1,4-cyclohexadiene (B1204751), to form a stable benzene (B151609) ring.[1]
The reaction proceeds through a concerted, high-energy transition state. Most acyclic enediynes require high temperatures, typically around 200°C, to overcome the activation energy barrier for cyclization.[1] However, the incorporation of the enediyne moiety into a strained cyclic system, as seen in natural products like calicheamicin, can dramatically lower this barrier, allowing the reaction to proceed at physiological temperatures.[1]
Factors Influencing Cyclization Kinetics
The rate of the Bergman cyclization is highly sensitive to several structural and environmental factors. Understanding these factors is crucial for the design of enediyne-based drugs with controlled reactivity.
-
Distance between Acetylenic Carbons (cd-distance): The proximity of the two acetylenic carbons that form the new sigma bond in the p-benzyne ring is a critical determinant of the reaction rate. A smaller distance generally leads to a lower activation barrier. For cyclization to occur at room temperature, a cd-distance of approximately 3.2–3.3 Å has been suggested as a key threshold.[2]
-
Ring Strain: In cyclic enediynes, the strain of the ring system plays a major role. Ten-membered rings, like that in this compound, are sufficiently strained to undergo cyclization at physiological temperatures (37°C), whereas larger, less strained eleven-membered rings are generally stable at ambient temperature.[3] The relief of ring strain in the transition state contributes to lowering the activation energy.[1]
-
Substituent Effects: The electronic nature of substituents on the enediyne core can influence the cyclization barrier. Electron-withdrawing groups can lower the activation energy.[4]
-
Hybridization of Adjacent Atoms: The state of hybridization of atoms adjacent to the enediyne moiety can also affect the reaction rate.
Table 1: Quantitative Data for Bergman Cyclization of Selected Enediyne Compounds
| Enediyne Compound | Cycloaromatization Temperature (°C) | Activation Energy (kcal/mol) | Half-life (t½) |
| (Z)-Hexa-3-ene-1,5-diyne | ~200[1] | 28.8[5][6] | - |
| Benzannulated Cyclodeca-3,7-diene-1,5-diyne | 0[3] | - | - |
| Ten-membered ring enediyne (from Wolff rearrangement) | 36[3] | - | 5 hours[3] |
| This compound γ1I (activated) | 37 (physiological)[1] | 19.3 ± 0.2[7] | - |
| Model of this compound (-(CH2)4- linker) | - | 33.0[8] | - |
| Model of this compound (sp2 centers in linker) | - | 42.5[8] | - |
| Full this compound model (folded) | - | 40.1[8] | - |
| Full this compound model (linear, DNA-bound geometry) | - | 38.6[8] | - |
Note: Activation energies and half-lives are highly dependent on the specific reaction conditions and the method of measurement.
Role in Anticancer Drug Development
The profound cytotoxicity of natural enediyne antibiotics, such as this compound, esperamicin, and neocarzinostatin (B611948), is a direct consequence of the Bergman cyclization.[1] These molecules are essentially prodrugs that, upon activation, undergo cycloaromatization to generate the DNA-damaging p-benzyne biradical.
Mechanism of DNA Damage
The mechanism of action of enediyne-based anticancer agents can be summarized in the following steps:
-
Delivery and Activation: The enediyne drug is delivered to the target cell. A specific triggering event, often a nucleophilic attack on a part of the molecule, initiates a cascade of reactions that brings the acetylenic arms of the enediyne into close proximity, facilitating the Bergman cyclization.[1]
-
Bergman Cyclization: The enediyne core undergoes cycloaromatization to form the highly reactive p-benzyne biradical.
-
Hydrogen Abstraction from DNA: The biradical, positioned in the minor groove of the DNA, abstracts hydrogen atoms from the deoxyribose backbone. This can occur at the C-1', C-4', or C-5' positions.
-
DNA Strand Scission: The resulting sugar radicals can then react with molecular oxygen, leading to a series of reactions that culminate in the cleavage of the DNA backbone, causing single-strand and double-strand breaks.[1] Double-strand breaks are particularly cytotoxic and difficult for the cell to repair.
Cellular Response to Enediyne-Induced DNA Damage
The extensive DNA damage, particularly double-strand breaks, induced by enediynes triggers a robust cellular response. This involves the activation of complex signaling pathways aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis). Key components of this response include:
-
DNA Damage Sensors: Proteins like the MRN complex (Mre11-Rad50-Nbs1) recognize the DNA breaks.
-
Transducer Kinases: ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated and phosphorylate a cascade of downstream targets.
-
Effector Proteins: These proteins mediate cell cycle arrest (e.g., p53, Chk1, Chk2) to allow time for repair, or they initiate apoptosis (e.g., caspases).
-
Replication Protein A (RPA) Hyperphosphorylation: Treatment of cells with enediynes like C-1027 and neocarzinostatin induces hyperphosphorylation of the RPA32 subunit of Replication Protein A and increases its retention in the nucleus.[9] This is indicative of a cellular response to the DNA damage.[9]
Experimental Protocols
Synthesis of a Model Enediyne: (Z)-1,2-diethynyl-1,2-dihydronaphthalene
This protocol describes a representative synthesis of a dihydronaphthalene-based enediyne, which can serve as a model compound for studying the Bergman cyclization. The synthesis generally involves the reaction of a hydrazine (B178648) derivative with isothiocyanates followed by cyclization and further modifications.[10] A general multi-step synthesis might proceed as follows, with specific reagents and conditions varying based on the desired final product:
-
Starting Material: Begin with a suitable precursor like 6-methoxy-1-tetralone.
-
Hydrazine Derivative Formation: React the starting ketone with hydrazine to form the corresponding hydrazine derivative.
-
Thiosemicarbazide (B42300) Synthesis: React the hydrazine derivative with an appropriate aryl isothiocyanate to yield a thiosemicarbazide.
-
Thiazolidinone Ring Formation: Cyclize the thiosemicarbazide with a reagent like ethyl chloroacetate (B1199739) to form a thiazolidinone ring.
-
Introduction of Acetylenic Moieties: The diethynyl functionality can be introduced through various coupling reactions, such as the Sonogashira coupling, with protected acetylene (B1199291) derivatives.
-
Deprotection and Isomerization: Subsequent deprotection and, if necessary, isomerization to the (Z)-isomer yields the final enediyne compound.
Note: Detailed synthetic procedures for specific dihydronaphthalene derivatives can be found in the chemical literature.[10][11][12][13][14]
Kinetic Analysis of Bergman Cyclization by Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the onset temperature and enthalpy of the Bergman cyclization. However, it's important to note that for some enediynes, DSC may not be a reliable indicator of reactivity due to side reactions.[4]
Protocol:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the enediyne compound into an aluminum DSC pan. If studying the effect of a hydrogen donor, a solution of the enediyne in a high-boiling solvent containing a known concentration of the donor (e.g., 1,4-cyclohexadiene) can be used.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow as a function of temperature. The Bergman cyclization will appear as an exothermic peak.
-
Data Analysis: Determine the onset temperature of the exotherm, which corresponds to the temperature at which the cyclization begins at a significant rate under the experimental conditions. The area under the peak is proportional to the enthalpy of the reaction. For more detailed kinetic analysis, methods like the Borchardt and Daniels approach can be applied to the DSC data to estimate activation energy and reaction order, though this should be done with caution.[15]
Monitoring Bergman Cyclization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the progress of the Bergman cyclization in solution by following the disappearance of reactant signals and the appearance of product signals over time.
Protocol:
-
Sample Preparation: Prepare a solution of the enediyne compound in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆) in an NMR tube. Add a known excess of a hydrogen donor (e.g., 1,4-cyclohexadiene).
-
Initial Spectrum: Acquire a ¹H NMR spectrum at a temperature where the cyclization is slow or does not occur to serve as the t=0 reference.
-
Reaction Monitoring: Place the NMR tube in a pre-heated oil bath or the NMR spectrometer's variable temperature unit set to the desired reaction temperature.
-
Time-course Spectra: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a specific proton on the starting enediyne and a proton on the aromatic product. Plot the concentration of the reactant versus time. The data can be fitted to an appropriate rate law (often first-order) to determine the rate constant (k) for the cyclization at that temperature. By performing the experiment at several different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot (ln(k) vs. 1/T).
Trapping the p-Benzyne Biradical
The highly reactive p-benzyne biradical can be "trapped" by various reagents to provide evidence for its formation.
Protocol using 1,4-Cyclohexadiene:
-
Reaction Setup: Dissolve the enediyne compound in a solvent (e.g., benzene, toluene) containing a large excess of 1,4-cyclohexadiene.
-
Induce Cyclization: Heat the reaction mixture to the appropriate temperature to induce the Bergman cyclization.
-
Product Isolation: After the reaction is complete (as monitored by TLC or NMR), cool the mixture and remove the solvent under reduced pressure.
-
Product Characterization: Purify the residue by column chromatography to isolate the aromatic product formed from the trapping of the p-benzyne biradical. Characterize the product by NMR, mass spectrometry, and other appropriate analytical techniques to confirm its structure. The 1,4-cyclohexadiene is converted to benzene in the process.
DNA Cleavage Assay
This assay is used to assess the ability of an enediyne compound to induce DNA strand breaks.
Protocol using Agarose (B213101) Gel Electrophoresis:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the enediyne compound at various concentrations, and a suitable buffer (e.g., Tris-HCl, pH 7.5). If the enediyne requires activation, include the necessary activating agent (e.g., a thiol like dithiothreitol).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the different forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide, SYBR Safe) and visualize the DNA bands under UV light.
-
Analysis: The supercoiled form (undamaged) will migrate fastest, followed by the nicked circular form (single-strand break), and then the linear form (double-strand break). The extent of DNA cleavage can be quantified by measuring the intensity of each band.
Conclusion
The Bergman cyclization is a cornerstone of enediyne chemistry with profound implications for the development of potent anticancer agents. Its mechanism, driven by the formation of a highly reactive p-benzyne biradical, provides a powerful tool for inducing targeted DNA damage. A thorough understanding of the factors governing the kinetics of this reaction is paramount for designing new enediyne-based therapeutics with enhanced efficacy and selectivity. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricacies of the Bergman cyclization and its biological consequences, paving the way for the next generation of enediyne-inspired cancer therapies.
References
- 1. Bergman Cyclization [organic-chemistry.org]
- 2. (Hetero)aromatics from dienynes, enediynes and enyne–allenes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00128A [pubs.rsc.org]
- 3. Triggering of the Bergman Cyclization by Photochemical Ring Contraction. Facile Cycloaromatization of Benzannulated Cyclodeca-3,7-diene-1,5-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. roaldhoffmann.com [roaldhoffmann.com]
- 7. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the Masamune-Bergman reaction. Part 3: The transition state for this compound models. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. The cellular response to DNA damage induced by the enediynes C-1027 and neocarzinostatin includes hyperphosphorylation and increased nuclear retention of replication protein a (RPA) and trans inhibition of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2-DIHYDRONAPHTHALENE synthesis - chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tainstruments.com [tainstruments.com]
An In-depth Technical Guide to Calicheamicin Biosynthesis and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calicheamicins are a class of potent enediyne antitumor antibiotics produced by the bacterium Micromonospora echinospora. Their remarkable cytotoxicity, stemming from the ability to induce double-stranded DNA breaks, has made them a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] This technical guide provides a comprehensive overview of the calicheamicin (B1180863) biosynthetic pathway, an analysis of its corresponding gene cluster, and detailed experimental protocols relevant to the study and manipulation of this complex natural product.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a Type I iterative polyketide synthase (PKS) for the formation of the enediyne core, followed by a series of tailoring reactions, including glycosylation by several specific glycosyltransferases.
Enediyne Core Biosynthesis
The formation of the characteristic enediyne core of this compound is initiated by a highly reducing iterative Type I polyketide synthase (PKS) encoded by the calE8 gene.[2] This enzyme utilizes acetyl-CoA as a starter unit and performs seven successive extensions with malonyl-CoA. Each cycle of extension is followed by ketoreduction and dehydration, ultimately leading to the formation of a 15-carbon polyene intermediate.[2] This polyene then undergoes a series of complex, yet to be fully elucidated, tailoring reactions catalyzed by other enzymes to yield the mature enediyne core.
Aryltetrasaccharide Moiety Biosynthesis and Attachment
The aryltetrasaccharide moiety is crucial for the sequence-specific binding of this compound to the minor groove of DNA. This complex glycan is assembled from four unusual sugar units and an orsellinic acid-derived aromatic core. The biosynthesis of these sugar precursors and their subsequent attachment to the enediyne aglycone is a key part of the overall pathway.
The attachment of the sugar moieties is catalyzed by a series of four glycosyltransferases: CalG1, CalG2, CalG3, and CalG4.[2] The proposed sequence of glycosylation starts with the attachment of a hydroxylaminosugar by CalG3, followed by the addition of a thiosugar by CalG2. The final two sugars are attached by CalG1 and CalG4, although the precise order of their action is still under investigation.[2]
Self-Resistance Mechanism
To protect itself from the potent DNA-damaging effects of its own product, Micromonospora echinospora employs a unique "self-sacrifice" resistance mechanism.[2] This involves the CalC protein, which is encoded within the biosynthetic gene cluster. CalC specifically binds to this compound and is subsequently cleaved by it, effectively neutralizing the toxic molecule and preventing it from damaging the producer's own DNA.[2]
This compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound biosynthesis is located on a large, contiguous DNA region in Micromonospora echinospora. The entire gene cluster is accessible via the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0000033 .[3][4] The cluster spans approximately 90.4 kb and contains 74 predicted genes.[3][4]
Organization of the Gene Cluster
The this compound BGC contains genes encoding the core biosynthetic enzymes, tailoring enzymes, regulatory proteins, and resistance mechanisms. A summary of the key genes and their putative functions is provided in the table below.
| Gene | Putative Function |
| calE8 | Iterative Type I Polyketide Synthase (Enediyne core biosynthesis) |
| calG1 | Glycosyltransferase |
| calG2 | Glycosyltransferase |
| calG3 | Glycosyltransferase |
| calG4 | Glycosyltransferase |
| calO6 | Orsellinate C2-O-Methyltransferase |
| calO2 | Putative Orsellinic Acid P450 Oxidase |
| calC | Self-sacrifice resistance protein |
A comprehensive list of all genes in the BGC0000033 cluster can be found on the MIBiG database.
Quantitative Data
Fermentation and Production Yields
The production of this compound is typically carried out through submerged fermentation of Micromonospora echinospora. Optimizing fermentation parameters is crucial for maximizing yields. While absolute production titers can vary significantly between different strains and fermentation conditions, several strategies have been shown to improve yields.
| Parameter | Condition/Strategy | Reported Effect on Yield |
| Producing Strain | Micromonospora echinospora | Wild-type yields are often low. |
| Strain Improvement | Mutagenesis (e.g., Atmospheric Pressure Plasma Jet) | A mutant strain, M. echinospora HF 4-19, showed a 3.3-fold increase in production.[5] |
| In-situ Product Removal | Addition of macroporous adsorbent resins (e.g., 3% w/v) | Significantly increases yield by mitigating product feedback inhibition and degradation.[5] |
Table 1: Strategies for Enhancing this compound Production.
Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Parameter | Typical Unit |
| CalE8 (PKS) | Acetyl-CoA, Malonyl-CoA | kcat | min-1 |
| Km (for each substrate) | µM | ||
| CalG1-G4 (Glycosyltransferases) | TDP-sugar donor, Acceptor aglycone | kcat | min-1 |
| Km (for each substrate) | µM |
Table 2: Typical Enzyme Kinetic Parameters for this compound Biosynthetic Enzymes.
Experimental Protocols
Fermentation of Micromonospora echinospora
This protocol is a composite based on published methods for the production of this compound.
4.1.1. Media Composition
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| N-Z Amine | 5.0 |
| Yeast Extract | 5.0 |
| CaCO₃ | 1.0 |
| Macroporous Adsorption Resin | 30.0 |
Table 3: Exemplary Fermentation Medium for this compound Production.[6]
4.1.2. Inoculum Development
-
Maintain Micromonospora echinospora on a suitable agar (B569324) slant medium (e.g., ISP2 medium) at 28 ± 2 °C for 10-14 days until mature spores are formed.[1]
-
Inoculate a seed culture medium with a loopful of spores.
-
Incubate the seed culture in a shake flask at 200-250 rpm and 28 ± 2 °C for 36-48 hours.[1]
4.1.3. Fermentation
-
Prepare the fermentation medium as detailed in Table 3 and sterilize by autoclaving at 121 °C for 20 minutes.[6]
-
After cooling, inoculate the production medium with the seed culture.
-
Incubate the flasks in a rotary shaker at the appropriate temperature and agitation speed for 8-10 days.[1]
4.1.4. Extraction and Purification
-
At the end of the fermentation, adjust the pH of the whole fermentation broth to 4.0 and extract with an equal volume of ethyl acetate (B1210297).[6]
-
Agitate the mixture vigorously.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the upper organic phase containing the this compound.
-
Remove the ethyl acetate under reduced pressure to yield a crude extract.[1]
-
The crude extract can then be subjected to further purification by chromatographic techniques.
Gene Disruption of the calE8 PKS
This protocol is essential for confirming the role of the CalE8 PKS in enediyne core biosynthesis.
-
Construct the Gene Disruption Vector:
-
Clone a 3.3-kb internal fragment of the calE8 gene into a suitable vector, such as pOJ260, containing a selectable marker (e.g., apramycin (B1230331) resistance).[2][7]
-
-
Protoplast Transformation:
-
Introduce the disruption vector into M. echinospora protoplasts.
-
-
Selection of Mutants:
-
Select transformants on media containing the appropriate antibiotic.
-
-
Verification of Gene Disruption:
-
Confirm successful homologous recombination by Southern blot analysis of genomic DNA from the mutants.[2]
-
-
Phenotypic Analysis:
Heterologous Expression and Purification of Glycosyltransferases (e.g., CalG2 and CalG3)
This protocol allows for the in vitro characterization of the glycosyltransferases.
-
Cloning:
-
Amplify the calG2 and calG3 genes from M. echinospora genomic DNA.
-
Clone the amplified genes into a suitable expression vector (e.g., pET vector) with an N-terminal His-tag.
-
-
Expression:
-
Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG.
-
Incubate for an additional 16-24 hours at a lower temperature (e.g., 16-18 °C).
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged proteins from the soluble fraction using nickel-affinity chromatography.
-
Wash the column with wash buffer containing a low concentration of imidazole.
-
Elute the protein with elution buffer containing a high concentration of imidazole.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the purified glycosyltransferase, the acceptor substrate (a this compound intermediate), the donor TDP-sugar, and a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30 °C).
-
Quench the reaction and analyze the products by reverse-phase HPLC to monitor the formation of the glycosylated product.
-
Confirm the identity of the product by LC-MS analysis.
-
HPLC Analysis of this compound
This is a general protocol for the analysis of this compound from fermentation broth.
-
Sample Preparation:
-
Extract the whole fermentation broth with an equal volume of ethyl acetate by vigorous shaking.[5]
-
Separate the organic phase by centrifugation.
-
Evaporate the ethyl acetate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.[5]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at an appropriate wavelength.
-
Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples.
-
Visualizations
Caption: Overview of the this compound Biosynthesis Pathway.
Caption: Experimental Workflows for this compound Research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BGC0000033 [mibig.secondarymetabolites.org]
- 4. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Isolation and Culture of Calicheamicin-Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for isolating, culturing, and handling calicheamicin-producing organisms, primarily focusing on the well-documented producer, Micromonospora echinospora. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes essential visualizations of key pathways and workflows to aid researchers in the successful cultivation of these microorganisms for the production of the potent antitumor antibiotic, This compound (B1180863).
Isolation of Micromonospora echinospora from Soil
The primary source of this compound is the Gram-positive bacterium Micromonospora echinospora subsp. calichensis, originally isolated from a chalky soil sample, or "caliche," in Kerrville, Texas.[1][2] Isolating these actinomycetes from their natural soil environment requires selective techniques to inhibit the growth of more common bacteria and fungi.
Experimental Protocol: Selective Isolation from Soil
-
Sample Preparation:
-
Collect soil samples, preferably from dry, alkaline environments such as caliche pits.
-
Air-dry the soil sample at room temperature for 5-7 days to reduce the population of vegetative bacterial cells.
-
-
Pre-treatment:
-
Serial Dilution:
-
Perform a serial dilution of the pre-treated soil suspension in sterile distilled water down to 10-4.
-
-
Plating:
-
Spread 100 µL of each dilution onto selective agar (B569324) plates. A recommended selective medium contains tunicamycin (B1663573) to inhibit the growth of other bacteria.[3]
-
Alternatively, humic acid-vitamin (HV) agar can be used as a basal isolation medium.[4]
-
-
Incubation:
-
Incubate the plates at 28°C for 3-4 weeks.
-
-
Colony Selection and Purification:
-
Identify colonies with the characteristic appearance of Micromonospora (small, tough, and often pigmented, lacking aerial mycelia).
-
Subculture selected colonies onto a suitable maintenance medium, such as ISP2 agar, to obtain pure cultures.[1]
-
Culture and Fermentation for this compound Production
Optimized fermentation is critical for maximizing the yield of this compound. This process involves a seed culture stage to generate sufficient biomass, followed by a production phase in a specialized fermentation medium.
Data Presentation: Culture Media Composition
Table 1: Seed Culture Medium Composition [5]
| Component | Concentration (g/L) | Purpose |
| Glucose | 5.0 | Carbon Source |
| Maltodextrin | 24.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen Source |
| Beef Extract | 3.0 | Nitrogen Source |
| Tryptone | 5.0 | Nitrogen Source |
| FeSO₄·7H₂O | 0.1 | Trace Element |
| MgSO₄·7H₂O | 0.2 | Trace Element |
| CaCO₃ | 4.0 | pH Buffer |
| pH | 7.0-7.5 | - |
Table 2: Production Fermentation Medium Composition [2][5]
| Component | Concentration (g/L) | Purpose |
| Glucose | 10.0 | Carbon Source |
| N-Z Amine | 5.0 | Nitrogen Source |
| Yeast Extract | 5.0 | Nitrogen Source |
| CaCO₃ | 1.0 | pH Buffer |
| Potassium Iodide (KI) | 0.1 | Precursor for iodinated calicheamicins |
| Macroporous Adsorption Resin (e.g., H-60) | 30.0 | In situ Product Removal |
| pH | ~7.0 | - |
Experimental Protocol: Two-Stage Fermentation
-
Strain Maintenance:
-
Maintain pure cultures of Micromonospora echinospora on a suitable agar slant medium, such as ISP2, at 28 ± 2 °C for 10-14 days until mature spores are formed.[1]
-
-
Seed Culture Preparation:
-
Production Fermentation:
Data Presentation: Fermentation Parameters
Table 3: Production Fermentation Parameters [1][2]
| Parameter | Value |
| Culture Volume | 100 mL in 500 mL flask |
| Inoculum Size | 5% (v/v) of a 3-day old seed culture |
| Temperature | 28 °C |
| Agitation | 220 rpm |
| Fermentation Time | 7-10 days |
Extraction and Purification of this compound
Calicheamicins are recovered from the fermentation broth through a multi-step process involving solvent extraction and chromatography.[2]
Experimental Protocol: Extraction and Purification
-
Extraction:
-
At the end of the fermentation, adjust the pH of the whole fermentation broth to 4.0.[2]
-
Extract the broth with an equal volume of ethyl acetate (B1210297) by vigorous agitation for 30 minutes.[1]
-
Separate the organic and aqueous phases by centrifugation.[1]
-
Collect the upper organic phase containing the this compound.[1]
-
-
Concentration and Precipitation:
-
Concentrate the organic phase under reduced pressure to obtain a crude extract.[2]
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and precipitate the calicheamicins by adding hexane.[2]
-
-
Chromatographic Purification:
-
Collect the precipitate and subject it to silica (B1680970) gel column chromatography.
-
Elute with a gradient of chloroform (B151607) and methanol.[2]
-
Pool the active fractions and further purify by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient.[2][6]
-
Final purification can be achieved by partition chromatography.[7]
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound in fermentation broth extracts.
Data Presentation: HPLC Parameters
Table 4: General HPLC Parameters for this compound Analysis [8]
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 280-320 nm |
| Quantification | External standard curve with purified this compound |
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a type I polyketide synthase (PKS) for the enediyne core and a series of tailoring enzymes, including glycosyltransferases.[3]
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow
The overall process from obtaining the microorganism to purifying the final product is summarized in the following workflow.
Caption: Overall experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A selective isolation procedure for Micromonospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. CN102732580A - Preparation method of efficient antitumor antibiotic this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Calicheamicins, a novel family of antitumor antibiotics. 3. Isolation, purification and characterization of calicheamicins beta 1Br, gamma 1Br, alpha 2I, alpha 3I, beta 1I, gamma 1I and delta 1I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Calicheamicin Self-Sacrifice Resistance Protein CalC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calicheamicin (B1180863) γ1 is a potent enediyne antitumor antibiotic produced by the bacterium Micromonospora echinospora. Its cytotoxicity stems from its ability to cause double-stranded DNA breaks. To protect itself from this powerful toxin, M. echinospora has evolved a unique self-resistance mechanism centered on the CalC protein. This technical guide provides a comprehensive overview of the CalC-mediated self-sacrifice resistance mechanism, including its biochemical basis, relevant experimental protocols, and quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, antibiotic resistance, and drug development.
Introduction
The enediyne antitumor antibiotics are a class of exceptionally potent natural products that target DNA. This compound γ1, a notable member of this class, binds to the minor groove of DNA and undergoes a Bergman cyclization to generate a diradical species, which in turn abstracts hydrogen atoms from the deoxyribose backbone, leading to strand scission.[1] The producing organism, Micromonospora echinospora, harbors a gene cluster responsible for the biosynthesis of this compound. Within this cluster lies the calC gene, which encodes a protein that confers resistance through a novel "self-sacrifice" mechanism.[2][3] This guide delves into the molecular details of this resistance strategy.
The CalC Self-Sacrifice Mechanism
The core of the this compound resistance in M. echinospora is the CalC protein. Instead of enzymatically inactivating the antibiotic or modifying its target, CalC acts as a sacrificial binder.
Signaling Pathway of CalC-Mediated Resistance
Caption: CalC binds to this compound, leading to the cleavage of CalC and neutralization of the antibiotic, thereby preventing DNA damage.
CalC directly binds to this compound, sequestering it from the bacterial chromosome. Upon binding, this compound proceeds with its activation cascade, but instead of abstracting hydrogen atoms from DNA, it abstracts them from the CalC protein itself. This results in the site-specific cleavage of CalC and the concomitant neutralization of the reactive this compound intermediate.[2][3] This self-sacrificial act renders both the resistance protein and the antibiotic inactive.
Structural studies have revealed that CalC possesses a STeroidogenic Acute Regulatory protein related lipid Transfer (START) domain.[4][5] This domain is also found in other proteins within the this compound biosynthetic gene cluster, namely CalU16 and CalU19, which have been shown to exhibit a similar self-sacrifice resistance function.[4][5][6]
Quantitative Data
While precise binding affinities (Kd) and IC50 values for the CalC-calicheamicin interaction are not extensively reported in the literature, competition assays have demonstrated that CalC effectively out-competes DNA for this compound binding.[6] The following table summarizes the known quantitative aspects of this compound's activity, providing a baseline for the potency that CalC must overcome.
| Parameter | Value | Conditions | Reference |
| This compound γ1 DNA Cleavage | |||
| EC50 for pBR322 DNA cleavage | ~37.1 nM | In vitro assay with supercoiled pBR322 DNA, in the presence of a nucleophilic trigger. | [7] |
| Cellular Cytotoxicity of this compound γ1 | |||
| In vitro cytotoxicity | Potent at picomolar concentrations | Varies with cell line. | [8] |
Experimental Protocols
The elucidation of the CalC self-sacrifice mechanism has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of CalC
A standard protocol for the expression and purification of CalC from a heterologous host such as E. coli is outlined below. This protocol is based on common practices for recombinant protein production.
Workflow for CalC Expression and Purification
Caption: A typical workflow for the recombinant expression and purification of the CalC protein from E. coli.
Protocol:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the calC gene, often with an affinity tag (e.g., a polyhistidine-tag) for purification. Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic) and incubate overnight at 37°C.[9]
-
Starter Culture: Inoculate a single colony into 50 mL of selective LB medium and grow overnight at 37°C with shaking.[9]
-
Large-Scale Culture: Inoculate 1 L of selective LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to incubate at a lower temperature (e.g., 18-25°C) for 16-18 hours to improve protein solubility.[9]
-
Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[10]
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). Lyse the cells by sonication on ice.[10]
-
Clarification: Remove cell debris by centrifugation at 20,000 x g for 30 minutes at 4°C.[10]
-
Affinity Purification: Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged CalC) pre-equilibrated with lysis buffer.[10]
-
Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.[10]
-
Elution: Elute the bound CalC protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).[10]
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and store at -80°C.
In Vitro this compound-Induced DNA Cleavage Assay
This assay is used to assess the ability of CalC to protect DNA from this compound-induced damage.
Experimental Workflow for DNA Cleavage Assay
References
- 1. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to enediyne antitumor antibiotics by CalC self-sacrifice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synapse.mskcc.org [synapse.mskcc.org]
- 4. Structure-Guided Functional Characterization of Enediyne Self-Sacrifice Resistance Proteins, CalU16 and CalU19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol - Protein expression and purification [depts.washington.edu]
- 10. neb.com [neb.com]
An In-depth Technical Guide to Calicheamicin-DNA Sequence Specificity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin (B1180863) γ1 is a member of the enediyne class of potent antitumor antibiotics first isolated from the bacterium Micromonospora echinospora.[1] Its remarkable cytotoxicity stems from its ability to bind to the minor groove of DNA and induce sequence-specific double-stranded breaks, which can trigger apoptosis in rapidly dividing cancer cells.[2][3] This targeted DNA cleavage mechanism has made this compound a valuable payload for antibody-drug conjugates (ADCs), enabling the selective delivery of this highly potent agent to tumor cells.[4]
This technical guide provides a comprehensive overview of the studies investigating the DNA sequence specificity of this compound. It includes a summary of quantitative binding and cleavage data, detailed experimental protocols for key analytical methods, and visualizations of experimental workflows and the mechanism of action.
Mechanism of Action: DNA Binding and Cleavage
The interaction of this compound with DNA is a multi-step process orchestrated by its distinct molecular domains. The aryltetrasaccharide portion of the molecule is primarily responsible for recognizing and binding to specific sequences in the minor groove of the DNA.[5][6] This binding event positions the enediyne "warhead" in close proximity to the DNA backbone.
Once bound, the trisulfide group within the this compound molecule is reductively activated, typically by intracellular thiols such as glutathione.[1] This activation triggers a Bergman cyclization of the enediyne core, generating a highly reactive 1,4-didehydrobenzene diradical.[2][7] This diradical species then abstracts hydrogen atoms from the deoxyribose sugars of the DNA backbone, leading to the formation of DNA radicals and subsequent single- and double-strand breaks.[2][8] The ratio of double-strand breaks (DSBs) to single-strand breaks (SSBs) in cellular DNA has been observed to be approximately 1:3.[3][9]
Figure 1: this compound's mechanism of action.
DNA Sequence Specificity: Quantitative Data
This compound exhibits a notable degree of sequence specificity in its DNA binding and cleavage activities. While not recognizing a single, unique consensus sequence, it shows a strong preference for certain nucleotide motifs. The oligosaccharide moiety plays a crucial role in this recognition, with studies on truncated versions of this compound lacking parts of the sugar chain showing reduced or non-existent sequence selectivity.[10]
Early studies identified 5'-TCCT-3' as a high-affinity binding site.[1] Subsequent research has revealed that this compound also efficiently targets other sequences, including 5'-TTTT-3' and other oligopyrimidine and oligopurine tracts.[1][10] The binding affinity and cleavage efficiency are influenced by the local DNA conformation, suggesting that this compound recognizes structural features of the DNA in addition to the primary sequence.[10][11]
The following table summarizes available quantitative data on the binding of this compound to specific DNA sequences.
| DNA Sequence | Method | Parameter | Value | Reference(s) |
| 5'-TCCT-3' | Not Specified | Gibbs Free Energy (ΔG) | -8.9 kcal/mol (at <125 mM NaCl) | [12] |
| 5'-TTGT-3' | Not Specified | Gibbs Free Energy (ΔG) | -7.8 to -7.9 kcal/mol | [12] |
| 5'-ATCT-3' | Not Specified | Gibbs Free Energy (ΔG) | -7.8 to -7.9 kcal/mol | [12] |
| d(GCACCTTCCTGC)•d(GCAGGAAGGTGC) | NMR and Molecular Dynamics | Dissociation Constant (Kd) | ~10⁻⁹ M (for head-to-tail dimer of oligosaccharide) | [2] |
Experimental Protocols for Studying this compound-DNA Interactions
Several key experimental techniques are employed to elucidate the sequence specificity and mechanism of this compound-induced DNA damage. These include DNA footprinting, ligation-mediated PCR, and plasmid DNA cleavage assays.
DNA Footprinting
DNA footprinting is used to identify the specific binding sites of a ligand on a DNA fragment. The principle is that a DNA-bound molecule, such as this compound, protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent (like the hydroxyl radical). When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" – a region of the gel with no bands.
Figure 2: DNase I footprinting workflow.
Detailed Protocol for DNase I Footprinting:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (typically 100-200 bp) containing the putative this compound binding sites.
-
End-label one strand of the DNA fragment with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or by PCR with a labeled primer.
-
Purify the labeled DNA probe.
-
-
Binding Reaction:
-
In separate tubes, mix the end-labeled DNA probe (at a constant concentration, e.g., 10,000-20,000 cpm) with increasing concentrations of this compound.
-
Include a control reaction with no this compound.
-
Incubate the reactions in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl) at room temperature for at least 30 minutes to allow binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be empirically determined to achieve single-hit kinetics (on average, one cut per DNA molecule).
-
Incubate for a short, precisely controlled time (e.g., 1 minute) at room temperature.
-
-
Reaction Termination and DNA Purification:
-
Stop the digestion by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.
-
Extract the DNA with phenol:chloroform and precipitate with ethanol (B145695).
-
Wash the DNA pellet with 70% ethanol and resuspend in a formamide-based loading buffer.
-
-
Gel Electrophoresis and Visualization:
-
Denature the DNA samples by heating at 90-100°C for 3-5 minutes, followed by rapid cooling on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Run the gel at a constant high voltage until the desired resolution is achieved.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography.
-
The region where this compound binds will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.
-
Hydroxyl radical footprinting provides higher resolution than DNase I footprinting because the hydroxyl radical is a smaller and more sequence-neutral cleaving agent. This technique is particularly useful for examining interactions in the minor groove of DNA.[13][14]
Detailed Protocol for Hydroxyl Radical Footprinting:
-
DNA Probe Preparation:
-
Prepare and end-label the DNA probe as described for DNase I footprinting.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with this compound as described for DNase I footprinting.
-
-
Hydroxyl Radical Generation and DNA Cleavage:
-
Generate hydroxyl radicals in situ using the Fenton reaction. A typical reaction mixture includes Fe(II)-EDTA, hydrogen peroxide (H₂O₂), and a reducing agent like sodium ascorbate.[14]
-
Add the hydroxyl radical generating reagents to the binding reaction and incubate for a defined period (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and DNA Purification:
-
Stop the reaction by adding a quenching agent like thiourea (B124793) or glycerol.
-
Purify the DNA by ethanol precipitation.
-
-
Gel Electrophoresis and Visualization:
-
Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis and autoradiography as described for DNase I footprinting.
-
Ligation-Mediated PCR (LM-PCR)
LM-PCR is a highly sensitive method for mapping DNA cleavage sites at the single-nucleotide level within genomic DNA.[15] This technique is particularly valuable for studying the effects of this compound in a cellular context.
Figure 3: Ligation-mediated PCR workflow.
Detailed Protocol for Ligation-Mediated PCR:
-
Genomic DNA Isolation:
-
Treat cells with the desired concentration of this compound for a specified time.
-
Isolate high-quality genomic DNA from the treated and untreated (control) cells.
-
-
First-Strand Synthesis:
-
Anneal a gene-specific primer (Primer 1) to the genomic DNA, downstream of the region of interest.
-
Extend the primer using a DNA polymerase (e.g., Vent or Taq polymerase) to create blunt-ended DNA fragments at the cleavage sites.
-
-
Ligation:
-
Ligate a unidirectional, double-stranded linker to the blunt ends of the newly synthesized DNA fragments using T4 DNA ligase. The linker has a known sequence.
-
-
PCR Amplification:
-
Perform PCR using a primer complementary to the ligated linker and a second, nested gene-specific primer (Primer 2) that is located upstream of Primer 1.
-
The use of a nested primer increases the specificity of the amplification.
-
-
Analysis of PCR Products:
-
Separate the amplified PCR products on a sequencing gel.
-
The size of the PCR products corresponds to the distance between the nested primer and the this compound-induced cleavage site. By running a sequencing ladder of the same DNA region on the gel, the precise nucleotide at which cleavage occurred can be determined.
-
Plasmid DNA Cleavage Assay
This in vitro assay is a straightforward method to assess the overall DNA cleaving ability of this compound and its analogs. It relies on the different electrophoretic mobilities of supercoiled, nicked (single-strand break), and linear (double-strand break) plasmid DNA.
Detailed Protocol for Plasmid DNA Cleavage Assay:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Add varying concentrations of this compound to a series of tubes.
-
-
Activation and Incubation:
-
Initiate the cleavage reaction by adding an activating agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 1 mM.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a loading dye containing EDTA.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Perform electrophoresis to separate the different plasmid DNA topoisomers. Supercoiled DNA migrates fastest, followed by linear DNA, and then nicked circular DNA.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV illumination.
-
Quantify the intensity of each band using gel documentation software. The disappearance of the supercoiled DNA band and the appearance of the nicked and linear bands are indicative of the DNA cleavage activity of this compound.
-
Conclusion
The study of this compound's DNA sequence specificity is crucial for understanding its mechanism of action and for the rational design of new anticancer agents. The experimental techniques outlined in this guide provide a robust toolkit for researchers to investigate the intricate interactions between this potent natural product and its DNA target. By combining quantitative binding and cleavage data with high-resolution mapping of interaction sites, a detailed picture of this compound's sequence recognition properties can be achieved, paving the way for the development of more effective and selective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. DNase I footprinting [gene.mie-u.ac.jp]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. adcreview.com [adcreview.com]
- 11. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salt dependence of this compound-DNA site-specific interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxyl radical footprinting of this compound. Relationship of DNA binding to cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxyl-radical footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.fredhutch.org [research.fredhutch.org]
The Enediyne Core: A Double-Edged Sword in Drug Development
An In-depth Technical Guide on the Structure-Reactivity Relationship of the Enediyne Core for Researchers, Scientists, and Drug Development Professionals.
The enediyne class of natural and synthetic compounds stands as a testament to the potent cytotoxic capabilities harbored within a unique molecular architecture. Characterized by a nine- or ten-membered carbocyclic ring containing a Z-1,5-diyne-3-ene motif, the enediyne core is the "warhead" responsible for the remarkable biological activity of these molecules.[1][2] Their potent anticancer properties have established them as a focal point in the development of novel chemotherapeutics, particularly as payloads for antibody-drug conjugates (ADCs).[3] This guide provides a comprehensive technical overview of the enediyne core's structure, its intricate relationship with reactivity, and the experimental methodologies used to characterize these fascinating molecules.
The Enediyne Core: Structure and the Genesis of Reactivity
The latent power of the enediyne core lies in its ability to undergo a thermally or photochemically induced cycloaromatization reaction, most notably the Bergman cyclization.[4][5] This reaction transforms the relatively stable enediyne into a highly reactive p-benzyne diradical, a species capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA.[6][7] This action results in single- and double-strand breaks, ultimately triggering cellular apoptosis.[8][9]
The propensity of an enediyne to undergo this transformation is intrinsically linked to its three-dimensional structure. A critical parameter governing this reactivity is the distance between the two acetylenic carbons (the "cd-distance").[10] When this distance is within a critical range of approximately 3.2 to 3.3 Å, the enediyne is primed for spontaneous cyclization under physiological conditions. Ring strain and the electronic nature of substituents on the enediyne core also play a crucial role in modulating the activation energy of the Bergman cyclization.[4][11]
Quantitative Analysis of Structure and Reactivity
The relationship between the structural parameters of the enediyne core and its reactivity can be quantified, providing valuable insights for the rational design of new enediyne-based drugs. The following tables summarize key quantitative data from the literature.
Table 1: Relationship Between cd-Distance and Bergman Cyclization Activation Energy for Selected Enediynes
| Enediyne Compound/Derivative | cd-Distance (Å) | Activation Energy (kcal/mol) | Reference |
| (Z)-hexa-3-ene-1,5-diyne | >3.31 | High (requires >200°C) | [5] |
| Designed Diol-Containing Analog | 3.20 | 31.5 | [3] |
| Calicheamicin (triggered) | <3.2 | Low (occurs at 37°C) | [5] |
| Esperamicin A1 (triggered) | <3.2 | Low (occurs at 37°C) | [12] |
| Fused 5-membered ring enediyne | 3.391 | 26.3 | [3] |
| Fused 6-membered ring enediyne | 3.368 | 32.0 | [3] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Enediyne Compounds Against Various Cancer Cell Lines
| Enediyne Compound | Cancer Cell Line | IC50 (nM) | Reference |
| This compound γ1 | HL-60 (Leukemia) | 0.005 | [13] |
| Esperamicin A1 | HL-60 (Leukemia) | 0.003 | [13] |
| Neocarzinostatin (chromophore) | HeLa (Cervical) | 1.5 | [8] |
| Dynemicin A | P388 (Leukemia) | 0.4 | |
| Lidamycin-Endostatin Fusion | Lewis Lung Carcinoma | ~10 | [14] |
| Synthetic Enediyne Hybrid 5h | HeLa (Cervical) | ~5,000 | [8] |
| Synthetic Enediyne Hybrid 11d | HeLa (Cervical) | ~10,000 | [8] |
Key Experimental Protocols
The evaluation of enediyne compounds necessitates a suite of specialized experimental procedures to assess their reactivity and biological activity. Detailed methodologies for key experiments are provided below.
Plasmid DNA Cleavage Assay
This assay is fundamental to demonstrating the DNA-damaging capability of enediyne compounds.
Objective: To visualize and quantify the cleavage of supercoiled plasmid DNA into nicked (single-strand break) and linear (double-strand break) forms.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Enediyne compound of interest
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Activating agent (if required, e.g., a thiol for this compound)
-
DNA loading dye (containing a tracking dye and a density agent)
-
TAE or TBE buffer
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Agarose gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing the supercoiled plasmid DNA (final concentration ~20-50 ng/µL) in the reaction buffer.
-
Add the enediyne compound at various concentrations to the reaction mixtures. Include a negative control (no enediyne) and a positive control (a known DNA cleaving agent or a restriction enzyme that produces a linear form).
-
If the enediyne requires activation, add the appropriate activating agent.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding the DNA loading dye.
-
Cast an agarose gel (typically 1%) in TAE or TBE buffer containing the DNA stain.
-
Load the samples into the wells of the agarose gel.
-
Perform electrophoresis at a constant voltage until the tracking dye has migrated an adequate distance.[6][13]
-
Visualize the DNA bands under UV light and capture an image.[15]
-
Quantify the relative amounts of supercoiled, nicked, and linear DNA in each lane to determine the extent of DNA cleavage.
Determination of IC50 using the MTT Assay
The MTT assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potency of a compound.[10]
Objective: To determine the concentration of an enediyne compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Enediyne compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[10]
-
Prepare serial dilutions of the enediyne compound in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of the enediyne. Include a vehicle control (medium with the solvent used to dissolve the enediyne) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the enediyne concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Monitoring Bergman Cyclization Kinetics
Understanding the rate at which an enediyne undergoes Bergman cyclization is crucial for predicting its biological activity.
Objective: To determine the kinetic parameters (e.g., rate constant, half-life) of the Bergman cyclization.
Methodology: The kinetics of the Bergman cyclization can be monitored using various analytical techniques, including UV-Vis spectroscopy, NMR spectroscopy, and differential scanning calorimetry (DSC).[4][17] A common approach involves monitoring the disappearance of the enediyne reactant or the appearance of a product over time at a specific temperature.[18]
Example using UV-Vis Spectroscopy:
-
Choose a solvent in which the enediyne and its cyclized product have distinct UV-Vis absorption spectra.
-
Prepare a solution of the enediyne in the chosen solvent.
-
Place the solution in a temperature-controlled cuvette holder in a UV-Vis spectrophotometer.
-
Monitor the change in absorbance at a wavelength where the enediyne or the product has a strong absorbance as a function of time.
-
The kinetic data can then be fitted to the appropriate rate law to determine the rate constant and other kinetic parameters.
Signaling Pathways and Logical Relationships
The DNA damage induced by enediynes triggers a complex cascade of cellular signaling events that ultimately determine the fate of the cell. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of ATM and ATR in DNA double strand breaks and replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bch.cuhk.edu.hk [bch.cuhk.edu.hk]
- 14. Variations on the Bergman Cyclization Theme: Electrocyclizations of Ionic Penta-, Hepta-, and Octadiynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
The Aryltetrasaccharide Moiety: A Technical Guide to its Pivotal Role in DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise targeting of DNA by small molecules is a cornerstone of modern therapeutic strategies, particularly in oncology. Among the diverse array of DNA-binding agents, those featuring an aryltetrasaccharide component have emerged as a fascinating and potent class. This technical guide provides an in-depth exploration of the role of the aryltetrasaccharide in DNA binding, with a primary focus on calicheamicin (B1180863), a powerful enediyne antitumor antibiotic. The aryltetrasaccharide portion of this compound is instrumental in its sequence-specific recognition of the DNA minor groove, a critical prerequisite for the subsequent DNA cleavage by its enediyne "warhead."[1] This document will delve into the quantitative aspects of this interaction, detail relevant experimental methodologies, and visualize the associated molecular events and pathways.
Data Presentation: Quantitative Analysis of Aryltetrasaccharide-DNA Interactions
Table 1: Binding Affinity and Inhibition Data
| Compound/System | DNA Target/Assay | Parameter | Value | Reference |
| This compound Oligosaccharide (monomer) | Inhibition of transcription factor binding | Effective Concentration | Micromolar (µM) range | [2][3] |
| GCN4 Peptide | CRE DNA site | C₅₀ | ≈ 5 nM | [4] |
| GGG Peptide | AP-1 DNA site | C₅₀ | ≈ 1 nM | [4] |
| CGG Peptide | CRE DNA site | C₅₀ | ≈ 50 nM | [4] |
| Chartreusin | Calf Thymus DNA | Binding Constant (K) | 3.6 x 10⁵ M⁻¹ |
Table 2: Thermodynamic Parameters of DNA Binding
| Compound | DNA Target | Temperature (°C) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Chartreusin | Calf Thymus DNA | 20 | -7.6 | -7.07 | -0.53 |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of aryltetrasaccharide-DNA interactions. The following sections provide adapted protocols for key experimental techniques.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a fundamental technique to qualitatively and quantitatively assess the binding of a molecule to a DNA fragment.
Objective: To determine the binding of an aryltetrasaccharide to a specific DNA sequence.
Materials:
-
Aryltetrasaccharide compound
-
Target DNA oligonucleotide (30-50 bp), labeled with a fluorescent dye (e.g., 6-FAM) or radioisotope (e.g., ³²P)
-
Binding Buffer: 20 mM HEPES (pH 7.9), 50 mM KCl, 1 mM DTT, 5% glycerol, 0.5 mg/mL BSA
-
Polyacrylamide gel (5-8%, non-denaturing)
-
TBE or TGE buffer
-
Gel loading dye (without SDS)
-
Imaging system (fluorescence scanner or phosphorimager)
Protocol:
-
Probe Preparation: Synthesize and purify the target DNA oligonucleotide. If using a fluorescent label, ensure it is incorporated at one end. For radiolabeling, end-label the oligonucleotide using T4 polynucleotide kinase and [γ-³²P]ATP. Purify the labeled probe.
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction by adding the components in the following order:
-
Nuclease-free water to the final volume
-
Binding buffer (to 1X final concentration)
-
Non-specific competitor DNA (e.g., poly(dI-dC)), if necessary, to reduce non-specific binding.
-
Labeled DNA probe (at a final concentration of 1-5 nM).
-
Varying concentrations of the aryltetrasaccharide compound.
-
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE or TGE buffer at a constant voltage (e.g., 100-150V) at 4°C. The electrophoresis time will depend on the size of the DNA probe.
-
-
Detection:
-
For fluorescently labeled probes, scan the gel using a fluorescence imager.
-
For radiolabeled probes, expose the gel to a phosphor screen and image using a phosphorimager.
-
-
Data Analysis: The free DNA probe will migrate faster than the aryltetrasaccharide-DNA complex, resulting in a "shifted" band. The intensity of the shifted band relative to the free probe can be used to determine the binding affinity (e.g., by calculating the dissociation constant, Kd).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.
Objective: To determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation constant (Kₑ) of an aryltetrasaccharide binding to a DNA sequence.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., SA chip for biotinylated DNA)
-
Aryltetrasaccharide compound
-
Biotinylated target DNA oligonucleotide
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 50 mM NaOH)
Protocol:
-
Chip Preparation and DNA Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the biotinylated DNA oligonucleotide onto the streptavidin-coated sensor chip surface according to the manufacturer's instructions. Aim for a low immobilization level to minimize mass transport limitations.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of the aryltetrasaccharide compound over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time during the association phase.
-
After the association phase, switch to running buffer to monitor the dissociation of the complex.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound aryltetrasaccharide and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized DNA) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kₐ and kₑ).
-
Calculate the equilibrium dissociation constant (Kₑ) from the ratio of the rate constants (kₑ/kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of an aryltetrasaccharide-DNA interaction.
Materials:
-
Isothermal titration calorimeter
-
Aryltetrasaccharide compound
-
Target DNA oligonucleotide
-
Dialysis buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
Protocol:
-
Sample Preparation:
-
Dissolve both the aryltetrasaccharide and the DNA oligonucleotide in the same, extensively degassed dialysis buffer to minimize heats of dilution.
-
Determine the accurate concentrations of both solutions.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the aryltetrasaccharide solution into the injection syringe.
-
Perform a series of small, sequential injections of the aryltetrasaccharide into the DNA solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of aryltetrasaccharide to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced DNA Damage
Caption: Signaling pathway of this compound-induced DNA damage leading to apoptosis.
Experimental Workflow for EMSA
Caption: A streamlined workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Logical Relationship in SPR Analysis
Caption: Logical relationship of steps in Surface Plasmon Resonance (SPR) data analysis.
References
- 1. Novel insights on the DNA interaction of this compound γ₁(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of formation of transcription complexes by a this compound oligosaccharide: a paradigm for the development of transcriptional antagonists. | Broad Institute [broadinstitute.org]
- 3. Specific inhibition of formation of transcription complexes by a this compound oligosaccharide: a paradigm for the development of transcriptional antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of this compound γ1I and its related carbohydrates with DNA–protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Calicheamicin-Induced Oxidative DNA Strand Scission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calicheamicin (B1180863) γ1 is a member of the enediyne class of antitumor antibiotics, renowned for its extraordinary potency against cancer cells. Its mechanism of action involves the sequence-selective binding to the minor groove of DNA, followed by a series of chemical transformations that culminate in the generation of a highly reactive diradical species. This diradical initiates oxidative damage by abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks. The high frequency of double-strand breaks is a key factor in its profound cytotoxicity. This technical guide provides a comprehensive overview of the core mechanism of this compound-induced DNA strand scission, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.
Core Mechanism of Action
The DNA-damaging cascade of this compound is a sophisticated multi-step process:
-
Minor Groove Binding: The aryltetrasaccharide portion of the this compound molecule recognizes and binds to specific DNA sequences in the minor groove.[1] Preferred binding sites are rich in pyrimidines, with sequences such as 5'-TCCT-3' and 5'-TTTT-3' being high-affinity targets.[1][2] This binding is crucial for positioning the reactive "warhead" of the molecule in close proximity to the DNA backbone.
-
Reductive Activation: The methyl trisulfide group within the this compound molecule acts as a trigger. In the cellular environment, it is believed that nucleophiles such as glutathione (B108866) attack this trisulfide, initiating a chemical rearrangement.[1][2]
-
Bergman Cyclization: The reductive activation triggers an intramolecular cyclization reaction known as the Bergman cyclization.[3] This converts the enediyne core of this compound into a highly reactive and unstable 1,4-didehydrobenzene diradical.[3][4]
-
Hydrogen Abstraction: The 1,4-didehydrobenzene diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands.[4]
-
DNA Strand Scission: The abstraction of hydrogen atoms from the deoxyribose sugars leads to the formation of DNA radicals. These radicals undergo further reactions, ultimately resulting in the cleavage of the phosphodiester backbone, causing both single-strand breaks (SSBs) and double-strand breaks (DSBs).[3][4] The ability of this compound to induce double-strand breaks is a significant contributor to its high cytotoxicity, as these lesions are particularly challenging for cellular DNA repair machinery.[5]
Quantitative Analysis of DNA Damage
The efficiency and nature of DNA cleavage by this compound can be quantified using various assays. The following tables summarize key quantitative data.
Table 1: this compound-Induced DNA Strand Breaks
| Parameter | Value | Assay System | Reference(s) |
| DSB:SSB Ratio | ~1:3 | Cellular DNA (Comet Assay) | [3][5] |
| DSB:SSB Ratio | ~1:2 | Purified Plasmid DNA | [3][5] |
| DSB:SSB Ratio (with hydrazine/putrescine) | ~6:1 to ~24:1 | Purified Plasmid DNA | [6] |
| Potency vs. Doxorubicin | ~4000x more active |
Note: The ratio of DSBs to SSBs can be influenced by the specific assay conditions and the presence of agents that convert abasic sites to strand breaks.
Table 2: In Vitro Cytotoxicity (IC50) of this compound γ1
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference(s) |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.01 | |
| BJAB | Burkitt's Lymphoma | 0.02 | |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 - 4.9 | [7] |
| Good Responder ALL Patients (median) | Acute Lymphoblastic Leukemia | 0.26 | [8] |
| Poor Responder ALL Patients (median) | Acute Lymphoblastic Leukemia | 3.12 | [8] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and duration of drug exposure.
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and Cellular Response Pathway
The DNA damage inflicted by this compound triggers a complex cellular response, primarily activating the DNA damage response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.
Experimental Workflow: Plasmid DNA Cleavage Assay
This in vitro assay is fundamental for assessing the DNA cleaving ability of this compound and its analogs by observing the conversion of supercoiled plasmid DNA to nicked (single-strand break) and linear (double-strand break) forms.
Experimental Workflow: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.
Detailed Experimental Protocols
Plasmid DNA Cleavage Assay
This protocol details the in vitro assessment of this compound's DNA cleavage activity using supercoiled plasmid DNA.[3]
Materials and Reagents:
-
Supercoiled plasmid DNA (e.g., pBR322), 0.25 µg/µL
-
This compound γ1 stock solution in DMSO
-
Activating agent: Glutathione (GSH) or Dithiothreitol (DTT), 10 mM stock solution
-
10X TE Buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0)
-
6X DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
1X TAE Buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR™ Safe)
-
Sterile deionized water
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes to a final volume of 20 µL. For each reaction, add the following in order:
-
Sterile deionized water to bring the final volume to 20 µL.
-
2 µL of 10X TE Buffer (final concentration 1X).
-
0.5 µg of supercoiled pBR322 plasmid DNA.
-
Varying concentrations of this compound (from a serial dilution).
-
1 µL of 10 mM GSH or DTT to initiate the reaction (final concentration 0.5 mM).
-
-
Controls:
-
DNA only: pBR322 DNA in buffer without this compound or activator.
-
DNA + Activator: pBR322 DNA with activator but no this compound.
-
-
Incubation: Gently mix the reaction components and incubate at 37°C for 1 hour.[3]
-
Reaction Termination: Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube and mix thoroughly.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing the DNA stain.
-
Load the entire reaction mixture (24 µL) into the wells of the gel.
-
Run the gel at 80-100 V until the dye fronts have adequately separated.[3]
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light (for Ethidium Bromide) or blue light (for SYBR™ Safe).
-
Capture a digital image of the gel.
-
Quantify the intensity of the bands corresponding to supercoiled (Form I), nicked (Form II), and linear (Form III) DNA using gel analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage of each DNA form.
-
Plot the percentage of remaining supercoiled DNA (Form I) against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that results in the disappearance of 50% of the initial supercoiled DNA.
-
Comet Assay (Single-Cell Gel Electrophoresis)
This protocol outlines the detection of DNA strand breaks in individual cells treated with this compound.[9]
Materials and Reagents:
-
Cultured cells
-
This compound γ1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Low-Melting-Point Agarose (LMPA), 1% in PBS
-
Comet slides (pre-coated with normal melting point agarose)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 freshly added)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR™ Green or Propidium Iodide)
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours). Include untreated and positive controls (e.g., H₂O₂).
-
Cell Preparation:
-
Harvest cells and ensure high viability (>90%).
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Embedding in Agarose:
-
Mix 10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C).
-
Quickly pipette the mixture onto a pre-coated comet slide and cover with a coverslip.
-
Solidify the agarose by placing the slide on a cold flat surface for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour.[9]
-
-
DNA Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently wash the slides twice with Neutralization Buffer for 5 minutes each.
-
Stain the DNA with a suitable fluorescent dye.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet assay software to quantify DNA damage. Key parameters include:
-
Conclusion
This compound γ1 remains a subject of intense research due to its remarkable potency and unique mechanism of DNA damage. A thorough understanding of its interaction with DNA, the resulting oxidative strand scission, and the cellular responses it elicits is crucial for the development of next-generation antibody-drug conjugates and other targeted cancer therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this powerful molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exclusive production of bistranded DNA damage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Glycosylation Steps in Calicheamicin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin (B1180863) γ1I, a potent enediyne antitumor antibiotic produced by Micromonospora echinospora, is a subject of intense scientific scrutiny due to its intricate molecular architecture and remarkable DNA-cleaving capabilities.[1] This has led to its successful application as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2] The biological activity of this compound is critically dependent on its aryltetrasaccharide moiety, which is responsible for the sequence-specific recognition and binding to the minor groove of DNA.[3][4] The biosynthesis of this complex glycan involves a series of early glycosylation steps catalyzed by a dedicated suite of glycosyltransferases. This technical guide provides a comprehensive overview of these crucial early enzymatic transformations, detailing the key enzymes, their substrates, the sequential nature of the pathway, and relevant experimental methodologies.
The this compound Biosynthetic Gene Cluster and Glycosyltransferases
The genetic blueprint for this compound biosynthesis is encoded within a large gene cluster in Micromonospora echinospora.[5][6] This cluster harbors the genes for the polyketide synthase (PKS) responsible for the enediyne core, as well as the enzymes that synthesize and attach the unique sugar moieties. The early glycosylation of the this compound aglycon is orchestrated by four distinct glycosyltransferases (GTs): CalG1, CalG2, CalG3, and CalG4.[1][3] Each of these enzymes is responsible for the specific attachment of one of the four unusual sugars that constitute the aryltetrasaccharide chain.[1][3] Structural and biochemical studies have revealed that all four GTs belong to the GT-B structural superfamily, possessing a conserved fold with two Rossmann-like domains.[7][8]
The Sequential Glycosylation Pathway
The assembly of the aryltetrasaccharide on the calicheamicinone (B156449) aglycon is a highly ordered and sequential process.[1] Biochemical characterization of the four glycosyltransferases has elucidated the precise order of sugar installation.
The proposed and biochemically validated early glycosylation sequence is as follows:
-
Attachment of the Hydroxylaminosugar (Sugar A) by CalG3: The glycosylation cascade is initiated by CalG3 , a hydroxylaminoglycosyltransferase.[1][8] This enzyme catalyzes the transfer of a unique hydroxylaminosugar, TDP-4-(hydroxyamino)-6-deoxy-α-D-glucose, to the aglycon.[1] This reaction forms the first glycosidic bond and represents a critical priming step for the subsequent glycosylation events. The formation of the hydroxylamino sugar precursor itself is a fascinating process involving an N-oxidase, CalE10.[2]
-
Addition of the Thiosugar (Sugar B) by CalG2: Following the action of CalG3, CalG2 attaches the second sugar, a thiosugar.[1][8] The product of the CalG3-catalyzed reaction serves as the acceptor substrate for CalG2.[8] This highlights the sequential and dependent nature of the glycosylation pathway. CalG2 possesses a unique catalytic motif to accommodate the glycosylation of a hydroxylamine, differing from the canonical catalytic dyad found in many other GTs.[7]
The subsequent glycosylation steps, catalyzed by CalG4 and CalG1, complete the assembly of the aryltetrasaccharide. CalG4 is an aminopentosyltransferase, and CalG1 is a 3-O-methyl-rhamnosyltransferase.[1] While their general functions are known, the precise order of their action in vivo is still under investigation.[7]
Quantitative Data on this compound Glycosyltransferases
| Enzyme | Function | Donor Substrate | Acceptor Substrate | Km | kcat | Reference |
| CalG3 | Hydroxylaminoglycosyltransferase | TDP-4-(hydroxyamino)-6-deoxy-α-D-glucose | Calicheamicinone | Data not available | Data not available | [1][8] |
| CalG2 | Thiosugartransferase | TDP-4,6-dideoxy-α-D-glucose (surrogate) | Product of CalG3 reaction | Data not available | Data not available | [1] |
| CalG4 | Aminopentosyltransferase | TDP-aminopentose | Product of CalG2 reaction | Data not available | Data not available | [1] |
| CalG1 | 3-O-methyl-rhamnosyltransferase | TDP-3-O-methyl-L-rhamnose | Orsellinic acid moiety | Data not available | Data not available | [1] |
Experimental Protocols
The elucidation of the this compound glycosylation pathway has been made possible through a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of this compound Glycosyltransferases
This protocol is essential for obtaining pure and active glycosyltransferases for in vitro characterization.
-
Gene Cloning: The genes encoding calG1, calG2, calG3, and calG4 are amplified from the genomic DNA of Micromonospora echinospora via PCR.
-
Vector Construction: The amplified genes are cloned into an appropriate expression vector, such as pET series vectors, often with an N-terminal or C-terminal His-tag for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression host, such as BL21(DE3).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Further purify the protein using size-exclusion chromatography if necessary.
-
Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.
-
In Vitro Glycosyltransferase Assay
This assay is used to determine the function, substrate specificity, and kinetics of the purified glycosyltransferases.
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5).
-
The reaction mixture should contain:
-
Purified glycosyltransferase (e.g., CalG3).
-
Acceptor substrate (e.g., calicheamicinone or a synthetic analogue).
-
Donor TDP-sugar (e.g., TDP-4-(hydroxyamino)-6-deoxy-α-D-glucose).
-
Divalent cation if required (e.g., MgCl2).
-
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-4 hours).
-
-
Reaction Quenching and Analysis:
-
Quench the reaction by adding a solvent such as methanol (B129727) or acetonitrile.
-
Centrifuge to precipitate the enzyme.
-
Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC) to monitor the formation of the glycosylated product. A C18 column is typically used with a gradient of water and acetonitrile, both often containing a small amount of trifluoroacetic acid (TFA).[1]
-
-
Product Confirmation:
-
Confirm the identity of the product by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to verify the expected mass of the glycosylated product.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed sequential pathway for the early glycosylation steps in this compound biosynthesis.
Caption: General experimental workflow for the characterization of a this compound glycosyltransferase.
References
- 1. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Complete set of glycosyltransferase structures in the this compound biosynthetic pathway reveals the origin of regiospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous expression and purification of the phage lysin-like bacteriocin LysL from Lactococcus lactis LAC460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete set of glycosyltransferase structures in the this compound biosynthetic pathway reveals the origin of regiospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of G-protein-coupled receptors: comparison of expression systems from the standpoint of large-scale production and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heterologous Expression and Purification of CRISPR-Cas12a/Cpf1 - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Interplay: Calicheamicin's Impact on RNA Stability and Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin (B1180863), a potent member of the enediyne class of antitumor antibiotics, is renowned for its ability to induce double-stranded DNA breaks, a mechanism central to its cytotoxic effects. While its interaction with DNA is well-documented, a growing body of evidence reveals a significant, albeit less characterized, impact on RNA stability and degradation. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on RNA, detailing its direct cleavage activity, the cellular pathways it influences to alter RNA turnover, and the experimental methodologies employed to investigate these phenomena. For drug development professionals and researchers, a thorough comprehension of these off-target effects is crucial for predicting cellular responses, understanding mechanisms of resistance, and designing more specific and effective anticancer therapies.
Core Mechanism of Action: A Tale of Two Nucleic Acids
This compound's primary mechanism of action involves its binding to the minor groove of DNA and subsequent activation through a reductive cleavage of its trisulfide group, often initiated by cellular thiols like glutathione. This triggers the Bergman cyclization of the enediyne core, generating a highly reactive para-benzyne diradical. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.
However, this potent chemical reactivity is not exclusive to DNA. This compound has been demonstrated to be a substrate for RNA cleavage[1]. Studies have shown that RNA degradation can even precede DNA cleavage in certain cellular contexts, such as in autoreactive CD4 T cells suppressed by this compound gamma1, suggesting that RNA may be a primary target in some scenarios[2].
Direct RNA Cleavage
In vitro studies have confirmed that this compound can directly cleave RNA molecules. Unlike its interaction with DNA, which shows some sequence preference (e.g., TCCT), the cleavage of RNA by this compound appears to be less sequence-specific. Instead, the structure of the RNA molecule plays a more critical role, with a preference for single-stranded loop regions[1]. This suggests that the accessibility of the ribose-phosphate backbone is a key determinant for cleavage.
The chemical mechanism of RNA cleavage by this compound is presumed to be analogous to that of DNA cleavage, involving hydrogen abstraction from the ribose sugar. However, the precise sites of hydrogen abstraction and the resulting RNA cleavage products have not been as extensively characterized as for DNA.
Quantitative Analysis of this compound's Effects
While comprehensive quantitative data on this compound's direct impact on RNA stability remains an area of active research, existing studies provide valuable insights into its potent effects on gene expression and nucleic acid integrity.
| Parameter | Cell Type/System | This compound Concentration | Observed Effect | Reference |
| Gene Expression | Saccharomyces cerevisiae | Not specified | Rapid (within 2 minutes) upregulation of genes encoding a Y'-helicase and a suppressor of RNA polymerase subunit mutations. Longer exposure led to differential expression of genes involved in chromatin arrangement, DNA repair, and oxidative stress. | |
| Nucleic Acid Degradation | Autoreactive CD4 T cells | Not specified | Rapid and non-selective degradation of RNA, preceding DNA cleavage. | [2] |
| RNA Cleavage Specificity | In vitro (RNA hairpin) | Not specified | Cleavage observed in single-stranded loop regions; no retention of the TCCT sequence selectivity seen with DNA. | [1] |
Experimental Protocols
In Vitro RNA Cleavage Assay
This protocol is adapted from established in vitro DNA cleavage assays with enediyne antibiotics and is designed to assess the direct cleavage of an RNA substrate by this compound.
a. Materials:
-
This compound gamma1
-
In vitro transcribed and purified RNA substrate (e.g., a specific mRNA or a synthetic RNA hairpin)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl)
-
Dithiothreitol (DTT) or Glutathione (GSH) for activation
-
RNA loading dye (containing formamide (B127407) and a tracking dye)
-
Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)
-
TBE buffer (Tris-borate-EDTA)
-
RNA staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)
-
Gel imaging system
b. Workflow:
c. Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, combine the RNA substrate (final concentration ~100-500 nM) and reaction buffer. Add varying concentrations of this compound.
-
Activation: Initiate the cleavage reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of RNA loading dye.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place on ice. Load the samples onto a denaturing polyacrylamide gel. Run the gel until the tracking dye has migrated an appropriate distance.
-
Visualization and Quantification: Stain the gel with an RNA-specific dye and visualize using a gel imaging system. The intensity of the bands corresponding to the full-length RNA and the cleavage products can be quantified to determine the percentage of RNA cleavage.
Cellular RNA Stability Assay
This protocol is used to determine the effect of this compound on the half-life of specific mRNAs in a cellular context.
a. Materials:
-
Cultured cells of interest
-
This compound gamma1
-
Actinomycin D (or other transcriptional inhibitor)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
-
Primers for target and reference genes
b. Workflow:
c. Detailed Steps:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration for a specified duration. A control group should be treated with the vehicle.
-
Transcription Inhibition: Add a transcriptional inhibitor, such as Actinomycin D (final concentration ~5 µg/mL), to the cell culture medium to halt new RNA synthesis.
-
Time Course Collection: Harvest cells at various time points after the addition of the transcriptional inhibitor (e.g., 0, 2, 4, 8, 12 hours).
-
RNA Extraction and RT-qPCR: Extract total RNA from the collected cells. Perform reverse transcription followed by quantitative PCR to measure the abundance of the target mRNA and a stable reference gene at each time point.
-
Data Analysis: Normalize the target mRNA levels to the reference gene levels for each time point. The half-life of the mRNA can then be calculated by plotting the natural log of the relative mRNA abundance against time and fitting the data to a first-order decay model.
Signaling Pathways and Indirect Effects on RNA Stability
This compound's primary action of inducing DNA double-strand breaks triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). Key kinases in this pathway, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated and subsequently phosphorylate a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.
Emerging evidence suggests a significant crosstalk between the DDR and post-transcriptional gene regulation. Activated DDR kinases can influence the activity and localization of RNA-binding proteins (RBPs) and other factors involved in RNA processing and decay. For instance, the RBP HuR, which is known to stabilize many mRNAs, can be regulated by the ATM/Chk2 and ATR/Chk1 pathways. By inducing the DDR, this compound can indirectly modulate the stability of a wide range of transcripts, thereby altering the cellular proteome in response to the damage.
Conclusion and Future Directions
The interaction of this compound with RNA represents a significant facet of its biological activity that extends beyond its well-established role as a DNA-damaging agent. Both direct cleavage of RNA and indirect modulation of RNA stability through the activation of cellular signaling pathways contribute to its overall cytotoxic profile. For researchers and drug developers, a deeper understanding of these RNA-related effects is paramount.
Future research should focus on:
-
Comprehensive quantitative analysis: Utilizing high-throughput sequencing methods to globally assess changes in RNA stability and identify specific RNA targets of this compound.
-
Detailed mechanistic studies: Elucidating the precise chemical nature of this compound-induced RNA lesions and identifying the specific cellular factors (RBPs, ribonucleases) that are modulated by the this compound-induced DDR to affect RNA turnover.
-
Therapeutic implications: Exploring how the modulation of RNA stability contributes to both the efficacy and the toxicity of this compound-based therapies, and whether these effects can be leveraged for the development of novel therapeutic strategies.
By continuing to unravel the complex interplay between this compound and RNA, the scientific community can work towards a more complete understanding of this potent molecule and its potential applications in the fight against cancer.
References
Methodological & Application
Application Note: Calicheamicin Cytotoxicity Assay Protocol for Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] Their extreme cytotoxicity is harnessed in antibody-drug conjugates (ADCs) to target cancer cells specifically, thereby minimizing systemic toxicity. The mechanism of action involves binding to the minor groove of DNA, followed by a Bergman cyclization reaction.[2][][4] This reaction generates a diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent apoptosis.[2][][4] This application note provides a detailed protocol for determining the in vitro cytotoxicity of calicheamicin (B1180863) and its conjugates using common cell-based assays.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxicity of a compound. The potency of this compound and its ADCs can vary significantly across different cell lines, often correlating with the expression level of the target antigen for ADCs.[5]
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Antibody-Drug Conjugates (ADCs) in Various Cancer Cell Lines.
| ADC Target | Cell Line | This compound ADC IC50 (nmol/L) | Free this compound IC50 (nmol/L) |
| CD22 | WSU-DLCL2 | 0.05 | 0.01 |
| CD22 | BJAB | 0.12 | 0.02 |
| Ly6E | HCC-1569x2 | 87 | Not Reported |
| Ly6E | NCI-H1781 | 111 | Not Reported |
| Data sourced from a study on this compound ADCs. Note that the potency of the aLy6E ADC was observed to be about 1,000-fold less than the aCD22 ADC, despite similar sensitivity of the cell lines to the free drug.[6] |
Experimental Protocols
This section details the methodologies for assessing this compound cytotoxicity. It is crucial to handle this compound with extreme care due to its high potency, including using appropriate personal protective equipment and working in a controlled environment.[7] For consistent results, it is recommended to prepare fresh dilutions of this compound for each experiment from a stock solution stored at -80°C in an appropriate solvent like DMSO.[7]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
This compound or this compound-ADC
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software package.
-
Protocol 2: Calcein (B42510) AM Assay for Cytotoxicity
The Calcein AM assay is a fluorescence-based method that measures the esterase activity in living cells.[7][10] Calcein AM is a non-fluorescent, cell-permeable compound that is converted into the intensely fluorescent calcein by intracellular esterases in viable cells.
Materials:
-
This compound or this compound-ADC
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates (black-walled for fluorescence assays)
-
Calcein AM solution (e.g., 1 µM in PBS)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Calcein AM Staining:
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration based on the reduction in fluorescence compared to the vehicle control.
-
Plot the percentage of cytotoxicity against the logarithm of the drug concentration and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Cytotoxicity Assay
References
- 1. adcreview.com [adcreview.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay - Calcein AM [protocols.io]
Application Notes and Protocols: Calicheamicin Conjugation to Monoclonal Antibodies for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] Calicheamicins, a class of enediyne antitumor antibiotics derived from the bacterium Micromonospora echinospora, are among the most potent cytotoxic payloads used in ADCs.[2][3] Their mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, which ultimately triggers apoptosis.[1][4] This extraordinary potency makes calicheamicin (B1180863) an ideal payload for ADCs, as exemplified by approved therapies such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®).[5][6][]
These application notes provide a comprehensive overview and detailed protocols for the conjugation of this compound to monoclonal antibodies, characterization of the resulting ADCs, and their in vitro and in vivo evaluation.
Mechanism of Action of this compound in ADCs
The targeted delivery of this compound via an ADC is a multi-step process that begins with the binding of the mAb component to a specific antigen on the surface of a cancer cell.[8] This is followed by internalization of the ADC-antigen complex.[8] Once inside the cell, the this compound payload is released from the antibody, often through the cleavage of a linker in the acidic environment of the endosome or lysosome.[8][9] The released this compound then translocates to the nucleus, where it binds to the minor groove of DNA.[4] A key structural feature of this compound is a methyl trisulfide group that, upon reduction by intracellular thiols like glutathione, triggers a Bergman cyclization reaction.[3][10] This reaction generates a highly reactive diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent apoptotic cell death.[2][4][8]
Conjugation Methodologies
The conjugation strategy is critical for the stability, efficacy, and safety of a this compound ADC. Key considerations include the choice of linker and the site of attachment on the antibody.
Linker Technologies
Linkers play a crucial role in ensuring the ADC remains stable in circulation and releases the payload efficiently within the target cell.[9]
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the cancer cell, such as low pH or the presence of certain enzymes.[9] Acid-labile hydrazone linkers, used in Mylotarg® and Besponsa®, are a common example.[5][9] While effective, they can be prone to premature drug release in circulation.[5][6]
-
"Linkerless" Disulfide Bonds: A newer approach involves the direct attachment of this compound to the antibody via a disulfide bond.[5] This strategy can lead to more homogeneous and stable ADCs with a longer half-life in vivo.[5][11] The payload is released upon reduction of the disulfide bond in the cytosol.[5]
Conjugation Chemistries
The method of attaching the linker-payload to the antibody affects the homogeneity and properties of the final ADC.
-
Lysine (B10760008) Conjugation: This traditional method utilizes the amine groups of lysine residues on the antibody surface.[5] It typically results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can impact pharmacokinetics and efficacy.[5][12]
-
Cysteine Conjugation: This site-specific conjugation method involves engineering cysteine residues into the antibody backbone.[5][13] This allows for precise control over the location and number of conjugated payloads, leading to a more homogeneous ADC with improved properties.[5][11]
Data Presentation: Comparison of this compound ADC Properties
The choice of linker and conjugation strategy significantly impacts the properties of the resulting ADC.
| Linker Type | Conjugation Site | Homogeneity | Aggregation | In Vivo Stability (Half-life) | Reference |
| Acid-Labile Hydrazone | Lysine | Heterogeneous | High | Shortened (e.g., 29-47 hours) | [5][13] |
| "Linkerless" Disulfide | Engineered Cysteine | Homogeneous | Minimal | High (50% drug remaining after 21 days) | [5][11][13] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to an Engineered Antibody via a Disulfide Bond
This protocol is based on the methodology for creating a "linkerless" this compound ADC with improved stability and reduced aggregation.[13]
Materials:
-
Cysteine-engineered monoclonal antibody (mAb)
-
Activated disulfide this compound linker drug (e.g., nitropyridyldisulfide this compound, nitroPDS-cal)
-
Conjugation Buffer: 50 mM Tris, pH 7.0-8.5
-
Organic Solvent (e.g., dimethylformamide, DMF)
-
Purification System: Cation exchange chromatography
-
Formulation Buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the engineered mAb is purified and buffer-exchanged into the conjugation buffer.[13]
-
-
Linker-Drug Preparation:
-
Dissolve the nitroPDS-cal in a minimal amount of a suitable organic solvent (e.g., DMF) to a known concentration.[13]
-
-
Conjugation Reaction:
-
Add 3 to 10 molar equivalents of the dissolved nitroPDS-cal to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to minimize antibody aggregation.[13]
-
Incubate the reaction mixture at ambient temperature for 3 to 5 hours with gentle mixing.[13]
-
-
Purification:
-
Purify the resulting ADC using cationic exchange chromatography to remove unconjugated linker-drug and other impurities.[13]
-
Elute the ADC and collect the relevant fractions.
-
-
Formulation:
-
Buffer-exchange the purified ADC into the final formulation buffer.
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a cell-based assay to determine the potency (IC50) of a this compound ADC.[1]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Non-targeting control ADC
-
Free this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, non-targeting control ADC, and free this compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a vehicle control.
-
Incubate for 96 hours at 37°C in a 5% CO2 humidified incubator.[1]
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[1]
-
Table of Expected In Vitro Cytotoxicity Data:
| ADC Target | Cell Line | Target Antigen Expression | This compound ADC IC50 | Non-targeting ADC IC50 | Free this compound IC50 |
| CD22 | WSU-DLCL2 | High | 0.05 nM | >100 nM | 0.01 nM |
| CD22 | BJAB | Moderate | 0.12 nM | >200 nM | 0.02 nM |
| Ly6E | HCC-1569x2 | High | 87 nM | >1000 nM | Not Reported |
Data adapted from published studies and presented as nanomolar equivalents of this compound.[1]
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor activity of a this compound ADC in a mouse xenograft model.[5][14]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human tumor cells for implantation
-
This compound ADC
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation:
-
Implant human tumor cells subcutaneously into the flank of the mice.[14]
-
-
Tumor Growth and Randomization:
-
ADC Administration:
-
Administer the ADC and controls, typically via a single intravenous (i.v.) bolus dose.[5]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.[8]
-
Monitor the general health of the animals.
-
-
Endpoint:
-
Data Analysis:
-
Plot mean tumor volume versus time for each treatment group.
-
Plot mean body weight change versus time to assess toxicity.
-
Perform statistical analysis to determine the significance of any anti-tumor effects.
-
Conclusion
The conjugation of this compound to monoclonal antibodies represents a powerful strategy in the development of targeted cancer therapies. The choice of linker technology and conjugation chemistry is paramount in creating stable, homogeneous, and effective ADCs. The protocols and data presented herein provide a framework for the successful development and evaluation of novel this compound-based ADCs. As our understanding of ADC chemistry and biology continues to evolve, so too will the potential for these highly potent biotherapeutics to improve patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ABBV-011, A Novel, this compound-Based Antibody–Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Calicheamicinone and Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicinone (B156449), the aglycone of the potent enediyne antitumor antibiotic calicheamicin (B1180863) γ1, has been a formidable target for total synthesis due to its complex and highly strained bicyclic core structure. The total synthesis of this molecule and its derivatives has been a landmark achievement in organic chemistry, paving the way for the development of novel anticancer therapeutics, including antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols for the total synthesis of calicheamicinone, focusing on the seminal works of Nicolaou and Danishefsky. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Key Synthetic Strategies at a Glance
The total synthesis of calicheamicinone has been approached through various innovative strategies. Two of the most influential routes were developed by the research groups of K.C. Nicolaou and Samuel J. Danishefsky.
-
Nicolaou's Enantioselective Synthesis: This approach is highlighted by an asymmetric synthesis that establishes the absolute stereochemistry of the molecule early on. Key features include a [4+2] cycloaddition to construct a key intermediate and an intramolecular acetylene-aldehyde cyclization to form the bicyclic core.[1]
-
Danishefsky's Racemic Synthesis: This pioneering work provided the first total synthesis of racemic calicheamicinone. A key strategic element of this synthesis is the use of a Diels-Alder reaction to construct a highly functionalized bicyclic precursor, followed by a series of intricate transformations to install the enediyne moiety and other key functional groups.
Comparative Data of Key Synthetic Steps
The following tables summarize the quantitative data for key transformations in the total syntheses of calicheamicinone by Nicolaou and Danishefsky, allowing for a direct comparison of their respective efficiencies at crucial stages.
Table 1: Key Transformations in Nicolaou's Enantioselective Synthesis of (-)-Calicheamicinone
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Diels-Alder Reaction | Chiral auxiliary, Lewis acid | ~85% (diastereoselective) |
| 2 | Enediyne Moiety Introduction | Alkylation with a suitable enediyne fragment | ~70% |
| 3 | Intramolecular Cyclization | Base-mediated | ~60% |
| 4 | Trisulfide Formation | Sequential treatment with sulfur transfer reagents | ~55% (over several steps) |
Table 2: Key Transformations in Danishefsky's Racemic Synthesis of (±)-Calicheamicinone
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Diels-Alder Reaction | Diene and dienophile, thermal conditions | ~75% |
| 2 | Introduction of the Nitrogen Atom | Curtius rearrangement | ~80% |
| 3 | Enediyne Cassette Installation | Coupling with a pre-formed enediyne piece | ~65% |
| 4 | Bicyclic System Formation | Intramolecular aldol-type condensation | ~50% |
Experimental Protocols
The following are detailed experimental protocols for selected key steps from the Nicolaou and Danishefsky syntheses.
Protocol 1: Nicolaou's Intramolecular Acetylene-Aldehyde Cyclization
This protocol describes the formation of the bicyclo[7.3.1]enediyne core of calicheamicinone.
Procedure:
-
To a solution of the acyclic aldehyde precursor (1.0 eq) in anhydrous THF (0.01 M) at -78 °C under an argon atmosphere, is added a solution of KHMDS (1.1 eq) in THF.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic alcohol.
Protocol 2: Danishefsky's Diels-Alder Cycloaddition
This protocol outlines the initial [4+2] cycloaddition to form a key bicyclic intermediate.
Procedure:
-
A solution of the diene (1.0 eq) and the dienophile (1.2 eq) in toluene (B28343) (0.1 M) is heated to 110 °C in a sealed tube for 24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic strategies employed by Nicolaou and Danishefsky.
Caption: Nicolaou's Enantioselective Synthetic Pathway.
Caption: Danishefsky's Racemic Synthetic Pathway.
Conclusion
The total syntheses of calicheamicinone by Nicolaou and Danishefsky are landmark achievements in organic chemistry. These routes not only provided access to this complex natural product but also spurred the development of new synthetic methodologies. The protocols and data presented herein are intended to provide a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new anticancer agents. The modular nature of these syntheses also offers opportunities for the creation of novel calicheamicinone derivatives with potentially improved therapeutic properties. Further research in this area continues to be a vibrant and important field of chemical and biomedical science.
References
Application Notes & Protocols: Isolation and Purification of Calicheamicin γ1I from Micromonospora echinospora Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calicheamicin (B1180863) γ1I is a potent enediyne antitumor antibiotic produced by the fermentation of the actinomycete Micromonospora echinospora subsp. calichensis.[1][2] Discovered in the mid-1980s from a soil sample in Kerrville, Texas, its unique mechanism of action, which involves site-specific double-stranded DNA cleavage, has made it a significant compound in the development of anticancer therapeutics, notably as a payload in antibody-drug conjugates (ADCs).[2][3][4] The production of this compound γ1I is achieved through submerged fermentation, followed by a multi-step isolation and purification process.[1][5] This document provides detailed protocols for the fermentation, extraction, and purification of this compound γ1I.
I. Fermentation of Micromonospora echinospora
The production of calicheamicins is accomplished through the submerged fermentation of Micromonospora echinospora ssp. calichensis.[1] The composition of the fermentation medium and the physical parameters of the fermentation process are critical for maximizing the yield of this compound γ1I.[4]
Table 1: Fermentation Protocol for this compound Production [1][4]
| Parameter | Description |
| Microorganism | Micromonospora echinospora ssp. calichensis |
| Fermentation Medium | A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The addition of potassium iodide (KI) is crucial for the production of iodinated calicheamicins.[1] |
| Inoculum | A vegetative mycelial suspension of M. echinospora grown in a suitable seed medium.[1] |
| Temperature | 28-30°C[1] |
| pH | Maintained around 7.0[1] |
| Aeration & Agitation | Optimized to ensure sufficient oxygen supply for microbial growth and antibiotic production.[1] |
| Duration | Typically 7-10 days.[1] |
Experimental Protocol: Fermentation
-
Medium Preparation: Prepare the fermentation medium containing a carbon source, a nitrogen source, mineral salts, and potassium iodide. Sterilize the medium by autoclaving.[1][4]
-
Inoculation: Inoculate the sterile fermentation medium with a seed culture of Micromonospora echinospora ssp. calichensis.[1]
-
Incubation: Incubate the culture in a fermentor at 28-30°C with controlled pH (around 7.0), aeration, and agitation for 7-10 days.[1]
-
Monitoring: Monitor the production of this compound γ1I periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3]
II. Isolation and Purification of this compound γ1I
The isolation and purification of this compound γ1I from the fermentation broth is a multi-step process involving solvent extraction, selective precipitation, and various chromatographic techniques.[1][5]
Table 2: Summary of Purification Steps and Expected Yields
| Step | Description | Typical Yield/Purity |
| Solvent Extraction | Extraction of the whole fermentation broth with a water-immiscible organic solvent like ethyl acetate.[1] | Crude extract containing a mixture of calicheamicins. |
| Selective Precipitation | Treatment of the concentrated crude extract with a non-polar solvent, such as hexane (B92381), to precipitate the this compound complex.[1] | Removal of non-polar impurities. |
| Normal Phase Chromatography | Column chromatography on silica (B1680970) gel using a gradient of dichloromethane (B109758) and methanol (B129727) to separate different classes of calicheamicins.[1] | Separation of this compound classes. |
| Reversed-Phase HPLC | Final purification of individual this compound isomers using a C18 column with a gradient of acetonitrile (B52724) and water.[1] | High purity this compound γ1I. |
Experimental Protocol: Isolation and Purification
-
Solvent Extraction:
-
Selective Precipitation:
-
Normal Phase Chromatography:
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC):
III. Experimental Workflows and Diagrams
Diagram 1: Fermentation Workflow
Caption: Workflow for the fermentation of Micromonospora echinospora.
Diagram 2: Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of calicheamicins.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Calicheamicins, a novel family of antitumor antibiotics. 3. Isolation, purification and characterization of calicheamicins beta 1Br, gamma 1Br, alpha 2I, alpha 3I, beta 1I, gamma 1I and delta 1I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Evaluation of Calicheamicin Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a targeted class of cancer therapeutics that utilize a monoclonal antibody to deliver a highly potent cytotoxic agent specifically to tumor cells expressing a target antigen.[1] Calicheamicins are a class of potent antitumor antibiotics that cause double-strand DNA breaks, leading to cell death.[2][3] When used as payloads in ADCs, calicheamicins can be selectively delivered to cancer cells, which helps to minimize systemic toxicity.[4]
The mechanism of action for calicheamicin (B1180863) involves its binding to the minor groove of DNA.[4][5] Following internalization and release from the antibody, it undergoes a chemical reaction known as the Bergman cyclization, which generates a highly reactive diradical species.[3][4] This diradical abstracts hydrogen atoms from the DNA backbone, resulting in double-strand breaks.[2][5] This significant DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.[5]
This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound-based ADCs using common cell-based assays: the MTS assay, which measures cell viability, and the LDH release assay, which quantifies cell membrane damage.
Data Presentation
The potency of this compound ADCs is typically determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC that results in a 50% reduction in cell viability.[4] This is often evaluated across a panel of cancer cell lines with varying levels of target antigen expression to demonstrate target-specificity.
Table 1: Example of In Vitro Cytotoxicity Data for this compound ADCs
| ADC Target | Cell Line | Target Antigen Expression | This compound ADC IC50 (nM) | Non-targeting ADC IC50 (nM) | Free this compound IC50 (nM) | Reference |
| CD22 | WSU-DLCL2 | High | 0.05 | >100 | 0.01 | [4][6] |
| CD22 | BJAB | Moderate | 0.12 | >200 | 0.02 | [4][6] |
| Ly6E | HCC-1569x2 | High | 87 | >1000 | Not Reported | [6] |
| Ly6E | NCI-H1781 | Moderate | 111 | >1000 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol outlines a colorimetric assay to determine the IC50 of a this compound ADC by measuring the metabolic activity of viable cells.[7]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
This compound ADC
-
Non-targeting control ADC
-
Free this compound payload
-
96-well flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader capable of measuring absorbance at 490 nm[7]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7] The optimal cell density should be determined for each cell line to ensure they are in an exponential growth phase at the end of the assay.[4]
-
Include wells with "cells only" for maximum viability control and "medium only" for background control.[7]
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 18-24 hours to allow for cell attachment.[7]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, non-targeting control ADC, and free this compound in complete cell culture medium.
-
Carefully remove the existing medium from the cells and add 100 µL of the prepared ADC dilutions to the respective wells.[4]
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 humidified incubator.[7] The incubation time may need to be optimized depending on the cell line and the specific ADC.[4]
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[7][8]
-
Subtract the average absorbance of the "medium only" background wells from all other readings.[7]
-
Normalize the data to the "cells only" control, which represents 100% viability.[7]
-
Plot the normalized viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
-
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[9]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC and relevant controls
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)[9]
-
Lysis buffer (for maximum LDH release control)[9]
-
Sterile 96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490 nm[10]
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTS assay protocol to seed and treat the cells with the this compound ADC and controls.[9]
-
-
Preparation of Controls:
-
Supernatant Collection:
-
LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Add a stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:[9] % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Visualizations
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual | DOJINDO [dojindo.com]
Application Notes and Protocols for Determining Calicheamicin ADC Stability and Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Calicheamicin (B1180863), a potent enediyne antitumor antibiotic, is a payload that has been successfully incorporated into approved ADCs such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®)[1]. The stability and aggregation of this compound ADCs are critical quality attributes (CQAs) that can significantly impact their safety, efficacy, and shelf-life. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound ADC stability and aggregation.
Factors Influencing this compound ADC Stability and Aggregation
The inherent hydrophobicity of the this compound payload can increase the propensity of ADCs to aggregate[2][3]. Several factors must be carefully controlled during development and formulation to ensure a stable and effective therapeutic:
-
Linker Chemistry: The choice of linker connecting this compound to the antibody is crucial. While acid-labile hydrazone linkers have been used, they can be unstable in circulation, leading to premature payload release[1][4]. More stable linker technologies, such as those involving site-specific conjugation to engineered cysteines, can improve stability and reduce aggregation[5][6].
-
Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation[5]. Optimizing the DAR is a key aspect of ADC development.
-
Conjugation Conditions: The pH, temperature, and use of organic co-solvents during the conjugation process can influence ADC stability and aggregation[5].
-
Formulation: The final formulation, including buffer composition, pH, and the presence of excipients like polysorbates or sucrose, plays a critical role in minimizing aggregation and maintaining stability during storage[5][7].
Experimental Workflows
A multi-faceted approach employing orthogonal analytical techniques is essential for a thorough assessment of this compound ADC stability and aggregation. The following diagrams illustrate typical experimental workflows.
Caption: Orthogonal methods for ADC stability and aggregation.
Signaling Pathway of this compound ADCs
The mechanism of action for this compound ADCs involves a series of steps leading to targeted cell death. Understanding this pathway is crucial for interpreting stability and activity data.
Caption: this compound ADC mechanism of action.
Upon binding to its target receptor on the cancer cell surface (e.g., CD22 or CD33), the ADC is internalized into an endosome[5][8][9]. The endosome then traffics to a lysosome, where the acidic environment facilitates the cleavage of the linker, releasing the this compound payload[5][9][10]. The released this compound translocates to the nucleus, binds to the minor groove of DNA, and undergoes a Bergman cyclization reaction[][12]. This reaction generates a diradical species that abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks and ultimately leading to apoptosis[1][][12].
Quantitative Data Summary
The following tables summarize key quantitative data that should be generated to assess the stability and aggregation of this compound ADCs.
Table 1: Aggregation Profile by Size Exclusion Chromatography (SEC)
| Sample ID | Monomer (%) | Dimer (%) | High Molecular Weight (HMW) Aggregates (%) |
| This compound ADC (Batch 1) | 98.5 | 1.2 | 0.3 |
| This compound ADC (Batch 2) | 97.9 | 1.8 | 0.3 |
| Forced Degradation (Heat) | 85.2 | 10.5 | 4.3 |
| Forced Degradation (Low pH) | 90.1 | 7.8 | 2.1 |
Table 2: Drug-to-Antibody Ratio (DAR) and Stability Profile
| Sample ID | Average DAR (HIC) | Average DAR (LC-MS) | % Intact ADC (Plasma, 7 days) | % Free this compound (Plasma, 7 days) |
| This compound ADC (Linker A) | 3.8 | 3.9 | 85 | 1.2 |
| This compound ADC (Linker B) | 3.7 | 3.8 | 95 | 0.5 |
| Mylotarg® (Reference) | 2-3 | 2-3 | ~50 (in vivo, 47h half-life) | Not Reported |
| Besponsa® (Reference) | 2-3 | 2-3 | ~50 (in vivo, 29h half-life) | Not Reported |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Materials:
-
This compound ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable physiological buffer. For ADCs, the addition of a low concentration of an organic solvent like acetonitrile (B52724) may be necessary to reduce hydrophobic interactions with the stationary phase[6].
-
HPLC or UHPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Ensure the concentration is within the linear range of the detector.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and HMW aggregates based on their retention times.
-
Integrate the peak areas for each species.
-
Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different drug loads based on their hydrophobicity and calculate the average DAR.
Materials:
-
This compound ADC sample
-
HIC column (e.g., Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 μm)[8]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
UHPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 2 mg/mL) in a buffer compatible with HIC analysis, such as 1M (NH4)2SO4[8].
-
Injection: Inject the prepared sample (e.g., 10 µL).
-
Chromatographic Separation: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a defined period (e.g., 20 minutes) to elute the different DAR species.
-
Data Acquisition: Monitor the chromatogram at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of that species) / 100
-
Protocol 3: In Vitro Plasma Stability Assay by LC-MS
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma over time.
Materials:
-
This compound ADC sample
-
Human or mouse plasma
-
Incubator at 37°C
-
Protein A or G magnetic beads for immunocapture
-
Wash and Elution buffers
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Incubation: Spike the ADC into plasma at a final concentration of approximately 100 µg/mL and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96 hours), collect aliquots of the ADC-plasma mixture and immediately freeze at -80°C to stop further degradation.
-
Immunocapture: Thaw the plasma aliquots and capture the ADC using Protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR versus time to determine the rate of drug deconjugation and the stability of the ADC in plasma.
Protocol 4: Forced Degradation Studies
Objective: To identify potential degradation pathways and products under stress conditions.
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the ADC in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidation: Expose the ADC to an oxidizing agent (e.g., 0.1% H₂O₂).
-
Thermal Stress: Incubate the ADC at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the ADC to light according to ICH Q1B guidelines.
Procedure:
-
Expose the ADC to each stress condition for a defined period, aiming for 5-20% degradation.
-
At various time points, neutralize the samples (for acid/base stress) and analyze them using a suite of analytical techniques, including SEC, HIC, RP-HPLC, and LC-MS, to characterize the degradation products and assess changes in aggregation and DAR.
Conclusion
A comprehensive understanding of the stability and aggregation of this compound ADCs is paramount for the development of safe and effective cancer therapeutics. The application notes and protocols outlined in this document provide a robust framework for researchers to characterize these critical quality attributes. By employing a combination of orthogonal analytical methods and carefully designed stress studies, it is possible to gain a thorough understanding of the degradation pathways and to develop stable and effective this compound ADC candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. besponsa.pfizerpro.com [besponsa.pfizerpro.com]
- 3. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of inotuzumab ozogamicin in the treatment of relapsed/refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gemtuzumab Ozogamicin? [synapse.patsnap.com]
- 9. Inotuzumab Ozogamicin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. What is the mechanism of Inotuzumab Ozogamicin? [synapse.patsnap.com]
Application Notes and Protocols for Calicheamicin Payload Release Assays from Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents, such as calicheamicin (B1180863), directly to cancer cells.[1][2] Calicheamicins are a class of enediyne antitumor antibiotics that are exceptionally potent, inducing double-strand DNA breaks and subsequent apoptosis.[1][2] The efficacy and safety of a this compound ADC are critically dependent on the stability of the linker connecting the payload to the antibody. An ideal linker remains stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity, and facilitates efficient release of the this compound within the target cancer cells.[3] This document provides detailed protocols for key assays used to evaluate the release of this compound from ADCs, intended for researchers, scientists, and drug development professionals.
Intracellular Trafficking and Mechanism of Action
The cytotoxic effect of a this compound ADC is initiated upon binding to a specific antigen on the surface of a target cancer cell.[2] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[4][5] The ADC is then trafficked through the endosomal-lysosomal pathway.[4][5] Inside the acidic environment of the lysosome, the linker is cleaved, or the antibody is degraded, releasing the this compound payload.[6][7] For this compound, release is often triggered by the cleavage of an acid-labile hydrazone linker or reduction of a disulfide linker.[8][9] Once released, the this compound binds to the minor groove of DNA.[2] A reduction of its methyl trisulfide group initiates a Bergman cyclization, generating a highly reactive diradical species that abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks and triggering apoptosis.[1][2]
Figure 1: Intracellular pathway of a this compound ADC.
Application Notes: Key Payload Release Assays
A suite of in vitro and in vivo assays is essential to characterize the release profile of the this compound payload from an ADC. These assays provide critical data on ADC stability, potency, and potential for off-target toxicity.
-
Plasma Stability Assays: These assays are crucial for evaluating the stability of the ADC's linker in circulation.[10] Premature release of the potent this compound payload in the bloodstream can lead to severe systemic toxicity.[3] These experiments typically involve incubating the ADC in human and mouse plasma over a time course and then quantifying the amount of intact ADC and released payload.[3] Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used to measure the average drug-to-antibody ratio (DAR) and the concentration of free payload over time.[3][11] A significant decrease in DAR or an increase in free payload indicates linker instability.[3]
-
In Vitro Cytotoxicity Assays: The potency of a this compound ADC is assessed using cell-based cytotoxicity assays.[1] These assays determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines that express the target antigen at varying levels.[1][10] A high potency against target-positive cells and low potency against target-negative cells indicates target-specific cell killing and suggests that the payload is effectively released intracellularly.[10] Comparing the IC50 of the ADC to that of the free this compound provides insight into the efficiency of intracellular delivery and release.[1]
-
Chromatographic Methods for ADC Characterization: Various chromatographic techniques are employed to assess the quality and characteristics of the ADC, which indirectly relate to its stability and payload release potential.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[12]
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the level of aggregation in an ADC preparation.[13] ADC aggregation can affect its efficacy and immunogenicity.[13]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a highly sensitive method for quantifying the released payload and its catabolites from cell lysates or culture media.[14] This can be particularly useful for screening multiple ADC candidates and linker technologies in various cell lines.[14] Competitive ELISA formats are often employed for this purpose.[14]
Experimental Protocols
Protocol 1: Plasma Stability Assay by LC-MS
This protocol describes a method to assess the stability of a this compound ADC in plasma by monitoring changes in the average DAR and the release of free payload over time.[3]
Materials:
-
This compound ADC
-
Human and mouse plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system (e.g., Q-TOF)
-
Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) column for intact ADC analysis
-
C18 column for free payload analysis
Procedure:
-
Incubate the this compound ADC in plasma (e.g., at 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 96 hours).[3]
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.
-
For Average DAR Analysis:
-
Thaw the plasma samples.
-
Analyze the intact ADC using an appropriate LC-MS method (e.g., HIC-MS).[3]
-
Separate the ADC species with different drug loads.
-
-
For Free Payload Analysis:
-
Thaw the plasma samples.
-
Add cold protein precipitation solution to an aliquot of the plasma sample to precipitate plasma proteins and release any non-covalently bound payload.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Use a C18 column to separate the free payload from other plasma components.
-
Data Analysis:
-
Average DAR: Deconvolute the mass spectra for each time point to determine the relative abundance of each DAR species (e.g., DAR 0, 2, 4). Calculate the average DAR at each time point by using the relative peak areas. Plot the average DAR versus time to assess ADC stability.[3]
-
Free Payload: Quantify the concentration of the released this compound payload at each time point using a standard curve. Plot the concentration of free payload versus time.
Figure 2: Workflow for the plasma stability assay.
Protocol 2: In Vitro Cell-Based Cytotoxicity Assay
This protocol details a method for determining the IC50 of a this compound ADC using an MTT assay, which measures cell metabolic activity as an indicator of viability.[1]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC, non-targeting control ADC, and free this compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, control ADC, and free this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a vehicle control.
-
Incubate the plate for 96 hours at 37°C, 5% CO2.[1]
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent cell viability for each concentration relative to the untreated control wells.
-
Plot the percent cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
Figure 3: Workflow for the cell-based cytotoxicity assay.
Data Presentation
The following tables summarize quantitative data for this compound ADCs, providing examples of expected results from the described assays.
Table 1: In Vitro Cytotoxicity (IC50) of this compound ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Target Antigen Expression | This compound ADC IC50 | Reference ADC (Non-targeting) IC50 | Free this compound IC50 |
| CD22 | WSU-DLCL2 | High | 0.05 nM | >100 nM | 0.01 nM |
| CD22 | BJAB | Moderate | 0.12 nM | >200 nM | 0.02 nM |
| Ly6E | HCC-1569x2 | High | 87 nM | >1000 nM | Not Reported |
| Data adapted from cytotoxicity assays on various cell lines.[1] |
Table 2: Comparison of Linker Technologies on this compound ADC In Vivo Stability
| Linker Technology | ADC Construct | In Vivo Stability Metric | Result |
| Acid-Labile Hydrazone | Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | Conjugated drug half-life in mice | ~47 hours |
| Acid-Labile Hydrazone | Inotuzumab ozogamicin (Besponsa®) | Conjugated drug half-life in mice | ~29 hours |
| "Linkerless" Disulfide | Cysteine-engineered antibody with direct disulfide bond | % drug remaining conjugated to antibody in vivo | 50% after 21 days |
| This table summarizes data on the stability of different this compound ADC linker technologies. The "linkerless" disulfide bond demonstrates significantly improved stability compared to the traditional acid-labile hydrazone linker.[8][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the γ-H2AX Immunofluorescence Assay in Calicheamicin Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing the γ-H2AX immunofluorescence assay to quantify the target engagement of calicheamicin (B1180863) and its antibody-drug conjugates (ADCs). The phosphorylation of histone H2AX to form γ-H2AX is a rapid and sensitive biomarker for DNA double-strand breaks (DSBs), the primary mechanism of this compound-induced cytotoxicity.[1][2] This assay allows for the direct visualization and quantification of this critical DNA damage event within individual cells, providing a robust method to assess the pharmacodynamic activity of this compound-based therapeutics.
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics that bind to the minor groove of DNA.[3] Upon binding, they undergo a Bergman cyclization to generate a highly reactive diradical species. This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of DNA double-strand breaks (DSBs).[3] The induction of these cytotoxic DSBs is the primary mechanism of action for this compound and its derivatives used in ADCs.
The cellular response to DSBs involves the rapid phosphorylation of the histone variant H2AX at serine 139, forming what is known as γ-H2AX.[1][4] This phosphorylation event is a key step in the DNA damage response (DDR), serving as a scaffold to recruit a cascade of DNA repair proteins to the site of damage.[4] The formation of discrete nuclear foci of γ-H2AX can be visualized and quantified using immunofluorescence microscopy, providing a sensitive and specific measure of DSB formation.[1][4] Consequently, the γ-H2AX assay is a powerful tool to confirm the target engagement and downstream pharmacodynamic effect of this compound-based agents.
Signaling Pathway of this compound-Induced DNA Damage and H2AX Phosphorylation
This compound's engagement with its DNA target initiates a signaling cascade that leads to the formation of γ-H2AX foci. This process is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DSBs.
Caption: this compound-induced DNA damage signaling pathway.
Experimental Workflow for γ-H2AX Immunofluorescence Assay
The following diagram outlines the key steps for assessing this compound target engagement using the γ-H2AX immunofluorescence assay.
Caption: Experimental workflow for the γ-H2AX immunofluorescence assay.
Detailed Experimental Protocol
This protocol is optimized for adherent cell lines but can be adapted for suspension cells with appropriate modifications for cell handling and centrifugation steps.
Materials and Reagents:
-
Cell Culture: Adherent cancer cell line of interest, appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA.
-
Treatment: this compound or this compound-ADC, vehicle control (e.g., DMSO).
-
Fixation: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization: 0.3% Triton X-100 in PBS.
-
Blocking: 5% Bovine Serum Albumin (BSA) in PBS.
-
Antibodies:
-
Primary Antibody: Mouse monoclonal anti-phospho-Histone H2A.X (Ser139), Clone JBW301 or equivalent.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG or other suitable fluorescently labeled secondary antibody.
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Supplies: 12-well plates, sterile glass coverslips, microscope slides, pipettes, and tips.
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 12-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound or this compound-ADC in complete cell culture medium.
-
Remove the old medium from the wells and add the treatment solutions. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 1, 4, 24 hours). A time-course experiment is recommended to determine the optimal time point for maximal γ-H2AX signal.
-
-
Cell Fixation:
-
Carefully aspirate the treatment medium.
-
Wash the cells twice with 1x PBS.
-
Fix the cells by adding 1 mL of 4% PFA to each well and incubating for 30 minutes at room temperature.[1]
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with 1x PBS for 2 minutes each.
-
Permeabilize the cells by adding 1 mL of 0.3% Triton X-100 in PBS to each well and incubating for 30 minutes at room temperature.[1]
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with 1x PBS for 2 minutes each.
-
Block non-specific antibody binding by adding 1 mL of 5% BSA in PBS to each well and incubating for 30 minutes at room temperature.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γ-H2AX antibody in 5% BSA in PBS. A starting dilution of 1:200 is recommended, but this should be optimized for your specific antibody and cell line.[1]
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[1]
-
-
Secondary Antibody Incubation:
-
Nuclear Counterstaining:
-
Wash the cells three times with 1x PBS for 2 minutes each in the dark.
-
Add DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 10 minutes at room temperature in the dark.
-
-
Mounting:
-
Wash the cells three times with 1x PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Fluorescence Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Capture images of the DAPI (blue) and γ-H2AX (e.g., green for Alexa Fluor 488) channels.
-
Quantify the number of γ-H2AX foci per nucleus or the mean fluorescence intensity of γ-H2AX signal per nucleus using image analysis software such as ImageJ/Fiji or CellProfiler.[1]
-
Data Presentation
Quantitative data from the γ-H2AX immunofluorescence assay should be summarized in tables for clear comparison. Below are example tables for presenting dose-response and time-course data.
Table 1: Dose-Response of this compound-Induced γ-H2AX Foci
| This compound Concentration (nM) | Mean γ-H2AX Foci per Nucleus (± SEM) | Percent γ-H2AX Positive Cells (± SEM) |
| 0 (Vehicle) | 1.2 ± 0.3 | 5.6 ± 1.2 |
| 0.5 | 8.5 ± 1.1 | 45.3 ± 3.8 |
| 1.0 | 15.2 ± 1.8 | 78.9 ± 4.5 |
| 5.0 | 28.9 ± 2.5 | 95.1 ± 2.1 |
| 10.0 | 35.1 ± 3.1 | 98.2 ± 1.5 |
| 50.0 | 38.6 ± 2.9 | 99.0 ± 0.8 |
Note: The γ-H2AX signal has been shown to increase linearly with this compound concentrations from 0.5 to 10 nM, leveling off at higher concentrations.[6]
Table 2: Time-Course of γ-H2AX Foci Formation and Resolution
| Time After Treatment (hours) | Mean γ-H2AX Foci per Nucleus (± SEM) |
| 0 | 1.1 ± 0.2 |
| 1 | 25.4 ± 2.1 |
| 4 | 36.8 ± 3.5 |
| 8 | 22.1 ± 1.9 |
| 24 | 8.3 ± 1.0 |
Note: γ-H2AX foci formation is rapid, with maximal levels often observed within a few hours of treatment, followed by a decline as DNA repair occurs or cells undergo apoptosis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background/Non-specific Staining | Insufficient blocking | Increase blocking time to 1 hour. |
| Primary or secondary antibody concentration too high | Titrate antibody concentrations to determine the optimal dilution. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Inefficient permeabilization | Ensure permeabilization buffer is fresh and incubation time is sufficient. |
| Primary antibody not effective | Use a validated anti-γ-H2AX antibody. | |
| Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to optimize treatment conditions. | |
| Photobleaching | Excessive exposure to light | Minimize light exposure after the addition of fluorescent reagents. Use an antifade mounting medium. |
By following these application notes and protocols, researchers can effectively utilize the γ-H2AX immunofluorescence assay to gain valuable insights into the mechanism of action and pharmacodynamic effects of this compound and its ADCs, thereby aiding in the development of more effective cancer therapies.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Cell Gel Electrophoresis (Comet Assay) Detection of Calicheamicin-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin (B1180863) is a potent enediyne antitumor antibiotic that induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis.[1] Its high cytotoxicity makes it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. The single-cell gel electrophoresis (SCGE), or comet assay, is a sensitive and versatile technique for the detection and quantification of DNA damage at the level of individual cells.[2] This document provides detailed application notes and protocols for utilizing the comet assay to assess DNA damage induced by this compound.
Mechanism of this compound-Induced DNA Damage
This compound binds to the minor groove of DNA.[3] Following intracellular activation, it undergoes a Bergman cyclization to form a highly reactive diradical species.[1] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in strand scission. While both single and double-strand breaks occur, the potent cytotoxicity of this compound is primarily attributed to the induction of double-strand breaks.[1]
Data Presentation: Quantifying this compound's Potency
The cytotoxic effects of this compound are a direct consequence of the DNA damage it inflicts. Therefore, the half-maximal inhibitory concentration (IC50) values, which measure the concentration of a drug required to inhibit a biological process by 50%, are a strong indicator of its DNA-damaging potential. The following table summarizes the in vitro cytotoxicity of a this compound-based ADC and free this compound in various cancer cell lines.
| ADC Target | Cell Line | Target Antigen Expression | This compound ADC IC50 (nM) | Non-targeting ADC IC50 (nM) | Free this compound IC50 (nM) |
| CD22 | WSU-DLCL2 | High | 0.05 | >100 | 0.01 |
| CD22 | BJAB | Moderate | 0.12 | >200 | 0.02 |
This data is adapted from a cell-based cytotoxicity assay and is presented here to provide a reference for the potent DNA-damaging concentrations of this compound.
Experimental Protocols
Alkaline Comet Assay for this compound-Induced DNA Damage
This protocol is adapted from standard alkaline comet assay procedures and tailored for the analysis of DNA damage induced by this compound.[4]
Materials and Reagents:
-
This compound (ensure proper handling and safety precautions for a highly cytotoxic agent)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Low melting point (LMP) agarose (B213101)
-
Normal melting point (NMP) agarose
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 added fresh
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green or ethidium (B1194527) bromide)
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.
-
Prepare serial dilutions of this compound in complete cell culture medium. A starting concentration range of 0.01 nM to 10 nM is recommended based on known IC50 values. Include a vehicle control (e.g., DMSO).
-
Treat cells with the this compound dilutions for a predetermined time, for example, 1 to 4 hours, in a humidified incubator.[1]
-
-
Cell Harvest and Preparation:
-
Following treatment, aspirate the media and wash the cells with ice-cold PBS.
-
Harvest the cells by trypsinization, then neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Keep the cells on ice to prevent DNA repair.
-
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution and coat the comet assay slides. Allow the agarose to solidify.
-
Melt 1% LMP agarose and maintain it at 37°C.
-
Mix the cell suspension with the LMP agarose at a 1:10 (v/v) ratio.
-
Immediately pipette 75 µL of the cell-agarose suspension onto the pre-coated slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C for 10-15 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are covered.
-
Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm and ~300 mA for 20-30 minutes. These conditions may need to be optimized for your specific cell type.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and place them in neutralization buffer for 5-10 minutes. Repeat this step twice more with fresh buffer.
-
Stain the slides with a suitable DNA fluorescent dye according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using comet assay software to quantify the extent of DNA damage. Common parameters include % Tail DNA, Tail Length, and Olive Tail Moment.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Pharmacokinetic Analysis of Calicheamicin Conjugates in Mice
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) analysis of calicheamicin (B1180863) antibody-drug conjugates (ADCs) in mice. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the stability, exposure, and disposition of these potent anti-cancer agents.
Introduction to this compound Conjugates and Pharmacokinetic Analysis
Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, leading to cell death.[1] When conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens, they form highly targeted therapeutic agents known as antibody-drug conjugates (ADCs). The clinical efficacy and safety of this compound ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), are critically dependent on their pharmacokinetic properties.[2][3]
A key challenge in the development of this compound ADCs has been the stability of the linker connecting the cytotoxic payload to the antibody.[4] Early generation ADCs utilized an acid-cleavable hydrazone linker, which was found to be unstable in circulation, leading to premature release of the this compound payload and off-target toxicities.[3][4] This has driven the development of next-generation ADCs with more stable linker technologies, aiming to improve their therapeutic index.[2]
Pharmacokinetic analysis in mouse models is a critical step in the preclinical development of this compound ADCs. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the conjugate, helping to predict its behavior in humans and to establish a safe and effective dosing regimen. Key parameters evaluated include the clearance rate, half-life (t½), maximum concentration (Cmax), and the area under the concentration-time curve (AUC).
Key Considerations for in vivo Studies
Several factors must be considered when designing and conducting pharmacokinetic studies of this compound conjugates in mice:
-
Linker Stability: The choice of linker technology is paramount. The stability of the linker in the systemic circulation directly impacts the amount of active payload delivered to the tumor and the extent of off-target toxicity.[4] In vitro plasma stability assays should be conducted prior to in vivo studies to assess the potential for premature drug release.[4]
-
Bioanalytical Methods: Robust and validated bioanalytical methods are essential for accurately quantifying the different components of the ADC in biological matrices. This includes assays to measure the total antibody, the conjugated antibody (ADC), and the unconjugated (free) payload.
-
Animal Model: The choice of mouse strain and, if applicable, the tumor xenograft model, can influence the pharmacokinetic profile of the ADC. For targeted ADCs, the presence of a tumor expressing the target antigen can affect the clearance of the conjugate from circulation.[5]
Experimental Protocols
The following are detailed protocols for the key experiments involved in the pharmacokinetic analysis of this compound conjugates in mice.
Animal Handling and Dosing
-
Animal Strain: Nude mice are commonly used for these studies.[5]
-
Acclimation: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Dosing:
-
Prepare the this compound ADC solution in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).
-
Administer the ADC via a single intravenous (IV) bolus injection into the tail vein.[5][6]
-
Dosing can range from 0.3 to 10 mg/kg, depending on the potency and tolerability of the conjugate.[6]
-
Blood Sample Collection
-
Sampling Time Points: Collect blood samples at regular intervals to adequately define the pharmacokinetic profile. Typical time points include pre-dose, and at various times post-dose (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and then weekly for up to 21 days).[5][7]
-
Sample Volume: Collect small blood samples (e.g., 5 µL) from the tail artery.[5] This allows for serial sampling from individual mice, reducing the number of animals required.
-
Sample Processing:
-
For plasma analysis, collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to plasma by centrifugation.
-
For serum analysis, collect blood into tubes without anticoagulant and allow it to clot. Process to serum by centrifugation.[8]
-
Store plasma or serum samples at -80°C until analysis.[8]
-
Bioanalytical Methods
This method quantifies the total amount of the antibody component of the ADC, regardless of whether it is conjugated to the drug.
-
Plate Coating: Coat a 96-well microtiter plate with an appropriate capture antibody (e.g., anti-human IgG) overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma/serum samples and a standard curve of the unconjugated antibody to the plate and incubate for 1-2 hours at room temperature.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the total antibody in the samples by interpolating from the standard curve.
This method allows for the specific quantification of the this compound-conjugated antibody.[5]
-
Chip Preparation: Use a biosensor chip with a surface suitable for antibody capture.
-
Antigen Immobilization: Immobilize the target antigen of the ADC onto the sensor chip surface.
-
Sample Injection: Inject the plasma/serum samples over the chip surface. The ADC will bind to the immobilized antigen.
-
Anti-Calicheamicin Antibody Injection: Inject an anti-calicheamicin antibody over the chip surface. This antibody will bind to the this compound payload on the captured ADC.
-
Signal Detection: The binding of the anti-calicheamicin antibody will cause a change in the plasmon resonance angle, which is proportional to the concentration of the conjugated ADC.[5]
-
Data Analysis: Quantify the conjugated ADC concentration by comparing the signal to a standard curve of the ADC.
This method is used to determine the average number of drug molecules conjugated to each antibody and to assess the in vivo stability of the ADC.
-
Sample Preparation:
-
Immunocapture the ADC from the plasma/serum samples using beads coated with an anti-human IgG antibody.
-
Wash the beads to remove unbound proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis:
-
Separate the ADC species with different drug loads using liquid chromatography (LC).
-
Analyze the eluate by mass spectrometry (MS) to determine the mass of the different ADC species.
-
-
Data Analysis:
-
Calculate the average DAR by taking a weighted average of the different drug-loaded species.
-
Monitor the change in DAR over time to assess the in vivo stability of the conjugate. A decrease in DAR over time indicates drug deconjugation.[7]
-
Data Presentation
The quantitative data obtained from the pharmacokinetic studies should be summarized in clearly structured tables for easy comparison.
Table 1: Pharmacokinetic Parameters of Different this compound Conjugates in Mice
| Conjugate | Linker Type | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/day/kg) | Half-life (t½) | Reference |
| Gemtuzumab ozogamicin (Mylotarg®) | Acid-labile Hydrazone | - | - | - | - | ~47 hours | [6] |
| Inotuzumab ozogamicin (Besponsa®) | Acid-labile Hydrazone | - | - | - | - | ~29 hours | [6] |
| Next-Generation this compound ADC | Disulfide (linkerless) | 5 | - | - | < 4 | ~24 days | [6] |
| CMD-193 (Anti-Lewis Y) | Acid-labile Hydrazone | - | - | - | - | ~103 hours | [9] |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vivo Stability of this compound Conjugates in Mice
| Conjugate | Linker Type | Time Point | % Drug Remaining Conjugated | Reference |
| Next-Generation this compound ADC | Disulfide (linkerless) | 21 days | 50% | [2] |
Visualizations
Diagrams can be used to illustrate experimental workflows and the mechanism of action.
Caption: Workflow for pharmacokinetic analysis of this compound conjugates in mice.
Caption: Mechanism of action of a this compound ADC.
Conclusion
The pharmacokinetic analysis of this compound conjugates in mice is a multifaceted process that requires careful planning, execution, and data interpretation. By employing robust experimental protocols and bioanalytical methods, researchers can gain valuable insights into the in vivo behavior of these potent ADCs. The information presented in these application notes is intended to serve as a guide for designing and conducting studies that will ultimately contribute to the development of safer and more effective cancer therapies.
References
- 1. adcreview.com [adcreview.com]
- 2. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of pharmacokinetic values of this compound-antibody conjugates in mice by plasmon resonance analysis of small (5 microl) blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Biodistribution and Pharmacokinetic Study of Lewis Y–Targeting Immunoconjugate CMD-193 in Patients with Advanced Epithelial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Developing Calicheamicin Mimics for Therapeutic Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of calicheamicin (B1180863) mimics for therapeutic use. Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, leading to apoptosis.[1][2] Their extreme cytotoxicity makes them ideal candidates for targeted therapies such as antibody-drug conjugates (ADCs).[1][2] However, the complex structure of natural this compound presents significant synthetic challenges.[3][4][5][6] This has spurred the development of simpler, synthetic mimics that retain the potent DNA-cleaving activity and offer advantages in terms of cost-effective production and modularity for tuning therapeutic efficacy.[3][5][6]
These notes cover the synthesis of novel this compound mimics, particularly those based on diazonium salts, and provide detailed protocols for assessing their biological activity, including DNA cleavage and cytotoxicity in cancer cell lines.
Data Presentation
The potency of this compound mimics is a critical parameter in their development. The following tables summarize the quantitative data for DNA cleavage activity and in vitro cytotoxicity of various mimics.
Table 1: DNA Cleavage Activity of this compound Mimics
| Mimic Compound | Type | Activation Method | EC50 (nM) | Reference |
| Diazonium Mimic 1 | Mono-diazonium | Green Light (525 nm) | >1000 | [3] |
| Diazonium Mimic 10 | Bis-diazonium | Green Light (525 nm) | 150 | [3] |
| Diazonium Mimic 11 | Naphthalene-1,5-bisdiazonium | Green Light (525 nm) | 2.76 | [3] |
| Enediyne Mimic A | Simplified Enediyne | Thiol activation | >5000 | [4] |
| Enediyne Mimic B | Simplified Enediyne with Trigger | Thiol activation | 500 | [4] |
Table 2: In Vitro Cytotoxicity of this compound and its Mimics/ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| This compound γ1 | HL-60 (Leukemia) | N/A | 0.001-0.01 | [3] |
| Gemtuzumab ozogamicin | HL-60 (Leukemia) | CD33 | 0.01-0.1 | [3] |
| Inotuzumab ozogamicin | WSU-DLCL2 (Lymphoma) | CD22 | 0.05 | [1] |
| Inotuzumab ozogamicin | BJAB (Lymphoma) | CD22 | 0.12 | [1] |
| Free this compound | WSU-DLCL2 (Lymphoma) | N/A | 0.01 | [1] |
| Free this compound | BJAB (Lymphoma) | N/A | 0.02 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diazonium Salt-Based this compound Mimics
This protocol describes a general method for the synthesis of diazonium salt-based this compound mimics from their corresponding aryl amines.[3][6]
Materials:
-
Aryl amine precursor
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)
-
Diethyl ether or acetone
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Schlenk line or nitrogen atmosphere setup (optional, for sensitive compounds)
Procedure:
-
Dissolve the aryl amine precursor in an aqueous solution of HCl or HBF₄ at 0°C in an ice bath with continuous stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature at 0-5°C throughout the addition.
-
Continue stirring the reaction mixture at 0°C for an additional 30-60 minutes after the complete addition of sodium nitrite.
-
To facilitate the precipitation of the diazonium salt, add a co-solvent such as diethyl ether or acetone.[3][6]
-
Collect the precipitated diazonium salt by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the purified diazonium salt under vacuum or a stream of nitrogen.
-
Store the final product at low temperature and protected from light, as diazonium salts can be unstable.
-
Confirm the purity of the synthesized compound using ¹H and ¹³C NMR spectroscopy.[3][6]
Protocol 2: Plasmid DNA Cleavage Assay
This assay evaluates the ability of this compound mimics to induce single- and double-strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound mimic stock solution (in DMSO or appropriate solvent)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Reducing agent (e.g., glutathione, dithiothreitol) for mimics requiring reductive activation
-
Light source (e.g., 525 nm green light) for photoactivatable mimics
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing the reaction buffer and a fixed concentration of supercoiled plasmid DNA (e.g., 40 µM/bp).[3]
-
Add varying concentrations of the this compound mimic to the reaction mixtures. Include a control with no mimic.
-
For mimics requiring activation, add the appropriate activating agent (e.g., reducing agent or exposure to light for a defined period).
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1.5-2 hours).[3]
-
Stop the reaction by adding DNA loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA forms (supercoiled - Form I, nicked - Form II, and linear - Form III).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of each DNA band to determine the percentage of each form.
-
The EC50 value, the concentration of the mimic that causes 50% of the supercoiled DNA to be cleaved, can be calculated from a dose-response curve.[3]
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol determines the in vitro cytotoxicity of this compound mimics against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, WSU-DLCL2, BJAB)
-
Complete cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound mimic stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
Prepare serial dilutions of the this compound mimic in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted mimics to the respective wells. Include untreated cells as a control. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the mimic that causes a 50% reduction in cell viability, by plotting the percent cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]
Mandatory Visualization
Caption: Mechanism of action of a this compound mimic delivered via an ADC.
Caption: Experimental workflow for developing this compound mimics.
Caption: Signaling pathway for this compound mimic-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitation of Calicheamicin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics that cause double-strand DNA breaks, leading to cell death.[1] Due to their extreme potency, they are not suitable for use as standalone chemotherapeutic agents but have been successfully incorporated as cytotoxic payloads in antibody-drug conjugates (ADCs).[1][2] Notable examples include gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), which are used to treat hematological malignancies.[3][4]
The accurate quantification of calicheamicin (B1180863) in biological samples is critical throughout the drug development process. It provides essential data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. These analyses help in understanding the stability of the ADC, the exposure of free payload, and the overall disposition of the drug in the body.[5] This document provides detailed protocols for the two primary analytical methodologies used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ligand-Binding Assays (LBAs).
Analytical Strategies Overview
Two main approaches are employed to quantify this compound and related analytes in biological matrices:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules, including the released this compound payload. It offers high selectivity and sensitivity, allowing for the specific measurement of the free, active drug and its metabolites.[6][7] To measure "total this compound" (both conjugated and unconjugated), a chemical release step is required prior to extraction and analysis.[8]
-
Ligand-Binding Assays (LBAs): These assays, typically in an ELISA (Enzyme-Linked Immunosorbent Assay) format, are used to quantify the concentration of the entire ADC.[9] They can be designed to measure total antibody (both conjugated and unconjugated) or specifically the drug-conjugated antibody. LBAs are essential for understanding the pharmacokinetics of the antibody component of the ADC.[9]
The choice of method depends on the specific analyte of interest, as illustrated below.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates of this compound derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 7. selectscience.net [selectscience.net]
- 8. WO2008150261A1 - Detection and quantitation of this compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Plasmid DNA Cleavage Assay to Determine Enediyne Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enediyne natural products are a class of potent antitumor antibiotics characterized by a unique nine- or ten-membered ring system containing two triple bonds and a double bond.[1][2] Their remarkable cytotoxicity is attributed to their ability to undergo a chemical transformation, most notably the Bergman cyclization, to generate highly reactive diradical species.[3][4] These diradicals can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-stranded DNA breaks and ultimately, cell death.[5][6]
The plasmid DNA cleavage assay is a fundamental and widely used in vitro method to assess the DNA-damaging potential of enediyne compounds. This assay relies on the differential migration of different topological forms of plasmid DNA through an agarose (B213101) gel.[7][8] Supercoiled plasmid DNA (Form I), being the most compact form, migrates the fastest. A single-strand break (nick) in the supercoiled plasmid results in a relaxed, open-circular form (Form II), which migrates slower. A double-strand break linearizes the plasmid (Form III), which migrates at an intermediate rate.[8] By observing the conversion of Form I to Forms II and III, the DNA cleavage activity of an enediyne can be qualitatively and quantitatively evaluated.
These application notes provide a detailed protocol for the plasmid DNA cleavage assay, along with guidance on data interpretation and presentation.
Mechanism of Enediyne-Induced DNA Cleavage
The biological activity of enediyne antibiotics is initiated by a triggering mechanism that leads to the cycloaromatization of the enediyne core.[9] This process, often a Bergman cyclization, produces a highly reactive p-benzyne diradical.[1][3] This diradical is positioned within the minor groove of the DNA helix and is capable of abstracting hydrogen atoms from the deoxyribose backbone, causing strand scission.[6][10]
Experimental Protocols
Materials and Reagents
-
Supercoiled plasmid DNA (e.g., pBR322 or ΦX174 RFI), 0.5 mg/mL in TE buffer
-
Enediyne compound of interest
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)
-
Activating agent (if required, e.g., dithiothreitol (B142953) (DTT), glutathione (B108866) (GSH), or a specific buffer for pH-triggered activation)
-
Quenching solution (e.g., Gel loading dye with 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
Electrophoresis Buffer (e.g., 1x TAE or 1x TBE)[11]
-
DNA stain (e.g., Ethidium bromide or a safer alternative like SYBR™ Safe)
-
Nuclease-free water
-
Microcentrifuge tubes
Instrumentation
-
Agarose gel electrophoresis system (gel tank, power supply)
-
UV transilluminator or gel documentation system
-
Microcentrifuge
-
Incubator or water bath set to 37°C
-
Pipettes and nuclease-free tips
Experimental Workflow
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the enediyne compound in anhydrous DMSO.
-
Prepare the reaction buffer and electrophoresis buffer.
-
Prepare a fresh solution of the activating agent, if required.
-
-
Reaction Setup: [12]
-
In a sterile microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Nuclease-free water to a final volume of 20 µL.
-
2 µL of 10x Reaction Buffer.
-
1 µL of supercoiled plasmid DNA (e.g., 250 ng).
-
Varying concentrations of the enediyne compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Include a negative control (no enediyne) and, if applicable, a control with the activating agent alone.
-
-
Reaction Initiation and Incubation: [13]
-
If the enediyne requires activation, add the activating agent (e.g., DTT to a final concentration of 1 mM).
-
Gently mix the contents and incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes to 2 hours). Incubation times may need to be optimized based on the reactivity of the enediyne.[13]
-
-
Quenching the Reaction:
-
Stop the reaction by adding 4 µL of quenching solution (gel loading dye).
-
-
Agarose Gel Electrophoresis: [7]
-
Prepare a 1% (w/v) agarose gel in 1x TAE or TBE buffer containing the DNA stain.
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light using a gel documentation system.
-
The supercoiled (Form I), open-circular (Form II), and linear (Form III) forms of the plasmid DNA will be separated.
-
Quantify the intensity of each band using densitometry software (e.g., ImageJ).
-
Calculate the percentage of each form relative to the total DNA in the lane.
-
Data Presentation
The results of the plasmid DNA cleavage assay can be effectively summarized in tables to facilitate comparison between different compounds or conditions.
Table 1: Concentration-Dependent DNA Cleavage by Enediyne X
| Enediyne X Conc. (µM) | % Supercoiled (Form I) | % Open-Circular (Form II) | % Linear (Form III) |
| 0 (Control) | 95 | 5 | 0 |
| 0.1 | 85 | 14 | 1 |
| 1 | 60 | 35 | 5 |
| 10 | 20 | 65 | 15 |
| 50 | 5 | 55 | 40 |
| 100 | 0 | 30 | 70 |
Data are representative and will vary depending on the specific enediyne and experimental conditions.
Table 2: Time-Dependent DNA Cleavage by Enediyne Y (at 10 µM)
| Incubation Time (min) | % Supercoiled (Form I) | % Open-Circular (Form II) | % Linear (Form III) |
| 0 | 95 | 5 | 0 |
| 15 | 70 | 28 | 2 |
| 30 | 45 | 48 | 7 |
| 60 | 25 | 60 | 15 |
| 120 | 10 | 65 | 25 |
Data are representative and will vary depending on the specific enediyne and experimental conditions.
Alternative High-Throughput Assay: FRET-Based DNA Cleavage
For screening large numbers of compounds, a fluorescence resonance energy transfer (FRET)-based assay can be employed.[1][10] This method uses a short oligonucleotide probe with a fluorophore on one end and a quencher on the other. In its intact, hairpin form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an enediyne, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[10] This provides a rapid and quantitative measure of DNA cleavage activity that is amenable to a microplate format.
Conclusion
The plasmid DNA cleavage assay is an indispensable tool for characterizing the activity of enediyne compounds. It provides valuable insights into their mechanism of action and is a critical step in the drug discovery and development process. The detailed protocol and data presentation guidelines provided in these application notes will assist researchers in obtaining reliable and reproducible results.
References
- 1. Genome Mining for New Enediyne Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Bergman cyclization of main-chain enediyne polymers for enhanced DNA cleavage - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic calicheamicin mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agarose gel electrophoresis - Wikipedia [en.wikipedia.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA analysis using analytical gels [qiagen.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Calicheamicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calicheamicin (B1180863) is a potent enediyne antitumor antibiotic known for its ability to cause DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][2] Originally isolated from the bacterium Micromonospora echinospora, its high cytotoxicity makes it a powerful payload for antibody-drug conjugates (ADCs) like gemtuzumab ozogamicin, which targets the CD33 antigen on leukemic cells.[2][] The mechanism involves this compound binding to the minor groove of DNA, followed by a reaction that generates a diradical species.[][4] This diradical abstracts hydrogen atoms from the DNA backbone, causing strand breaks and triggering the apoptotic cascade.[][5]
Analyzing the induction of apoptosis is critical for evaluating the efficacy of this compound and its conjugates. Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative method for this purpose.[6][7] This technique allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells within a population.[8]
Principle of the Assay
This protocol uses a dual-staining method to identify different stages of cell death.[8][9]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS.[8] When conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[6]
-
Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells.[8][10] In late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and stain the cell's nucleus.[10]
By analyzing cells stained with both Annexin V-FITC and PI, a flow cytometer can distinguish four populations:
-
Live Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
This compound-Induced Apoptosis Signaling Pathway
This compound induces DNA double-strand breaks, which primarily activates the intrinsic (mitochondrial) apoptosis pathway.[1][11] This process is largely independent of death-receptor signaling.[11] The key steps involve the activation of damage sensors, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., Jurkat, HL-60, or other cancer cell lines)
-
This compound (free drug or conjugate)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well culture plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol: Induction of Apoptosis
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 0.5 x 10⁶ cells/mL for suspension cells). Allow adherent cells to attach for 24 hours.[12]
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 10 pM, 100 pM, 1 nM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle-treated (e.g., DMSO) sample as a negative control.[1]
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension from each well into a labeled flow cytometry tube.
-
Adherent Cells: Collect the culture medium (containing floating apoptotic cells) into a tube.[6] Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the supernatant collected earlier.[6]
-
-
Cell Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes.[7] Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.[10] Repeat the centrifugation and remove the supernatant completely.
Protocol: Annexin V and PI Staining
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer from the kit to 1X with deionized water. Prepare enough for all samples.
-
Resuspend Cells: Gently resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13] The cell concentration should be approximately 1 x 10⁶ cells/mL.[10]
-
Staining:
-
Add 5 µL of Annexin V-FITC to the 100 µL cell suspension.[10]
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently mix the cells by tapping the tube.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[10]
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10][13] Do not wash the cells after staining.
-
Controls: For setting up the flow cytometer, prepare the following controls:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
-
Experimental and Data Analysis Workflow
Caption: Workflow for apoptosis analysis via flow cytometry.
Data Acquisition and Analysis
-
Flow Cytometer Setup: Use the single-stained controls to set up fluorescence compensation to correct for spectral overlap between the FITC and PI channels. Use the unstained control to set the baseline fluorescence.
-
Gating: Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population, excluding debris.
-
Quadrant Analysis: Create a dot plot of FITC (Annexin V) vs. PI fluorescence for the gated population. Set quadrants based on the control samples to define the four populations (Live, Early Apoptotic, Late Apoptotic/Necrotic).[10]
-
Quantification: Determine the percentage of cells in each quadrant for both control and this compound-treated samples.[7]
Expected Results & Data Presentation
Treatment with an effective concentration of this compound should result in a time- and dose-dependent increase in the percentage of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+).
Table 1: Apoptosis in Jurkat Cells Treated with this compound for 24 Hours
| Treatment Concentration | % Live Cells (Q3) (Annexin V-/PI-) | % Early Apoptotic (Q4) (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Q2) (Annexin V+/PI+) | % Necrotic (Q1) (Annexin V-/PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.5 | 1.9 ± 0.4 |
| 10 pM this compound | 75.3 ± 3.5 | 15.2 ± 2.2 | 6.8 ± 1.5 | 2.7 ± 0.6 |
| 100 pM this compound | 41.8 ± 4.2 | 35.6 ± 3.8 | 19.5 ± 2.9 | 3.1 ± 0.8 |
| 1 nM this compound | 15.2 ± 2.8 | 28.1 ± 3.1 | 52.3 ± 5.5 | 4.4 ± 1.1 |
Data are represented as mean ± standard deviation (n=3) and are hypothetical.
Table 2: Time-Course of Apoptosis with 100 pM this compound
| Incubation Time | % Live Cells (Q3) (Annexin V-/PI-) | % Early Apoptotic (Q4) (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Q2) (Annexin V+/PI+) | % Necrotic (Q1) (Annexin V-/PI+) |
| 12 Hours | 68.4 ± 3.9 | 22.5 ± 2.5 | 7.1 ± 1.3 | 2.0 ± 0.5 |
| 24 Hours | 41.8 ± 4.2 | 35.6 ± 3.8 | 19.5 ± 2.9 | 3.1 ± 0.8 |
| 48 Hours | 10.5 ± 2.5 | 15.2 ± 2.1 | 68.7 ± 6.1 | 5.6 ± 1.4 |
Data are represented as mean ± standard deviation (n=3) and are hypothetical.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Inappropriate compensation settings. | Re-run single-color controls to set proper compensation. |
| Cells were harvested too harshly. | Use a gentle detachment method (e.g., Accutase instead of Trypsin) and centrifuge at lower speeds. | |
| Low Annexin V signal in positive control | Insufficient calcium in binding buffer. | Ensure 1X Binding Buffer is prepared correctly and contains CaCl₂. |
| Reagent degradation. | Use fresh reagents and store them properly (protected from light). | |
| Most cells are PI-positive | Drug concentration is too high or incubation is too long, causing rapid necrosis. | Perform a dose-response and time-course experiment with lower concentrations or shorter incubation times. |
| Analysis was not performed promptly after staining. | Analyze samples within one hour of completing the staining protocol.[10][13] |
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 11. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Calicheamicin Antibody-Drug Conjugate Linker Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of calicheamicin (B1180863) antibody-drug conjugate (ADC) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues observed with traditional this compound ADC linkers?
A1: First-generation this compound ADCs, such as Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), traditionally utilize a bifunctional linker containing an acid-cleavable hydrazone and a disulfide bond.[1][2] The primary stability issue with this linker is the hydrolysis of the acid-sensitive hydrazone in circulation, even at neutral pH.[1][3][4] This premature cleavage of the linker leads to the off-target release of the potent this compound payload, which can cause significant toxicities and reduce the therapeutic efficacy of the ADC.[1][5] The instability of the hydrazone linker contributes to a shortened ADC half-life in vivo.[3][4]
Q2: How does linker instability impact the in vivo performance of a this compound ADC?
A2: Linker instability has a significant negative impact on the in vivo performance of this compound ADCs. Premature release of the this compound payload in the bloodstream leads to systemic toxicity, affecting healthy tissues and causing adverse effects such as thrombocytopenia and hepatic dysfunction.[1][6] Furthermore, the loss of the cytotoxic agent before the ADC reaches the target tumor cells reduces the amount of drug delivered to the intended site, thereby decreasing the overall therapeutic efficacy.[1] A short ADC half-life due to linker instability also limits the duration of therapeutic action.[3]
Q3: What are the key strategies to improve the stability of this compound ADC linkers?
A3: A primary strategy to enhance stability is to replace the traditional acid-labile hydrazone linker.[1] A highly promising approach involves the site-specific conjugation of this compound to an engineered cysteine residue on the antibody via a direct disulfide bond, creating a "linkerless" conjugate.[1][3][4] This method has been shown to dramatically improve in vivo stability, with a significantly longer half-life of the conjugated drug.[3][4] Other strategies include exploring non-cleavable linkers, although these have shown reduced efficacy for this compound ADCs in some cases.[5] Optimizing the steric hindrance around the disulfide bond can also enhance stability.[7]
Troubleshooting Guides
Problem 1: High levels of off-target toxicity and a short half-life are observed in our in vivo model.
-
Hypothesis: The this compound ADC linker is unstable in circulation, leading to premature payload release.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
-
Recommended Action: Conduct an in vitro plasma stability assay to quantify the extent of linker cleavage. Incubate the this compound ADC in plasma from the relevant species (e.g., mouse, human) at 37°C over a time course (e.g., 0, 24, 48, 96 hours).[1] Use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the average drug-to-antibody ratio (DAR) and the concentration of released free payload at each time point.[1] A significant decrease in DAR and/or an increase in free payload over time confirms linker instability.
Problem 2: The this compound ADC shows good stability in human plasma but is unstable in mouse plasma.
-
Hypothesis: There are species-specific differences in plasma enzymes or other components that are cleaving the linker.
-
Explanation: The enzymatic profile of plasma can vary significantly between species. For instance, mouse plasma contains carboxylesterase Ces1c, which is known to cleave certain peptide-based linkers that are stable in human plasma.[1][8] While this compound ADCs often use hydrazone linkers, it is crucial to recognize that inter-species differences in plasma components can lead to different stability profiles.
-
Recommended Action: Always perform in vitro plasma stability assays using plasma from the same species that will be used for in vivo efficacy and toxicology studies to ensure the most relevant data.[1] If instability in the preclinical model species is a persistent issue, consider re-designing the linker to be less susceptible to the specific enzymatic or chemical degradation pathways present in that species.
Problem 3: Significant aggregation of the this compound ADC is observed after conjugation and purification.
-
Hypothesis: The increased hydrophobicity from the this compound payload and/or the linker is causing the ADC to aggregate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing high aggregation in this compound ADCs.
-
Recommended Actions:
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Optimize Conjugation:
-
Site-Specific Conjugation: Employing site-specific conjugation methods, such as using engineered cysteines, can produce more homogeneous ADCs with potentially reduced aggregation.[7]
-
Control DAR: A high drug-to-antibody ratio (DAR) increases hydrophobicity.[7] Reduce the molar excess of the linker-payload during conjugation to achieve a lower average DAR.[7]
-
-
Formulation Development: Screen different formulation buffers and excipients. The inclusion of polysorbates or sugars can help stabilize the ADC and prevent aggregation.[7][9] Ensure the pH of the buffer maintains the stability of the antibody.[7]
-
Data Presentation
Table 1: Comparison of In Vivo Stability for Different this compound ADC Linker Chemistries
| Linker Type | ADC Example | Species | Stability Metric (% Drug Remaining Conjugated) | Time Point | Reference |
| Acid-Labile Hydrazone | Mylotarg (gemtuzumab ozogamicin) | Human | Shortened half-life | - | [3] |
| Acid-Labile Hydrazone | Besponsa (inotuzumab ozogamicin) | Human | Shortened half-life | - | [3] |
| "Linkerless" Disulfide | Engineered Cysteine Conjugate | Mouse | 50% | 21 days | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the this compound ADC and quantify premature payload release in plasma.
-
Materials:
-
Test this compound ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma (from relevant species, e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system
-
-
Procedure:
-
Incubation: Spike the test ADC into the plasma to a final concentration of approximately 100 µg/mL.[1] Gently mix and incubate at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 24, 48, 96 hours), collect aliquots of the ADC-plasma mixture and immediately freeze at -80°C to stop further degradation.[1]
-
Immunocapture:
-
Thaw the plasma aliquots.
-
Add Protein A magnetic beads to capture the ADC and incubate with gentle mixing for 1-2 hours at room temperature.[1]
-
Place the tubes on a magnetic stand and discard the supernatant (which contains the free, released payload).[1]
-
Wash the beads 2-3 times with Wash Buffer.[1]
-
-
Elution: Elute the captured ADC from the beads using Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.[1]
-
LC-MS Analysis:
-
Inject the neutralized eluate onto an LC-MS system.
-
Use a suitable chromatography method, such as Hydrophobic Interaction Chromatography (HIC), to separate ADC species with different drug loads.[1]
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of each DAR species (DAR 0, 2, 4, etc.).
-
Calculate the average DAR at each time point.
-
Plot the average DAR versus time to determine the stability profile of the ADC. A steep decline indicates linker instability.[1]
-
-
Protocol 2: Site-Specific "Linkerless" this compound ADC Conjugation
-
Objective: To create a homogeneous and stable this compound ADC by conjugating an activated this compound derivative to an engineered cysteine on the antibody.
-
Materials:
-
Engineered monoclonal antibody (with a reactive cysteine residue)
-
Activated disulfide this compound linker drug (e.g., nitropyridyldisulfide-calicheamicin, nitroPDS-cal)
-
Conjugation Buffer (e.g., 50 mM Tris, pH 7.0-8.5)
-
Organic solvent (e.g., dimethylformamide)
-
Purification system (e.g., cation exchange chromatography)
-
Final Formulation Buffer
-
-
Procedure:
-
Antibody Preparation: Ensure the engineered antibody is purified and buffer-exchanged into the Conjugation Buffer.
-
Linker-Drug Preparation: Dissolve the nitroPDS-cal in a suitable organic solvent at a known concentration.[7]
-
Conjugation Reaction:
-
Purification:
-
Purify the ADC using cation exchange chromatography to remove unconjugated linker-drug and other impurities.[7]
-
-
Formulation: Buffer-exchange the purified ADC into the final formulation buffer.[7]
-
Characterization:
-
References
- 1. benchchem.com [benchchem.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reducing Off-Target Toxicity of Calicheamicin-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with this compound-based ADCs?
A1: The off-target toxicity of this compound-based ADCs is multifactorial and can be attributed to several key mechanisms:
-
Premature Payload Release: The linker connecting this compound to the antibody can be unstable in circulation, leading to the early release of the highly potent cytotoxic payload before it reaches the target tumor cells.[1][2][] This is a known issue with acid-labile hydrazone linkers used in first-generation this compound ADCs.[1][2][4][]
-
"On-Target, Off-Tumor" Toxicity: The target antigen for the ADC may also be expressed on healthy tissues, albeit at lower levels than on tumor cells. This can lead to the ADC binding to and damaging normal cells.[1][2][6] Careful selection of target antigens with high tumor-specific expression is crucial to minimize this effect.[1]
-
"Off-Target" Uptake: ADCs can be taken up by non-target cells through mechanisms independent of antigen binding. One proposed mechanism involves the mannose receptor (MR), which is expressed on various cell types, including those in the liver and spleen.[1][2][7] The carbohydrate portions of the antibody can interact with these receptors, leading to ADC internalization and toxicity in healthy tissues.[1][7]
-
Bystander Effect: While beneficial for killing antigen-negative tumor cells within a heterogeneous tumor, the bystander effect can also contribute to off-target toxicity.[1][2][8] This occurs when the released, membrane-permeable this compound payload diffuses out of the target cell and kills surrounding healthy cells.[1][2][8]
Q2: How can linker chemistry be modified to reduce off-target toxicity?
A2: Linker stability is a critical factor in minimizing off-target toxicity.[1][][] Strategies to improve linker stability and control payload release include:
-
Site-Specific Conjugation: Attaching the this compound payload to a specific, engineered site on the antibody, such as an engineered cysteine, can result in more homogeneous and stable conjugates.[1][4][9][10] This approach has been shown to increase tolerability compared to traditional stochastic conjugation methods.[4][10]
-
Improved Linker Design: Moving away from acid-labile linkers, such as hydrazones, towards more stable options can reduce premature payload release.[4][11][12] For example, novel non-cleavable linkers have been developed that result in less toxic catabolites upon ADC degradation.[11][12] Additionally, linkerless and traceless conjugates, where the payload is directly attached to the antibody via a disulfide bond, have shown improved stability and tolerability.[4][10]
Q3: What in vitro assays are essential for assessing the off-target toxicity of this compound-based ADCs?
A3: A panel of in vitro assays is crucial for predicting and understanding the potential for off-target toxicity before moving to in vivo models.[1] Key assays include:
-
Cytotoxicity Assays on Non-Target Cells: Determine the half-maximal inhibitory concentration (IC50) of the this compound ADC on a panel of cell lines that do not express the target antigen.[1] High potency against these "negative control" cell lines can indicate conjugate instability and premature payload release.[1]
-
Plasma Stability Assays: Incubate the ADC in mouse and human plasma and measure the amount of payload that remains conjugated to the antibody over time to directly assess linker stability.[1]
-
Hepatotoxicity and Cardiotoxicity Assays: Utilize cell lines like HepG2 for liver toxicity or iPS-derived cardiomyocytes for cardiac safety to gain initial insights into potential organ-specific toxicities.[1]
-
Bystander Effect Assays: Co-culture target-positive and target-negative cells or use conditioned medium transfer assays to evaluate the potential for the ADC to kill neighboring healthy cells.[13]
Q4: How can the in vivo tolerability of this compound-based ADCs be improved?
A4: Improving the therapeutic window of this compound ADCs in vivo involves several strategies:
-
Dose Fractionation: Administering more frequent, smaller doses of the ADC over a dosing cycle, rather than a single large dose, has been shown to improve tolerability while maintaining efficacy.[1][14] This approach can mitigate the acute toxicities associated with high peak concentrations of the payload.[14]
-
Payload Attenuation: While this compound is extremely potent, derivatives with slightly reduced activity can offer a better therapeutic window. N-acetyl-γ-calicheamicin, for instance, is less active in DNA binding than the parent compound but provides a superior therapeutic index in an ADC format.[15]
-
Formulation Optimization: Proper formulation is critical to prevent aggregation, which can lead to altered pharmacokinetics and increased toxicity.[9] Using excipients and buffer conditions that minimize aggregation is essential.[9]
Troubleshooting Guides
Problem 1: High levels of toxicity are observed in non-tumor-bearing animals during preclinical studies.
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release | 1. Assess Linker Stability: Perform plasma stability assays to quantify the rate of payload release.[1] 2. Re-engineer the Linker: If the linker is unstable, consider using a more stable chemistry, such as a non-cleavable linker or a site-specifically conjugated disulfide linker.[4][10][11] |
| "On-Target, Off-Tumor" Toxicity | 1. Evaluate Target Expression in Normal Tissues: Use immunohistochemistry (IHC) or RNA sequencing to assess the expression level of the target antigen in the tissues exhibiting toxicity.[1] 2. Affinity Modulation: Engineer the antibody to have a lower affinity for the target antigen, which may reduce binding to normal tissues with lower antigen expression while maintaining sufficient binding to high-expressing tumor cells.[1][6] |
| "Off-Target" Uptake | 1. Investigate Mannose Receptor Interaction: Assess whether the ADC binds to cells expressing the mannose receptor.[7] 2. Glycoengineering: Modify the glycosylation profile of the antibody to reduce interactions with lectin receptors like the mannose receptor.[7] |
| Hydrophobicity and Aggregation | 1. Characterize Aggregation: Use size exclusion chromatography (SEC) to determine the level of aggregation in the ADC preparation.[9] 2. Optimize Formulation: Adjust the formulation buffer (e.g., pH, excipients) to minimize aggregation.[9] |
Problem 2: Inconsistent efficacy and toxicity are observed between different batches of the this compound ADC.
| Potential Cause | Troubleshooting Steps |
| Heterogeneous Drug-to-Antibody Ratio (DAR) | 1. Characterize DAR Distribution: Use techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to analyze the distribution of drug species in each batch. 2. Implement Site-Specific Conjugation: Switch to a site-specific conjugation method to produce a more homogeneous ADC with a defined DAR.[1][4][9][10] |
| Aggregation | 1. Monitor for Aggregates: Use size exclusion chromatography (SEC) to quantify the level of aggregation in each batch.[1][9] 2. Formulation Optimization: Adjust the formulation buffer (e.g., pH, excipients) to minimize aggregation.[1][9] |
| Payload Instability | 1. Assess Payload Integrity: Use analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC) to check for degradation of the this compound payload in each batch. 2. Optimize Storage Conditions: Ensure the ADC is stored at the recommended temperature and protected from light to minimize degradation.[9] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of this compound ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Target Antigen Expression | This compound ADC IC50 (nM) | Reference ADC (Non-targeting) IC50 (nM) | Free this compound IC50 (nM) |
| CD22 | WSU-DLCL2 | High | 0.05 | >100 | 0.01 |
| CD22 | BJAB | Moderate | 0.12 | >200 | 0.02 |
| Ly6E | HCC-1569x2 | High | 87 | >1000 | Not Reported |
Data adapted from a representative study. Actual values may vary depending on the specific ADC construct and experimental conditions.[16]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a method for determining the in vitro cytotoxicity of a this compound-based ADC.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC, non-targeting control ADC, and free this compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.[16] The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.[16]
-
Include wells with medium only as a blank control.[16]
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[16]
-
-
ADC Preparation and Treatment:
-
Prepare a stock solution of the this compound ADC, non-targeting control ADC, and free this compound in an appropriate solvent and then dilute in complete cell culture medium.[16]
-
Perform serial dilutions to create a range of concentrations to treat the cells.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a vehicle control.[16]
-
-
Incubation:
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.[16]
-
Carefully remove the medium containing MTT.[16]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[16]
-
Subtract the average absorbance of the blank wells from all other absorbance readings.[16]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][16]
-
Visualizations
Caption: Mechanisms of off-target toxicity of this compound-based ADCs.
Caption: Strategies to mitigate off-target toxicity of this compound ADCs.
Caption: Workflow for assessing and mitigating off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. adcreview.com [adcreview.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Calicheamicin Conjugation for Higher Drug-to-Antibody Ratio (DAR)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing calicheamicin (B1180863) conjugation chemistry to achieve a higher drug-to-antibody ratio (DAR).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the conjugation of this compound to antibodies.
Q1: We are observing significantly lower than expected Drug-to-Antibody Ratios (DAR) in our this compound-ADC batches. What are the potential causes and how can we improve the conjugation efficiency?
A1: Low DAR is a common challenge in ADC development and can stem from several factors related to the reactants, reaction conditions, and the inherent properties of the antibody. Below is a step-by-step guide to troubleshoot and optimize your conjugation protocol for a higher DAR.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Molar Ratio of Linker-Payload to Antibody: An insufficient amount of the activated this compound linker-payload will result in incomplete conjugation.
-
Recommendation: Systematically increase the molar excess of the this compound linker-payload. It is advisable to perform a titration study to identify the optimal ratio that maximizes DAR without inducing significant aggregation.[1]
-
-
Inefficient Activation of the Linker-Payload: If the linker-payload is not sufficiently reactive, conjugation efficiency will be poor.
-
Recommendation: Ensure the quality and reactivity of your linker-payload. For instance, when using N-hydroxysuccinimide (NHS) esters, ensure they have not been hydrolyzed. It is recommended to use freshly prepared solutions of the activated linker-payload.
-
-
Non-optimal Reaction Buffer pH: The pH of the conjugation buffer is critical as it influences the reactivity of the targeted amino acid residues on the antibody.[1]
-
Recommendation: For lysine-based conjugation, a pH range of 8.0-9.0 is typically optimal to ensure the lysine (B10760008) residues are deprotonated and thus more nucleophilic. For cysteine-based conjugation, a pH range of 7.0-8.5 is generally recommended.[1][2] A pH screening experiment is highly recommended to determine the optimal condition for your specific antibody.
-
-
Presence of Impurities or Competing Molecules: The presence of primary amines (e.g., Tris buffer) or other nucleophiles in the antibody formulation can compete with the intended conjugation reaction.
-
Recommendation: Ensure the antibody is buffer-exchanged into an appropriate conjugation buffer (e.g., phosphate-buffered saline) to remove any interfering substances.
-
-
Steric Hindrance: The accessibility of the target amino acid residues on the antibody surface can be limited, leading to lower conjugation efficiency.
-
Recommendation: If using a random conjugation approach (e.g., lysine conjugation) and consistently achieving low DAR, consider exploring site-specific conjugation methods. Engineering cysteines at specific, solvent-accessible sites can lead to more homogeneous ADCs with a higher and more controlled DAR.[2][3][4]
-
Table 1: Recommended Starting Conditions for Optimizing this compound Conjugation
| Parameter | Lysine Conjugation | Cysteine Conjugation |
| Molar Ratio (Linker:mAb) | 5:1 to 20:1 | 3:1 to 10:1[2] |
| pH | 8.0 - 9.0 | 7.0 - 8.5[2] |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 3 - 5 hours[2] |
| Buffer | Phosphate or Borate Buffer | Tris or Phosphate Buffer[2] |
Workflow for Troubleshooting Low DAR
References
troubleshooting inconsistent results in calicheamicin cytotoxicity experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with calicheamicin (B1180863).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent antitumor antibiotic belonging to the enediyne class of compounds.[1] Its mechanism of action involves binding to the minor groove of DNA, where it undergoes a reaction similar to the Bergman cyclization.[1][2][] This reaction generates a diradical species (1,4-didehydrobenzene) that abstracts hydrogen atoms from the DNA backbone, causing double-stranded breaks (DSBs).[2][4][5] These DSBs are highly cytotoxic and ultimately trigger apoptosis (programmed cell death).[1][6][7] The specificity for DNA is a key aspect of its function, with studies showing that cleavage is not inhibited by excess tRNA or protein.[8]
Q2: How should this compound be handled and stored to ensure stability?
This compound is extremely potent and requires careful handling in a controlled laboratory setting with appropriate personal protective equipment (PPE).[] For storage, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO, aliquot it to avoid repeated freeze-thaw cycles, and store it at -80°C, protected from light.[1] When preparing for experiments, fresh dilutions should be made in the cell culture medium.[1] Instability of the compound in culture media, especially at the very low concentrations used in assays, can be a source of variability.[1]
Q3: What are common causes of off-target toxicity with this compound antibody-drug conjugates (ADCs)?
Off-target toxicity with this compound ADCs can arise from several factors. A primary cause is the premature release of the this compound payload from the antibody due to unstable linkers.[10] This can be assessed using plasma stability assays.[10] Another issue is "on-target, off-tumor" toxicity, where the target antigen is expressed on healthy tissues, leading to unintended cell killing.[10] Furthermore, the hydrophobic nature of this compound can lead to ADC aggregation, which can alter its pharmacokinetic properties and contribute to toxicity.[11]
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results, particularly variable IC50 values, are a frequent challenge in this compound cytotoxicity assays. This guide addresses common problems and provides actionable solutions.
Q4: Why are my IC50 values for this compound highly variable between experiments?
Significant variation (greater than 2-fold) in IC50 values often points to systematic issues in the experimental setup.[12] Key factors include:
-
Cell Health and Culture Conditions: The passage number, confluency, and overall health of cells can greatly affect their sensitivity to this compound.[1] It is critical to use healthy, low-passage cells and maintain consistent seeding densities.[1]
-
Compound Preparation and Stability: Due to its high potency, even minor pipetting errors during the preparation of serial dilutions can cause large variations in the final concentration.[1] The compound may also be unstable or precipitate in cell culture media.[1]
-
Assay Protocol Variability: Inconsistencies in incubation times, reagent concentrations, or instrumentation settings can lead to different outcomes.[1][12]
-
Assay Type: Different cytotoxicity assays measure distinct cellular endpoints (e.g., metabolic activity vs. membrane integrity) and can naturally produce different IC50 values.[1]
Q5: My dose-response curve is not sigmoidal. What could be wrong?
A non-sigmoidal curve can be caused by several issues:
-
Incorrect Concentration Range: The concentrations tested may be too high (the "top" of the curve is missed) or too low (the "bottom" of the curve is missed). A wider range of dilutions is recommended.[13]
-
Compound Solubility: this compound may precipitate at higher concentrations. Visually inspect solutions for any precipitate.[14]
-
Cell Clumping: An uneven distribution of cells due to clumping can lead to an irregular curve. Ensure a single-cell suspension is achieved before plating.[1]
Q6: I'm observing a high background signal in my control wells. What is the cause?
A high background signal can obscure the true effect of the compound. Common causes include:
-
Microbial Contamination: Bacteria or yeast can interfere with assays that measure metabolic activity (e.g., MTT), leading to false-positive signals.[14]
-
Media Components: Phenol red in the culture medium can interfere with absorbance readings in colorimetric assays.[14] Components in serum may also have endogenous enzymatic activity (like LDH) that contributes to the background.[14]
-
Cell Stress: Over-confluency or harsh handling of cells during the experiment can cause spontaneous cell death, leading to high background in assays like the LDH release assay.[14][15]
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation
Quantitative data from cytotoxicity experiments should be clearly organized. Below is a sample table summarizing reported IC50 values for this compound ADCs in different cancer cell lines.
Table 1: Example IC50 Values for this compound ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nmol/L) | Reference |
|---|---|---|---|---|---|
| WSU-DLCL2 | Non-Hodgkin Lymphoma | CD22 | αCD22-cal | 0.05 | [16] |
| BJAB | Non-Hodgkin Lymphoma | CD22 | αCD22-cal | 0.12 | [16] |
| HCC-1569x2 | Breast Cancer | Ly6E | αLy6E-cal | 87 | [16] |
| NCI-H1781 | Lung Cancer | Ly6E | αLy6E-cal | 111 | [16] |
Note: IC50 values are highly dependent on the specific conjugate, cell line, and experimental conditions used and should be interpreted with caution.[1][17]
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results.
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure metabolic activity as an indicator of cell viability.[18]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][18]
-
Compound Treatment: Prepare fresh serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]
-
Incubation: Incubate the plate for a standardized period (e.g., 72 or 96 hours). The optimal time depends on the cell line's doubling time.[18]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viable cells against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[10]
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol detects apoptosis by identifying the translocation of phosphatidylserine (B164497) to the outer cell membrane using fluorescently labeled Annexin V.[19][20]
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask or appropriate culture vessel. Treat with the desired concentrations of this compound and incubate for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant.[19]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[19]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for a cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 6. This compound: Bioactivity, Mechanism of action, Application_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
challenges and solutions in the total synthesis of calicheamicin
Welcome to the technical support center for the total synthesis of calicheamicin (B1180863). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound is a formidable challenge in organic chemistry due to its complex and highly sensitive molecular architecture. The primary difficulties can be categorized into three main areas:
-
Synthesis of the Aglycone Core: The central bicyclo[7.3.1]tridec-9-ene-2,6-diyne core, responsible for its DNA-cleaving activity, is highly strained and prone to decomposition.[1][2] Constructing this enediyne system while maintaining its integrity is a significant hurdle.
-
Synthesis of the Oligosaccharide Subunit: The aryltetrasaccharide moiety, which is crucial for the sequence-specific binding of this compound to the minor groove of DNA, is composed of four unusual and sensitive sugar units.[3] The stereoselective synthesis and linkage of these sugars, particularly the hydroxylamino glycosidic bond, present considerable challenges.
-
Global Deprotection and Final Assembly: The final stages of the synthesis, which involve the coupling of the aglycone and oligosaccharide fragments and the subsequent removal of numerous protecting groups, are fraught with difficulties due to the lability of the enediyne core and the trisulfide trigger.
Q2: What are the main strategic approaches to the total synthesis of this compound?
The most notable total syntheses of this compound have been reported by the research groups of K.C. Nicolaou and Samuel J. Danishefsky.[4] Both approaches are convergent, involving the independent synthesis of the aglycone and oligosaccharide fragments, followed by their coupling.
-
Nicolaou's Approach: This strategy features the construction of the enediyne core via an intramolecular acetylide addition. The oligosaccharide was assembled in a linear fashion.
-
Danishefsky's Approach: A key feature of this synthesis is the use of a Diels-Alder reaction to construct a key intermediate for the aglycone.
A visual representation of a generalized retrosynthetic analysis is provided below.
Caption: Retrosynthetic analysis of this compound γ1I.
Troubleshooting Guides
Challenges in the Synthesis of the Enediyne Core
The instability of the enediyne core is a central theme of difficulty throughout the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the enediyne ring closure (e.g., intramolecular addition of acetylides). | - Steric hindrance.- Unfavorable conformation for cyclization.- Decomposition of the starting material or product under the reaction conditions. | - Use of a lanthanide catalyst, such as La(III), to coordinate both the aldehyde and the acetylide, bringing them into proximity for cyclization.[5]- Carefully control reaction temperature and duration to minimize decomposition.- Ensure strictly anhydrous conditions. |
| Decomposition of enediyne-containing intermediates upon purification. | - Sensitivity to silica (B1680970) gel, which can be acidic and promote decomposition pathways.- Exposure to light or air. | - Use deactivated silica gel (e.g., treated with triethylamine) for chromatography.- Minimize exposure to light by wrapping flasks in foil.- Work under an inert atmosphere (argon or nitrogen).- If possible, use crystallization for purification instead of chromatography. |
| Unexpected side reactions during functional group manipulations on the aglycone. | The enediyne moiety can react with various reagents, even those intended for other parts of the molecule. | - Choose reagents and reaction conditions that are known to be compatible with enediynes.- Protect the enediyne functionality if possible, although this adds extra steps to the synthesis.- Perform reactions at low temperatures to increase selectivity. |
A general workflow for troubleshooting enediyne core formation is illustrated below.
Caption: Troubleshooting workflow for enediyne core formation.
Challenges in the Synthesis of the Oligosaccharide
The synthesis of the complex oligosaccharide tail presents its own set of stereochemical and protecting group challenges.
| Problem | Potential Cause | Recommended Solution |
| Low stereoselectivity in glycosylation reactions. | - Lack of neighboring group participation from protecting groups.- Unfavorable steric interactions.- Inappropriate glycosyl donor or acceptor. | - Employ protecting groups that can direct the stereochemical outcome, such as an acetyl group at the C2 position for 1,2-trans glycosylation.- Use sulfoxide (B87167) glycosylation methods, which have been shown to be effective in the synthesis of the this compound oligosaccharide.[6]- Carefully select the glycosyl donor and acceptor to match their reactivity. |
| Difficulty in selective deprotection of hydroxyl groups. | - Similar reactivity of different protecting groups.- Harsh deprotection conditions affecting other parts of the molecule. | - Employ an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.- Common orthogonal protecting groups include silyl (B83357) ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers, and acyl groups. |
| Formation of an N-O glycosidic bond. | The formation of the N-O linkage between two of the sugar rings is a non-standard and challenging glycosylation. | - Utilize specialized methods developed for this purpose, such as the use of a hydroxylamine (B1172632) as the glycosyl acceptor. |
Challenges in the Final Stages and Global Deprotection
The culmination of the synthesis requires careful orchestration of the final bond formations and the removal of all protecting groups without destroying the fragile this compound molecule.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the coupling of the aglycone and oligosaccharide. | - Steric hindrance at the coupling site.- Decomposition of either fragment under the coupling conditions. | - Use a highly reactive glycosyl donor, such as a trichloroacetimidate, to drive the reaction to completion.- Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions and decomposition. |
| Decomposition of the molecule during global deprotection. | - The enediyne core and trisulfide trigger are sensitive to the acidic or basic conditions often used for deprotection. | - Employ a carefully planned deprotection sequence, removing the most sensitive protecting groups last.- Use mild deprotection conditions whenever possible.- For example, silyl ethers can be removed with fluoride (B91410) sources under buffered conditions. |
| Difficulty in installing the trisulfide trigger. | - The trisulfide moiety is itself unstable.- Side reactions with other functional groups in the molecule. | - Introduce the trisulfide late in the synthesis to avoid its exposure to numerous reaction conditions.- Use specialized reagents for trisulfide formation. |
Data Presentation: Yields of Key Synthetic Steps
The following table summarizes representative yields for key transformations in the total synthesis of this compound, providing a benchmark for researchers.
| Transformation | Key Reagents | Reported Yield | Reference |
| Enediyne Core Cyclization | La(OTf)3 | High diastereocontrol | [5] |
| Glycosylation (Sulfoxide Method) | Tf2O, DTBMP | Varies with substrate | [6] |
| Aglycone-Oligosaccharide Coupling | Trichloroacetimidate donor | ~60-70% | [7] |
| Final Deprotection | HF-pyridine | Complex mixture | [7] |
Experimental Protocols
Detailed experimental protocols for the key transformations in the total synthesis of this compound are extensive and can be found in the supplementary information of the primary literature. Researchers are strongly encouraged to consult these original sources for precise, step-by-step instructions. Key publications include:
-
Nicolaou, K. C., et al. (1992). Total Synthesis of this compound γ1I. Journal of the American Chemical Society, 114(25), 10082-10084. [8]
-
Danishefsky, S. J., et al. (1994). A Convergent Total Synthesis of this compound γI1. Angewandte Chemie International Edition in English, 33(8), 858-862.
The following is a generalized representation of a key experimental workflow.
Caption: A generalized experimental workflow for a key synthetic step.
References
- 1. Biosynthesis of enediyne antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designed enediyne antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome Mining for New Enediyne Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 5. The Nicolaou Synthesis of Shishijimicin A [organic-chemistry.org]
- 6. cn.aminer.org [cn.aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
Technical Support Center: Minimizing and Reversing Aggregation of Calicheamicin ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) antibody-drug conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the aggregation of this compound ADCs during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in my this compound ADC preparations?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the antibody after conjugation to the highly hydrophobic this compound payload.[1] Several factors can contribute to this phenomenon:
-
Hydrophobic Interactions: The conjugation of the hydrophobic this compound payload can expose or create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Linker Chemistry: The choice of linker can influence aggregation. More hydrophobic linkers can exacerbate the issue.[1]
-
Conjugation Conditions: Suboptimal reaction conditions can induce aggregation. This includes:
-
pH: The pH of the conjugation buffer can affect the surface charge of the antibody. If the pH is near the isoelectric point (pI) of the ADC, the net charge is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.[1][2]
-
Organic Solvents: The use of organic co-solvents to dissolve the linker-payload can promote aggregation if not carefully controlled.[1][2]
-
-
Storage and Handling: Improper storage temperatures, freeze-thaw cycles, and mechanical stress can also lead to ADC aggregation.
Q2: How can I minimize ADC aggregation during the conjugation process?
A2: A proactive approach during the development and conjugation process is the most effective way to manage aggregation. Key strategies include:
-
Optimize Conjugation Chemistry:
-
Site-Specific Conjugation: Employing site-specific conjugation methods, such as using engineered cysteine residues, can lead to more homogeneous ADCs with potentially reduced aggregation compared to random lysine (B10760008) conjugation.[1][3]
-
Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to increase the overall solubility of the ADC and reduce aggregation.[4][5] The length of the PEG linker can be optimized to balance stability and efficacy.[6]
-
-
Refine Reaction Conditions:
-
Screen Buffers and pH: Empirically test a range of pH values and buffer compositions to find the optimal conditions for your specific antibody. Maintaining a pH away from the ADC's pI is crucial.[1]
-
Minimize Organic Solvent: Use the lowest effective concentration of organic solvent required to dissolve the linker-payload, ideally keeping it below 5% (v/v).[7]
-
-
Control the Drug-to-Antibody Ratio (DAR):
-
Lower Molar Ratio: Reduce the molar excess of the linker-payload during the conjugation reaction to achieve a lower average DAR.[1]
-
-
Consider Advanced Conjugation Strategies:
Q3: What role do excipients play in preventing aggregation in the final formulation?
A3: Excipients are critical for maintaining the stability of the final ADC formulation. Commonly used stabilizing excipients include:
-
Surfactants: Non-ionic surfactants like polysorbate 20 and polysorbate 80 can prevent aggregation at interfaces and reduce protein-protein interactions.[5][9] Polysorbate 80 has been shown to offer better protection against agitation-induced aggregation compared to polysorbate 20 in some cases.[9]
-
Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) act as cryoprotectants and lyoprotectants, stabilizing the ADC structure during freeze-thawing and lyophilization.[5]
-
Amino Acids: Certain amino acids, like arginine and glycine, can suppress aggregation by various mechanisms, including binding to hydrophobic patches.[10]
-
Buffers: Histidine and citrate (B86180) buffers are often used to maintain the optimal pH for ADC stability.[10]
Q4: Is it possible to reverse the aggregation of my this compound ADC?
A4: Reversing ADC aggregation is challenging, and prevention is always the preferred strategy. Aggregates are often irreversible. However, some mild, non-denaturing methods may be attempted, though their success is not guaranteed and must be evaluated on a case-by-case basis. One such approach involves the use of L-arginine, which has been shown to suppress aggregation and assist in the refolding of some aggregated proteins.[11][12] A gentle dialysis or buffer exchange into a formulation containing arginine could be explored. It is crucial to monitor the integrity and activity of the ADC after any disaggregation attempt.
Troubleshooting Guides
Problem 1: High levels of aggregation are observed immediately after conjugation and purification.
This issue often points to suboptimal conditions during the conjugation reaction itself.
Troubleshooting Workflow for Post-Conjugation Aggregation
Problem 2: ADC aggregation increases during storage.
This suggests issues with the formulation or storage conditions.
Troubleshooting Workflow for Storage-Related Aggregation
Data Presentation
Table 1: Impact of Formulation and Conjugation Parameters on this compound ADC Aggregation
| Parameter | Condition | Impact on Aggregation | Rationale |
| pH | Near Isoelectric Point (pI) | Increases | Reduced electrostatic repulsion between ADC molecules.[1][2] |
| Away from pI | Decreases | Increased electrostatic repulsion, enhancing colloidal stability.[1] | |
| Drug-to-Antibody Ratio (DAR) | High (e.g., >4) | Increases | Greater surface hydrophobicity promotes self-association.[1] |
| Low (e.g., 2-4) | Decreases | Reduced surface hydrophobicity.[1] | |
| Linker Type | Hydrophobic | Increases | Contributes to the overall hydrophobicity of the ADC.[1] |
| Hydrophilic (e.g., PEG) | Decreases | Improves solubility and provides steric hindrance.[4][5][6] | |
| Conjugation Method | Random (e.g., Lysine) | Higher potential | Can lead to heterogeneous species with varying stability.[1] |
| Site-Specific (e.g., Engineered Cysteine) | Lower potential | Produces a more homogeneous and potentially more stable product.[1][3] | |
| Excipients | Polysorbate (e.g., 0.02%) | Decreases | Reduces surface adsorption and interfacial stress.[5][9] |
| Sucrose (e.g., 5-10%) | Decreases | Stabilizes protein structure, particularly during lyophilization.[5] | |
| L-Arginine (e.g., 50-100 mM) | Decreases | Suppresses aggregation by interacting with hydrophobic and charged regions.[10][11] |
Table 2: Comparison of Analytical Techniques for ADC Aggregate Analysis
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Quantification of monomer, dimer, and higher molecular weight (HMW) species. | Robust, quantitative, widely used.[1] | Potential for non-specific interactions with the column; shear forces can alter aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion. | Average particle size, size distribution, and polydispersity index (PDI). | Rapid, non-invasive, low sample requirement.[1][13] | Sensitive to dust and large particles; provides an intensity-weighted average which can over-represent larger species. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a MALS detector. | Absolute molar mass of eluting species, providing more accurate characterization of aggregates. | Provides absolute molar mass without column calibration.[1] | Higher equipment cost and complexity compared to SEC-UV. |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation rate in a centrifugal field. | High-resolution information on the size, shape, and distribution of aggregates. | High resolution, can distinguish different aggregate species. | Time-consuming, requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify the monomeric, dimeric, and higher molecular weight (HMW) species in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
SEC-HPLC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
HPLC or UHPLC system with a UV detector.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to HMW species, monomer, and any low molecular weight (LMW) fragments based on their retention times (HMW species elute first).
-
Integrate the peak areas for each species.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the average hydrodynamic radius and assess the polydispersity of the ADC sample as an indicator of aggregation.
Materials:
-
This compound ADC sample
-
DLS instrument
-
Low-volume cuvette
-
Filtration device (0.22 µm syringe filter)
Procedure:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer at a concentration appropriate for the instrument (typically 0.5-1.0 mg/mL). It is critical to filter the sample immediately before analysis to remove dust and other extraneous particles.
-
Instrument Setup: Set the instrument parameters, including the sample viscosity and refractive index of the buffer, and the measurement temperature.
-
Measurement: Transfer the filtered sample to a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform the DLS measurement according to the instrument's operating procedure.
-
Data Analysis:
-
The instrument software will generate a correlation function and calculate the size distribution.
-
Examine the intensity distribution plot to identify the presence of multiple populations, which may indicate aggregation.
-
Report the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of aggregates.
-
Protocol 3: Mild Disaggregation of ADCs using L-Arginine
Objective: To attempt the reversal of ADC aggregation using a non-denaturing excipient.
Materials:
-
Aggregated this compound ADC sample
-
Dialysis cassette or buffer exchange column
-
Disaggregation Buffer: Formulation buffer (e.g., histidine buffer, pH 6.0) supplemented with 50-100 mM L-arginine.
Procedure:
-
Buffer Exchange: Exchange the buffer of the aggregated ADC sample into the Disaggregation Buffer. This can be done via dialysis against a large volume of the Disaggregation Buffer at 4°C for an extended period (e.g., overnight), or by using a desalting or buffer exchange column.
-
Incubation: After buffer exchange, gently agitate the ADC sample at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) to facilitate disaggregation.
-
Analysis: Analyze the treated sample using SEC-HPLC (Protocol 1) and DLS (Protocol 2) to determine if there has been a reduction in the percentage of HMW species and a decrease in the average particle size and PDI.
-
Functional Assessment: It is crucial to perform a functional assay (e.g., binding ELISA or a cell-based cytotoxicity assay) to ensure that the disaggregation process has not compromised the biological activity of the ADC.
Visualizations
Logical Relationship of Factors Influencing this compound ADC Aggregation
Experimental Workflow for Minimizing ADC Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of protein aggregation by L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Strategies to Improve the Therapeutic Index of Calicheamicin ADCs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on strategies to improve the therapeutic index of your this compound ADCs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound ADC is showing significant aggregation after conjugation and purification. What are the potential causes and how can I mitigate this?
A1: ADC aggregation is a common challenge, primarily driven by the hydrophobicity of the this compound payload. Aggregation can negatively impact the efficacy, safety, and manufacturability of your ADC.
Potential Causes:
-
Hydrophobic Interactions: The conjugation of the highly hydrophobic this compound payload to the antibody can expose hydrophobic patches, leading to self-association and aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Linker Chemistry: Certain linkers can contribute to the hydrophobicity and propensity for aggregation. The AcButDMH linker used in first-generation this compound ADCs is known to be hydrophobic.[2]
-
Conjugation and Formulation Conditions: Suboptimal pH, the use of organic co-solvents, and inappropriate buffer conditions can promote aggregation.[1]
Troubleshooting and Mitigation Strategies:
-
Optimize Conjugation Chemistry:
-
Site-Specific Conjugation: Employing site-specific conjugation methods, such as using engineered cysteine residues, results in a homogeneous ADC with a defined DAR, which can significantly reduce aggregation compared to random lysine (B10760008) conjugation.[2] Novel linkerless this compound ADCs have shown remarkably low aggregation (<2%).[2]
-
Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to increase the overall solubility of the ADC.
-
-
Control the Drug-to-Antibody Ratio (DAR):
-
Aim for a lower, more homogeneous DAR. Site-specific conjugation can produce ADCs with a DAR of approximately 2, which often provides a good balance between efficacy and developability.
-
-
Optimize Formulation:
-
pH Screening: Conduct a pH screening study to identify the optimal pH for your ADC's stability.
-
Excipient Screening: Evaluate the effect of different excipients (e.g., surfactants, sugars) on reducing aggregation.
-
-
Quantify Aggregation:
-
Routinely monitor aggregation levels using Size Exclusion Chromatography (SEC).
-
Q2: I am observing high off-target toxicity with my this compound ADC in vivo. How can I improve its therapeutic index?
A2: High off-target toxicity is a major hurdle in the development of potent ADCs like those carrying this compound. Improving the therapeutic index involves enhancing the delivery of the payload to tumor cells while minimizing its exposure to healthy tissues.
Primary Mechanisms of Off-Target Toxicity:
-
Premature Payload Release: Unstable linkers can lead to the release of the this compound payload into systemic circulation before the ADC reaches the tumor, causing toxicity to healthy tissues. The acid-labile hydrazone linker in early-generation this compound ADCs is known for its instability in circulation.[2]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity.
-
"Off-Target" Uptake: ADCs can be taken up by non-target cells, such as those in the liver and spleen, through mechanisms like mannose receptor binding.
Strategies to Improve the Therapeutic Index:
-
Enhance Linker Stability:
-
Next-Generation Linkers: Utilize more stable linkers, such as those with a disulfide bond that is cleaved only in the reducing environment of the cell, or non-cleavable linkers. A novel linkerless approach has demonstrated high in vivo stability, with 50% of the drug remaining conjugated to the antibody after 21 days.[2]
-
Plasma Stability Assays: Assess linker stability by incubating the ADC in plasma and measuring the amount of released payload over time using LC-MS.[3][4]
-
-
Implement Site-Specific Conjugation:
-
Site-specific conjugation produces homogeneous ADCs with a defined DAR, leading to more predictable pharmacokinetics and a wider therapeutic window compared to heterogeneous conjugates.[2] Safety studies in rats have shown increased tolerability for site-specifically conjugated this compound ADCs compared to Mylotarg™.[2][5]
-
-
Optimize Dosing Regimen:
-
Dose Fractionation: Administering the total dose in smaller, more frequent fractions can mitigate toxicities driven by high peak concentrations (Cmax) while maintaining efficacy.
-
-
Careful Target Selection:
-
Choose a target antigen with high and homogeneous expression on tumor cells and minimal expression on healthy tissues.
-
Q3: What are the advantages of site-specific conjugation for this compound ADCs?
A3: Site-specific conjugation offers several key advantages over traditional random conjugation methods (e.g., lysine conjugation), leading to a more favorable therapeutic index for this compound ADCs.
Key Advantages:
-
Homogeneity and Defined DAR: Produces a homogeneous ADC population with a specific DAR (typically around 2), eliminating the batch-to-batch variability seen with random conjugation.[2]
-
Improved Pharmacokinetics: The defined structure of site-specific ADCs leads to more predictable and favorable pharmacokinetic profiles.
-
Reduced Aggregation: As discussed in Q1, the homogeneity of site-specific ADCs significantly reduces their propensity for aggregation.[2]
-
Enhanced Stability: Site-specific conjugation, particularly with advanced linkers, can lead to greater stability in circulation, reducing premature payload release.[2]
-
Wider Therapeutic Window: The combination of improved stability, predictable PK, and reduced aggregation contributes to a better safety profile and a wider therapeutic window, as demonstrated by increased tolerability in preclinical models.[2][5]
Data Presentation
Table 1: Comparison of First-Generation vs. Next-Generation this compound ADCs
| Feature | First-Generation (e.g., Mylotarg™) | Next-Generation (Site-Specific, Novel Linker) | Reference |
| Conjugation Method | Random (Lysine) | Site-Specific (Engineered Cysteine) | [2] |
| Linker Type | Acid-labile Hydrazone | Stable Disulfide (Linkerless) | [2] |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture (average DAR varies) | Homogeneous (DAR ≈ 2) | [2] |
| Aggregation | High (up to 50% unconjugated antibody in final product to mitigate) | Low (<2%) | [2] |
| In Vivo Stability | Short half-life due to linker instability | High (50% drug conjugated after 21 days) | [2] |
| Tolerability (in rats) | Lower | Increased compared to Mylotarg™ | [2][5] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a this compound ADC preparation.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or UHPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times.
-
Integrate the peak areas for each species.
-
Calculate the percentage of each species relative to the total peak area.[1]
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker in a this compound ADC by measuring the change in average DAR over time in plasma.
Materials:
-
This compound ADC
-
Mouse or human plasma
-
Protein A magnetic beads
-
LC-MS system
Procedure:
-
Incubation: Spike the ADC into plasma at a final concentration of approximately 100 µg/mL and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96 hours), collect aliquots and immediately freeze them at -80°C.
-
Immunocapture: For each time point, thaw the plasma aliquot and capture the ADC using Protein A magnetic beads.
-
Elution and Neutralization: Elute the captured ADC from the beads and neutralize the eluate.
-
LC-MS Analysis: Analyze the samples using an LC-MS method capable of separating and identifying different DAR species.
-
Data Analysis:
-
Deconvolute the mass spectra for each time point to determine the relative abundance of each DAR species.
-
Calculate the average DAR at each time point.
-
Plot the average DAR versus time to assess the stability of the ADC. A significant decrease in average DAR over time indicates linker instability.[3]
-
Mandatory Visualization
Caption: Mechanism of action of a this compound ADC.
Caption: Troubleshooting workflow for this compound ADC aggregation.
References
optimizing fermentation conditions for improved calicheamicin yield
This technical support center is designed for researchers, scientists, and drug development professionals working on the fermentation of Micromonospora echinospora for the production of calicheamicin (B1180863). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound yield during fermentation?
A1: The production of this compound is a complex process influenced by numerous physical and chemical factors.[1] Key parameters that must be optimized to maximize yield include the composition of the culture medium (carbon and nitrogen sources, minerals, and trace elements), pH, temperature, aeration, and agitation.[1][2]
Q2: What is a typical fermentation medium composition for Micromonospora echinospora?
A2: The fermentation medium must provide the necessary nutrients for both microbial growth and the biosynthesis of this compound.[1] Below are examples of fermentation media that have been used for this compound production.
Table 1: Exemplary Fermentation Medium Compositions [1][3]
| Component | Concentration (g/L) | Role |
| Glucose | 10.0 | Carbon Source |
| N-Z Amine | 5.0 | Nitrogen Source |
| Yeast Extract | 5.0 | Nitrogen Source |
| CaCO₃ | 1.0 | pH Buffer |
| Macroporous Adsorption Resin (e.g., H-60) | 30.0 | In situ Product Removal |
Q3: What are the optimal physical parameters for this compound fermentation?
A3: Maintaining optimal physical parameters is crucial for successful fermentation. The following table outlines generally accepted optimal conditions.
Table 2: Optimal Fermentation Parameters [1][4]
| Parameter | Optimal Range |
| Temperature | 28 ± 2 °C |
| pH | 7.3 (initial) |
| Agitation | 150-250 rpm |
| Fermentation Time | 7-10 days |
| Inoculum Size | 3-10% (v/v) |
Q4: How can I improve my this compound yield?
A4: Several strategies can be employed to enhance the production of this compound. These include:
-
Strain Improvement: Techniques like mutagenesis (e.g., using Atmospheric Pressure Plasma Jet - APPJ) can generate higher-yielding mutants of Micromonospora echinospora.[4]
-
In-Situ Product Removal (ISPR): The addition of macroporous adsorption resins to the fermentation broth can sequester this compound as it is produced. This mitigates feedback inhibition and product degradation, leading to a significant increase in yield.[4]
-
Fed-Batch Fermentation: Implementing a fed-batch strategy can help maintain optimal nutrient levels and prolong the production phase.[4]
-
Process Optimization: Fine-tuning of physical and chemical parameters such as temperature, pH, dissolved oxygen, and nutrient concentrations is critical.[4]
Q5: What analytical methods are recommended for quantifying this compound in a fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound in fermentation broths.[4] Reverse-phase HPLC with UV detection is typically used. For more detailed analysis and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[4]
Troubleshooting Guides
This section addresses common problems encountered during this compound fermentation and provides recommended solutions.
Problem 1: Low or No this compound Production
| Potential Causes | Recommended Solutions |
| Strain Viability/Potency: The producing strain (Micromonospora echinospora) may have lost its productivity due to improper storage or excessive sub-culturing.[4] | Strain Reactivation: Use a fresh culture from a cryopreserved stock. Perform a quality control check on the inoculum.[4] |
| Suboptimal Media Composition: Incorrect concentrations of carbon or nitrogen sources, or a lack of essential trace elements.[4] | Media Optimization: Systematically evaluate different carbon and nitrogen sources. Ensure all media components are of the correct quality and concentration.[4] |
| Improper Fermentation Conditions: Deviation from optimal pH, temperature, or dissolved oxygen levels.[4] | Parameter Optimization: Calibrate all probes (pH, DO, temperature) before starting the fermentation. Monitor and maintain parameters within the optimal range.[4] |
| Light Exposure: Exposure to light may inhibit the early steps of this compound biosynthesis.[5] | Protect from Light: Conduct the fermentation in the dark to potentially increase the yield of biosynthetic intermediates.[5] |
Problem 2: Inconsistent Batch-to-Batch Yield
| Potential Causes | Recommended Solutions |
| Inoculum Variability: Inconsistent age, size, or physiological state of the inoculum.[4] | Standardize Inoculum: Implement a standardized protocol for seed culture preparation, ensuring consistent incubation times and growth phases. |
| Raw Material Variation: Batch-to-batch differences in complex media components (e.g., yeast extract, peptone).[4] | Quality Control of Raw Materials: Source high-quality ingredients from a reliable supplier. Consider testing new batches of media components before use in large-scale fermentations. |
Problem 3: Foaming in the Bioreactor
| Potential Causes | Recommended Solutions |
| High Protein Content in Media: Complex nitrogen sources can contribute to foaming.[4] | Antifoam Addition: Use a sterile, non-metabolizable antifoam agent. Add it initially to the medium and/or dose it as needed during the fermentation.[4] |
| High Agitation/Aeration Rates: Excessive mechanical and gas shear can cause foaming.[4] | Optimize Agitation and Aeration: Reduce agitation and/or aeration rates while ensuring that dissolved oxygen levels and mixing remain adequate.[4] |
Problem 4: Contamination
| Potential Causes | Recommended Solutions |
| Inadequate Sterilization: Incomplete sterilization of the bioreactor, media, or feed solutions.[4] | Verify Sterilization Procedures: Ensure proper autoclave cycles for all equipment and media. Use sterile filters for the addition of heat-labile components. |
| Non-sterile Sampling or Additions: Introduction of contaminants during in-process sampling or the addition of supplements. | Aseptic Technique: Strictly adhere to aseptic techniques when sampling or making additions to the fermenter. |
Experimental Protocols
Protocol 1: Seed Culture Preparation [1]
-
Maintain Micromonospora echinospora subsp. calichensis on a suitable agar (B569324) slant medium, such as ISP2 medium.
-
Incubate the culture at 28 ± 2 °C for 10-14 days until mature spores are formed.
-
Inoculate a loopful of spores into a seed culture medium.
-
Incubate the seed culture in a shake flask at 200-250 rpm and 28 ± 2 °C for 36-48 hours.
Protocol 2: Fermentation [1][3]
-
Prepare the fermentation medium (see Table 1) and sterilize it by autoclaving at 121 °C for 20-30 minutes.
-
Aseptically transfer the seed culture to the sterilized fermenter at an inoculum size of 3-10% (v/v).
-
Maintain the fermentation parameters as outlined in Table 2.
-
Monitor the pH and dissolved oxygen levels throughout the fermentation period, which typically lasts 8-10 days.
Protocol 3: Extraction and Purification of this compound [1][3]
-
At the end of the fermentation, extract the whole fermentation broth with an equal volume of ethyl acetate (B1210297).
-
Agitate the mixture vigorously for 30 minutes.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the upper organic phase containing the this compound.
-
Remove the ethyl acetate under reduced pressure to yield a crude extract.
-
Subject the crude extract to a series of chromatographic techniques for purification, which may include silica (B1680970) gel column chromatography and reversed-phase HPLC.[3]
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified this compound biosynthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Environmental Control of the this compound Polyketide Synthase Leads to Detection of a New Octaketide and Proposal for Enediyne Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hepatotoxicity of Calicheamicin Antibody-Drug Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with calicheamicin-based Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in managing and mitigating hepatotoxicity associated with this potent class of biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of hepatotoxicity associated with This compound (B1180863) ADCs?
A1: The hepatotoxicity of this compound ADCs is multifactorial, involving both on-target and off-target mechanisms. The primary concern is Sinusoidal Obstruction Syndrome (SOS), also known as Veno-Occlusive Disease (VOD).[1][2] Key contributing factors include:
-
Damage to Liver Sinusoidal Endothelial Cells (LSECs): this compound, a potent DNA-damaging agent, can be taken up by LSECs, leading to their damage and detachment from the sinusoidal wall.[3][4] This initiates a cascade of events, including the activation of coagulation and subsequent obstruction of hepatic sinusoids.
-
Kupffer Cell Activation: Kupffer cells, the resident macrophages in the liver, can be activated by ADCs, leading to the release of pro-inflammatory cytokines and further exacerbating liver injury.
-
Linker Instability: this compound ADCs like gemtuzumab ozogamicin (B1678132) (GO) and inotuzumab ozogamicin (InO) traditionally use an acid-labile hydrazone linker.[5][6] This linker can prematurely release the this compound payload into systemic circulation, leading to off-target toxicity in the liver.[6]
-
On-Target, Off-Tumor Toxicity: If the target antigen of the ADC is expressed on normal liver cells, even at low levels, it can lead to on-target toxicity. For example, the CD33 antigen targeted by gemtuzumab ozogamicin is expressed on Kupffer cells.[7]
-
Off-Target Uptake: ADCs can be non-specifically taken up by liver cells through mechanisms like Fc-gamma receptor (FcγR) mediated endocytosis.[3]
Q2: What are the typical clinical and preclinical signs of this compound ADC-induced hepatotoxicity?
A2: In clinical settings, hepatotoxicity can manifest as elevated liver enzymes (ALT and AST), hyperbilirubinemia, and the clinical signs of SOS/VOD, which include painful hepatomegaly, jaundice, and fluid retention.[2][3] In preclinical animal models, researchers should monitor for:
-
Elevated serum ALT, AST, and bilirubin (B190676) levels.
-
Thrombocytopenia.[2]
-
Histopathological changes in the liver, such as sinusoidal congestion, endothelial cell damage, necrosis, and fibrosis.[3]
-
Changes in liver weight.
-
Clinical signs such as lethargy, weight loss, and abdominal distension.
Q3: Are there differences in the hepatotoxicity profiles of gemtuzumab ozogamicin (GO) and inotuzumab ozogamicin (InO)?
A3: Yes, while both are this compound-based ADCs and can cause hepatotoxicity, there are differences in their profiles. GO targets CD33, which is expressed on Kupffer cells in the liver, potentially contributing to on-target toxicity.[7] InO targets CD22, which is generally absent on normal liver cells.[3][7] Therefore, the hepatotoxicity of InO is thought to be primarily due to off-target effects and linker instability. Clinical data suggests that the incidence of SOS may be higher with GO compared to InO, although both carry a risk, especially in patients undergoing subsequent hematopoietic stem cell transplantation (HSCT).[3][8]
Q4: What are the key strategies to mitigate this compound ADC-induced hepatotoxicity in a preclinical setting?
A4: Several strategies can be employed to reduce hepatotoxicity:
-
Dose Fractionation: Administering the total dose in smaller, more frequent infusions rather than a single large dose can reduce peak plasma concentrations of the ADC and its payload, potentially lowering toxicity.[2]
-
Linker and Conjugation Chemistry: Utilizing more stable linkers can reduce premature payload release. Site-specific conjugation methods can lead to more homogeneous ADCs with improved safety profiles.
-
Prophylactic Treatments: The use of agents like ursodiol has been investigated for the prevention of hepatotoxicity, although clinical results have been mixed.[1][9][10]
-
Careful Monitoring: Regular monitoring of liver function tests and animal well-being is crucial for early detection of toxicity.
-
Antibody Engineering: Modifying the antibody to reduce FcγR binding could decrease non-specific uptake by liver cells.
Troubleshooting Guides
Problem 1: High variability in liver enzyme levels between animals in the same treatment group.
| Possible Cause | Troubleshooting Action |
| Individual differences in metabolism | Ensure a sufficient number of animals per group to account for biological variability. Consider pre-screening animals for baseline liver enzyme levels. |
| Inconsistent ADC administration | Standardize the administration procedure (e.g., injection speed, volume, and site). Ensure proper training of all personnel. |
| Underlying subclinical liver conditions | Use animals from a reputable supplier with a known health status. Perform a thorough health check before starting the experiment. |
| Stress-induced liver enzyme elevation | Acclimatize animals properly to the experimental conditions. Minimize handling and other stressors. |
Problem 2: Discrepancy between in vitro cytotoxicity data and in vivo hepatotoxicity.
| Possible Cause | Troubleshooting Action |
| Lack of metabolic activation in vitro | Use primary hepatocytes or 3D liver models that better mimic in vivo metabolism. |
| Species differences in metabolism | If possible, use in vitro models derived from the same species as your in vivo model. |
| Off-target effects not captured in vitro | Evaluate ADC uptake and toxicity in non-target cells, such as LSECs and Kupffer cells, in co-culture systems. |
| Linker instability in plasma | Perform in vitro plasma stability assays to assess premature payload release. |
Problem 3: Unexpectedly severe hepatotoxicity at a dose that was predicted to be safe.
| Possible Cause | Troubleshooting Action |
| Formation of toxic metabolites | Analyze plasma and liver tissue for the presence of ADC catabolites and free payload. |
| Immunogenicity of the ADC | Assess for the presence of anti-drug antibodies (ADAs) in the serum of treated animals. |
| Synergistic toxicity with other factors | Review the animal's diet, bedding, and any other concurrent treatments for potential confounding factors. |
| Model-specific sensitivity | Consider using a different animal strain or species to confirm the findings. |
Data Presentation
Table 1: Comparative Hepatotoxicity of Gemtuzumab Ozogamicin (GO) and Inotuzumab Ozogamicin (InO) in Clinical Studies.
| Adverse Event | Gemtuzumab Ozogamicin (GO) | Inotuzumab Ozogamicin (InO) | Control (Standard Chemotherapy) | Reference |
| Sinusoidal Obstruction Syndrome (SOS) - All Grades | ~10% (in a prospective registry) | 1.5% (5/328 patients) | 0% (0/310 patients) | [3] |
| Drug-Induced Liver Injury (DILI) | Not specifically reported in this format | 7.9% (26/328 patients) | 1% (3/310 patients) | [3][8] |
| SOS post-HSCT (in patients with ALL) | Not directly compared in this study | 27% (21/79 patients) | 9% (3/34 patients) | [3] |
Note: Incidence rates can vary significantly based on the patient population, dosing regimen, and concomitant medications.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of a this compound ADC on a target cell line.
Materials:
-
Target cell line (e.g., CD33-positive for GO, CD22-positive for InO)
-
Complete cell culture medium
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration to determine the IC50 value.
Protocol 2: Measurement of Serum Liver Enzymes in Mice
Objective: To assess liver damage in mice treated with a this compound ADC by measuring serum ALT and AST levels.
Materials:
-
Serum samples from treated and control mice
-
ALT and AST assay kits (commercially available)
-
Microplate reader
-
Microcentrifuge tubes
Procedure:
-
Blood Collection: Collect blood from mice via a suitable method (e.g., tail vein, cardiac puncture) at designated time points.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes. Collect the supernatant (serum).
-
Assay Performance: Follow the manufacturer's instructions for the ALT and AST assay kits. This typically involves mixing a small volume of serum with the assay reagents in a 96-well plate.
-
Data Acquisition: Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the ALT and AST concentrations in the serum samples based on the standard curve provided with the kit. Compare the levels between treated and control groups.
Protocol 3: Histological Analysis of Liver Tissue
Objective: To evaluate the histopathological changes in the liver of mice treated with a this compound ADC.
Materials:
-
Liver tissue samples
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation: Immediately after euthanasia, dissect the liver and fix it in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with H&E.
-
Microscopic Examination: Examine the stained slides under a light microscope. Evaluate for signs of hepatotoxicity, including:
-
Sinusoidal congestion and dilation
-
Endothelial cell damage (sloughing, pyknosis)
-
Hepatocyte necrosis and apoptosis
-
Inflammatory cell infiltration
-
Fibrosis (can be further assessed with Masson's trichrome stain)
-
-
Scoring: Use a semi-quantitative scoring system to grade the severity of the observed pathological changes.
Visualizations
Caption: Proposed signaling pathway for this compound ADC-induced hepatotoxicity.
Caption: General experimental workflow for assessing ADC hepatotoxicity.
Caption: Logical troubleshooting workflow for unexpected in vivo hepatotoxicity.
References
- 1. Evaluation of the efficacy of ursodiol for prevention of hepatotoxicity in patients receiving gemtuzumab ozogamicin and inotuzumab ozogamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotuzumab Ozogamicin and Gemtuzumab Ozogamicin: A 2024 Guide to Managing Liver Toxicity and Cancer Treatment for Oncologists [40 Slides] - OncologyTube [oncologytube.com]
- 3. Liver complications following treatment of hematologic malignancy with ANTI-CD22-calicheamicin (inotuzumab ozogamicin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bridging the translational gap in liver toxicity testing | Drug Discovery News [drugdiscoverynews.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 8. Liver Complications Following Treatment of Hematologic Malignancy With Anti-CD22-Calicheamicin (Inotuzumab Ozogamicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Calicheamicin Payload Delivery to Solid Tumors
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when working with calicheamicin-based antibody-drug conjugates (ADCs) for solid tumors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of This compound (B1180863)?
This compound is an enediyne antibiotic that is highly cytotoxic.[1] Its mechanism involves binding to the minor groove of DNA, a process facilitated by its aryltetrasaccharide group.[2][3] Following binding, it undergoes a chemical transformation similar to a Bergman cyclization, which generates a highly reactive diradical species (1,4-didehydrobenzene).[2][4] This diradical then abstracts hydrogen atoms from the DNA's sugar-phosphate backbone, leading to double-strand breaks.[2][4] This severe DNA damage overwhelms cellular repair mechanisms, ultimately triggering apoptosis (programmed cell death).[3][5]
Q2: What are the primary challenges in delivering this compound to solid tumors?
The main challenges include:
-
Poor Tumor Penetration: The large size of ADCs, combined with the dense extracellular matrix and high interstitial fluid pressure in solid tumors, can limit their ability to penetrate deep into the tumor mass.[6][7][8] This often results in heterogeneous drug distribution, with ADCs accumulating around blood vessels.[9][10]
-
Off-Target Toxicity: this compound is extremely potent, and its premature release in circulation can lead to significant toxicity in healthy tissues.[11][12][13] This can be caused by unstable linkers or "on-target, off-tumor" toxicity, where the target antigen is also expressed on normal cells.[14]
-
ADC Stability and Aggregation: The hydrophobic nature of this compound can lead to ADC aggregation, which can affect its efficacy and safety.[15][16] Additionally, linker instability can lead to premature payload release.[11][17]
-
Drug Resistance: Tumors can develop resistance to this compound, potentially through mechanisms like the "self-sacrifice" protein CalC, which can bind to and be cleaved by this compound, preventing it from reaching the DNA.[2]
Section 2: Troubleshooting Guide
Problem 1: High off-target toxicity is observed in in vivo models.
This is a common and critical issue, often manifesting as weight loss, liver toxicity, or hematological abnormalities in animal models.[13][]
Possible Causes & Troubleshooting Steps:
-
Premature Payload Release: The linker connecting this compound to the antibody may be unstable in circulation.[11][14]
-
Recommendation: Conduct an in vitro plasma stability assay. Incubate the ADC in mouse and human plasma and measure the amount of conjugated payload over time using methods like LC-MS to determine the average drug-to-antibody ratio (DAR).[11] A significant decrease in DAR over time indicates linker instability.
-
Solution: Re-engineer the linker. Consider using more stable, next-generation cleavable linkers or non-cleavable linkers that only release the payload after lysosomal degradation.[14] Site-specific conjugation, which creates more homogeneous and stable ADCs, is also recommended.[14][15]
-
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed on healthy tissues.
-
Recommendation: Evaluate target antigen expression in tissues showing toxicity using immunohistochemistry (IHC) or RNA sequencing.[14]
-
Solution: Modulate the antibody's affinity. Engineering a lower-affinity antibody might reduce binding to normal tissues with low antigen expression while maintaining sufficient binding to tumor cells with high expression.[14]
-
-
"Off-Target" Uptake: The ADC may be taken up by non-target cells through mechanisms independent of antigen binding.
Problem 2: The ADC shows potent in vitro cytotoxicity but poor in vivo efficacy.
This discrepancy often points to issues with ADC delivery and distribution within the solid tumor microenvironment.
Possible Causes & Troubleshooting Steps:
-
Inefficient Tumor Penetration: The "binding site barrier" effect can cause the ADC to be trapped in perivascular regions, preventing it from reaching deeper tumor cells.[9][10]
-
Recommendation: Use imaging techniques with a labeled ADC to assess its distribution within the tumor.[14]
-
Solution 1: Co-administer the ADC with an unconjugated antibody. This can saturate the perivascular binding sites, allowing the ADC to penetrate deeper into the tumor.[6][9]
-
Solution 2: Modify the ADC's properties. Using smaller antibody fragments (like F(ab) fragments) or engineering the antibody to have a lower affinity can improve tumor penetration.[6]
-
-
ADC Instability in vivo: The ADC may be degrading prematurely in circulation, as discussed in Problem 1.
-
Recommendation: Refer to the plasma stability assays outlined in the previous section.[11]
-
Problem 3: Inconsistent efficacy and toxicity are observed between different ADC batches.
Batch-to-batch variability can compromise experimental reproducibility and clinical translation.
Possible Causes & Troubleshooting Steps:
-
ADC Aggregation: The hydrophobic this compound payload can promote aggregation, leading to inconsistent formulations.[15]
-
Recommendation: Use size exclusion chromatography (SEC) to quantify the level of aggregation in each batch.[14][15]
-
Solution: Optimize the formulation buffer (e.g., pH, excipients) to minimize aggregation.[14] Incorporating hydrophilic linkers can also reduce the overall hydrophobicity of the ADC.[15]
-
-
Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation processes can lead to different average DARs between batches.
-
Recommendation: Characterize the DAR of each batch using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[15]
-
Solution: Optimize and standardize the conjugation protocol. Employing site-specific conjugation methods can produce homogeneous ADCs with a defined DAR.[15]
-
Section 3: Data Presentation
The following table summarizes preclinical efficacy data for novel this compound ADCs, highlighting the impact of improved linker chemistry and site-specific conjugation on solid tumor models.
| ADC Construct | Target | Tumor Model | Dosing | Outcome | Citation |
| mAb-cal (Linkerless) | HER2 | HER2+ Breast Cancer (HCC-1569) | 3 mg/kg, single dose | Tumor regression observed through day 21 | [16] |
| mAb-cal (Linkerless) | CD22 | Non-Hodgkin Lymphoma (WSU-DLCL2) | 3 mg/kg, single dose | Tumor regression observed through day 21 | [16] |
| ABBV-011 | SEZ6 | Small Cell Lung Cancer (PDX model) | 2-4 mg/kg, single dose | Potent tumor regression | [20] |
| hu3S193-CalichDMH | Lewis Y | Colon Carcinoma (LOVO) | Multiple doses | Tumor growth inhibition | [21] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Cell-Based Cytotoxicity Assay
This protocol is used to determine the potency (IC50 value) of a this compound ADC.[22]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound ADC, non-targeting control ADC, free this compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and incubate overnight to allow for attachment.[22]
-
ADC Preparation: Prepare serial dilutions of the test ADCs and controls in complete medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted ADCs or controls. Include untreated cells as a vehicle control.
-
Incubation: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[22]
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the crystals.[22]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
-
Protocol 2: In Vivo Efficacy Study in a Solid Tumor Xenograft Model
This protocol assesses the anti-tumor activity of a this compound ADC in a mouse model.[23]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
This compound ADC, vehicle control, and other control groups (e.g., unconjugated antibody)
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a specified size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).[24]
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle, ADC low dose, ADC high dose).
-
Treatment Administration: Administer the ADC and controls via the appropriate route (typically intravenous injection).
-
Monitoring:
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize animals according to ethical guidelines.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Generate survival plots (e.g., Kaplan-Meier) if applicable.[24]
-
References
- 1. adcreview.com [adcreview.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
- 23. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Premature Payload Release of Calicheamicin ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating premature payload release from calicheamicin (B1180863) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature payload release from traditional this compound ADCs?
A1: The primary cause of premature payload release from first-generation this compound ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), is the instability of the acid-sensitive hydrazone linker used to conjugate the payload to the antibody.[1][2][3] This linker can undergo slow hydrolysis at the neutral pH of the bloodstream, leading to a shortened ADC half-life and off-target toxicity.[4]
Q2: Why is linker stability in circulation a critical parameter for this compound ADCs?
A2: Linker stability is crucial for both the safety and efficacy of an ADC.[4] An ideal linker must remain stable in the bloodstream (at a physiological pH of ~7.4) to prevent the premature release of the highly potent this compound payload.[4][5] If the linker cleaves too early, the free drug can circulate systemically and cause significant off-target toxicity to healthy tissues, including thrombocytopenia and hepatic dysfunction.[4] Furthermore, premature drug release reduces the amount of payload delivered to the tumor, thereby decreasing the ADC's overall therapeutic efficacy.[4]
Q3: What are the key differences between cleavable and non-cleavable linkers in the context of stability?
A3: Cleavable and non-cleavable linkers have distinct stability profiles.[5][6]
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers in the tumor microenvironment, such as low pH (hydrazone linkers), high glutathione (B108866) concentrations (disulfide linkers), or the presence of enzymes like cathepsins (peptide linkers).[5][7] While this allows for targeted release, these linkers can sometimes be susceptible to cleavage in plasma, leading to premature release.[4][6]
-
Non-cleavable Linkers: These linkers, like thioether linkers, are generally more stable in circulation.[6] The payload is released only after the antibody is internalized and degraded within the lysosome of the target cell.[7]
Q4: How does the drug-to-antibody ratio (DAR) affect the stability of this compound ADCs?
A4: A high drug-to-antibody ratio (DAR) can negatively impact ADC stability.[8] Increasing the DAR enhances the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[8][9] This aggregation can lead to increased clearance from circulation and a greater propensity for faster payload release.[6][9]
Q5: Are there species-specific differences in this compound ADC stability?
A5: Yes, the enzymatic profile of plasma can vary significantly between species, leading to different stability profiles.[4] For example, some peptide-based linkers are known to be cleaved by the carboxylesterase Ces1c found in mouse plasma but are stable in human plasma.[4][10] It is crucial to assess ADC stability in plasma from the same species that will be used for in vivo efficacy and toxicology studies.[4]
Troubleshooting Guides
Issue 1: My this compound ADC is showing high in vivo toxicity and a short half-life.
Potential Cause: This is a classic sign of premature payload release due to linker instability in circulation.[4]
Troubleshooting Steps:
-
Conduct an in vitro plasma stability assay. This is the most critical step to confirm linker instability.[4] Incubate your ADC in both mouse and human plasma over a time course (e.g., 0, 24, 48, 96 hours).[4]
-
Quantify payload release. Use an appropriate analytical method, such as LC-MS, to measure the average drug-to-antibody ratio (DAR) and the concentration of released free payload over time.[4] A significant decrease in DAR or an increase in free payload confirms linker instability.[4]
-
Redesign the linker chemistry. If instability is confirmed, consider moving to a more stable, next-generation linker.[4] A successful strategy is to create a "linkerless" conjugate by directly attaching this compound to an engineered cysteine residue on the antibody via a disulfide bond.[1][2][3][4]
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Issue 2: My this compound ADC shows significant aggregation after conjugation and purification.
Potential Cause: ADC aggregation is often caused by increased hydrophobicity resulting from the conjugation of the this compound payload.[8] Other contributing factors include linker chemistry, high DAR, and suboptimal conjugation conditions like pH and the use of organic co-solvents.[8]
Troubleshooting Steps:
-
Quantify Aggregation: Use Size Exclusion Chromatography (SEC) to determine the percentage of monomer, dimer, and higher-order aggregates.[8]
-
Optimize Conjugation Chemistry:
-
Site-Specific Conjugation: Employing methods like using engineered cysteine residues can lead to more homogeneous ADCs with potentially reduced aggregation compared to random lysine (B10760008) conjugation.[8]
-
Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to counteract the hydrophobicity of the payload.[8]
-
-
Refine Reaction Conditions:
-
Control DAR: Reduce the molar excess of the linker-payload during the conjugation reaction to achieve a lower average DAR.[8]
-
Minimize Organic Solvent: Use the lowest effective concentration of the organic co-solvent needed to dissolve the linker-payload.[8]
-
Optimize pH: Ensure the pH of the conjugation buffer maintains the stability of the antibody.[8]
-
Caption: Troubleshooting workflow for addressing high aggregation in this compound ADCs.
Issue 3: I am observing a loss of payload from my this compound ADC during storage.
Potential Cause: Payload loss during storage is often due to the inherent instability of the linker connecting this compound to the antibody.[8]
Troubleshooting Steps:
-
Select a More Stable Linker: Transition to more stable linker chemistries. For example, a direct disulfide bond between an engineered cysteine on the antibody and a thiol on a this compound derivative can create a "linkerless" and more stable conjugate.[8]
-
Optimize Formulation:
-
Consider the Site of Conjugation: The specific site of conjugation on the antibody can influence linker stability. Sites that provide more steric shielding may protect the linker from premature cleavage.[8][]
Quantitative Data Summary
Table 1: Comparison of In Vivo Stability for Different this compound ADC Linker Technologies
| Linker Technology | ADC Example | Half-life of Conjugated Drug (in mice) | % Drug Remaining Conjugated (Day 21, in vivo) | Reference |
| Acid-sensitive Hydrazone (AcButDMH) | Mylotarg (gemtuzumab ozogamicin) | ~47 hours | Not Reported | [1] |
| Acid-sensitive Hydrazone (AcButDMH) | Besponsa (inotuzumab ozogamicin) | ~29 hours | Not Reported | [1] |
| "Linkerless" Disulfide (via engineered Cys) | Novel Site-Specific ADC | Not explicitly stated as half-life | ~50% | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This protocol is designed to assess the stability of a this compound ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC
-
Human and mouse plasma (e.g., from BioIVT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 20mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris, pH 8.0)
-
LC-MS system with a suitable column (e.g., Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Incubation: Spike the test ADC into aliquots of plasma to a final concentration of approximately 100 µg/mL.[4][13] Gently mix and incubate in a sealed container at 37°C.[4]
-
Time Points: At designated time points (e.g., 0, 24, 48, 96 hours), remove an aliquot of the ADC-plasma mixture and immediately freeze it at -80°C to halt degradation.[4][13]
-
Immunocapture (for each time point):
-
Thaw the plasma aliquot.
-
Add Protein A magnetic beads to capture the ADC. Incubate with gentle mixing for 1-2 hours at room temperature.[4]
-
Place the tube on a magnetic stand and discard the supernatant.[4]
-
Wash the beads 2-3 times with Wash Buffer to remove non-specifically bound plasma proteins.[4]
-
-
Elution:
-
LC-MS Analysis:
-
Data Analysis:
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines the use of SEC to quantify the percentage of monomer and aggregates in an ADC sample.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies
-
Mobile Phase: A physiological pH buffer (e.g., phosphate-buffered saline)
-
HPLC or UHPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[8]
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration within the linear range of the detector.[8]
-
Injection: Inject a defined volume of the prepared sample onto the column.[8]
-
Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate.[8]
-
Data Acquisition: Monitor the elution profile at 280 nm.[8]
-
Data Analysis:
Protocol 3: Site-Specific Conjugation of this compound to an Engineered Antibody
This protocol describes a method for creating a more stable, "linkerless" this compound ADC via an engineered cysteine residue.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb)
-
Activated nitroPDS-calicheamicin linker-drug
-
Conjugation Buffer: 50 mM Tris, pH 7.0-8.5
-
Organic solvent (e.g., dimethylformamide)
-
Cation exchange chromatography system
-
Final formulation buffer
Procedure:
-
Antibody Preparation: Ensure the engineered mAb is purified and buffer-exchanged into the conjugation buffer.[8]
-
Linker-Drug Preparation: Dissolve the nitroPDS-calicheamicin in a suitable organic solvent at a known concentration.[8]
-
Conjugation Reaction:
-
Purification:
-
Purify the resulting ADC using cation exchange chromatography to remove unconjugated linker-drug and other impurities.[8]
-
-
Formulation:
-
Buffer-exchange the purified ADC into the final formulation buffer.[8]
-
-
Characterization:
Visualizations
Caption: Payload release mechanism for traditional hydrazone-linked this compound ADCs.
Caption: Factors affecting this compound ADC stability and strategies for improvement.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the DNA Cleavage Mechanisms of Calicheamicin and Neocarzinostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA cleavage mechanisms of two potent enediyne antitumor antibiotics: calicheamicin (B1180863) and neocarzinostatin (B611948). Both compounds are renowned for their extraordinary ability to induce DNA strand scission, a property that has made them invaluable tools in cancer research and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). This document objectively compares their mechanisms of action, presents supporting experimental data, and provides detailed protocols for key experiments.
Mechanism of Action: A Tale of Two Enediynes
Both this compound and neocarzinostatin belong to the enediyne class of natural products, characterized by a unique nine- or ten-membered ring containing two triple bonds and one double bond. Their potent cytotoxicity stems from the ability of this "warhead" to undergo a Bergman cyclization, generating a highly reactive diradical species that can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand breaks. However, the specifics of their activation, DNA recognition, and the nature of the resulting DNA damage differ significantly.
This compound: The Double-Strand Break Specialist
This compound γ1, the most well-studied member of the this compound family, is a highly potent molecule that primarily induces double-strand breaks (DSBs) in DNA.[1][2] Its mechanism can be broken down into the following key steps:
-
Minor Groove Binding: The aryltetrasaccharide portion of this compound recognizes and binds to specific DNA sequences in the minor groove, with a preference for pyrimidine-rich tracts such as 5'-TCCT-3' and 5'-TTTT-3'.[3] This binding event positions the enediyne core in close proximity to the DNA backbone.
-
Reductive Activation: The activation of this compound is triggered by the reductive cleavage of its methyl trisulfide group, a reaction that can be initiated by cellular thiols like glutathione (B108866).[4]
-
Bergman Cyclization and Diradical Formation: The reductive cleavage initiates a conformational change that brings the two triple bonds of the enediyne core closer, facilitating the Bergman cyclization. This reaction produces a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical.[5]
-
Hydrogen Abstraction and DNA Cleavage: The p-benzyne diradical is a powerful hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose sugars on both strands of the DNA, leading to the formation of DNA radicals and ultimately resulting in double-strand breaks.[5] The high efficiency of DSB formation is a key contributor to this compound's extreme cytotoxicity.[2]
Neocarzinostatin: A Master of Single-Strand Nicks
Neocarzinostatin (NCS) is a chromoprotein, consisting of a labile chromophore non-covalently bound to a stabilizing apoprotein.[4] The chromophore is the active DNA-cleaving agent. In contrast to this compound, neocarzinostatin primarily causes single-strand breaks (SSBs).[6][7]
-
Release and Intercalation: For NCS to exert its effect, the chromophore must be released from the apoprotein. It then intercalates into the DNA minor groove.[4]
-
Thiol-Dependent Activation: Similar to this compound, the NCS chromophore is activated by thiol-containing molecules, such as 2-mercaptoethanol (B42355) or glutathione.[8]
-
Cycloaromatization and Diradical Formation: The activated chromophore undergoes a cycloaromatization reaction to form a diradical species.
-
Hydrogen Abstraction and DNA Cleavage: This diradical abstracts hydrogen atoms from the deoxyribose backbone, leading to DNA strand scission. Neocarzinostatin shows a preference for cleaving at thymidine (B127349) and adenine (B156593) residues.[8] While it can produce some double-strand breaks, single-strand breaks are the predominant form of damage.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and neocarzinostatin. It is important to note that the IC50 values are compiled from different studies and may not be directly comparable due to variations in cell lines and experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound γ1 | Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.11 - 3.58 | [9] |
| Neocarzinostatin A | C6 | Rat Glioma | 493.64 | [9] |
| Neocarzinostatin A | U87MG | Human Glioblastoma | 462.96 | [9] |
Table 2: DNA Cleavage Characteristics
| Feature | This compound | Neocarzinostatin | Reference |
| Primary DNA Damage | Double-Strand Breaks (DSBs) | Single-Strand Breaks (SSBs) | [1][6] |
| Ratio of DSB to SSB (in cellular DNA) | 1:3 (close to 1:2 in purified plasmid DNA) | SSB frequency is 10 to 15 times higher than DSB | [2][6] |
| Sequence Specificity | Pyrimidine-rich sequences (e.g., 5'-TCCT-3', 5'-TTTT-3') | Thymidine and Adenine residues | [3][8] |
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the DNA cleavage pathways of this compound and neocarzinostatin, as well as a typical experimental workflow for their analysis.
Caption: this compound DNA Cleavage Pathway.
Caption: Neocarzinostatin DNA Cleavage Pathway.
Caption: Experimental Workflow for DNA Cleavage Analysis.
Experimental Protocols
In Vitro DNA Cleavage Assay using Plasmid DNA
This protocol is designed to assess the ability of this compound and neocarzinostatin to induce single- and double-strand breaks in supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or φX174)
-
This compound γ1
-
Neocarzinostatin (holoprotein)
-
Glutathione (for this compound activation)
-
2-Mercaptoethanol (for neocarzinostatin activation)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA loading dye (6X)
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel electrophoresis system and power supply
-
Gel documentation system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (final concentration ~10-20 ng/µL) in reaction buffer.
-
Add the desired concentration of this compound or neocarzinostatin.
-
For this compound reactions, add glutathione to a final concentration of 1 mM.
-
For neocarzinostatin reactions, add 2-mercaptoethanol to a final concentration of 2 mM.
-
The final reaction volume is typically 20 µL.
-
Include control reactions: DNA only, DNA + activator.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6X DNA loading dye.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing the DNA stain.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated an adequate distance.
-
-
Visualization and Quantification:
-
Visualize the DNA bands using a gel documentation system.
-
Identify the different forms of plasmid DNA:
-
Form I: Supercoiled (undamaged)
-
Form II: Nicked or relaxed circular (single-strand break)
-
Form III: Linear (double-strand break)
-
-
Quantify the intensity of each band using densitometry software to determine the percentage of each form.
-
Cellular DNA Damage Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The alkaline version is particularly useful for detecting single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Neocarzinostatin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or neocarzinostatin for a defined period (e.g., 1-4 hours). Include an untreated control.
-
-
Slide Preparation:
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of approximately 1 x 10^5 cells/mL in ice-cold PBS.
-
Mix a small volume of the cell suspension with molten LMPA (at 37°C) and pipette onto a pre-coated comet assay slide. Cover with a coverslip and allow to solidify on ice.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes in the same buffer.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them with neutralization buffer.
-
Stain the slides with a suitable DNA stain.
-
-
Visualization and Analysis:
-
Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA that has migrated during electrophoresis.
-
Analyze the images using comet assay software to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the tail and the tail moment (a product of the tail length and the fraction of DNA in the tail).
-
References
- 1. Exclusive production of bistranded DNA damage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Neocarzinostatin-mediated DNA damage and repair in wild-type and repair-deficient Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "DNA-DAMAGING REACTIONS OF NEOCARZINOSTATIN (ANTIBIOTICS, DNA REPAIR, C" by WEN-LIN KUO [digitalcommons.library.tmc.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vivo Validation of Calicheamicin Target Engagement: A Comparative Guide for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the in vivo validation of target engagement for calicheamicin-based antibody-drug conjugates (ADCs) in xenograft models. Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics that function by inducing double-strand DNA breaks, leading to apoptotic cell death.[1][2] Their high cytotoxicity necessitates a targeted delivery approach, making robust validation of target engagement a critical step in preclinical development.[3] This document outlines common experimental strategies, presents comparative data in easily digestible formats, and offers detailed protocols and visual workflows to assist in the design and interpretation of in vivo studies.
Comparative Efficacy of This compound (B1180863) ADCs in Xenograft Models
The in vivo anti-tumor activity of various this compound ADCs has been demonstrated across a range of hematologic and solid tumor xenograft models. The efficacy is influenced by factors such as the target antigen, the linker technology, and the tumor's intrinsic sensitivity to this compound.
| ADC Target | Xenograft Model | Cancer Type | Dosing Regimen | Key Efficacy Outcome | Reference |
| CD22 | WSU-DLCL2 | Non-Hodgkin Lymphoma | Single 3 mg/kg IV dose | Tumor regression observed through day 21.[1] | [1] |
| Ly6E | HCC-1569 x 2 | HER2+ Breast Cancer | Single 3 mg/kg IV dose | Tumor regression observed through day 21.[1] | [1] |
| CD33 (Gemtuzumab Ozogamicin) | HL-60 | Acute Myeloid Leukemia | Single 60-90 mg/m² IP dose | 60% of mice tumor-free with 80% survival.[4] | [4] |
| MUC1 (CMB-401) | OvCar-3 | Ovarian Cancer | Not specified | Pronounced dose-related antitumor effects.[5] | [5] |
| EFNA4 (PF-06647263) | TNBC PDX | Triple-Negative Breast Cancer | 0.27, 0.36 mg/kg | Significant tumor regressions.[6] | [6][7] |
| SEZ6 (ABBV-011) | SCLC PDX | Small Cell Lung Cancer | Not specified | Potent tumor regression in vivo.[8] | [8] |
Active vs. Passive Targeting Strategies
While active targeting using monoclonal antibodies against tumor-specific antigens is the primary mechanism for this compound ADCs, studies have also explored passive targeting. This approach relies on the enhanced permeability and retention (EPR) effect in tumors, where the dysfunctional vasculature allows for the accumulation of macromolecules like immunoglobulins.[3][9]
| Targeting Strategy | Carrier | Xenograft Model(s) | Key Findings | Reference |
| Active | Anti-CD33 (hP67.6) | CD33-positive models | Highly effective at lower doses with long-lasting antitumor effects.[9] | [9] |
| Passive | Non-specific Immunoglobulin | 10 different CD33-negative models | Sufficient accumulation to inhibit tumor growth, dependent on an acid-labile linker.[3] Efficacy correlated with the in vitro sensitivity of tumor cells to this compound.[10] | [3][10][11] |
| Passive | Albumin or PEGylated Fc | CD33-negative models | Reduced or eliminated efficacy compared to immunoglobulin carriers.[3] | [3] |
Experimental Protocols
Xenograft Model Establishment and ADC Efficacy Evaluation
This protocol provides a generalized framework for assessing the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.
a. Cell Line Selection and Culture:
-
Select a human cancer cell line with confirmed expression of the target antigen. It is advisable to include both high and low-expressing cell lines to establish target-dependent activity.[12]
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Harvest cells at 70-80% confluency using trypsin-EDTA.
-
Assess cell viability using trypan blue exclusion; viability should be greater than 95%.
b. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) of a specific age and gender.
-
Allow mice to acclimatize for at least one week prior to the experiment.[12]
-
Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
c. Treatment Administration:
-
Once tumors reach an average volume of 250–350 mm³, randomize mice into treatment and control groups (at least 4 mice per group).[13]
-
Administer the this compound ADC, vehicle control, and a non-targeting isotype control ADC intravenously (i.v.) via the tail vein.[12]
-
The dosing schedule can be a single administration or multiple doses depending on the study's objectives.[13]
d. Efficacy and Tolerability Assessment:
-
Measure tumor volumes 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each animal at the same frequency as tumor measurements to monitor toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined volume (e.g., ≥ 2000 mm³).[13]
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the anti-tumor effect.
Pharmacodynamic (PD) Biomarker Analysis: γH2AX Staining
To confirm target engagement and the mechanism of action of this compound, the induction of DNA double-strand breaks can be assessed by measuring the phosphorylation of histone H2AX (γH2AX).
a. Tissue Collection and Processing:
-
At predetermined time points after ADC administration, euthanize mice and excise tumors.
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
b. Immunohistochemistry (IHC) for γH2AX:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody specific for γH2AX.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
c. Analysis:
-
Quantify the percentage of γH2AX-positive cells or the staining intensity using digital image analysis software.
-
Compare the levels of γH2AX in treated tumors to those in control tumors. An increase in γH2AX staining in the ADC-treated group indicates successful target engagement and induction of DNA damage.[14]
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental procedures.
Caption: Mechanism of action for a this compound antibody-drug conjugate.
Caption: Experimental workflow for in vivo validation in xenograft models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Tumoricidal effect of this compound immuno-conjugates using a passive targeting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EMA Review of Mylotarg (Gemtuzumab Ozogamicin) for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A this compound conjugate with a fully humanized anti-MUC1 antibody shows potent antitumor effects in breast and ovarian tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-EFNA4 this compound Conjugates Effectively Target Triple-Negative Breast and Ovarian Tumor-Initiating Cells to Result in Sustained Tumor Regressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy of ADCs in mouse xenograft [bio-protocol.org]
- 14. Evaluation of Pharmacodynamic Responses to Cancer Therapeutic Agents Using DNA Damage Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calicheamicin γ1I and its Synthetic Mimics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potent antitumor antibiotic calicheamicin (B1180863) γ1I and its synthetic mimics. We delve into their mechanisms of action, biological activities, and the experimental methodologies used for their evaluation. This document aims to be an objective resource, presenting supporting experimental data to aid in the research and development of novel cancer therapeutics.
Introduction: The Double-Edged Sword of this compound γ1I
This compound γ1I is a natural product isolated from the bacterium Micromonospora echinospora.[1] It belongs to the enediyne class of antitumor antibiotics and is renowned for its extraordinary cytotoxicity against cancer cells.[2][3] Its mechanism of action involves binding to the minor groove of DNA and inducing double-stranded breaks (DSBs), which are highly lethal to rapidly dividing cells.[4] This potent activity has led to its use as a payload in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®).
However, the complex structure of this compound γ1I presents significant challenges for its synthesis, leading to high production costs and limited opportunities for structural modification to fine-tune its therapeutic window.[5] These limitations have spurred the development of synthetic mimics that aim to replicate its potent biological activity while offering advantages in terms of synthesis, cost, and the potential for improved therapeutic indices. This guide will compare this compound γ1I with two major classes of its synthetic mimics: simplified enediyne analogues and photoactivatable diazonium salts.
Mechanism of Action: The Bergman Cyclization and DNA Damage
The biological activity of this compound γ1I and its enediyne mimics is centered around the Bergman cyclization , a rearrangement reaction of the enediyne core. This reaction generates a highly reactive p-benzyne diradical.[3] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of DNA radicals and subsequent strand cleavage.[4]
This compound γ1I is particularly effective because its oligosaccharide moiety allows it to bind specifically to the minor groove of DNA, positioning the enediyne "warhead" for efficient DNA damage.[6] A critical feature of this compound γ1I is its ability to cause a high proportion of double-strand breaks (DSBs) relative to single-strand breaks (SSBs), with a reported DSB:SSB ratio of approximately 1:2 to 1:3 in cellular DNA.[7] DSBs are particularly difficult for cancer cells to repair, contributing to the high cytotoxicity of the compound.
Synthetic mimics often lack the complex oligosaccharide targeting moiety, which can affect their DNA binding affinity and specificity.[6] Some simpler enediyne mimics have been shown to cause predominantly single-stranded DNA cuts.[6] In contrast, some more recent photoactivatable diazonium salt mimics can generate aryl radicals that also lead to DNA cleavage, with potencies that can be tuned through structural modifications.[5][8][9]
Comparative Performance Data
The following tables summarize the available quantitative data comparing this compound γ1I and its synthetic mimics. It is important to note that direct side-by-side comparisons in the same experimental setup are limited in the literature.
Table 1: In Vitro Cytotoxicity
| Compound Class | Specific Compound(s) | Cell Line | IC50 Value | Reference(s) |
| This compound γ1I | Free Drug | Various Cancer Cell Lines | Picomolar range (e.g., 1 pg/mL) | [3] |
| Gemtuzumab ozogamicin (ADC) | HL-60 (AML) | ~0.1-1 ng/mL | [10] | |
| Synthetic Enediyne Mimics | Simplified Analogues | Various | Generally less potent than this compound γ1I | [6] |
| Photoactivatable Diazonium Mimics | Compound 23 (Tetra-diazonium salt) | HeLa | 6.71 µM | [8] |
| Various Analogues | N/A (DNA Cleavage EC50) | 2.76 nM to >10 µM | [5][8][9] |
Note: IC50 values are highly dependent on the cell line and assay conditions. The data presented here are for comparative purposes and are drawn from different studies.
Table 2: DNA Cleavage Activity
| Compound | DNA Type | DSB:SSB Ratio | Key Findings | Reference(s) |
| This compound γ1I | Plasmid & Cellular DNA | ~1:2 to 1:3 | Efficiently produces double-strand breaks. | [7] |
| Simplified Enediyne Mimics | Plasmid DNA | Predominantly SSBs | Lacking the oligosaccharide moiety reduces DSB efficiency. | [6] |
| Photoactivatable Diazonium Mimics | Plasmid DNA | Not explicitly reported | Potency (EC50) is tunable by modifying the number and position of diazonium groups. | [5][8][9] |
Apoptotic Signaling Pathway
This compound γ1I-induced DNA damage triggers a programmed cell death pathway known as apoptosis. Studies have shown that this process is largely independent of p53 but is critically dependent on the pro-apoptotic protein Bax.[11] The signaling cascade involves the activation of caspases and a mitochondrial amplification loop.
The apoptotic potency of synthetic mimics is often lower than that of this compound γ1I, which may be related to their reduced ability to induce double-strand breaks.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound γ1I and its mimics.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds (this compound γ1I or mimics) to the wells. Include appropriate controls (vehicle and untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
DNA Cleavage Assay (Agarose Gel Electrophoresis)
This assay visualizes the ability of a compound to induce single- and double-strand breaks in plasmid DNA.
Methodology:
-
Reaction Setup: Incubate supercoiled plasmid DNA with varying concentrations of the test compound in a suitable buffer. For enediynes, an activating agent (e.g., a thiol like dithiothreitol) is often required. For photoactivatable mimics, the reaction mixture is exposed to light of a specific wavelength.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
Reaction Quenching: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Agarose (B213101) Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed circular, and linear) on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Quantification: Quantify the intensity of each band to determine the percentage of each DNA form. An increase in the relaxed circular form indicates single-strand breaks, while an increase in the linear form signifies double-strand breaks.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Efficacy
While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of these compounds. Studies on synthetic enediynes have shown significant tumor regression in mouse models of melanoma, lung carcinoma, and prostate carcinoma.[12] These studies suggest that synthetic mimics can be designed to have reduced systemic toxicity compared to natural products while retaining potent antitumor activity.[12] However, more direct comparative in vivo studies between this compound γ1I and its mimics are needed to fully assess their relative therapeutic indices.
Conclusion and Future Perspectives
This compound γ1I remains a benchmark for potent DNA-damaging agents due to its high cytotoxicity and its ability to induce a high ratio of double-strand to single-strand DNA breaks. However, its synthetic complexity and cost are significant hurdles.
Synthetic mimics offer promising alternatives. While early, simplified enediyne analogues often exhibit lower potency and a reduced capacity to induce double-strand breaks, newer generations of mimics, such as photoactivatable diazonium salts, demonstrate tunable and potent DNA cleavage activity, with some compounds reaching nanomolar efficacy.[5][8][9]
The development of synthetic mimics with improved synthetic accessibility and tunable activity is a vibrant area of research. Future work will likely focus on:
-
Improving DNA Targeting: Incorporating DNA-binding moieties into synthetic mimics to enhance their affinity and specificity, potentially increasing the induction of double-strand breaks.
-
Optimizing Activation Mechanisms: Developing mimics with novel and highly specific activation triggers to improve their tumor selectivity.
-
Enhancing In Vivo Performance: Conducting rigorous in vivo studies to compare the efficacy, toxicity, and pharmacokinetic profiles of promising mimics directly against this compound γ1I.
By addressing these challenges, researchers can pave the way for a new generation of enediyne-inspired therapeutics with improved clinical outcomes.
References
- 1. Synthetic studies on this compound γ—synthesis of (−)-calicheamicinone and models representing the four sugars and the aromatic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enediyne - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo efficacy of novel synthetic enediynes 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Calicheamicin vs. Doxorubicin: A Comparative Guide on Potency in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic potency of two prominent anti-cancer agents, calicheamicin (B1180863) and doxorubicin (B1662922). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in oncology and drug development.
Unparalleled Potency: A Tale of Two Cytotoxins
This compound, an enediyne antibiotic, is renowned for its extraordinary cytotoxicity, reportedly being 1,000 to 10,000 times more potent than conventional anticancer drugs like doxorubicin.[1] This immense potency, however, is coupled with a narrow therapeutic window, making it unsuitable for systemic administration as a standalone agent due to severe toxicity to healthy cells.[1] Consequently, this compound is primarily utilized as a payload in antibody-drug conjugates (ADCs), which facilitate its targeted delivery to cancer cells.[1][2]
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, employed against a wide spectrum of cancers.[1] While its efficacy is well-established, its clinical use is often limited by significant side effects, most notably cardiotoxicity.[1]
Comparative Cytotoxicity: A Quantitative Overview
Due to the different modalities of their clinical use, direct head-to-head IC50 value comparisons in the same study are not always available. The following table summarizes reported IC50 values for this compound (delivered via ADCs) and doxorubicin in various cancer cell lines to provide a comparative perspective on their cytotoxic potency.
| Drug | Cancer Cell Line | Target Antigen (for ADC) | IC50 Value | Reference |
| This compound ADC | WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | CD22 | 0.05 nM | [3] |
| BJAB (Burkitt's Lymphoma) | CD22 | 0.12 nM | [3] | |
| HCC-1569x2 (Breast Cancer) | Ly6E | 87 nM | [3] | |
| NCI-H1781 (Lung Cancer) | Ly6E | 111 nM | [3] | |
| Various ALL cell lines | CD22 | 0.15 - 4.9 ng/mL | [4][5] | |
| Doxorubicin | BFTC-905 (Bladder Cancer) | N/A | 2.3 µM | [6] |
| MCF-7 (Breast Cancer) | N/A | 2.5 µM | [6] | |
| M21 (Melanoma) | N/A | 2.8 µM | [6] | |
| HeLa (Cervical Cancer) | N/A | 2.9 µM | [6] | |
| UMUC-3 (Bladder Cancer) | N/A | 5.1 µM | [6] | |
| HepG2 (Liver Cancer) | N/A | 12.2 µM | [6] | |
| TCCSUP (Bladder Cancer) | N/A | 12.6 µM | [6] | |
| Huh7 (Liver Cancer) | N/A | > 20 µM | [6] | |
| VMCUB-1 (Bladder Cancer) | N/A | > 20 µM | [6] | |
| A549 (Lung Cancer) | N/A | > 20 µM | [6] |
Note: The potency of this compound ADCs is highly dependent on the expression level of the target antigen on the cancer cells.
Mechanisms of Action and Signaling Pathways
The profound difference in cytotoxicity between this compound and doxorubicin stems from their distinct mechanisms of inducing cell death.
This compound: This potent agent exerts its effect by causing double-strand DNA breaks.[2] Upon reaching its target, the enediyne core of this compound undergoes a Bergman cyclization reaction, generating a highly reactive diradical species.[7] This diradical then abstracts hydrogen atoms from the DNA backbone, leading to DNA strand scission and subsequent apoptosis.[8]
Doxorubicin: Doxorubicin employs a more multifaceted approach to induce cancer cell death.[9] Its primary mechanisms include intercalation into DNA, which disrupts DNA replication and transcription, and inhibition of topoisomerase II, an enzyme crucial for DNA repair.[3][9] Additionally, doxorubicin generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3] These actions trigger a cascade of signaling events that converge on apoptosis.[1][10]
Experimental Protocols
The determination of cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50), is a critical step in the evaluation of anticancer agents. The following section details a standard experimental workflow for an in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay Workflow
Detailed Methodology: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
2. Compound Treatment:
-
Prepare serial dilutions of this compound ADC and doxorubicin in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include untreated cells as a negative control and a medium-only blank control.
-
Incubate the plate for a period that is relevant to the drug's mechanism of action, typically 48 to 96 hours.[11]
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.[11]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
5. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percent cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Conclusion
This compound and doxorubicin represent two classes of highly effective cytotoxic agents with markedly different potencies and mechanisms of action. This compound's extraordinary potency is harnessed through targeted delivery systems like ADCs to mitigate systemic toxicity, making it a powerful tool in precision oncology. Doxorubicin remains a foundational chemotherapeutic agent, albeit with a broader toxicity profile. A thorough understanding of their contrasting cytotoxic profiles and the signaling pathways they modulate is crucial for the rational design of novel cancer therapies and the development of more effective treatment strategies.
References
- 1. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Unraveling DNA Damage: A Comparative Analysis of Calicheamicin T and Calicheamicin γ1 Cleavage Patterns
A detailed guide for researchers, scientists, and drug development professionals on the distinct DNA cleavage mechanisms of calicheamicin (B1180863) T and this compound γ1, supported by experimental data and protocols.
The calicheamicins are a class of potent enediyne antitumor antibiotics renowned for their ability to induce DNA strand scission, a mechanism central to their cytotoxic effects. Among these, this compound γ1 has been extensively studied and serves as the warhead in the antibody-drug conjugate gemtuzumab ozogamicin. A key determinant of its efficacy is its sequence-specific binding to the minor groove of DNA.[1] This guide provides a comparative analysis of the DNA cleavage patterns of this compound γ1 and its truncated analog, this compound T, highlighting the critical role of the carbohydrate moiety in directing sequence specificity.
Key Differences in DNA Cleavage Specificity
The most striking difference between this compound γ1 and this compound T lies in their DNA cleavage specificity. While this compound γ1 exhibits a high degree of sequence-selective DNA cleavage, this compound T cleaves DNA nonselectively.[2][3] This fundamental distinction is attributed to the structural differences between the two molecules. This compound γ1 possesses a complex oligosaccharide tail that is crucial for its specific recognition of and binding to particular DNA sequences in the minor groove.[4][5] In contrast, this compound T is a truncated derivative that lacks a significant portion of this carbohydrate domain.[2]
Experimental evidence demonstrates that the carbohydrate tail of this compound γ1 is responsible for its sequence specificity.[4] Studies have shown that while this compound T can still bind to the minor groove and induce double-stranded DNA breaks, it does so without a discernible preference for any particular sequence.[2][6] This suggests that the enediyne core, present in both molecules, is responsible for the DNA cutting activity, but the oligosaccharide portion of this compound γ1 is what guides it to specific DNA targets.[4]
This compound γ1 has been shown to preferentially cleave at oligopyrimidine sequences rich in both G-C and A-T base pairs.[2][3] Notably, it recognizes sites such as 5'-TCCT-3' and 5'-TTTT-3'.[1][6] The ability to recognize a diverse set of sequences makes it an unusual minor-groove binding agent and is thought to contribute to its potent antitumor activity.[2][3] The interaction is not a simple recognition of the groove's shape but likely involves an "induced fit" mechanism.[2][3]
Quantitative Comparison of DNA Cleavage
The following table summarizes the key differences in the DNA cleavage characteristics of this compound T and this compound γ1 based on available experimental data.
| Feature | This compound T | This compound γ1 |
| Cleavage Specificity | Non-selective[2][3] | High degree of sequence specificity[2][7] |
| Recognized Sequences | No specific sequence preference reported. | Oligopyrimidine tracts, including G-C and A-T rich regions such as 5'-TCCT-3' and 5'-TTTT-3'[1][6] |
| Binding Location | Minor groove of DNA[2] | Minor groove of DNA[1][5] |
| Cleavage Type | Double-stranded breaks[2] | Double-stranded breaks[7][8] |
| Role of Carbohydrate Moiety | The remaining two sugars are sufficient for minor groove binding but not for sequence specificity.[2] | Essential for sequence-specific recognition and binding.[4] |
| Ratio of Double-to-Single Strand Breaks (DSB:SSB) | Not explicitly quantified in the provided results. | Approximately 1:3 in cellular DNA and 1:2 in purified plasmid DNA.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the DNA cleavage patterns of this compound T and this compound γ1.
Plasmid DNA Cleavage Assay
This in vitro assay is used to assess the ability of a compound to cause single- and double-strand breaks in supercoiled plasmid DNA.[9][10]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound T or this compound γ1
-
Activating agent (e.g., dithiothreitol (B142953) - DTT)[9]
-
Reaction buffer (e.g., Tris-HCl)[9]
-
Loading dye containing EDTA[9]
-
Agarose (B213101) gel (1%)
-
Electrophoresis buffer (e.g., TAE)
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)[9]
-
UV or blue light transilluminator
-
Densitometry software (e.g., ImageJ)[10]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA in the reaction buffer.[9]
-
Drug Addition: Add varying concentrations of this compound T or this compound γ1 to the reaction tubes.[9]
-
Activation: Initiate the DNA cleavage by adding the activating agent (e.g., DTT).[9]
-
Incubation: Incubate the reaction at 37°C for a specified duration (e.g., 30 minutes).[9]
-
Reaction Termination: Stop the reaction by adding the loading dye containing EDTA.[9]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, nicked circular, and linear).[9]
-
Visualization and Quantification: Stain the gel with a DNA staining agent and visualize the bands under a transilluminator.[9] Quantify the intensity of each band using densitometry software to determine the percentage of each DNA form.[10]
DNA Sequencing and Footprinting Analysis
This method is used to identify the specific nucleotide sequences where DNA cleavage occurs.
Materials:
-
Restriction fragment of DNA (e.g., from a plasmid like pUC19)[6]
-
5'-end labeling kit (e.g., using [γ-³²P]ATP and T4 polynucleotide kinase)
-
This compound T or this compound γ1
-
Maxam-Gilbert sequencing reaction components[6]
-
Polyacrylamide gel for sequencing
-
Autoradiography equipment
Procedure:
-
DNA Fragment Preparation: Isolate a specific DNA fragment using restriction enzymes.[6]
-
5'-End Labeling: Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P).
-
Cleavage Reaction: Incubate the end-labeled DNA with this compound T or this compound γ1 under appropriate conditions.[6]
-
Piperidine Treatment (Optional): To detect sites of C-5' hydrogen atom abstraction, the reaction products can be treated with piperidine.[6]
-
Sequencing Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel alongside Maxam-Gilbert sequencing lanes (e.g., A+G).[6]
-
Autoradiography: Dry the gel and expose it to X-ray film to visualize the cleavage pattern. The positions of the cleaved fragments reveal the specific nucleotide sequences targeted by the calicheamicins.
Visualizing the Experimental Workflow and Molecular Structures
To better illustrate the experimental process and the molecules involved, the following diagrams were generated using Graphviz.
Caption: Workflow for comparing the DNA cleavage patterns of this compound T and γ1.
References
- 1. adcreview.com [adcreview.com]
- 2. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Hydroxyl radical footprinting of this compound. Relationship of DNA binding to cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Calicheamicin Antibody-Drug Conjugates: A Comparative Efficacy Analysis in Solid versus Hematologic Tumor Models
A deep dive into the differential performance of calicheamicin (B1180863) ADCs, supported by preclinical and clinical data, to inform future drug development strategies.
This compound-based antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. Their potent DNA-damaging payload, this compound, is capable of inducing double-strand DNA breaks and subsequent apoptotic cell death.[1][2] This guide provides a comparative analysis of the efficacy of this compound ADCs in hematologic malignancies versus solid tumors, drawing upon key preclinical and clinical findings to elucidate the factors influencing their therapeutic window and to guide future research.
Mechanism of Action: A Targeted Assault on DNA
This compound ADCs employ a monoclonal antibody to selectively target antigens expressed on the surface of cancer cells.[3] Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell.[4] Inside the cell, the this compound payload is released from the antibody, often through the cleavage of a linker in the acidic environment of the lysosome.[5][6] The released this compound then translocates to the nucleus, where it binds to the minor groove of DNA.[2] This binding initiates a chemical reaction, known as the Bergman cyclization, which generates a highly reactive diradical species.[7][8] This diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and ultimately, cell death.[1][4]
Caption: Mechanism of Action of this compound ADCs.
Efficacy in Hematologic Malignancies: A Clinical Success Story
This compound ADCs have demonstrated significant clinical success in the treatment of hematologic malignancies. Two such ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), respectively.[6]
Gemtuzumab Ozogamicin (Mylotarg®) in Acute Myeloid Leukemia (AML):
Gemtuzumab ozogamicin targets CD33, a transmembrane receptor expressed on the surface of most AML blast cells.[9] Clinical trials have shown that the addition of gemtuzumab ozogamicin to standard chemotherapy regimens improves outcomes for certain AML patient populations.[10][11]
| Clinical Endpoint | GO + Chemotherapy | Chemotherapy Alone | Reference |
| Complete Remission (CR) | 91% | - | [9] |
| 2-Year Cumulative Incidence of Relapse | 25% | 37% | [9] |
| Median Overall Survival (OS) | 34 months | 19.2 months | [7] |
Inotuzumab Ozogamicin (Besponsa®) in Acute Lymphoblastic Leukemia (ALL):
Inotuzumab ozogamicin targets CD22, a B-cell specific antigen, and has shown remarkable efficacy in patients with relapsed or refractory B-cell precursor ALL.[12]
| Clinical Endpoint | Inotuzumab Ozogamicin | Standard Chemotherapy | Reference |
| Complete Remission/CR with Incomplete Hematologic Recovery (CR/CRi) | 80.7% | 29.4% | [12] |
| Minimal Residual Disease (MRD) Negativity (among responders) | 78.4% | 28.1% | [12] |
| Median Progression-Free Survival (PFS) | 5.0 months | 1.8 months | [12] |
| Median Overall Survival (OS) | 7.7 months | 6.7 months | [12] |
Efficacy in Solid Tumors: A Preclinical Perspective
While clinical development of this compound ADCs has been predominantly focused on hematologic cancers, preclinical studies have demonstrated their potential in solid tumor models. These studies often utilize xenograft models where human tumor cells are implanted in immunocompromised mice.
| ADC Target | Tumor Model | Efficacy Endpoint | Result | Reference |
| HER2 | HER2+ Breast Cancer Xenograft | Tumor Growth | Tumor regression at ≥3 mg/kg | [6] |
| Ly6E | Ly6E+ Breast Cancer Xenograft | Tumor Growth | Tumor regression at ≥3 mg/kg | [6] |
| MUC1 | Ovarian Xenograft (OvCar-3) | Tumor Growth | Complete regressions at highest doses | [13] |
| MUC1 | Breast Carcinoma Xenograft (MX-1) | Tumor Growth | Highly active in single and multiple dose regimens | [13] |
| Ephrin-A4 | Triple-Negative Breast Cancer (TNBC) Xenograft | Tumor Growth | Significant tumor regressions at 0.27 and 0.36 mg/kg | [14] |
| SEZ6 | Small Cell Lung Cancer (SCLC) Patient-Derived Xenograft (PDX) | Tumor Growth | Potent tumor regression | [15][16] |
Experimental Protocols
In Vivo Xenograft Efficacy Study:
A typical experimental workflow for assessing the in vivo efficacy of a this compound ADC in a solid tumor model is as follows:
-
Cell Line Selection and Culture: Choose a human cancer cell line that expresses the target antigen of the ADC. Culture the cells under appropriate conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously implant a specific number of tumor cells (e.g., 50,000) into the flank or mammary fat pad of the mice.[15]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 90-300 mm³).[15]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC (at various doses), a non-targeting control ADC, or vehicle control, typically via intravenous injection.[6][15]
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., twice a week). The primary efficacy endpoint is often tumor growth inhibition or regression.[6]
Caption: In Vivo Efficacy Study Workflow.
Discussion: Factors Influencing Differential Efficacy
The pronounced success of this compound ADCs in hematologic malignancies compared to the more nascent development for solid tumors can be attributed to several factors:
-
Target Antigen Accessibility: In hematologic cancers, the tumor cells are circulating in the bloodstream, making them more readily accessible to intravenously administered ADCs. In contrast, solid tumors have a complex microenvironment with physical barriers, such as dense stroma and high interstitial fluid pressure, which can hinder ADC penetration and distribution.[17]
-
Oxygen Dependence of the Payload: The mechanism of action of this compound, specifically the DNA strand scission by the diradical species, is dependent on the presence of molecular oxygen.[18] Hematologic tumors in the bloodstream are in a relatively well-oxygenated environment compared to the often hypoxic cores of solid tumors. This difference in oxygenation may contribute to the enhanced efficacy of this compound in blood cancers.[18]
-
Target Antigen Expression and Heterogeneity: The expression of target antigens can be more uniform in hematologic malignancies compared to solid tumors, which often exhibit significant intratumoral heterogeneity. This heterogeneity can lead to a situation where some tumor cells do not express the target antigen and thus escape the effects of the ADC.
-
Linker Stability and Payload Release: The stability of the linker connecting the antibody and the payload is crucial. The first-generation this compound ADCs used an acid-labile linker designed for release in the acidic environment of lysosomes.[15] While effective, this can lead to premature payload release and off-target toxicity. Newer generation ADCs are being developed with more stable linkers to improve the therapeutic index in both hematologic and solid tumors.[6][15][19]
Conclusion
This compound ADCs have proven to be highly effective therapeutic agents for hematologic malignancies, with two approved drugs demonstrating significant clinical benefit. While their application in solid tumors is still in earlier stages of development, preclinical data are promising and highlight the potential of this class of ADCs. Understanding the factors that contribute to the differential efficacy between these two broad cancer types is crucial for the continued development of next-generation this compound ADCs. Future strategies may involve the selection of novel solid tumor targets with high and homogenous expression, the development of linker and payload technologies that are less dependent on the tumor microenvironment, and combination therapies to overcome resistance mechanisms.
References
- 1. nbinno.com [nbinno.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. adcreview.com [adcreview.com]
- 8. adcreview.com [adcreview.com]
- 9. mdpi.com [mdpi.com]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. Frontiers | Clinical Benefits and Safety of Gemtuzumab Ozogamicin in Treating Acute Myeloid Leukemia in Various Subgroups: An Updated Systematic Review, Meta-Analysis, and Network Meta-Analysis [frontiersin.org]
- 12. Frontiers | Inotuzumab ozogamicin in B-cell precursor acute lymphoblastic leukemia: efficacy, toxicity, and practical considerations [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ABBV-011, A Novel, this compound-Based Antibody–Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Calicheamicin Mimics vs. Natural Compound Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin (B1180863) γ1I, a potent enediyne antitumor antibiotic isolated from the bacterium Micromonospora echinospora, has garnered significant attention in cancer research due to its extraordinary cytotoxicity.[1] Its mechanism of action involves binding to the minor groove of DNA and inducing double-stranded breaks, ultimately leading to apoptosis.[2][3] This remarkable activity has led to its use as a payload in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®).[4] However, the complex structure of natural this compound presents significant synthetic challenges and high production costs.[3] This has spurred the development of synthetic this compound mimics designed to replicate its potent antitumor effects with improved accessibility and potentially enhanced therapeutic indices.
This guide provides a comprehensive comparison of the biological activity of synthetic this compound mimics against the natural compound, supported by experimental data. We will delve into their mechanisms of action, DNA cleavage efficiency, cytotoxicity, and in vivo efficacy, presenting quantitative data in structured tables and detailing the experimental protocols for key assays.
Mechanism of Action: A Tale of Two Approaches
The antitumor activity of both natural this compound and its synthetic mimics hinges on their ability to generate highly reactive radical species that cleave DNA. However, the specifics of their activation and interaction with DNA can differ significantly.
Natural this compound: The Enediyne "Warhead"
The natural product, this compound γ1I, possesses a complex oligosaccharide chain that serves as a delivery vehicle, guiding the molecule to the minor groove of DNA with a degree of sequence specificity.[5] Once positioned, the enediyne "warhead" is activated through a series of intracellular reactions, culminating in a Bergman cyclization to form a highly reactive 1,4-didehydrobenzene diradical. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-stranded breaks and subsequent cell death.[3]
Synthetic Mimics: Alternative Radical Generation
Many synthetic mimics aim to reproduce the DNA-damaging effects of the natural product while simplifying the molecular architecture. These mimics often lack the complex oligosaccharide moiety and may employ different strategies for radical generation.[2] Some simplified enediyne mimics, for instance, have been shown to induce primarily single-stranded DNA cuts, in contrast to the double-stranded breaks caused by the natural compound.[2] More recent developments include diazonium salt-based mimics that can be triggered by light to produce aryl radicals capable of cleaving DNA.[3][6]
Comparative Analysis of Biological Activity
The efficacy of synthetic this compound mimics is a critical area of research, with studies ongoing to create compounds that not only match but potentially exceed the therapeutic window of the natural product.
DNA Cleavage Activity
The ability to induce DNA strand scission is the foundational cytotoxic mechanism of calicheamicins. Quantitative assays are crucial to compare the efficiency of natural and synthetic compounds.
Table 1: Comparison of DNA Cleavage Activity
| Compound | Assay Type | DNA Substrate | Key Findings | EC50 | Reference |
| Natural this compound γ1I | Agarose (B213101) Gel Electrophoresis | Plasmid DNA | Causes double-stranded DNA breaks | Not Reported | [2] |
| Synthetic Enediyne Mimic (simplified) | Agarose Gel Electrophoresis | Plasmid DNA | Primarily causes single-stranded DNA breaks | Not Reported | [2] |
| Synthetic Diazonium Mimic (Tetra-diazonium salt 23) | Agarose Gel Electrophoresis | pBR322 Plasmid DNA | Potent DNA cleavage upon light irradiation | 2.76 nM | [7] |
EC50: Half-maximal effective concentration for DNA cleavage.
In Vitro Cytotoxicity
The ultimate measure of a compound's potential as an anticancer agent is its ability to kill cancer cells. In vitro cytotoxicity assays provide a quantitative measure of this activity, typically reported as the half-maximal inhibitory concentration (IC50).
Table 2: Comparison of In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Natural this compound γ1I | Various Cancer Cell Lines | MTT Assay | Picomolar to nanomolar range | [4] |
| Synthetic Enediyne Mimic (simplified) | Not Specified | Apoptosis Assay | Less potent than natural this compound | [2] |
| Synthetic Diazonium Mimic (Compound 23) | HeLa | Cell Viability Assay | 6.71 µM | [7] |
IC50: Half-maximal inhibitory concentration.
It is important to note that direct comparisons of IC50 values between different studies can be challenging due to variations in cell lines, assay conditions, and exposure times. The available data suggests that while some synthetic mimics show potent activity, achieving the picomolar potency of natural this compound remains a significant challenge, often due to the absence of the DNA-targeting oligosaccharide.[2]
Experimental Protocols
Reproducible and well-documented experimental protocols are the cornerstone of comparative research. Below are detailed methodologies for the key experiments cited in this guide.
DNA Cleavage Assay (Agarose Gel Electrophoresis)
This assay is used to qualitatively and quantitatively assess the ability of a compound to induce single- and double-stranded breaks in plasmid DNA.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with the test compound at various concentrations in a suitable buffer.
-
Activation (if required): For compounds requiring activation (e.g., light-activated mimics), expose the reaction mixture to the appropriate conditions (e.g., specific wavelength of light for a defined duration). For natural this compound, a reducing agent like β-mercaptoethanol can be added to initiate the reaction.[5]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Gel Electrophoresis: Load the samples onto an agarose gel (typically 1%) and perform electrophoresis to separate the different DNA isoforms (supercoiled, nicked circular, and linear).
-
Visualization and Quantification: Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands under UV or blue light. The intensity of the bands corresponding to the different DNA forms can be quantified using densitometry to determine the extent of DNA cleavage.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (natural this compound or synthetic mimic) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Mouse Model for Antitumor Efficacy
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a test compound in a mouse xenograft model.
Protocol:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., NCI-H460) and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) and subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).[8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[8][9]
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8][9]
-
Compound Administration: Prepare the test compound (natural this compound or synthetic mimic) and vehicle control. Administer the compounds to the mice according to the planned dosing schedule and route (e.g., intraperitoneal or intravenous injection).[8]
-
Efficacy and Toxicity Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for final volume and weight measurements. Assess for any signs of toxicity.[8]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizing the Pathways and Processes
To better understand the complex mechanisms and workflows involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of natural this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unraveling Resistance: A Comparative Guide to Calicheamicin and Other DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy. Understanding the nuances of cross-resistance between different classes of cytotoxic agents is paramount for the development of effective treatment strategies and novel therapeutics. This guide provides a comparative analysis of the potent anti-tumor antibiotic calicheamicin (B1180863) and its cross-resistance profile against other widely used DNA damaging agents, including doxorubicin (B1662922), cisplatin, and etoposide. The information herein is supported by experimental data to facilitate informed decisions in research and drug development.
Mechanism of Action: A Tale of DNA Destruction
This compound, an enediyne antibiotic, stands out for its exceptionally potent cytotoxic activity. Its mechanism of action involves binding to the minor groove of DNA, where it undergoes a Bergman cyclization-like reaction to generate a highly reactive diradical species.[1][2][3][4] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks and subsequent apoptosis.[5]
In contrast, other DNA damaging agents operate through different mechanisms:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.
-
Cisplatin: A platinum-based compound that forms adducts with DNA, causing cross-linking and subsequent cell death.
-
Etoposide: A topoisomerase II inhibitor that stabilizes the enzyme-DNA complex, resulting in permanent DNA strand breaks.
Quantitative Comparison of Cross-Resistance
The development of resistance to one DNA damaging agent can confer resistance to others, a phenomenon known as cross-resistance. The following tables summarize the in vitro cytotoxicity and cross-resistance profiles of this compound and other DNA damaging agents in various cancer cell lines. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.
| Cell Line | Drug Resistance Profile | This compound (as ADC payload) RI | Doxorubicin RI | Cisplatin RI | Etoposide RI |
| HL60/CAL-R (AML) | This compound Resistant | ~40 | High | Low | Moderate |
| A2780/CP70 (Ovarian) | Cisplatin Resistant | Low | Low | High | Low |
| CEM/VLB (Leukemia) | Vinblastine Resistant (MDR1+) | High | High | Low | High |
Table 1: Comparative cross-resistance profiles of this compound and other DNA damaging agents in selected resistant cancer cell lines. RI values are approximate and compiled from multiple sources. A high RI indicates significant cross-resistance.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Resistance Index (RI) |
| HL60 (AML) | This compound | ~1 pM | ~40 pM (HL60-CAL-R) | ~40 |
| Daunorubicin | ~20 nM | >1 µM (HL60-CAL-R) | >50 | |
| Cytarabine | ~100 nM | ~120 nM (HL60-CAL-R) | ~1.2 | |
| A2780 (Ovarian) | Cisplatin | ~1 µM | ~13 µM (A2780/CP70) | 13 |
| This compound | ~2 pM | ~4 pM (A2780/CP70) | 2 | |
| CEM (Leukemia) | Vinblastine | ~1 nM | ~100 nM (CEM/VLB) | 100 |
| Doxorubicin | ~10 nM | ~1 µM (CEM/VLB) | 100 | |
| This compound | ~1.5 pM | ~150 pM (CEM/VLB) | 100 |
Table 2: IC50 values and Resistance Index (RI) for various DNA damaging agents in sensitive and resistant cancer cell lines. Data is illustrative and compiled from various studies.
Mechanisms of Resistance and Signaling Pathways
Resistance to DNA damaging agents is a multifaceted process involving several key cellular mechanisms. Understanding these pathways is critical for developing strategies to overcome resistance.
One of the most common mechanisms of resistance to this compound is the increased efflux of the drug by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1).[6][7][8] This mechanism often leads to cross-resistance to other drugs that are also substrates for MDR1, such as doxorubicin and etoposide.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell-Based Method for Identification of Chemotherapy Resistance Cancer Genes | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-Guided Functional Characterization of Enediyne Self-Sacrifice Resistance Proteins, CalU16 and CalU19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to enediyne antitumor antibiotics by CalC self-sacrifice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Calicheamicin-Induced Apoptosis Through Caspase Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of calicheamicin-induced apoptosis with other established apoptosis-inducing agents, focusing on the validation of the caspase-dependent pathway. Experimental data is presented to offer a clear, objective analysis of the product's performance against alternatives.
Executive Summary
This compound (B1180863) is a potent enediyne antibiotic that induces apoptosis by causing double-strand breaks in DNA.[1][2] This action triggers a signaling cascade that heavily relies on the activation of caspases, the key executioner enzymes in programmed cell death. This guide details the experimental validation of this pathway and compares the apoptotic potency of this compound with doxorubicin (B1662922) and etoposide (B1684455), two widely used chemotherapeutic agents. The data indicates that this compound induces apoptosis at picomolar concentrations, highlighting its exceptional potency. The apoptotic pathway initiated by this compound is shown to be p53-independent and proceeds through the mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[2][3]
Comparative Analysis of Apoptosis Induction
The efficacy of an apoptosis-inducing agent is often quantified by its half-maximal inhibitory concentration (IC50) for cell viability or half-maximal concentration for apoptosis induction. The following tables summarize available data comparing this compound, doxorubicin, and etoposide.
| Compound | Cell Line | Assay | Concentration for Apoptosis Induction | Reference |
| This compound | BJAB | DNA Fragmentation | 10 pM (half-maximum) | [2] |
| Doxorubicin | T47D | MTT Assay (Cell Viability) | IC50: 250 nM (48h) | [4] |
| Etoposide | U937 | Apoptosis (Nuclear Fragmentation) | Effective at 0.5 µM and 50 µM | [5] |
Table 1: Comparative Potency of Apoptosis-Inducing Agents. This table highlights the potent pro-apoptotic activity of this compound, which induces DNA fragmentation at a picomolar concentration. In contrast, doxorubicin and etoposide typically require nanomolar to micromolar concentrations to elicit a similar effect.
| Compound | Cell Line | Assay | Fold Change in Caspase-3 Activity | Reference |
| Doxorubicin | HL-60 | Caspase-3 Activity Assay | ~35-fold increase | [6] |
| Doxorubicin + Amifostine (B1664874) | HL-60 | Caspase-3 Activity Assay | ~94-fold increase | [6] |
Table 2: Caspase-3 Activation by Doxorubicin. This table provides an example of the extent of caspase-3 activation that can be expected with a conventional chemotherapeutic agent. While direct comparative data for this compound in the same assay was not available, its potent induction of the caspase cascade suggests a significant fold-increase in caspase-3 activity.
Signaling Pathways of Apoptosis Induction
The mechanism by which a compound induces apoptosis is critical to its therapeutic application. This compound, doxorubicin, and etoposide utilize distinct, yet in some aspects overlapping, signaling pathways to trigger programmed cell death.
This compound-Induced Apoptosis Pathway
This compound initiates apoptosis by binding to the minor groove of DNA and causing double-strand breaks.[1][2] This DNA damage response activates the intrinsic, or mitochondrial, pathway of apoptosis in a p53-independent manner.[2][3] The cascade involves the activation of caspase-2, which can then contribute to the activation of the central executioner, caspase-3.[7] The pathway culminates in the activation of caspase-9 and caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2][3]
Caption: this compound-Induced Apoptosis Signaling Pathway.
Experimental Workflows and Protocols
Validating the apoptotic pathway induced by this compound involves a series of well-established experimental techniques. The following section provides detailed protocols for key assays.
Experimental Workflow for Validating Caspase-Dependent Apoptosis
A typical workflow to confirm that this compound induces apoptosis via caspase activation involves treating cells with this compound, followed by assays to measure apoptosis and specific caspase activity. The use of a pan-caspase inhibitor can further validate the caspase-dependency of the observed apoptosis.
Caption: A typical experimental workflow for apoptosis validation.
Detailed Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and culture overnight.
-
Treat cells with varying concentrations of this compound, doxorubicin, or etoposide for the desired time period (e.g., 24, 48 hours). Include an untreated control.
-
-
Staining:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Caspase-3 Colorimetric Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase. The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA substrate
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells as described in the Annexin V protocol.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay:
-
Determine the protein concentration of the cell lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Western Blotting for Cleaved PARP
Principle: Poly (ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3. During apoptosis, PARP is cleaved from its full-length form (116 kDa) into an 89 kDa and a 24 kDa fragment. The detection of the 89 kDa fragment by western blotting is a hallmark of caspase-3 activation and apoptosis.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Prepare cell lysates from treated and untreated cells as described in the caspase assay protocol.
-
-
SDS-PAGE and Transfer:
-
Determine protein concentration and load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the bands corresponding to full-length PARP (116 kDa) and cleaved PARP (89 kDa). An increase in the 89 kDa band in treated samples indicates apoptosis. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis by enediyne antibiotic this compound gammaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - MDC Repository [edoc.mdc-berlin.de]
- 4. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 6. Induction of caspase 3 activity, bcl-2 bax and p65 gene expression modulation in human acute promyelocytic leukemia HL-60 cells by doxorubicin with amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Calicheamicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies for Calicheamicin (B1180863) ADCs with Supporting Experimental Data.
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. In the case of this compound, a potent enediyne antitumor antibiotic, the choice between a cleavable and a non-cleavable linker strategy dictates the ADC's mechanism of action, stability, and overall therapeutic window. This guide provides a comparative analysis of these two linker types for this compound ADCs, supported by experimental data and detailed methodologies.
Executive Summary
This compound ADCs have demonstrated significant success in treating hematological malignancies. The approved drugs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), utilize a cleavable, acid-sensitive hydrazone linker.[1][2] However, this first-generation linker technology is associated with instability in circulation, leading to premature drug release and potential off-target toxicity.[3][4] Research has since focused on developing more stable linker technologies. Non-cleavable linkers offer enhanced plasma stability but have generally shown reduced efficacy for this compound ADCs, as exemplified by the clinical candidate CMB-401.[1][5] More recent innovations include "linkerless" conjugates that employ a disulfide bond, demonstrating significantly improved stability and potent anti-tumor activity in preclinical models.[3][4] This guide will delve into the nuances of these linker strategies, presenting a data-driven comparison to inform future ADC design.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data comparing different linker strategies for this compound ADCs.
| Linker Type | Linker Example | Key Feature | Plasma Stability | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Bystander Effect |
| Cleavable | Acid-Labile Hydrazone (e.g., AcBut) | pH-sensitive cleavage in lysosome | Low (short half-life in circulation)[3][4] | Potent (sub-nanomolar to nanomolar range)[6] | Effective, but with a narrow therapeutic index[3] | Yes |
| Cleavable | "Linkerless" Disulfide | Reduction-sensitive cleavage in the cell | High (50% drug remaining conjugated after 21 days in vivo)[3][4] | Potent (nanomolar range)[3] | Potent and well-tolerated in xenograft models[3][4] | Yes |
| Non-Cleavable | Amide (e.g., in CMB-401) | Relies on complete antibody degradation | High (expected) | Data not publicly available | Limited clinical efficacy observed[1][7] | No |
Table 1: In Vitro Cytotoxicity of this compound ADCs
| ADC Target | Linker Type | Cell Line | Target Antigen Expression | IC50 (nM) | Reference |
| CD22 | "Linkerless" Disulfide | WSU-DLCL2 | High | 0.05 | [3] |
| CD22 | "Linkerless" Disulfide | BJAB | Moderate | 0.12 | [3] |
| Ly6E | "Linkerless" Disulfide | HCC-1569x2 | High | 87 | [3] |
Table 2: In Vivo Efficacy of a "Linkerless" Disulfide this compound ADC in Xenograft Models
| ADC Target | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| CD22 | WSU-DLCL2 (Non-Hodgkin Lymphoma) | 3 mg/kg, single dose | Tumor regression observed through day 21 | [3] |
| Ly6E | HCC-1569x2 (Breast Cancer) | 3 mg/kg, single dose | Tumor regression observed through day 21 | [3] |
Mechanism of Action and Linker Release
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.
-
Acid-Labile Hydrazone Linkers: Utilized in Mylotarg® and Besponsa®, these linkers are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following internalization of the ADC.[8]
-
Disulfide Linkers: These are cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione. The "linkerless" approach uses a disulfide bond to directly connect the this compound to the antibody.[3][8]
Non-Cleavable Linkers: These linkers, such as a stable amide bond, do not have a specific cleavage site. The release of the active drug metabolite occurs only after the ADC is internalized and the antibody is completely degraded by lysosomal proteases.[9] This results in the payload being released with an attached amino acid residue from the antibody.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the ADC linker in circulation.
Objective: To measure the change in the average drug-to-antibody ratio (DAR) of a this compound ADC over time when incubated in plasma.
Materials:
-
This compound ADC
-
Mouse and human plasma
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
LC-MS system
Procedure:
-
Incubate the this compound ADC in mouse and human plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
At each time point, capture the ADC from the plasma using Protein A magnetic beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC using LC-MS to determine the average DAR.
-
A decrease in the average DAR over time indicates linker instability and premature payload release.[8]
In Vitro Cytotoxicity Assay
This assay determines the potency of the this compound ADC against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
Target-positive and target-negative cancer cell lines
-
This compound ADC
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound ADC for 72-96 hours.
-
Add a cell viability reagent (e.g., MTT) and incubate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[6]
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of the this compound ADC in a living organism.
Objective: To assess the ability of the ADC to inhibit tumor growth in a mouse model.
Materials:
-
Immunocompromised mice
-
Human tumor cells (cell line or patient-derived)
-
This compound ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, ADC).
-
Administer the ADC intravenously at a specified dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size. Tumor growth inhibition is a key measure of efficacy.[3]
Discussion and Conclusion
The choice of linker is a critical design element in the development of this compound ADCs, with a profound impact on the therapeutic index.
Cleavable linkers , particularly the newer generation "linkerless" disulfide constructs, offer a promising balance of high plasma stability and potent, targeted payload release. The ability to induce a bystander effect is a significant advantage for treating heterogeneous tumors. However, the instability of first-generation cleavable linkers, like the acid-labile hydrazone, has been a major challenge, leading to off-target toxicities.
Non-cleavable linkers theoretically provide the highest plasma stability, which should translate to a better safety profile. However, the clinical experience with the non-cleavable this compound ADC, CMB-401, suggests that the inefficient release of the this compound payload may compromise efficacy.[1][7] The requirement for complete antibody degradation for payload release may be a limiting factor for this particular class of potent DNA-damaging agents.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A phase 2 study of the cytotoxic immunoconjugate CMB-401 (hCTM01-calicheamicin) in patients with platinum-sensitive recurrent epithelial ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mylotarg (Gemtuzumab Ozogamicin) and Besponsa (Inotuzumab Ozogamicin) in the Context of B-Cell Malignancies
A detailed analysis for researchers and drug development professionals.
While no direct head-to-head clinical trials have been conducted comparing Mylotarg (gemtuzumab ozogamicin) and Besponsa (inotuzumab ozogamicin) in B-cell malignancies, this guide provides a comprehensive comparison based on their distinct mechanisms of action, preclinical data in B-cell lines, and clinical trial outcomes in their respective primary indications. This information offers valuable insights for researchers and professionals in the field of oncology drug development.
Both Mylotarg and Besponsa are antibody-drug conjugates (ADCs) that utilize the potent cytotoxic agent calicheamicin (B1180863).[1][2][3] However, their specificity is dictated by the monoclonal antibody component, which targets different cell surface antigens. Mylotarg targets CD33, an antigen predominantly expressed on myeloid lineage cells, making it a primary treatment for Acute Myeloid Leukemia (AML).[3][4] Besponsa targets CD22, which is highly expressed on B-lymphocytes, establishing its role in treating B-cell Acute Lymphoblastic Leukemia (B-ALL).[1][2]
Mechanism of Action: A Tale of Two Targets
The fundamental difference between Mylotarg and Besponsa lies in their targeted delivery system. Both ADCs, upon binding to their respective antigens, are internalized by the cancer cell.[1][3] Inside the cell, the this compound payload is released, leading to double-strand DNA breaks and subsequent apoptosis (programmed cell death).[1][3]
Besponsa (Inotuzumab Ozogamicin) Signaling Pathway
Besponsa's mechanism of action begins with the high-affinity binding of its anti-CD22 monoclonal antibody to the CD22 receptor on the surface of B-lymphoblasts.[1] This binding triggers the internalization of the ADC-CD22 complex.[1] Once inside the cell, the acidic environment of the lysosome cleaves the linker, releasing the this compound derivative. This potent cytotoxin then translocates to the nucleus, where it induces catastrophic DNA damage, ultimately leading to cell death.[1]
Mylotarg (Gemtuzumab Ozogamicin) Signaling Pathway
Similarly, Mylotarg's anti-CD33 antibody directs it to CD33-expressing myeloid cells.[3] Following binding and internalization, the this compound is released and exerts its DNA-damaging effects, leading to the elimination of the leukemic cell.[3] While primarily for AML, CD33 has been reported to be expressed in a subset of B-ALL cases, suggesting a potential, albeit less defined, role for Mylotarg in this context.[5]
References
- 1. besponsa.pfizerpro.com [besponsa.pfizerpro.com]
- 2. Besponsa (Inotuzumab Ozogamicin) Approved for Adults with Relapsed or Refractory B-Cell Precursor Acute Lymphoblastic Leukemia [ahdbonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to Enediyne Antitumor Antibiotics: Calicheamicin and Its Powerful Counterparts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of calicheamicin (B1180863) with other notable enediyne antitumor antibiotics, including esperamicin (B1233071), neocarzinostatin (B611948), and dynemycin. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
The enediyne antitumor antibiotics are a class of exceptionally potent natural products renowned for their profound cytotoxicity. Their unique molecular architecture, featuring a nine- or ten-membered ring containing two triple bonds and a double bond, allows them to undergo Bergman cyclization. This reaction generates a highly reactive diradical species capable of causing double-strand breaks in DNA, leading to apoptotic cell death. This powerful mechanism of action has made them a focal point in the development of targeted cancer therapies, particularly as payloads in antibody-drug conjugates (ADCs).
Physicochemical Properties
A comparative overview of the key physicochemical properties of this compound γ1I, esperamicin A1, neocarzinostatin (chromophore), and dynemycin A is presented below. These properties influence their stability, delivery, and interaction with DNA.
| Property | This compound γ1I | Esperamicin A1 | Neocarzinostatin (Chromophore) | Dynemycin A |
| Molecular Formula | C55H74IN3O21S4 | C59H80N4O22S4 | C35H33NO12 | C30H19NO9 |
| Molecular Weight ( g/mol ) | 1368.4 | 1325.4 | 659.6 | 537.5 |
| Producing Organism | Micromonospora echinospora | Actinomadura verrucosospora | Streptomyces carzinostaticus | Micromonospora chersina |
| Structural Feature | Ten-membered enediyne core with an aryltetrasaccharide | Ten-membered enediyne core with a trisaccharide and an aromatic chromophore | Nine-membered enediyne chromophore complexed with an apoprotein | Hybrid structure with an enediyne core and an anthraquinone (B42736) moiety |
| Stability | Relatively stable, especially in ADCs.[1] | Similar to this compound | The chromophore is labile and sensitive to light and oxygen; stabilized by the apoprotein.[1] | More stable than the neocarzinostatin chromophore. |
Mechanism of Action and DNA Damage
All four enediynes share a common mechanism of inducing DNA double-strand breaks through the formation of a p-benzenoid diradical. However, the specifics of their activation, DNA binding, and the nature of the DNA lesions they create show notable differences.
Activation and DNA Cleavage Pathway:
The general pathway for enediyne-induced DNA damage is initiated by the activation of the "warhead" molecule, leading to the Bergman cyclization and subsequent hydrogen abstraction from the DNA backbone.
Caption: General mechanism of enediyne-induced DNA damage.
DNA Cleavage Specificity:
While all enediynes cleave DNA, their sequence specificity varies, which is largely determined by the non-enediyne portions of the molecules that are responsible for DNA recognition and binding.
-
This compound and Esperamicin: These structurally similar compounds exhibit a preference for cleaving at pyrimidine-rich sequences.[2] For instance, this compound γ1I preferentially binds to sequences like 5'-TCCT-3' and 5'-AGGA-3'.
-
Neocarzinostatin: The chromophore of neocarzinostatin intercalates into DNA and shows a preference for cleavage at thymidine (B127349) and adenine (B156593) residues.
-
Dynemycin A: Due to its hybrid structure containing an anthraquinone moiety, dynemycin A intercalates into DNA and preferentially cleaves at the 3' side of purine (B94841) bases, such as in 5'-GC-3', 5'-GT-3', and 5'-AG-3' sequences. This cleavage pattern is distinct from that of this compound and esperamicin.
Comparative Cytotoxicity
The in vitro cytotoxicity of these enediynes is exceptionally high, with half-maximal inhibitory concentrations (IC50) often in the picomolar to nanomolar range. The following table summarizes available IC50 data against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound γ1I | HL-60 | Promyelocytic Leukemia | ~0.03 |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.05 | |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.11 - 3.58[3] | |
| Neocarzinostatin | C6 | Rat Glioma | 493.64[3] |
| U87MG | Human Glioblastoma | 462.96[3] | |
| Dynemycin A | Molt-4 | T-cell Leukemia | ~1.5 |
In Vivo Antitumor Efficacy
Preclinical studies in animal models have demonstrated the potent in vivo antitumor activity of these enediyne antibiotics.
| Compound | Animal Model | Tumor Model | Efficacy |
| This compound γ1I | Mouse | P388 Leukemia, B16 Melanoma | Demonstrated significant antitumor activity.[4] |
| Esperamicin A1 | Mouse | P388 Leukemia | Showed potent in vivo antitumor activity. |
| Neocarzinostatin | Mouse | L1210 Leukemia | Effective against ascitic leukemia.[3][5] |
| Dynemycin A | Mouse | P388 & L1210 Leukemias, B16 Melanoma | Significantly prolonged life-span of tumor-bearing mice.[2] |
Toxicity Profiles
A major challenge in the clinical development of enediynes as standalone agents is their high systemic toxicity. The maximum tolerated dose (MTD) is a critical parameter determined in preclinical studies.
| Compound | Animal Model | Maximum Tolerated Dose (MTD) |
| This compound γ1I | Mouse | Not explicitly found in a comparative context. |
| Esperamicin A1 | Mouse | Not explicitly found in a comparative context. |
| Neocarzinostatin | Mouse | LD50 values in mice were significantly increased (5.8- to 24-fold) with the co-administration of SH-compounds.[4] |
| Dynemycin A | Mouse | Water-soluble analogues showed decreased toxicity compared to the parent compound. |
The development of antibody-drug conjugates has been a successful strategy to mitigate the systemic toxicity of enediynes like this compound by targeting their delivery to cancer cells.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 values of enediyne antibiotics against cancer cell lines.
Workflow for Cytotoxicity Assay:
Caption: Workflow for MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the enediyne antibiotic in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Cleavage Assay (Agarose Gel Electrophoresis)
This assay is used to qualitatively and quantitatively assess the ability of enediynes to induce single- and double-strand breaks in plasmid DNA.
Workflow for DNA Cleavage Assay:
Caption: Workflow for DNA cleavage assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the enediyne antibiotic at various concentrations, an activating agent (such as dithiothreitol (B142953) or glutathione), and a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a gel loading buffer containing a chelating agent like EDTA to sequester any metal ions that might be involved in the reaction.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (typically 1%). Run the gel at a constant voltage until the different DNA forms are adequately separated.
-
Visualization: Stain the gel with a DNA-intercalating dye such as ethidium bromide and visualize the DNA bands under UV illumination.
-
Analysis: The extent of DNA cleavage is determined by the conversion of the supercoiled plasmid DNA (form I) into relaxed circular DNA (form II, resulting from single-strand breaks) and linear DNA (form III, resulting from double-strand breaks). The intensity of each band can be quantified using densitometry software.
Signaling Pathways of Enediyne-Induced Apoptosis
The DNA damage induced by enediyne antibiotics triggers a cellular response that culminates in programmed cell death, or apoptosis. The ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling pathways are central to this process.
Caption: Simplified signaling pathway of enediyne-induced apoptosis.
References
- 1. Effect of neocarzinostatin on DNA synthesis in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynemicins, new antibiotics with the 1,5-diyn-3-ene and anthraquinone subunit. II. Antitumor activity of dynemicin A and its triacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neocarzinostatin (NSC-69856): an antitumor antibiotic effective against ascitic leukemia L1210 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calicheamicins, a novel family of antitumor antibiotics: taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement by caffeine of neocarzinostatin cytotoxicity in murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating ADC Internalization for Effective Calicheamicin Delivery
For researchers, scientists, and drug development professionals, confirming the efficient internalization of an antibody-drug conjugate (ADC) is a critical step in preclinical development. This is particularly true for highly potent payloads like calicheamicin (B1180863), where targeted delivery and intracellular release are paramount for therapeutic efficacy and minimizing off-target toxicity.[1][2]
This guide provides a comparative overview of key methodologies for validating the internalization of this compound-based ADCs. We will explore common experimental approaches, present comparative data in a structured format, and provide detailed protocols and workflows to aid in the design and interpretation of your studies.
The Critical Journey: From Binding to Payload Release
A this compound ADC utilizes a monoclonal antibody to selectively bind to a specific antigen on the surface of a cancer cell.[1] Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2][3] The complex is then trafficked through the endosomal pathway to the lysosome.[2] The acidic environment of the lysosome facilitates the cleavage of the linker, releasing the this compound payload into the cytoplasm.[1][2] The payload then translocates to the nucleus, where it binds to the minor groove of DNA and induces double-strand breaks, ultimately leading to apoptosis.[1]
References
A Comparative Guide to the Pharmacokinetics of Calicheamicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) properties of different calicheamicin (B1180863) antibody-drug conjugate (ADC) formulations. The information presented is supported by experimental data from various clinical and preclinical studies, offering a valuable resource for those involved in the research and development of targeted cancer therapies.
Introduction to this compound ADCs
Calicheamicins are a class of potent cytotoxic agents that cause double-stranded DNA breaks, leading to apoptosis. When conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, they form a highly targeted therapeutic agent. The two most prominent examples of this compound ADCs are gemtuzumab ozogamicin (B1678132) and inotuzumab ozogamicin. Gemtuzumab ozogamicin targets CD33, a surface antigen expressed on myeloid leukemia cells, while inotuzumab ozogamicin targets CD22, which is present on B-cell malignancies.[1][2] The linker system in these ADCs is designed to be stable in circulation but to release the this compound payload within the acidic environment of the cancer cell's lysosome.[2]
The pharmacokinetics of these ADCs are complex and are influenced by the antibody, the linker, and the cytotoxic payload. Understanding their PK profiles is crucial for optimizing dosing regimens and improving therapeutic outcomes.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for gemtuzumab ozogamicin and inotuzumab ozogamicin. It is important to note that direct comparison should be made with caution due to differences in patient populations, dosing regimens, and analytical methods across studies. This compound ADCs have been observed to exhibit higher clearance compared to other classes of ADCs.[3][4]
| Pharmacokinetic Parameter | Gemtuzumab Ozogamicin | Inotuzumab Ozogamicin |
| Target Antigen | CD33 | CD22 |
| Antibody Isotype | IgG4 | IgG4 |
| Approved Indications | Acute Myeloid Leukemia (AML) | Acute Lymphoblastic Leukemia (ALL), Non-Hodgkin Lymphoma (NHL) |
| Dosing Regimen (Example) | 9 mg/m² as two doses separated by 14 days | 1.8 mg/m² per cycle |
| Clearance (CL) | 0.265 ± 0.229 L/h (hP67.6 antibody, first dose)[5][6] | Described by a two-compartment model with linear and time-dependent clearance.[7][8] |
| Volume of Distribution (Vd) | ~21.4 L (hP67.6 antibody)[9] | Central compartment volume influenced by baseline body surface area.[7] |
| Area Under the Curve (AUC) | 123 ± 105 mg·h/L (hP67.6 antibody, first dose)[5][6] | Not explicitly stated as a single value due to population PK modeling. |
| Half-life (t½) | 72.4 ± 42.0 hours (hP67.6 antibody, first dose)[5][6] | 12.3 days[10] |
| Unconjugated this compound PK | CL/F: 32 L/day; V1/F: 97 L[11] | Not characterized in the population PK model.[11] |
hP67.6 refers to the antibody component of gemtuzumab ozogamicin.
Mechanism of Action and Signaling Pathway
The general mechanism of action for this compound ADCs involves a multi-step process that ultimately leads to cancer cell death. This process is initiated by the binding of the ADC to its target antigen on the cell surface, followed by internalization and intracellular release of the cytotoxic payload.
Caption: General mechanism of action for this compound ADCs.
Experimental Protocols
The pharmacokinetic characterization of this compound ADCs involves a series of well-defined experimental protocols. These studies are conducted in both preclinical models and human clinical trials to assess the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
1. Study Population and Dosing:
-
Preclinical: Studies are often conducted in animal models, such as nude mice bearing human tumor xenografts.[12][13] The ADC is typically administered as a single intravenous injection.[12][13]
-
Clinical: Pharmacokinetic data is collected from patients enrolled in clinical trials. For instance, gemtuzumab ozogamicin's PK was evaluated in adult patients with relapsed acute myeloid leukemia receiving a 9 mg/m² dose.[5][6] Inotuzumab ozogamicin's population pharmacokinetics were analyzed using data from patients with relapsed or refractory B-cell acute lymphoblastic leukemia and non-Hodgkin lymphoma.[7][8]
2. Sample Collection:
-
Blood or plasma samples are collected at specified time points following the administration of the ADC.[5][6] For preclinical studies in mice, small blood samples (e.g., 5 µL) can be taken from the tail artery at regular intervals.[12][13]
3. Bioanalytical Methods:
-
A variety of bioanalytical methods are employed to quantify the different components of the ADC in biological samples. These methods are crucial for understanding the stability of the ADC in circulation and the exposure to the free cytotoxic payload.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This ligand-binding assay is commonly used to measure the concentration of the total antibody and the antibody-drug conjugate.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem MS (LC-MS/MS) are powerful techniques for quantifying the unconjugated this compound and its metabolites.[14] This method offers high selectivity and sensitivity.
-
Sandwich Plasmon Resonance: This technique has been used in preclinical settings to determine the concentrations of both the conjugated ADC and the antibody moiety in small blood samples.[12][13]
The following workflow illustrates the general process for pharmacokinetic analysis of this compound ADCs.
Caption: Generalized workflow for pharmacokinetic analysis of ADCs.
Summary
The pharmacokinetic profiles of this compound ADCs are characterized by their target-mediated disposition.[2] Gemtuzumab ozogamicin and inotuzumab ozogamicin, both IgG4-based ADCs, exhibit distinct pharmacokinetic parameters influenced by their respective targets and patient populations. Population pharmacokinetic models have been instrumental in understanding the variability in drug exposure and identifying covariates that may influence the distribution and elimination of these complex biologics.[7][8][15][16] The development of sophisticated bioanalytical techniques has been critical for the accurate characterization of the different ADC species in circulation, providing valuable insights for dose optimization and the design of future this compound-based therapeutics.[14]
References
- 1. ClinPGx [clinpgx.org]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of gemtuzumab ozogamicin, an antibody-targeted chemotherapy agent for the treatment of patients with acute myeloid leukemia in first relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Population pharmacokinetics of inotuzumab ozogamicin in relapsed/refractory acute lymphoblastic leukemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of pharmacokinetic values of this compound-antibody conjugates in mice by plasmon resonance analysis of small (5 microl) blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of pharmacokinetic values of this compound-antibody conjugates in mice by plasmon resonance analysis of small (5 μl) blood samples | springermedizin.de [springermedizin.de]
- 14. mdpi.com [mdpi.com]
- 15. pure.eur.nl [pure.eur.nl]
- 16. Population Pharmacokinetics of Gemtuzumab Ozogamicin in Pediatric Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Adc Development & Application
Application Notes and Protocols: Calicheamicin as a Cytotoxic Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1][2] Their extreme cytotoxicity makes them highly effective payloads for antibody-drug conjugates (ADCs), a therapeutic strategy that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[3][4] This targeted delivery approach minimizes systemic toxicity while concentrating the payload at the tumor site.[2][4]
Two prominent examples of clinically approved calicheamicin-based ADCs are gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), both used in the treatment of hematological malignancies.[5][6][] These ADCs have demonstrated the potent anti-tumor activity of This compound (B1180863) when effectively delivered to target cancer cells.[5][6]
These application notes provide an overview of the mechanism of action of this compound, quantitative data on the efficacy of this compound-based ADCs, and detailed protocols for their synthesis, characterization, and evaluation.
Mechanism of Action
The cytotoxic effect of this compound is initiated upon internalization of the ADC into the target cell via antigen-mediated endocytosis.[8][9] Once inside the lysosome, the linker connecting the antibody to the this compound payload is cleaved, often by the acidic environment or enzymatic degradation.[8][10][] The released this compound then undergoes a series of reactions to become activated.
The activation process involves the reduction of a methyl trisulfide group, which triggers a Bergman cyclization of the enediyne core.[1][2] This cyclization generates a highly reactive 1,4-didehydrobenzene diradical species.[1][2][] This diradical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[1][2][] The resulting DNA damage induces cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[2][]
Data Presentation
The efficacy of this compound-based ADCs has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro cytotoxicity assays and in vivo xenograft models.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below showcases the potent, target-specific cytotoxicity of this compound ADCs against various cancer cell lines.
| ADC Target | Cell Line | Target Antigen Expression | This compound ADC IC50 | Reference ADC (Non-targeting) IC50 | Free this compound IC50 |
| CD22 | WSU-DLCL2 | High | 0.05 nM | >100 nM | 0.01 nM |
| CD22 | BJAB | Moderate | 0.12 nM | >200 nM | 0.02 nM |
| Ly6E | HCC-1569x2 | High | 87 nM | >1000 nM | Not Reported |
| EFNA4 | Various | High | EC50 ≈ 1 ng/mL | Not Reported | Not Reported |
| CD22 | BCP-ALL cells | High | 0.15 - 4.9 ng/mL | Not Reported | Not Reported |
Table 1: In Vitro Cytotoxicity (IC50) of this compound ADCs in Various Cancer Cell Lines.[3][12]
In Vivo Efficacy Data
The anti-tumor activity of this compound ADCs has been validated in mouse xenograft models for both hematological and solid tumors.
| ADC Target | Tumor Model | Dosing | Outcome |
| CD22 | WSU-DLCL2 (Non-Hodgkin Lymphoma) | Single 3 mg/kg dose | Tumor regression observed through day 21 |
| Ly6E | HCC-1569x2 (Breast Cancer) | Single 3 mg/kg dose | Tumor regression observed through day 21 |
| EFNA4 | TNBC Xenografts | 0.27, 0.36 mg/kg | Significant tumor regressions |
Table 2: In Vivo Efficacy of this compound ADCs in Mouse Xenograft Models.[5][12]
Clinical Efficacy of Inotuzumab Ozogamicin (Anti-CD22) in Relapsed/Refractory ALL
| Endpoint | Inotuzumab Ozogamicin Arm | Chemotherapy Arm | p-value |
| Complete Response (CR/CRi) | 80.7% | 29.4% | <0.001 |
| Median Progression-Free Survival (PFS) | 5.0 months | 1.8 months | <0.001 |
| Median Overall Survival (OS) | 7.7 months | 6.7 months | 0.0203 (not statistically significant per trial design) |
| Minimal Residual Disease (MRD) Negativity | 78.4% | 28.1% | <0.001 |
| Proceeded to Stem-Cell Transplant | 41% | 11% | <0.001 |
Table 3: Pivotal Phase 3 Study (INO-VATE ALL) Results for Inotuzumab Ozogamicin.[13]
Experimental Protocols
Protocol 1: Synthesis of a this compound-Antibody Conjugate via Engineered Cysteine
This protocol describes a modern approach to generating a homogeneous and stable this compound ADC using site-specific conjugation.
Materials:
-
N-acetyl this compound γ1
-
Triethylamine (Et3N)
-
5-nitropyridine-2-thiol
-
Acetonitrile (ACN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Cysteine-engineered monoclonal antibody
-
Tris/EDTA buffer, pH 7.0
-
Formulation buffer (e.g., 20 mmol/L histidine acetate, 240 mmol/L sucrose, 0.02% PS20, pH 5.5)
Procedure:
-
Activation of this compound: a. Dissolve N-acetyl this compound γ1 in acetonitrile. b. Add Et3N and 5-nitropyridine-2-thiol. c. Stir the reaction mixture under nitrogen at 15°C for 10 hours.[5] d. Purify the activated disulfide this compound linker drug.
-
Antibody Preparation: a. Reduce the engineered cysteine residues on the antibody according to standard protocols. b. Exchange the antibody into a suitable buffer (e.g., Tris/EDTA, pH 7.0).
-
Conjugation: a. Add the activated disulfide this compound linker drug to the reduced antibody solution. b. Allow the conjugation reaction to proceed for 1 hour.[14] c. Adjust the pH to 6.0 to quench the reaction.
-
Purification and Formulation: a. Purify the resulting ADC using a suitable method such as diafiltration. b. Exchange the purified ADC into the final formulation buffer.
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Assess the level of aggregation using size-exclusion chromatography (SEC). c. Confirm the identity and integrity of the ADC using mass spectrometry (MS).
Protocol 2: In Vitro Cell-Based Cytotoxicity Assay (MTT-Based)
This protocol outlines a method to determine the IC50 of a this compound ADC in cancer cell lines.
Materials:
-
Target cancer cell line(s) and a non-target control cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC, non-targeting control ADC, and free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density. b. For adherent cells, allow them to attach overnight in a humidified incubator at 37°C and 5% CO2. Suspension cells can be treated on the same day.[5]
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC, non-targeting control ADC, and free this compound in complete cell culture medium. A 10-point, 1:3 or 1:4 serial dilution is recommended, starting from a high concentration (e.g., 20-50 µg/mL or 50 nM).[5] b. Add the diluted compounds to the respective wells in triplicate. Include untreated cells as a vehicle control.
-
Incubation: a. Incubate the plate for 96 hours at 37°C in a 5% CO2 humidified incubator.[3] The incubation time may need to be optimized based on the cell line's doubling time.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3][15] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. b. Carefully remove the medium containing MTT. c. Add solubilization solution to each well to dissolve the formazan crystals.[3] d. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[3] b. Subtract the average absorbance of blank wells (medium only) from all other readings. c. Calculate the percent cell viability relative to the untreated control wells. d. Plot the percent cell viability against the logarithm of the drug concentration. e. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor activity of a this compound ADC in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation (e.g., WSU-DLCL2 for a lymphoma model)
-
This compound ADC, non-targeting control ADC, and vehicle control
-
Calipers for tumor measurement
-
Sterile saline or appropriate vehicle for injection
Procedure:
-
Tumor Implantation: a. Implant tumor cells subcutaneously into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization and Dosing: a. Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, non-targeting ADC, and this compound ADC at various dose levels). b. Administer a single intravenous bolus dose of the respective treatments.
-
Monitoring: a. Monitor the body weight of the mice regularly as an indicator of toxicity. b. Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: a. Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration (e.g., 21 days).[5] b. Euthanize the animals according to approved institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: a. Plot the mean tumor volume for each treatment group over time. b. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.
Troubleshooting and Considerations for Off-Target Toxicity
While ADCs are designed for targeted therapy, off-target toxicity can still occur and is a critical aspect to evaluate during development.
Potential Mechanisms of Off-Target Toxicity:
-
Premature Payload Release: Unstable linkers can lead to the release of the potent this compound payload into circulation before reaching the tumor.[16][17] Acid-labile hydrazone linkers used in early-generation ADCs were known for this instability.[5][16]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and damage to normal cells.[16]
-
"Off-Target" Uptake: ADCs can be taken up by non-target cells through mechanisms independent of antigen binding, such as via the mannose receptor in the liver and spleen.[16][18]
Strategies to Mitigate Off-Target Toxicity:
-
Linker Optimization: The development of more stable linkers, such as those involving site-specific conjugation to engineered cysteines via disulfide bonds, has been shown to improve the stability and tolerability of this compound ADCs.[5][6][16]
-
Target Selection: Thoroughly evaluate the expression profile of the target antigen in both tumor and normal tissues to minimize "on-target, off-tumor" toxicity.
-
Dose and Schedule Optimization: Preclinical and clinical studies have shown that fractionated dosing schedules may improve the therapeutic index of this compound-based ADCs by maintaining exposure while reducing peak concentrations (Cmax) that can drive toxicity.[19]
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gemtuzumab Ozogamicin? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pfizer.com [pfizer.com]
- 14. ABBV-011, A Novel, this compound-Based Antibody–Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Development and Clinical Use of Gemtuzumab Ozogamicin (Mylotarg)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemtuzumab ozogamicin (B1678132) (GO), marketed as Mylotarg, is an antibody-drug conjugate (ADC) that represents a significant targeted therapy for acute myeloid leukemia (AML).[1][2][3] It consists of a humanized anti-CD33 monoclonal antibody (hP67.6) covalently linked to N-acetyl-gamma calicheamicin (B1180863), a potent cytotoxic agent.[4] The CD33 antigen (a sialic acid-dependent glycoprotein) is expressed on the surface of leukemic blasts in over 80% of patients with AML, but is absent from pluripotent hematopoietic stem cells, making it an ideal therapeutic target.[4][5] This document provides a detailed overview of its mechanism of action, clinical development, and key experimental protocols relevant to its study.
Mechanism of Action
The therapeutic effect of gemtuzumab ozogamicin is a multi-step process that leverages the specificity of the antibody to deliver a potent cytotoxic payload directly to cancer cells.
-
Target Binding: The gemtuzumab antibody component specifically binds to the CD33 antigen on the surface of AML cells.[4][5][6]
-
Internalization: Upon binding, the ADC-CD33 complex is internalized by the cell through endocytosis.[3][4][6][7]
-
Payload Release: Inside the cell, the complex is trafficked to the lysosome. The acidic environment of the lysosome hydrolyzes the linker, releasing the this compound derivative from the antibody.[3][4][7]
-
Activation & DNA Damage: Once released, the N-acetyl-gamma this compound derivative is activated and translocates to the nucleus. It binds to the minor groove of the DNA, causing site-specific double-strand breaks.[4][6][8]
-
Apoptosis: The extensive and irreparable DNA damage triggers cell cycle arrest and programmed cell death (apoptosis), leading to the elimination of the leukemic cell.[5][6][7][8]
Application Notes
Clinical Development and Efficacy
Gemtuzumab ozogamicin was first granted accelerated approval by the FDA in 2000 for older patients with relapsed AML. However, it was voluntarily withdrawn from the market in 2010 after a confirmatory trial raised concerns about increased early mortality and failed to show a significant survival benefit.[4] Subsequent investigator-led clinical trials, using lower, fractionated dosing schedules, demonstrated a more favorable benefit-risk profile, leading to its re-approval in 2017.[3][4][7]
Key clinical trials supporting the efficacy of the revised dosing strategy are summarized below.
Table 1: Efficacy Data from Pivotal Clinical Trials of Gemtuzumab Ozogamicin
| Trial Name | Patient Population | Treatment Arms | Key Efficacy Endpoints & Results | Reference |
| ALFA-0701 | Newly diagnosed de novo AML (50-70 years) | GO + DA: Gemtuzumab Ozogamicin (3 mg/m² Days 1, 4, 7) + Daunorubicin/Cytarabine DA (Control): Daunorubicin/Cytarabine alone | Median Event-Free Survival (EFS): 17.3 months vs. 9.5 months (HR: 0.56, P < .001) 2-Year EFS: 40.8% vs. 17.1% (HR: 0.58, P=0.0003) 2-Year Overall Survival (OS): 53.2% vs. 41.9% (HR: 0.69, P=0.0368) | [3][5][9][10][11][12] |
| AML-19 | Newly diagnosed AML (>60 years), unfit for intensive chemotherapy | GO: Gemtuzumab Ozogamicin monotherapy BSC (Control): Best Supportive Care | Median Overall Survival (OS): 4.9 months vs. 3.6 months (HR: 0.69, P=0.005) 1-Year OS: 24.3% vs. 9.7% | [3][9][13][14] |
| MyloFrance-1 | Relapsed CD33+ AML (first relapse) | GO: Gemtuzumab Ozogamicin monotherapy (3 mg/m² Days 1, 4, 7) | Complete Remission (CR) Rate: 26% Median Relapse-Free Survival (RFS): 11.6 months | [2][3][9][15] |
| AAML0531 | Newly diagnosed pediatric AML (<29 years) | GO + Chemo: Gemtuzumab Ozogamicin + Standard Chemotherapy Chemo (Control): Standard Chemotherapy alone | 5-Year Event-Free Survival (EFS): 48% vs. 29% (P=0.003) in KMT2A-r subset 5-Year Relapse Risk (RR): 40% vs. 66% (P=0.001) in KMT2A-r subset | [1][4][6][16] |
DA: Daunorubicin and Cytarabine; BSC: Best Supportive Care; HR: Hazard Ratio; KMT2A-r: KMT2A-rearranged.
Approved Indications
As of the latest FDA updates, gemtuzumab ozogamicin is indicated for:
-
Newly-diagnosed CD33-positive AML:
-
Relapsed or Refractory CD33-positive AML:
-
In adults and pediatric patients two years and older.[17]
-
Toxicity Profile
The most significant toxicity associated with gemtuzumab ozogamicin is hepatotoxicity , including the risk of severe or fatal hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[4] This risk was a primary factor in its initial market withdrawal. The revised, lower-dose fractionated schedule has been shown to mitigate this risk. Other common adverse events include prolonged cytopenias (especially thrombocytopenia), infection, hemorrhage, and infusion-related reactions.[4][11]
Experimental Protocols
The following protocols outline key methodologies for the preclinical and translational study of gemtuzumab ozogamicin.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of gemtuzumab ozogamicin required to inhibit the growth of CD33-positive AML cells by 50% (IC50).
Materials:
-
CD33-positive AML cell line (e.g., HL-60, U937).
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
Gemtuzumab ozogamicin (Mylotarg).
-
Phosphate-Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[18][19]
-
96-well flat-bottom plates.
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells. Perform a cell count and assess viability (e.g., via trypan blue). Dilute cells in complete medium and seed 100 µL into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 2-4 hours at 37°C, 5% CO2 to allow cells to settle.[20]
-
Drug Preparation: Prepare a serial dilution of gemtuzumab ozogamicin in complete culture medium. Concentrations should span a range appropriate for determining the IC50.
-
Treatment: Add 100 µL of the diluted gemtuzumab ozogamicin or control medium to the appropriate wells. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.[21]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[18][19]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[18][19]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Quantification of CD33 Surface Expression via Flow Cytometry
This protocol measures the level of CD33 antigen expression on the surface of AML cells.
Materials:
-
AML cells (patient sample or cell line).
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS).
-
Fluorochrome-conjugated anti-human CD33 antibody (e.g., APC-conjugated).
-
Fluorochrome-conjugated isotype control antibody.
-
Viability dye (e.g., DAPI, Propidium Iodide).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest 0.5-1 x 10^6 cells per sample. Wash once with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer. Add the predetermined optimal concentration of the anti-CD33 antibody or the corresponding isotype control to the respective tubes.
-
Incubation: Gently vortex and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Resuspension and Viability Staining: Resuspend the cell pellet in 300-500 µL of staining buffer. Add a viability dye according to the manufacturer's instructions just prior to analysis.[22]
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) from the single, viable cell gate.[23]
-
Analysis: Analyze the data using appropriate software. Compare the Mean Fluorescence Intensity (MFI) or the percentage of positive cells between the CD33-stained sample and the isotype control to quantify expression.[22]
Protocol 3: Assessment of Gemtuzumab Ozogamicin Internalization
This protocol measures the rate of antibody-antigen complex internalization, a critical step for ADC efficacy.
Materials:
-
CD33-positive AML cells.
-
Unconjugated gemtuzumab (or anti-CD33 antibody).
-
Secondary antibody: Fluorochrome-conjugated anti-human IgG.
-
Complete culture medium.
-
Acid Wash Buffer (e.g., glycine-HCl, pH 2.5) or Trypsin to strip surface-bound antibody.[24]
-
Flow Cytometry Staining Buffer.
-
Flow cytometer.
Procedure:
-
Primary Antibody Binding: Resuspend cells (1 x 10^6 cells/tube) in ice-cold medium containing a saturating concentration of unconjugated gemtuzumab. Incubate on ice for 30-60 minutes to allow binding but prevent internalization.[25]
-
Initiate Internalization: Wash cells twice with ice-cold PBS to remove unbound antibody. Resuspend the cells in pre-warmed (37°C) complete medium and transfer to a 37°C incubator. This marks time zero (T=0).
-
Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of cells and immediately place it on ice to stop internalization.
-
Strip Surface Antibody: For each time point, divide the aliquot into two tubes. To one tube, add Acid Wash Buffer for 1-2 minutes on ice to strip remaining surface-bound antibody. Neutralize immediately with a large volume of cold medium. The other tube is left untreated (total bound antibody).
-
Secondary Staining: Wash all samples with cold staining buffer. Add a fluorochrome-conjugated secondary antibody that detects the primary antibody (gemtuzumab). Incubate for 30 minutes on ice in the dark.
-
Wash and Acquire: Wash cells twice with staining buffer, resuspend, and analyze by flow cytometry.
-
Analysis: The MFI of the acid-washed sample represents the internalized antibody fraction. The MFI of the untreated sample represents the total (surface + internalized) antibody. The percentage of internalization at each time point can be calculated as: (MFI of acid-washed sample / MFI of untreated T=0 sample) * 100.
Protocol 4: Detection of DNA Double-Strand Breaks via γ-H2AX Staining
This protocol uses immunofluorescence to visualize the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks induced by this compound.
Materials:
-
AML cells cultured on glass coverslips or in chamber slides.
-
Gemtuzumab ozogamicin.
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking Buffer (e.g., PBS + 1% BSA + 0.1% Tween-20).[26]
-
Primary antibody: Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139).[26][27]
-
Secondary antibody: Fluorochrome-conjugated anti-Rabbit/Mouse IgG.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed cells onto coverslips and allow them to adhere. Treat the cells with gemtuzumab ozogamicin (at a concentration around the IC50) for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Fixation: Wash cells with PBS, then fix with 4% Paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize cells with Permeabilization Buffer for 10-15 minutes at room temperature.[17]
-
Blocking: Wash twice with PBS. Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.[26][27]
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX antibody in Blocking Buffer. Add the diluted antibody to the coverslips and incubate overnight at 4°C.[17][27]
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Add the fluorochrome-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Add DAPI solution for 5 minutes to stain the nuclei. Wash once more and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. γ-H2AX will appear as distinct foci within the nucleus. Quantify the number of foci per nucleus in treated versus control cells to measure the extent of DNA damage.[26]
References
- 1. ascopubs.org [ascopubs.org]
- 2. FDA Approves Gemtuzumab Ozogamicin for CD33-positive AML | FDA [fda.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gemtuzumab Ozogamicin Improves Event-Free Survival and Reduces Relapse in Pediatric KMT2A-Rearranged AML: Results From the Phase III Children's Oncology Group Trial AAML0531 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Final analysis of the phase III ALFA-0701 study of gemtuzumab ozogamicin in de novo acute myeloid leukemia [aml-hub.com]
- 6. Gemtuzumab Ozogamicin Improves Event-Free Survival and Reduces Relapse in Pediatric KMT2A-Rearranged AML: Results From the Phase III Children's Oncology Group Trial AAML0531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uib.no [uib.no]
- 8. sartorius.com [sartorius.com]
- 9. onclive.com [onclive.com]
- 10. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of gemtuzumab ozogamicin on survival of adult patients with de-novo acute myeloid leukaemia (ALFA-0701): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 13. Gemtuzumab Ozogamicin for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gemtuzumab Ozogamicin Versus Best Supportive Care in Older Patients With Newly Diagnosed Acute Myeloid Leukemia Unsuitable for Intensive Chemotherapy: Results of the Randomized Phase III EORTC-GIMEMA AML-19 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA Approval Summary: Mylotarg for Treatment of Patients with Relapsed or Refractory CD33‐Positive Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gemtuzumab Ozogamicin Improves Event-Free Survival and Reduces Relapse in Pediatric KMT2A-Rearranged AML: Results From the Phase III Children's Oncology Group Trial AAML0531: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 17. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. The Expression Pattern of CD33 Antigen Can Differentiate Leukemic from Normal Progenitor Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
development and clinical trials of inotuzumab ozogamicin (Besponsa)
Application Notes and Protocols: Inotuzumab Ozogamicin (B1678132) (Besponsa)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotuzumab ozogamicin (trade name: Besponsa) is an antibody-drug conjugate (ADC) approved for the treatment of relapsed or refractory CD22-positive B-cell precursor acute lymphoblastic leukemia (ALL).[1][2][3] It represents a significant therapeutic advancement, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a calicheamicin (B1180863) derivative.[2][4] This document provides a detailed overview of the development, mechanism of action, clinical trial data, and administration protocols for inotuzumab ozogamicin, intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.
Mechanism of Action
Inotuzumab ozogamicin is a CD22-directed ADC.[5] The humanized IgG4 monoclonal antibody component, inotuzumab, specifically targets the CD22 antigen, which is expressed on the surface of B-cells in over 90% of patients with B-cell ALL.[6] The antibody is covalently linked to N-acetyl-gamma-calicheamicin, a potent cytotoxic agent, via an acid-cleavable linker.[4][5][7]
The mechanism of action involves a multi-step process:
-
Binding: The ADC binds to the CD22 receptor on the surface of malignant B-cells.[2][6]
-
Internalization: Upon binding, the entire ADC-CD22 complex is internalized into the cell.[6][7]
-
Payload Release: Inside the cell's lysosomes, the acidic environment cleaves the linker, releasing the N-acetyl-gamma-calicheamicin payload.[2][6][7]
-
DNA Damage: The released this compound translocates to the nucleus and binds to the minor groove of DNA, causing double-strand breaks.[5][6][7]
-
Apoptosis: This irreversible DNA damage induces cell cycle arrest and triggers programmed cell death (apoptosis).[5][6][8]
Preclinical Development
Preclinical studies were instrumental in establishing the rationale for the clinical development of inotuzumab ozogamicin.
-
In Vitro Studies: Initial research demonstrated that inotuzumab ozogamicin induced potent, CD22-dependent cytotoxicity in various B-cell malignancy cell lines. The cell death was confirmed to be mediated by this compound-induced apoptosis.[7]
-
In Vivo Models: In animal models of non-Hodgkin's lymphoma (NHL), inotuzumab ozogamicin demonstrated significant tumor regression, both as a single agent and in combination with rituximab.[9] The ADC's ability to specifically deliver the cytotoxic payload to tumor cells while minimizing systemic exposure improved its therapeutic index compared to the unconjugated toxin.[7]
-
Pharmacology: The mechanism of action, inducing DNA double-strand breaks, was found to be independent of the cell cycle, suggesting potential efficacy against less aggressive, slower-proliferating lymphomas.[9]
Clinical Development
The clinical development program for inotuzumab ozogamicin has encompassed Phase I, II, and III trials, primarily focusing on relapsed/refractory ALL.
Phase I Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetic properties of inotuzumab ozogamicin.
-
Adults: An early dose-escalation study established the MTD at 1.8 mg/m² per cycle.[7]
-
Pediatrics: A Phase I study in pediatric patients with relapsed/refractory CD22-positive ALL (ITCC-059) established the recommended Phase 2 dose (RP2D) as 1.8 mg/m² per course, consistent with the adult dose.[10] This study showed a high overall response rate of 80%.[10] Another Phase I study in Japan (INO-Ped-ALL-1) confirmed the tolerability and efficacy at this dose level in a pediatric population.[11]
Phase II Trials
Phase II trials aimed to evaluate the efficacy and further characterize the safety of inotuzumab ozogamicin in specific patient populations.
-
Pediatrics (AALL1621): The Children's Oncology Group (COG) AALL1621 trial, a single-arm Phase II study, enrolled patients aged 1-21 years with relapsed/refractory CD22-positive B-ALL.[12][13] The trial demonstrated significant efficacy, providing a bridge to potentially curative therapies like hematopoietic stem cell transplantation (HSCT).[13][14]
-
Minimal Residual Disease (MRD): A Phase II trial investigated the use of inotuzumab ozogamicin in ALL patients in complete remission but with detectable MRD.[15][16] The study found that the drug was effective at eradicating MRD, with a 69% response rate (MRD negativity), leading to favorable survival outcomes.[15][16]
| Table 1: Key Phase II Clinical Trial Results | |
| Trial Identifier | AALL1621 [12][13] |
| Patient Population | Pediatric/Adolescent (1-21 years) with R/R CD22+ B-ALL |
| Number of Patients (evaluable) | 48 |
| Primary Endpoint | Complete Remission (CR) or CR with incomplete count recovery (CRi) rate |
| CR/CRi Rate after Cycle 1 | 58.3% |
| MRD Negativity (<0.01%) in Responders | 66.7% |
| Key Adverse Events | Delayed count recovery, elevated liver enzymes (ALT, hyperbilirubinemia).[12] |
Phase III Trial (INO-VATE ALL)
The pivotal, open-label, randomized Phase III trial, INO-VATE ALL (Study 1022), compared the efficacy and safety of inotuzumab ozogamicin with standard intensive chemotherapy in adult patients with relapsed or refractory CD22-positive ALL.[17][18][19]
-
Experimental Protocol: INO-VATE ALL Study Design
-
Objective: To compare the efficacy (complete remission and overall survival) and safety of inotuzumab ozogamicin versus investigator's choice of standard of care (SoC) chemotherapy.[20][21]
-
Patient Population: 326 adult patients with relapsed or refractory CD22-positive B-cell precursor ALL who had received one or two prior induction chemotherapy regimens.[18][19][22]
-
Randomization: Patients were randomized 1:1 to receive either inotuzumab ozogamicin or SoC chemotherapy (options included FLAG, ara-C plus mitoxantrone, or high-dose ara-C).[23]
-
Treatment Arms:
-
Inotuzumab Ozogamicin Arm: Received 1.8 mg/m² per 21-28 day cycle (0.8 mg/m² on Day 1, 0.5 mg/m² on Days 8 and 15) for up to 6 cycles.[19]
-
Standard of Care (SoC) Arm: Received investigator's choice of intensive chemotherapy.
-
-
Primary Endpoints: Complete remission with or without incomplete hematologic recovery (CR/CRi) and Overall Survival (OS).[17][18][21]
-
Secondary Endpoints: Included duration of remission, progression-free survival (PFS), rate of MRD negativity, and rate of subsequent HSCT.[21]
-
-
Results: The INO-VATE ALL study met its primary endpoint, demonstrating superior efficacy for inotuzumab ozogamicin compared to standard chemotherapy.
| Table 2: Efficacy Results from the INO-VATE ALL Phase III Trial | ||
| Endpoint | Inotuzumab Ozogamicin (n=164) | Standard Chemotherapy (n=162) |
| CR/CRi Rate | 80.7%[18] (73.8% in final analysis[19]) | 29.4%[18] (30.9% in final analysis[19]) |
| MRD Negativity Rate (among responders) | 78.4%[18] | 28.1%[18] |
| Median Progression-Free Survival (PFS) | 5.0 months | 1.8 months |
| Median Overall Survival (OS) | 7.7 months[18] | 6.7 months[18] |
| Patients Proceeding to HSCT | 41%[18] | 11%[18] |
Application Protocols: Dosing and Administration
Proper dosing and administration are critical for maximizing efficacy and managing toxicity.
Premedication and Cytoreduction
-
Premedication: To minimize infusion-related reactions, premedication with a corticosteroid, an antipyretic, and an antihistamine is recommended prior to each dose.[1][24][25]
-
Cytoreduction: For patients with high circulating blast counts (≥10,000/mm³), cytoreduction with agents like hydroxyurea, steroids, or vincristine (B1662923) is recommended before the first dose to reduce the risk of tumor lysis syndrome (TLS).[1][24]
Dosing Regimen
Inotuzumab ozogamicin is administered as an intravenous infusion over one hour.[1][25] The dosing is divided into cycles, with adjustments made based on patient response.
-
Cycle 1 (3 weeks, may be extended to 4):
-
Subsequent Cycles (4 weeks):
Treatment should be discontinued (B1498344) if a patient does not achieve CR or CRi within 3 cycles.[1] For patients proceeding to HSCT, 2-3 cycles are recommended, while those not proceeding to HSCT may receive a maximum of 6 cycles.[1][22]
Reconstitution and Administration Protocol
-
Reconstitution: Reconstitute each single-dose vial with 4 mL of Sterile Water for Injection to obtain a concentration of 0.25 mg/mL.[26] Swirl gently; do not shake.
-
Dilution: Withdraw the required volume from the vial(s) and further dilute in a 50 mL infusion bag of 0.9% Sodium Chloride Injection to a final concentration between 0.01 to 0.1 mg/mL.[27]
-
Administration: Infuse the diluted solution intravenously over 60 minutes at room temperature.[28] Protect the solution from light during administration.[27] The total time from reconstitution to the end of administration should not exceed 8 hours.[26]
-
Monitoring: Patients should be observed during the infusion and for at least one hour after completion for signs of infusion-related reactions.[1]
Safety Profile and Management
The safety profile of inotuzumab ozogamicin has been well-characterized, with specific warnings and precautions.
| Table 3: Common and Serious Adverse Reactions | |
| Most Common Adverse Reactions (≥20%) | Thrombocytopenia, neutropenia, anemia, leukopenia, infection, pyrexia (fever), nausea, vomiting, headache, hemorrhage, fatigue, abdominal pain, increased liver transaminases, hyperbilirubinemia.[29] |
| Serious Adverse Reactions | Hepatotoxicity, including Veno-occlusive Disease (VOD)/Sinusoidal Obstruction Syndrome (SOS): This is a major risk, with fatal and life-threatening cases reported, particularly in patients who undergo HSCT after treatment.[23][29] Close monitoring of liver function is critical. |
| Increased Post-HSCT Non-Relapse Mortality (NRM): A higher rate of NRM was observed in patients who received inotuzumab ozogamicin prior to HSCT compared to chemotherapy.[6][29] | |
| Myelosuppression: Severe, life-threatening, and fatal complications from myelosuppression, including infections and hemorrhagic events, can occur.[6][29] | |
| Infusion-Related Reactions: Generally mild to moderate, but can require interruption or discontinuation of treatment.[6][29] | |
| QT Interval Prolongation: Can occur in a small percentage of patients; ECG and electrolyte monitoring are recommended, especially for at-risk patients.[6][22] |
Management of Toxicities: Dose interruption, reduction, or permanent discontinuation may be required to manage adverse events.[24] If the dose is reduced due to toxicity, it should not be re-escalated.[24]
Conclusion
Inotuzumab ozogamicin (Besponsa) is a potent, targeted therapy that has demonstrated superior efficacy compared to standard chemotherapy for adults with relapsed or refractory CD22-positive B-cell precursor ALL. Its development from preclinical models to a successful Phase III trial highlights the potential of the ADC platform in oncology. The detailed protocols for administration and toxicity management are essential for its safe and effective use in the clinical setting. Ongoing research continues to explore its role in combination therapies and in other patient populations, aiming to further improve outcomes for patients with this challenging disease.[30][31]
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Inotuzumab ozogamicin - Wikipedia [en.wikipedia.org]
- 3. bloodcancerunited.org [bloodcancerunited.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pfizermedical.com [pfizermedical.com]
- 6. besponsa.pfizerpro.com [besponsa.pfizerpro.com]
- 7. adcreview.com [adcreview.com]
- 8. Safety evaluation of inotuzumab ozogamicin: a pharmacovigilance study based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical development of inotuzumab-ozogamicin in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 1 study of inotuzumab ozogamicin in pediatric relapsed/refractory acute lymphoblastic leukemia (ITCC-059 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I study of inotuzumab ozogamicin as a single agent in pediatric patients in Japan with relapsed/refractory CD22-positive acute lymphoblastic leukemia (INO-Ped-ALL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II Trial of Inotuzumab Ozogamicin in Children and Adolescents With Relapsed or Refractory B-Cell Acute Lymphoblastic Leukemia: Children's Oncology Group Protocol AALL1621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II Trial of Inotuzumab Ozogamicin in Children and Adolescents With Relapsed or Refractory B-Cell Acute Lymphoblastic Leukemia: Children's Oncology Group Protocol AALL1621 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase 2 study of inotuzumab ozogamicin for measurable residual disease in acute lymphoblastic leukemia in remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. Pfizer Announces Final Results from Inotuzumab Ozogamicin Pivotal Phase 3 Study in Adults with Relapsed/Refractory Acute Lymphoblastic Leukemia | Pfizer [pfizer.com]
- 19. Inotuzumab ozogamicin versus standard of care in relapsed or refractory acute lymphoblastic leukemia: Final report and long‐term survival follow‐up from the randomized, phase 3 INO‐VATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Open-Label, Ranomized Phase 3 Study of Inotuzumab Ozogamicin Compared to a Defined Investigator's Choice in Adult Patients with Relapsed or Refractory CD22-Positive Acute Lymphoblastic Leukemia (ALL) | Dana-Farber Cancer Institute [dana-farber.org]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. oncologynewscentral.com [oncologynewscentral.com]
- 23. ascopubs.org [ascopubs.org]
- 24. besponsa.pfizerpro.com [besponsa.pfizerpro.com]
- 25. HealthTree Foundation for Acute Lymphoblastic Leukemia, inotuzumab ozogamicin Treatment Details [healthtree.org]
- 26. pfizermedical.com [pfizermedical.com]
- 27. cancercareontario.ca [cancercareontario.ca]
- 28. uhs.nhs.uk [uhs.nhs.uk]
- 29. besponsa.pfizerpro.com [besponsa.pfizerpro.com]
- 30. clinicaltrials.eu [clinicaltrials.eu]
- 31. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Novel Linker Chemistry for Next-Generation Calicheamicin ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics that function by inducing double-strand DNA breaks, leading to apoptosis.[1][2][3] Their sheer cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), which aim to deliver these potent agents specifically to cancer cells, thereby minimizing systemic toxicity.[1][3] First-generation calicheamicin (B1180863) ADCs, such as Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), have demonstrated clinical efficacy in treating hematological malignancies.[4][5][6]
However, these early ADCs utilize a conventional acid-sensitive hydrazone linker (e.g., AcButDMH) which is associated with several drawbacks.[4][5][6][7] These include heterogeneity of the final product, a tendency for aggregation, and most critically, instability in circulation leading to premature release of the this compound payload.[4][5][6][7][8] This premature release can cause significant off-target toxicity and reduce the therapeutic window.[5][8]
To address these limitations, next-generation linker chemistries are being developed to create more stable, homogeneous, and effective this compound ADCs.[4][6][7] A leading innovation is the development of a "linkerless" or "traceless" conjugation strategy. This involves creating a direct disulfide bond between an engineered cysteine residue on the antibody and the thiol group of a reduced this compound derivative.[4][6][7] This approach results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), minimal aggregation, and significantly improved in vivo stability.[4][6][7]
These application notes provide an overview of this novel linker technology, comparative data on its performance, and detailed protocols for the synthesis, characterization, and evaluation of next-generation this compound ADCs.
Data Presentation: Performance Comparison of Linker Chemistries
The following tables summarize quantitative data comparing the performance of traditional acid-labile hydrazone linkers with the next-generation "linkerless" disulfide linker for this compound ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of this compound ADCs
| ADC Target | Cell Line | Target Antigen Expression | Linker Type | IC50 (nmol/L) |
| CD22 | WSU-DLCL2 | High | Linkerless Disulfide | 0.05[4] |
| CD22 | BJAB | Moderate | Linkerless Disulfide | 0.12[4] |
| Ly6E | HCC-1569x2 | High | Linkerless Disulfide | 87[4] |
| Ly6E | NCI-H1781 | Moderate | Linkerless Disulfide | 111[4] |
| CD33 (Mylotarg) | AML Cell Lines | Variable | Acid-Labile Hydrazone | Variable (Potent) |
| CD22 (Besponsa) | B-cell Lines | Variable | Acid-Labile Hydrazone | Variable (Potent) |
Table 2: In Vivo Stability and Efficacy
| ADC | Linker Type | Animal Model | Key Stability Finding | Efficacy Outcome |
| Novel αLy6E ADC | Linkerless Disulfide | Nontumor-bearing mice | 50% of drug remained conjugated after 21 days.[4][6][7] | Not Applicable |
| Novel αCD22 ADC | Linkerless Disulfide | WSU-DLCL2 Xenograft | High in vivo stability. | Tumor regression observed at a single 3 mg/kg dose.[4] |
| Novel αLy6E ADC | Linkerless Disulfide | HCC-1569x2 Xenograft | High in vivo stability. | Tumor regression observed at a single 3 mg/kg dose.[4] |
| Mylotarg | Acid-Labile Hydrazone | Mouse | Conjugated drug half-life of ~47 hours.[4] | Clinically effective but with a narrow therapeutic index.[4] |
| Besponsa | Acid-Labile Hydrazone | Mouse | Conjugated drug half-life of ~29 hours.[4] | Clinically effective but with a narrow therapeutic index.[4] |
Experimental Protocols
Protocol 1: Site-Specific "Linkerless" this compound ADC Conjugation
This protocol describes the conjugation of a reduced N-acetyl this compound derivative to a cysteine-engineered monoclonal antibody via a disulfide bond.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
NitroPDS-activated N-acetyl-calicheamicin linker-drug.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
-
Reaction buffers and solvents.
Procedure:
-
Antibody Reduction:
-
To the cysteine-engineered mAb solution, add a 1.5 to 2.5 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.
-
-
Conjugation Reaction:
-
Add a 1.5 to 2.5 molar excess of the nitroPDS-activated N-acetyl-calicheamicin linker-drug to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by analytical techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine over the linker-drug to quench any unreacted linker-drug.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated size-exclusion chromatography column to remove unreacted linker-drug, quenching agent, and any aggregates.
-
Collect the monomeric ADC peak.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the percentage of aggregation by size-exclusion chromatography.
-
Confirm the identity and purity of the ADC by SDS-PAGE and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC.[1]
Materials:
-
Target cancer cell lines with varying antigen expression.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound ADC, non-targeting control ADC, and free this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, control ADC, and free this compound in complete medium.
-
Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate for 96 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Assay:
-
Data Analysis:
Protocol 3: In Vivo Plasma Stability Assay
This protocol describes how to assess the stability of an ADC in plasma by measuring the change in DAR over time.[10][11]
Materials:
-
This compound ADC.
-
Plasma from relevant species (e.g., mouse, rat, human).[10]
-
Incubator at 37°C.
-
Immunoaffinity capture reagents (e.g., protein A/G beads).
-
LC-MS system.
Procedure:
-
Incubation:
-
ADC Isolation:
-
Isolate the ADC from the plasma samples using immunoaffinity capture.[10]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Plot the average DAR as a function of time to determine the stability of the ADC in plasma.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of a this compound ADC in a mouse xenograft model.[4]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID).
-
Tumor cells for implantation (e.g., WSU-DLCL2 for a lymphoma model, HCC-1569x2 for a solid tumor model).[4]
-
This compound ADC, control ADC, and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the health of the animals daily.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to assess antitumor efficacy.
-
Plot the mean body weight over time to assess toxicity.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a next-generation this compound ADC.
Caption: Mechanism of action of a this compound ADC with a disulfide linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Site-Specific Conjugation of Calicheamicin to Engineered Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Calicheamicin (B1180863), a potent enediyne antitumor antibiotic, has been successfully utilized in FDA-approved ADCs.[1][2][3] However, traditional methods of conjugating drugs to antibodies, often through surface-exposed lysines, result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to suboptimal pharmacokinetics, potential for aggregation, and a narrow therapeutic window.[1][4][5]
Site-specific conjugation technologies address these limitations by enabling the precise attachment of a drug to a specific, predetermined site on the antibody. This control over conjugation stoichiometry and location leads to homogeneous ADC populations with improved stability, better in vivo performance, and an enhanced therapeutic index.[1][4][5][6] These next-generation this compound ADCs exhibit minimal aggregation and high in vivo stability, with some studies showing 50% of the drug remaining conjugated after 21 days.[1][2]
This document provides detailed application notes and protocols for two prominent methods of site-specific conjugation of this compound to engineered antibodies: via engineered cysteines and through the incorporation of unnatural amino acids.
Methods for Site-Specific Conjugation
Engineered Cysteine Technology (e.g., THIOMAB™)
This approach involves the substitution of specific amino acid residues on the antibody with cysteine.[7][8] These engineered cysteines introduce a reactive thiol group that is not involved in disulfide bonding, providing a specific handle for conjugation.[9][] This method allows for precise control over the DAR, typically achieving a DAR of 2 or 4.[11]
Unnatural Amino Acid (UAA) Incorporation
This technique utilizes an expanded genetic code to incorporate a non-canonical amino acid with an orthogonal reactive group (e.g., a ketone or azide) into the antibody sequence at a specific site.[12][13][14] This bio-orthogonal handle allows for highly specific conjugation chemistry that does not interfere with native protein functional groups, resulting in a homogeneous ADC.[12][14]
Data Presentation
| Parameter | Traditional Lysine (B10760008) Conjugation | Engineered Cysteine Conjugation | Unnatural Amino Acid Conjugation |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture (e.g., 0-8) | Homogeneous (typically 2 or 4) | Homogeneous (precisely controlled) |
| Conjugation Site | Multiple lysine residues | Specific engineered cysteine sites | Specific site of UAA incorporation |
| Product Homogeneity | Low | High | High |
| In vivo Stability | Variable, potential for premature drug release | High | High |
| Aggregation Potential | Higher | Lower | Lower |
| Therapeutic Index | Narrower | Wider | Wider |
Experimental Protocols
Protocol 1: Site-Specific Conjugation via Engineered Cysteine
1. Antibody Engineering and Expression:
-
Site-Directed Mutagenesis: Introduce cysteine codons at desired locations in the antibody heavy or light chain expression vector using standard molecular biology techniques.
-
Antibody Expression: Express the cysteine-engineered antibody in a suitable mammalian cell line (e.g., CHO cells).
-
Purification: Purify the antibody from the cell culture supernatant using Protein A chromatography.
2. Reduction and Reoxidation of Engineered Cysteine:
-
Reduction: To ensure the engineered cysteine's thiol group is available for conjugation, a selective reduction step is often necessary to break any disulfide bonds it may have formed with itself or other molecules. This is a critical step as engineered cysteines can be capped with glutathione (B108866) during expression.[11]
-
Dissolve the purified antibody in PBS buffer.
-
Add a 50-100 fold molar excess of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate at room temperature for 1-2 hours.
-
-
Reoxidation: To reform the native interchain disulfide bonds without affecting the engineered cysteine, a reoxidation step is performed.
-
Remove the reducing agent by buffer exchange into PBS containing dehydroascorbic acid (DHAA).
-
Incubate at 4°C for 2-4 hours.
-
3. Conjugation of this compound Derivative:
-
Prepare a this compound derivative with a thiol-reactive group, such as a maleimide (B117702) or a pyridyl disulfide.[1][7]
-
Dissolve the activated this compound derivative in an organic solvent like DMSO.
-
Add the this compound derivative to the reduced and reoxidized antibody solution at a 5-10 fold molar excess.
-
Keep the final concentration of the organic solvent low (e.g., <10%).[15]
-
Incubate the reaction mixture at ambient temperature for 3 to 5 hours.[15]
4. Purification of the ADC:
-
Purify the resulting ADC using cationic exchange chromatography or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-drug and other impurities.[15]
-
Elute the ADC and collect the relevant fractions.[15]
-
Perform buffer exchange of the purified ADC into the final formulation buffer.[15]
Protocol 2: Site-Specific Conjugation via Unnatural Amino Acid Incorporation
1. Generation of an Orthogonal tRNA/aminoacyl-tRNA Synthetase Pair:
-
Develop or obtain an orthogonal amber suppressor tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for the desired unnatural amino acid (e.g., p-acetylphenylalanine, pAcPhe).[12]
2. Antibody Engineering and Expression:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired site of UAA incorporation in the antibody expression vector.
-
Co-transfection: Co-transfect a mammalian host cell line (e.g., CHO) with the antibody expression vector and a vector encoding the orthogonal tRNA/aaRS pair.
-
Cell Culture: Culture the cells in a medium supplemented with the unnatural amino acid.
-
Purification: Purify the UAA-containing antibody from the cell culture supernatant using Protein A chromatography.
3. Conjugation of this compound Derivative:
-
Prepare a this compound derivative with a functional group that reacts specifically with the UAA's unique moiety (e.g., an alkoxy-amine derivative to react with the keto group of pAcPhe to form an oxime linkage).[12]
-
Dissolve the derivatized this compound in a suitable buffer.
-
Mix the UAA-containing antibody with the this compound derivative.
-
Incubate the reaction under mild conditions (e.g., neutral pH, room temperature) for a specified time to allow for the formation of a stable covalent bond.
4. Purification of the ADC:
-
Purify the ADC using size exclusion chromatography (SEC) or HIC to remove any unreacted drug-linker and antibody.
Characterization of this compound ADCs
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC): These techniques can separate ADC species with different numbers of conjugated drugs. The average DAR is calculated from the peak areas.[15]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the ADC, from which the DAR can be calculated.[16]
2. Assessment of Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is the most common method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[15] The percentage of each species is calculated from the peak areas.[15]
3. In Vitro Cytotoxicity Assay:
-
Cell Seeding: Seed target cancer cells (expressing the antigen recognized by the antibody) in a 96-well plate.[17]
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC.[17]
-
Incubation: Incubate for a period appropriate for the cell line's doubling time (typically 72-96 hours).[17]
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.[17]
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the ADC.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017137628A1 - Selective reduction of cysteine-engineered antibodies - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2017068511A1 - this compound-antibody-drug conjugates and methods of use - Google Patents [patents.google.com]
- 8. US20190300559A1 - this compound-antibody-drug conjugates and methods of use - Google Patents [patents.google.com]
- 9. EP2244729B1 - Cysteine engineered antibodies for site-specific conjugation - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 14. Protein conjugation with genetically encoded unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application of Calicheamicin Antibody-Drug Conjugates (ADCs) for Solid Tumor Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics derived from the bacterium Micromonospora echinospora.[1] Their exceptional cytotoxicity stems from their ability to cause double-strand DNA breaks, ultimately leading to apoptosis.[1][] This mechanism makes them highly effective cancer-killing agents. However, their high potency also results in a narrow therapeutic window, limiting their use as standalone systemic therapies.[][3]
Antibody-drug conjugates (ADCs) provide a solution to this challenge by combining the potent cell-killing activity of calicheamicin (B1180863) with the tumor-targeting specificity of monoclonal antibodies.[1][4] This targeted delivery system aims to increase the therapeutic index by maximizing the concentration of the cytotoxic payload at the tumor site while minimizing exposure to healthy tissues.[5]
While this compound-based ADCs like gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®) have been approved for hematologic malignancies,[6][7] there is a growing interest in their application for solid tumors.[6][8] This document provides an overview of the application of this compound ADCs in solid tumor therapy, including their mechanism of action, preclinical efficacy data, and detailed experimental protocols for their evaluation.
Mechanism of Action
The cytotoxic effect of this compound ADCs is a multi-step process that begins with the specific binding of the ADC to a target antigen on the surface of a cancer cell.
-
Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific tumor-associated antigen on the cancer cell surface.[9] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[9][10]
-
Payload Release: Once inside the cell, the ADC is trafficked to the lysosomes, which are acidic intracellular compartments.[5][10] The linker connecting the antibody to the this compound payload is designed to be cleaved under specific conditions. For traditional linkers like the acid-labile hydrazone linker used in Mylotarg® and Besponsa®, the acidic environment of the lysosome facilitates the release of the this compound derivative.[6][11]
-
DNA Damage and Apoptosis: After its release, the this compound payload can diffuse into the nucleus. It binds to the minor groove of the DNA and undergoes a Bergman cyclization reaction, generating a highly reactive diradical species.[1][12] This diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks.[1][12] The extensive DNA damage triggers the cell's apoptotic machinery, resulting in programmed cell death.[1]
Signaling Pathways and Resistance Mechanisms
The efficacy of this compound ADCs can be influenced by various cellular signaling pathways. Activation of pro-survival pathways, such as the PI3K/AKT pathway, can counteract the cytotoxic effects of the ADC.[13] Additionally, the upregulation of anti-apoptotic proteins, like those in the Bcl-2 family, can inhibit the apoptotic cascade initiated by DNA damage.[13]
Resistance to this compound ADCs can develop through several mechanisms:[13][14]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), can actively pump the this compound payload out of the cancer cell, reducing its intracellular concentration.[13]
-
Target Antigen Downregulation: A decrease in the expression of the target antigen on the cell surface can lead to reduced ADC binding and internalization.[13]
-
Impaired Lysosomal Function: Inefficient lysosomal degradation of the ADC can hinder the release of the this compound payload.[13]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 and Bcl-xL can make cells more resistant to apoptosis.[13]
-
Activation of Pro-Survival Signaling: Hyperactivation of pathways like PI3K/AKT can promote cell survival despite DNA damage.[13][15]
Bystander Effect
A key consideration for ADCs in solid tumor therapy is the "bystander effect," which is the ability of the cytotoxic payload to kill neighboring antigen-negative tumor cells.[16][] This is particularly important in heterogeneous tumors where not all cells express the target antigen.[18] The bystander effect is dependent on the properties of the payload and the linker. For a bystander effect to occur, the payload, once released, must be able to diffuse out of the target cell and into adjacent cells.[19] While some this compound ADCs have been reported to have a limited bystander effect, newer linker and payload technologies are being explored to enhance this property.[16][20]
Data Presentation
In Vitro Cytotoxicity of this compound ADCs
The potency of this compound ADCs is typically assessed across a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric.
| ADC Target | Cell Line | Target Antigen Expression | This compound ADC IC50 (nM) | Reference ADC (Non-targeting) IC50 (nM) | Free this compound IC50 (nM) |
| CD22 | WSU-DLCL2 | High | 0.05 | >100 | 0.01 |
| CD22 | BJAB | Moderate | 0.12 | >200 | 0.02 |
| Ly6E | HCC-1569x2 | High | 87 | >1000 | Not Reported |
| Ly6E | NCI-H1781 | Moderate | 150 | >1000 | Not Reported |
Table adapted from preclinical studies.[12]
In Vivo Efficacy of this compound ADCs in Solid Tumor Xenograft Models
The antitumor activity of this compound ADCs is evaluated in animal models, typically mouse xenografts of human tumors.
| ADC Target | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HER2 (Ly6E) | HCC-1569x2 Breast Cancer | 3 mg/kg, single dose | Tumor regression observed | [6] |
| SEZ6 | SCLC PDX Model | Single dose | Dose-dependent tumor regression | [21][22] |
| MUC1 | Ovarian Carcinoma | Not specified | Enhanced efficacy in resistant tumors | [23] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a method for determining the in vitro cytotoxicity of a this compound ADC using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
This compound ADC, non-targeting control ADC, and free this compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[24]
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[12]
-
For suspension cells, seed cells on the day of the experiment.
-
-
ADC Preparation and Treatment:
-
Prepare serial dilutions of the this compound ADC, non-targeting control ADC, and free this compound in complete cell culture medium.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted ADCs or controls to the respective wells. Include untreated cells as a vehicle control.[12]
-
-
Incubation:
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[12][25]
-
-
Solubilization:
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Protocol 2: In Vivo Efficacy Study in a Solid Tumor Xenograft Model
This protocol describes a general workflow for assessing the in vivo antitumor activity of a this compound ADC in a mouse xenograft model.[6]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Human solid tumor cell line
-
Matrigel (optional, for some cell lines)
-
This compound ADC, vehicle control, and relevant control ADCs
-
Sterile PBS or other appropriate vehicle for injection
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, non-targeting ADC).
-
-
ADC Administration:
-
Administer the ADC and controls via the appropriate route (typically intravenously) according to the planned dosing schedule (e.g., single dose or multiple doses).[6]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed antitumor effects.
-
Conclusion
This compound ADCs represent a promising therapeutic strategy for solid tumors. Their high potency, combined with the specificity of antibody-mediated targeting, offers the potential for significant antitumor activity. However, careful consideration of factors such as linker stability, resistance mechanisms, and the bystander effect is crucial for the successful development of these complex therapeutics. The protocols and information provided herein serve as a guide for researchers to evaluate the potential of novel this compound ADCs in the treatment of solid malignancies. Further research and clinical investigations are warranted to fully realize the therapeutic promise of this class of ADCs.
References
- 1. nbinno.com [nbinno.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inotuzumab Ozogamicin: Anti-CD22 ADC for Lymphoblastic Leukemia - Creative Biolabs [creativebiolabs.net]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. adcreview.com [adcreview.com]
- 18. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 20. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ABBV-011, A Novel, this compound-Based Antibody–Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ABBV-011, A Novel, this compound-Based Antibody-Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for CD33-Targeted Calicheamicin Immunoconjugate in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A prominent therapeutic target in AML is the CD33 antigen (Siglec-3), a transmembrane receptor expressed on the surface of AML blasts in a majority of patients. Gemtuzumab ozogamicin (B1678132) (GO), commercially known as Mylotarg®, is an antibody-drug conjugate (ADC) that exemplifies the therapeutic strategy of targeting CD33. It comprises a humanized anti-CD33 monoclonal antibody linked to N-acetyl-gamma calicheamicin (B1180863), a potent cytotoxic agent.[1] This document provides detailed application notes on the mechanism of action and clinical application of CD33-targeted this compound immunoconjugates, along with comprehensive protocols for their preclinical evaluation.
Mechanism of Action
The therapeutic effect of a CD33-targeted this compound immunoconjugate is a multi-step process designed to selectively deliver a cytotoxic payload to cancer cells:
-
Target Binding: The monoclonal antibody component of the immunoconjugate specifically binds to the CD33 receptor on the surface of AML cells.[2][3]
-
Internalization: Upon binding, the ADC-CD33 complex is internalized by the cell, typically through endocytosis.[1][4]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the this compound payload into the cytoplasm.[5][6]
-
DNA Damage and Apoptosis: The released this compound binds to the minor groove of DNA, causing double-strand breaks.[7][8] This extensive DNA damage triggers cell cycle arrest and subsequently induces apoptosis, leading to the death of the leukemic cell.[2][9]
Data Presentation
Clinical Efficacy of Gemtuzumab Ozogamicin in AML
The clinical utility of gemtuzumab ozogamicin has been evaluated in several key clinical trials. The following tables summarize the efficacy data from these studies.
Table 1: Efficacy of Gemtuzumab Ozogamicin in Newly Diagnosed AML
| Trial Name | Patient Population | Treatment Arms | Median Event-Free Survival (EFS) | Median Overall Survival (OS) | Complete Remission (CR) Rate | Reference(s) |
| ALFA-0701 | 50-70 years, de novo AML | GO + Daunorubicin/Cytarabine vs. Daunorubicin/Cytarabine alone | 17.3 months vs. 9.5 months | 27.5 months vs. 21.8 months (not statistically significant) | 70.4% (CR) + 11.1% (CRp) vs. 69.9% (CR) + 3.7% (CRp) | [2][4][5][6][7][8][10] |
| AML-19 | Older adults unsuitable for intensive chemotherapy | GO vs. Best Supportive Care (BSC) | Not Reported | 4.9 months vs. 3.6 months | 27% (CR + CRi) | [5][6][8][11][12][13] |
| AAML0531 | Pediatric AML | GO + Chemotherapy vs. Chemotherapy alone | 53.1% (3-year) vs. 46.9% (3-year) | 69.4% (3-year) vs. 65.4% (3-year) | Not Reported | [14][15] |
CRp: Complete remission with incomplete platelet recovery; CRi: Complete remission with incomplete hematologic recovery
Table 2: Efficacy of Gemtuzumab Ozogamicin in Relapsed/Refractory AML
| Trial Name | Patient Population | Treatment | Complete Remission (CR) Rate | Median Relapse-Free Survival (RFS) | Reference(s) |
| MyloFrance-1 | First relapse AML | GO monotherapy | 26% | 11.6 months | [5][6][8][9][13] |
In Vitro Cytotoxicity of Gemtuzumab Ozogamicin
The following table presents a summary of the in vitro potency of gemtuzumab ozogamicin against various AML cell lines.
Table 3: IC50 Values of Gemtuzumab Ozogamicin in AML Cell Lines
| Cell Line | FAB Subtype | IC50 (ng/mL) after 72h | Reference(s) |
| HL-60 | M2 | ~10-100 | [16][17] |
| NB-4 | M3 | ~10-100 | [16] |
| THP-1 | M5 | >1000 | [16] |
| KG-1 | M1 | >1000 | [16] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a CD33-targeted this compound immunoconjugate on AML cells.
Materials:
-
CD33-positive AML cell line (e.g., HL-60)
-
CD33-negative cell line (for specificity control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CD33-targeted this compound immunoconjugate
-
Vehicle control (e.g., PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of the immunoconjugate in complete medium. Add 100 µL of the diluted immunoconjugate or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Flow Cytometry for CD33 Expression
This protocol outlines the procedure for quantifying CD33 expression on the surface of AML cells.
Materials:
-
AML patient samples or cell lines
-
Fluorochrome-conjugated anti-human CD33 antibody (e.g., FITC- or PE-conjugated)
-
Isotype control antibody
-
Staining buffer (e.g., PBS with 2% FBS)
-
Viability dye (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash once with cold PBS. Resuspend the cell pellet in staining buffer to a concentration of 1x10^6 cells/mL.
-
Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the predetermined optimal concentration of the anti-CD33 antibody or the isotype control to the respective tubes.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold staining buffer.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Viability Staining: Add a viability dye according to the manufacturer's instructions.
-
Acquisition: Analyze the samples on a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis in AML cells following treatment with the immunoconjugate.
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Acquisition: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Antibody-Drug Conjugate Internalization Assay
This protocol is to assess the internalization of the CD33-targeted immunoconjugate.
Materials:
-
CD33-positive AML cells
-
Fluorochrome-labeled CD33-targeted immunoconjugate
-
Quenching solution (e.g., Trypan Blue or a specific anti-fluorochrome antibody)
-
Staining buffer
-
Flow cytometer or confocal microscope
Procedure (Flow Cytometry):
-
Labeling: Incubate cells with the fluorochrome-labeled immunoconjugate on ice for 30-60 minutes to allow binding but prevent internalization.
-
Washing: Wash the cells with cold staining buffer to remove unbound antibody.
-
Internalization Induction: Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). A control sample should remain on ice (0 minutes).
-
Quenching: At each time point, transfer an aliquot of cells to a new tube on ice and add the quenching solution to quench the fluorescence of the surface-bound immunoconjugate.
-
Acquisition: Analyze the samples by flow cytometry. The remaining fluorescence intensity represents the internalized immunoconjugate.
-
Data Analysis: Calculate the percentage of internalization at each time point relative to the total bound fluorescence at time 0.
Mandatory Visualization
Caption: Mechanism of action of a CD33-targeted this compound immunoconjugate.
Caption: Experimental workflow for evaluating a CD33-targeted immunoconjugate.
Caption: Signaling pathway of this compound-induced apoptosis in AML cells.
References
- 1. Gemtuzumab Ozogamicin in Acute Myeloid Leukemia: Efficacy, Toxicity, and Resistance Mechanisms—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial | Haematologica [haematologica.org]
- 3. Targeted Drug Delivery by Gemtuzumab Ozogamicin: Mechanism-Based Mathematical Model for Treatment Strategy Improvement and Therapy Individualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Final analysis of the phase III ALFA-0701 study of gemtuzumab ozogamicin in de novo acute myeloid leukemia [aml-hub.com]
- 5. FDA Approves Gemtuzumab Ozogamicin for CD33-positive AML | FDA [fda.gov]
- 6. onclive.com [onclive.com]
- 7. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FDA Approval Summary: Mylotarg for Treatment of Patients with Relapsed or Refractory CD33-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gemtuzumab Ozogamicin Versus Best Supportive Care in Older Patients With Newly Diagnosed Acute Myeloid Leukemia Unsuitable for Intensive Chemotherapy: Results of the Randomized Phase III EORTC-GIMEMA AML-19 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Gemtuzumab Ozogamicin for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gemtuzumab Ozogamicin Improves Event-Free Survival and Reduces Relapse in Pediatric KMT2A-Rearranged AML: Results From the Phase III Children's Oncology Group Trial AAML0531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gemtuzumab-ozogamicin improves event-free survival in pediatric AML | MDedge [mdedge.com]
- 16. Differential response of human acute myeloid leukemia cells to gemtuzumab ozogamicin in vitro: role of Chk1 and Chk2 phosphorylation and caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
Application Notes & Protocols: Enhancing the Pharmacokinetics and Safety of Calicheamicin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics, making them highly effective payloads for Antibody-Drug Conjugates (ADCs).[1][2] Their mechanism of action involves binding to the minor groove of DNA and undergoing Bergman cyclization to generate a diradical species that causes double-stranded DNA breaks, leading to apoptosis.[2][3] However, the clinical success of early calicheamicin (B1180863) ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®), has been hampered by challenges related to their pharmacokinetic (PK) properties and safety profile, including off-target toxicity and a narrow therapeutic window.[4][5][6]
These application notes provide a detailed overview of advanced strategies and experimental protocols aimed at improving the stability, homogeneity, and safety of this compound ADCs, thereby enhancing their therapeutic index. The focus is on innovations in linker chemistry, site-specific conjugation, and dosing strategies.
Key Challenges with First-Generation this compound ADCs
First-generation this compound ADCs, like Mylotarg® and Besponsa® (inotuzumab ozogamicin), utilize an acid-labile hydrazone linker to conjugate the payload to surface lysines on the antibody.[4][] This approach presents several drawbacks:
-
Linker Instability: The hydrazone linker is susceptible to hydrolysis in circulation (pH ~7.4), leading to premature release of the highly potent this compound payload.[4][5][8] This non-specific drug release is a major contributor to off-target toxicity, particularly hematological and hepatic toxicities.[5][8]
-
Heterogeneity: Conjugation to lysine (B10760008) residues results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).[4][9] This heterogeneity can lead to inconsistent batch-to-batch efficacy and safety profiles. Species with high DARs are often prone to rapid clearance and increased toxicity.[9][10]
-
Aggregation: The hydrophobicity of the this compound payload can lead to ADC aggregation, which can impact manufacturing, stability, and in vivo performance.[4][10]
Strategies for Improving Pharmacokinetics and Safety
Recent advancements in ADC technology have led to the development of next-generation this compound ADCs with improved properties.[4][6] Key strategies include:
Advanced Linker Chemistry
The stability of the linker is paramount for ensuring that the cytotoxic payload is delivered specifically to the target tumor cells.
-
Next-Generation Cleavable Linkers: While the traditional hydrazone linker has liabilities, newer cleavable linkers with improved plasma stability have been developed.
-
"Linkerless" Disulfide Conjugates: A promising approach involves the direct conjugation of a thiol-containing this compound derivative to an engineered cysteine residue on the antibody via a disulfide bond.[4][8] This creates a "linkerless" and traceless conjugate with significantly enhanced in vivo stability.[4][6]
-
Non-Cleavable Linkers: The use of non-cleavable linkers, which rely on the degradation of the antibody backbone within the lysosome to release the payload, can also enhance plasma stability and reduce off-target toxicity.[11]
Site-Specific Conjugation
To overcome the heterogeneity of traditional conjugation methods, site-specific conjugation techniques are employed to produce homogeneous ADCs with a defined DAR.[12][13]
-
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation of the payload.[4][12] This method has been shown to yield homogeneous ADCs with improved pharmacokinetics and tolerability.[4][6]
-
Glycoengineering: The native glycans on the antibody can be enzymatically modified to introduce reactive groups for site-specific conjugation.[14]
-
Fc-Affinity Reagents: Technology platforms utilizing Fc-affinity reagents can enable site-specific chemical conjugation to native antibodies, improving the therapeutic index.[15]
Dose Optimization Strategies
Optimizing the dosing regimen can significantly improve the safety profile of this compound ADCs.
-
Dose Fractionation: Administering lower, more frequent doses instead of a single high dose can mitigate peak concentration-driven toxicities.[16][17] The re-approval of gemtuzumab ozogamicin was based on a fractionated dosing schedule that demonstrated an improved benefit-risk profile.[4][16][17]
Data Presentation: Comparison of this compound ADC Properties
The following tables summarize quantitative data comparing the properties of first-generation and next-generation this compound ADCs.
Table 1: In Vivo Stability of Different this compound ADC Linkages
| ADC Linkage Type | Conjugation Method | In Vivo Drug Remaining on Ab (Day 21) | Half-Life of Intact ADC | Reference(s) |
| Acid-Labile Hydrazone | Lysine Conjugation | Not reported, but known to be unstable | Shortened | [4],[5] |
| "Linkerless" Disulfide | Engineered Cysteine | ~50% | Substantially more stable | [4],[6] |
Table 2: Pharmacokinetic and Safety Profile Comparison
| ADC Generation | Linker Type | Conjugation | Heterogeneity | Aggregation | In Vivo Stability | Tolerability | Reference(s) |
| First-Generation (e.g., Mylotarg®) | Acid-Labile Hydrazone | Lysine | High | Prone to aggregation | Low (short half-life) | Narrow therapeutic index | [4],[6] |
| Next-Generation | "Linkerless" Disulfide | Engineered Cysteine | Homogeneous | Minimal | High (prolonged half-life) | Increased | [4],[6] |
Experimental Protocols
Protocol 1: Preparation of a "Linkerless" this compound ADC via Engineered Cysteines
This protocol describes the preparation of a homogeneous this compound ADC by conjugating a thiol-activated this compound derivative to an engineered cysteine on a monoclonal antibody.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb)
-
nitroPDS-calicheamicin linker-drug
-
Conjugation Buffer: 50 mM Tris, pH 7.0-8.5[10]
-
Dimethylformamide (DMF)
-
Cation exchange chromatography system and column
-
Formulation buffer (e.g., phosphate-buffered saline)
Procedure:
-
Antibody Preparation: Ensure the engineered mAb is purified and buffer-exchanged into the conjugation buffer.
-
Linker-Drug Preparation: Dissolve the nitroPDS-cal linker-drug in DMF to a known concentration.
-
Conjugation Reaction: a. Add 3 to 10 molar equivalents of the dissolved nitroPDS-cal to the antibody solution. The final concentration of DMF should be kept low (<10%).[10] b. Incubate the reaction mixture at ambient temperature for 3 to 5 hours.[4][10]
-
Purification: a. Purify the resulting ADC using cationic exchange chromatography to remove unconjugated linker-drug and other impurities.[4][10] b. Elute the ADC and collect the relevant fractions.
-
Formulation: Buffer-exchange the purified ADC into the final formulation buffer.
-
Characterization: a. Determine DAR: Use Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC).[10] b. Assess Aggregation: Use Size Exclusion Chromatography (SEC).[10] c. Confirm Integrity: Use mass spectrometry.[10]
Protocol 2: In Vitro Plasma Stability Assay
This assay is used to evaluate the stability of the ADC linker in plasma.
Materials:
-
This compound ADC
-
Mouse and human plasma
-
Protein A magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system
Procedure:
-
Plasma Preparation: Thaw plasma at 37°C, centrifuge to remove cryoprecipitates, and collect the supernatant.[8]
-
Incubation: Spike the ADC into the plasma at a final concentration of ~100 µg/mL. Incubate at 37°C.[8]
-
Time Points: At designated time points (e.g., 0, 24, 48, 96 hours), remove an aliquot and immediately freeze at -80°C.[8]
-
Immunocapture (for each time point): a. Thaw the plasma aliquot. b. Add Protein A magnetic beads to capture the ADC and incubate for 1-2 hours.[8] c. Use a magnetic stand to separate the beads and discard the supernatant. d. Wash the beads 2-3 times with Wash Buffer.[8]
-
Elution: Add Elution Buffer to release the ADC, then immediately neutralize the eluate.[8]
-
LC-MS Analysis: Analyze the eluate by LC-MS to determine the average DAR at each time point.[8]
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical PK study to assess the in vivo behavior of a this compound ADC.
Materials:
-
This compound ADC
-
Non-tumor-bearing mice
-
ELISA kit for human IgG
-
LC-MS system
Procedure:
-
Dosing: Administer a single intravenous dose of the this compound ADC (e.g., 5 mg/kg) to the mice.[4]
-
Blood Sampling: At various time points over a 21-day period, collect small blood samples.[4][18]
-
Total Antibody Concentration: Use an ELISA specific for human IgG to measure the concentration of total antibody in the plasma samples at each time point.[4]
-
ADC Stability (DAR over time): Use an LC-MS-based assay to measure the average DAR of the ADC in the plasma samples at each time point.[4]
-
Data Analysis: Plot the total antibody concentration and average DAR over time to determine the pharmacokinetic parameters and in vivo stability of the ADC.
Visualizations
Caption: Workflow for the development and evaluation of improved this compound ADCs.
Caption: Comparison of first-generation and next-generation this compound ADC stability.
Caption: Key mechanisms contributing to the off-target toxicity of this compound ADCs.
Conclusion
The development of next-generation this compound ADCs with improved pharmacokinetics and safety profiles is achievable through a combination of advanced linker technologies, site-specific conjugation methods, and optimized dosing strategies. By producing more homogeneous and stable conjugates, researchers can widen the therapeutic window of these highly potent anticancer agents, ultimately leading to safer and more effective therapies for patients. The protocols and data presented herein provide a framework for the rational design and evaluation of these improved this compound ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific antibody-drug conjugation through glycoengineering. | Semantic Scholar [semanticscholar.org]
- 15. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]
- 16. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Optimize the Safety Profile of ADC Drugs? – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Mechanisms of Resistance to Calicheamicin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin-based antibody-drug conjugates (ADCs) are a potent class of anti-cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver the highly cytotoxic This compound (B1180863) payload to tumor cells. These agents induce double-strand DNA breaks, leading to apoptotic cell death.[1] Notable examples include gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), which are approved for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), respectively.[2][3] Despite their clinical efficacy, a significant challenge in the long-term success of this compound-based ADC therapy is the development of drug resistance.
These application notes provide a comprehensive overview of the known mechanisms of resistance to this compound-based ADCs. Detailed protocols for key experimental assays to investigate these resistance mechanisms are provided, along with illustrative quantitative data to guide researchers in their study design and interpretation.
Core Mechanisms of Resistance
The mechanisms by which cancer cells develop resistance to this compound-based ADCs are multifaceted and can be broadly categorized into four main areas:
-
Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a primary mechanism of resistance.[4][5] These transporters actively pump the this compound payload out of the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[4] this compound is a known substrate of MDR1.[6]
-
Alterations in ADC Processing and Payload Release:
-
Reduced ADC Internalization: Downregulation or mutation of the target antigen (e.g., CD22 or CD33) on the tumor cell surface leads to decreased ADC binding and subsequent internalization.[5][7][8][9][10][11]
-
Impaired Lysosomal Function: this compound-based ADCs with cleavable linkers rely on the acidic environment of the lysosome for payload release.[12] An increase in lysosomal pH or other lysosomal dysfunctions can impair the liberation of the active this compound, rendering the ADC ineffective.[6][13][14][15][16]
-
-
Dysregulation of Apoptotic and DNA Damage Response Pathways:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL, can sequester pro-apoptotic proteins and inhibit the mitochondrial pathway of apoptosis, even in the presence of significant DNA damage.[3][17][18]
-
Activation of Pro-Survival Signaling: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival and proliferation.[19] Hyperactivation of this pathway, often through mutations in key components, can promote cell survival and counteract the cytotoxic effects of this compound.[5][20]
-
Altered DNA Damage Response (DDR): As this compound's mechanism of action is the induction of double-strand DNA breaks, alterations in the cell's DNA damage response network can confer resistance.[7][8][9][10][11] For instance, mutations in genes that sense DNA damage and initiate apoptosis, such as TP53, can lead to resistance.[8][9][10][11]
-
Quantitative Data Summary
The following tables summarize illustrative quantitative data comparing sensitive and resistant cell lines to this compound-based ADCs. These values are representative and may vary depending on the specific cell line, ADC, and experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound-Based ADCs
| Cell Line | ADC | IC50 (ng/mL) - Sensitive | IC50 (ng/mL) - Resistant | Fold Resistance | Reference(s) |
| HL-60 (AML) | Gemtuzumab Ozogamicin | 5 | 150 | 30 | Illustrative |
| REH (ALL) | Inotuzumab Ozogamicin | 0.1 | 10 | 100 | Illustrative |
| L428 (Hodgkin Lymphoma) | Brentuximab Vedotin | 10 | 172 | ~17 | [21] |
| U251 (Glioblastoma) | Vinblastine | ~1 (Monolayer) | ~160 (Spheroid + MDR1) | ~160 | [22] |
*Note: Data for Brentuximab Vedotin and Vinblastine are included to illustrate the magnitude of resistance conferred by mechanisms such as MDR1 overexpression, which are also relevant to this compound-based ADCs.
Table 2: Molecular Correlates of Resistance
| Resistance Mechanism | Protein/Parameter | Change in Resistant vs. Sensitive Cells | Cell Line Example | Reference(s) |
| Increased Drug Efflux | MDR1 (P-gp) RNA | 3 to 7-fold increase | KMH2-R, L428-R | [21] |
| Anti-Apoptotic Signaling | Bcl-2 Protein | 2.5-fold increase in expression | MARIMO (AML) | [3] |
| Pro-Survival Signaling | Phospho-AKT (Ser473) | 3-fold increase in phosphorylation | Illustrative | [20] |
| Impaired Lysosomal Function | Lysosomal pH | Increase from ~4.8 to ~5.9 | CHO K1 (starved) | [16] |
| Altered DNA Damage | γ-H2AX Foci Count | 50% reduction at equivalent dose | Illustrative | [23][24] |
Signaling and Workflow Diagrams
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based ADC in sensitive and resistant cell lines.
Materials:
-
Parental (sensitive) and ADC-resistant cancer cell lines
-
Complete cell culture medium
-
This compound-based ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-based ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or medium alone (for untreated controls).
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark, or until the formazan (B1609692) crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability versus ADC concentration (log scale) and determine the IC50 value using a non-linear regression curve fit.
-
Calculate fold resistance by dividing the IC50 of the resistant cell line by the IC50 of the sensitive cell line.
-
Protocol 2: Assessment of MDR1/P-gp Mediated Drug Efflux using Rhodamine 123
Objective: To functionally assess the activity of MDR1/P-gp efflux pumps in living cells.
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
MDR1 inhibitor (e.g., Verapamil or Elacridar)
-
Flow cytometer
-
Phenol (B47542) red-free culture medium
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in phenol red-free medium.
-
-
Inhibitor Treatment (for control):
-
Pre-incubate a subset of cells with an MDR1 inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux Period:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed phenol red-free medium.
-
Incubate for 1-2 hours at 37°C to allow for drug efflux.
-
-
Flow Cytometry Analysis:
-
Pellet the cells and resuspend in ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (FITC channel).
-
Compare the mean fluorescence intensity (MFI) between sensitive and resistant cells. A lower MFI in resistant cells compared to sensitive cells indicates increased efflux. The inhibitor-treated cells should show increased Rhodamine 123 retention (higher MFI), confirming MDR1-mediated efflux.
-
Protocol 3: Western Blot Analysis of MDR1, Bcl-2, and PI3K/AKT Pathway Proteins
Objective: To quantify the expression and phosphorylation status of key proteins involved in this compound ADC resistance.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDR1, anti-Bcl-2, anti-AKT, anti-phospho-AKT (Ser473), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Perform densitometric analysis using image analysis software.
-
Normalize the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.
-
Protocol 4: Measurement of Lysosomal pH using LysoSensor™ Dyes
Objective: To measure the pH of lysosomes in sensitive versus resistant cells.
Materials:
-
Sensitive and resistant cell lines
-
LysoSensor™ Yellow/Blue DND-160 or LysoSensor™ Green DND-189
-
Live-cell imaging microscope or fluorescence plate reader
-
Calibration buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0)
-
Nigericin (B1684572) and Monensin (B1676710) (for calibration)
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Incubate cells with 1-5 µM LysoSensor™ dye in complete medium for 30-60 minutes at 37°C.
-
-
Imaging/Measurement:
-
Wash cells with pre-warmed medium.
-
Acquire fluorescence images or readings. For the ratiometric LysoSensor™ Yellow/Blue, acquire images at two different emission wavelengths (e.g., ~450 nm and ~530 nm) with excitation at ~360 nm.
-
-
Calibration Curve:
-
In a separate set of wells, incubate dye-loaded cells with calibration buffers containing nigericin and monensin to equilibrate the lysosomal pH with the buffer pH.
-
Measure the fluorescence ratio at each known pH to generate a standard curve.
-
-
Data Analysis:
Protocol 5: Quantification of DNA Double-Strand Breaks using γ-H2AX Immunofluorescence
Objective: To quantify the extent of DNA damage induced by this compound-based ADCs.
Materials:
-
Sensitive and resistant cell lines seeded on coverslips
-
This compound-based ADC
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with the this compound-based ADC for a defined period (e.g., 24 hours).
-
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with Triton X-100 for 10 minutes.
-
Block non-specific binding with BSA for 1 hour.
-
Incubate with anti-γ-H2AX primary antibody overnight at 4°C.[2][27]
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[27]
-
Compare the average number of foci per cell between sensitive and resistant cells at various ADC concentrations.
-
Conclusion
Understanding the mechanisms of resistance to this compound-based ADCs is crucial for the development of strategies to overcome this clinical challenge. The experimental protocols and data presented in these application notes provide a framework for researchers to investigate resistance in their own models. By systematically evaluating drug efflux, ADC processing, and the status of key signaling pathways, it is possible to elucidate the specific resistance mechanisms at play and to explore potential therapeutic strategies to re-sensitize resistant tumors to these potent anti-cancer agents.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3 inhibitor enhances gemtuzumab ozogamicin‐induced apoptosis in primary human leukemia cells by overcoming multiple mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Lysosomes in Cancer as Promising Strategy to Overcome Chemoresistance—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic determinants of response and resistance to inotuzumab ozogamicin in B-cell ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Genomic determinants of response and resistance to inotuzumab ozogamicin in B-cell ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genomic determinants of response and resistance to inotuzumab ozogamicin in B-cell ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. oaepublish.com [oaepublish.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Apoptotic BCL-2 Family Proteins Confer Resistance to this compound-Based Antibody-Drug Conjugate Therapy of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. benchchem.com [benchchem.com]
- 19. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 20. Inhibition of MDR1 overcomes resistance to brentuximab vedotin in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug resistance conferred by MDR1 expression in spheroids formed by glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 23. cdn.amegroups.cn [cdn.amegroups.cn]
- 24. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 25. Lysosomal pH measurement [bio-protocol.org]
- 26. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Designing Calicheamicin Antibody-Drug Conjugates for Enhanced Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design principles and experimental protocols for developing calicheamicin-based Antibody-Drug Conjugates (ADCs) with improved tumor penetration. The potent cytotoxicity of This compound (B1180863), a DNA-damaging agent, makes it an effective payload for ADCs.[1][2] However, the efficacy of these conjugates against solid tumors is often limited by their ability to penetrate deep into the tumor tissue.[3][4] This document outlines strategies to overcome this challenge and provides detailed protocols for the evaluation of ADC tumor penetration and efficacy.
Introduction to this compound ADCs
This compound is an enediyne antibiotic derived from the bacterium Micromonospora echinospora.[1] Its mechanism of action involves binding to the minor groove of DNA and undergoing a reaction that generates a diradical species.[5][] This diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).[1][]
When used as a payload in an ADC, this compound is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.[7][8] This targeted delivery is designed to minimize systemic toxicity by concentrating the cytotoxic agent at the tumor site.[1] The three key components of a this compound ADC are:
-
Monoclonal Antibody (mAb): Provides specificity for tumor cells, directing the ADC to the target tissue.
-
Linker: Covalently attaches the this compound payload to the mAb. The linker's stability in circulation and its ability to release the payload within the target cell are critical for ADC efficacy and safety.[9]
-
This compound Payload: The cytotoxic component responsible for killing cancer cells.
Strategies for Enhancing Tumor Penetration
A major hurdle for the efficacy of ADCs in solid tumors is the "binding site barrier," where high-affinity ADCs bind strongly to the first layer of tumor cells around blood vessels, preventing deeper penetration into the tumor mass.[10] Several strategies can be employed to overcome this and other penetration barriers:
-
Modification of Antibody Format: Using smaller antibody fragments, such as single-domain antibodies (sdAbs) or F(ab')2 fragments, can improve tissue penetration due to their smaller size.[3][4][11]
-
Affinity Modulation: Lowering the binding affinity of the antibody can reduce its retention in the perivascular space, allowing for more uniform distribution throughout the tumor.[3]
-
Dosing Strategies:
-
Co-administration with Unconjugated Antibody: Administering the ADC with an excess of the unconjugated (naked) antibody can saturate the peripheral tumor antigens, allowing the ADC to penetrate deeper.[10][11][12]
-
Dose Fractionation: Administering the total dose in smaller, more frequent infusions may improve tolerability and allow for sustained exposure.[2]
-
-
Linker and Payload Chemistry:
-
Site-Specific Conjugation: This approach leads to a more homogeneous drug-to-antibody ratio (DAR) and can result in more stable and tolerable ADCs.[13]
-
Bystander Effect: The use of membrane-permeable payloads can allow the cytotoxic agent to diffuse from the target cell and kill neighboring antigen-negative tumor cells, which can be beneficial in heterogeneous tumors.[14]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound ADCs and strategies to improve tumor penetration.
Table 1: In Vitro Cytotoxicity of this compound-Based ADCs
| ADC Construct | Target Cell Line | IC50 | Reference |
| Inotuzumab ozogamicin (B1678132) (CMC-544) | Pediatric B-cell precursor ALL | 0.15 - 4.9 ng/mL | [15] |
| Free DGN549 Payload | DU145 cells | 20 ± 15 pmol/L | [3] |
| anti-EFNA4-ADC (PF-06647263) | TNBC and Ovarian Cancer PDX | Effective at 0.27, 0.36 mg/kg (in vivo) | [15] |
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dosing Regimen | Outcome | Reference |
| aCD22-calicheamicin ADC | WSU-DLCL2 (non-Hodgkin lymphoma) | Single dose, 0.3 - 10 mg/kg | Tumor regression observed at 3 mg/kg | [16] |
| aLy6E-calicheamicin ADC | HCC-1569x2 (HER2+ breast cancer) | Single dose, 0.3 - 10 mg/kg | Tumor regression observed at 3 mg/kg | [16] |
| Gemtuzumab ozogamicin + Chemotherapy | AML patients (50-70 years) | Fractionated gemtuzumab ozogamicin | Median event-free survival: 19.6 months (vs. 11.9 months with chemo alone) | [2] |
| hP67.6-AcBut-CalichDMH | N87 (CD33-negative) | 4 µg CalichDMH/mouse, Q4Dx3 | Inhibition of tumor growth | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound ADC and control ADC
-
Cell viability reagent (e.g., PrestoBlue, MTT)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density (e.g., 8,000 cells/well) and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 6 days), replacing the ADC-containing medium daily.[3]
-
At the end of the incubation, wash the cells twice with fresh medium.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 25 minutes at 37°C for PrestoBlue).[3]
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of viable cells for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
3D Tumor Spheroid Penetration Assay
This assay assesses the ability of an ADC to penetrate a three-dimensional cell culture model, which more closely mimics an in vivo tumor.[18]
Materials:
-
Target cancer cell line capable of forming spheroids
-
Ultra-low attachment 96-well plates
-
Fluorescently labeled this compound ADC and control ADC
-
Confocal microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed cells in ultra-low attachment 96-well plates to allow for the formation of spheroids over several days.
-
Once spheroids have reached a desired size, treat them with the fluorescently labeled this compound ADC and a labeled control ADC at a specified concentration.
-
Incubate the spheroids with the labeled ADCs for various time points.
-
At each time point, carefully wash the spheroids to remove unbound ADC.
-
Fix and permeabilize the spheroids if intracellular targets are to be stained.
-
Image the spheroids using a confocal microscope, capturing z-stacks to visualize the penetration depth of the fluorescently labeled ADC.
-
Analyze the images using software to quantify the fluorescence intensity as a function of distance from the spheroid surface.[19]
In Vivo Biodistribution and Efficacy Study
This protocol evaluates the tumor uptake, distribution, and anti-tumor activity of a this compound ADC in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft model
-
This compound ADC, control ADC, and vehicle control
-
Imaging agent for labeling ADC (e.g., radioisotope or fluorescent dye)
-
Imaging system (e.g., SPECT/CT, optical imaging)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice. Allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, control ADC, this compound ADC at different doses).
-
For biodistribution, administer a single intravenous dose of the labeled ADC.
-
At various time points post-injection, image the mice using the appropriate imaging modality to visualize ADC accumulation in the tumor and other organs.
-
For efficacy, administer the ADCs according to the planned dosing schedule (e.g., single dose or multiple doses).[16]
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and resect the tumors and major organs for further analysis (e.g., histology, flow cytometry, or ex vivo imaging) to assess ADC distribution and pharmacodynamic effects.[3]
Visualizations
The following diagrams illustrate key concepts in this compound ADC design and evaluation.
Caption: Mechanism of action of a this compound ADC leading to tumor cell apoptosis.
Caption: A streamlined workflow for the design and preclinical evaluation of ADCs.
Caption: Key relationships between ADC properties, the tumor microenvironment, and tumor penetration.
References
- 1. nbinno.com [nbinno.com]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. ADC Tumor Penetration Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Investigating the Bystander Effect of Calicheamicin Antibody-Drug Conjugates in Heterogeneous Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. Their efficacy in tumors with heterogeneous antigen expression can be significantly enhanced by the "bystander effect." This phenomenon occurs when the cytotoxic payload, released from the targeted antigen-positive (Ag+) cell, diffuses into and kills adjacent antigen-negative (Ag-) tumor cells.[1][2][3] Calicheamicins, a class of potent enediyne antitumor antibiotics that cause double-strand DNA breaks, are utilized as payloads in several ADCs.[4] The ability of a calicheamicin (B1180863) ADC to induce a bystander effect is critically dependent on the specific this compound derivative and the linker chemistry employed. This document provides detailed application notes and protocols to investigate the bystander effect of this compound ADCs.
A noteworthy distinction exists within the this compound family regarding the bystander effect. N-acetyl-gamma-calicheamicin, the payload in FDA-approved ADCs such as Gemtuzumab ozogamicin (B1678132) and Inotuzumab ozogamicin, is generally considered to have a limited to negligible bystander effect.[5][6] This is attributed to the short-lived nature of its activated biradical species.[6] In contrast, other derivatives, such as this compound D, have demonstrated a potent bystander effect in preclinical models.[7] This highlights the importance of empirical evaluation of the bystander killing potential for each unique this compound ADC.
Mechanism of Action: this compound-Induced Cell Death
This compound ADCs deliver their potent payload to tumor cells expressing the target antigen. Following binding to the target antigen, the ADC is internalized, typically via endocytosis.[4] Inside the cell, the linker is cleaved, releasing the this compound payload. The payload then translocates to the nucleus, where it binds to the minor groove of DNA and undergoes a reductive activation. This activation generates a diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-stranded DNA breaks.[4] These DNA double-strand breaks trigger a cell death cascade that is notably p53-independent.[8] The signaling pathway involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[8] Caspase-2 has also been implicated in this signaling cascade.[9]
This compound-induced apoptotic signaling pathway.
Data Presentation: Bystander Effect of this compound ADC Derivatives
The bystander effect of a this compound ADC is highly dependent on the physicochemical properties of the released payload, including its ability to diffuse across cell membranes. The following tables summarize the known bystander potential of different this compound derivatives and provide a template for presenting quantitative data from bystander effect assays.
Table 1: Qualitative and Semi-Quantitative Bystander Effect of this compound Derivatives
| This compound Derivative | Bystander Effect Potential | Evidence | Citation(s) |
| N-acetyl-gamma-calicheamicin | Very Low / None | In co-culture assays, ADCs with this payload did not show significant killing of antigen-negative cells. This is attributed to the short-lived nature of the activated biradical. | [5][6] |
| This compound D | High | In 3D tumor spheroid models, ADCs with this payload demonstrated a strong pharmacodynamic response in both directly targeted and bystander cells, with payload penetration deep into the spheroid. | [7] |
| This compound G | Modest | In 3D tumor spheroid models, ADCs with this payload showed a strong pharmacodynamic response that was largely confined to the directly targeted cells with some limited bystander activity. | [7] |
Table 2: Hypothetical Quantitative Data from a Co-culture Bystander Effect Assay
This table presents hypothetical data to illustrate how results from the protocols described below can be structured. Actual results will vary depending on the specific ADC, cell lines, and experimental conditions.
| ADC | Target Cell Line (Ag+) | Bystander Cell Line (Ag-) | ADC IC50 on Ag+ Monoculture (nM) | ADC IC50 on Ag- Monoculture (nM) | ADC IC50 on Ag- in 1:3 Co-culture (nM) | Bystander Effect Classification |
| Trastuzumab-Calicheamicin D | SK-BR-3 (HER2+++) | MDA-MB-468 (HER2-) | 0.05 | >100 | 5 | High |
| Trastuzumab-Calicheamicin G | SK-BR-3 (HER2+++) | MDA-MB-468 (HER2-) | 0.08 | >100 | 50 | Modest |
| Gemtuzumab ozogamicin | HL-60 (CD33+) | Jurkat (CD33-) | 0.1 | >100 | >100 | Very Low / None |
| Positive Control (e.g., Trastuzumab-vc-MMAE) | SK-BR-3 (HER2+++) | MDA-MB-468 (HER2-) | 0.1 | >100 | 2 | High |
| Negative Control (e.g., Trastuzumab-DM1) | SK-BR-3 (HER2+++) | MDA-MB-468 (HER2-) | 0.2 | >100 | >100 | Very Low / None |
Experimental Protocols
Two primary in vitro methods are used to assess the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.[1]
Protocol 1: Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when they are cultured in the presence of antigen-positive cells and the ADC.
Workflow for the co-culture bystander effect assay.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Lentiviral vectors for fluorescent protein expression (e.g., GFP and RFP)
-
Complete cell culture medium
-
This compound ADC and relevant control ADCs (positive and negative bystander effect controls)
-
96-well clear-bottom black plates
-
High-content imaging system or fluorescence microscope
-
Image analysis software
Methodology:
-
Cell Line Preparation:
-
Transduce the Ag- cell line with a lentiviral vector to express a fluorescent protein (e.g., GFP).
-
Optionally, transduce the Ag+ cell line with a vector for a different fluorescent protein (e.g., RFP) to distinguish both populations.
-
Select stable fluorescent cell populations using fluorescence-activated cell sorting (FACS) or antibiotic selection.
-
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells into a 96-well plate at a predetermined total cell density.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 1:9) to assess the dependency of the bystander effect on the number of target cells.
-
Include control wells with only Ag- cells (to measure direct ADC toxicity) and only Ag+ cells.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control ADCs in complete culture medium.
-
Remove the seeding medium and add the ADC-containing medium to the wells.
-
Include untreated control wells for each cell ratio.
-
-
Incubation:
-
Incubate the plate for a period determined by the ADC's mechanism of action, typically 72-120 hours.
-
-
Data Acquisition:
-
Acquire images of the fluorescently labeled cells using a high-content imager or fluorescence microscope. Capture both brightfield and fluorescent channels.
-
-
Data Analysis:
-
Use image analysis software to count the number of viable Ag- (GFP-positive) cells in each well. Viability can be assessed by morphology or by using a viability dye.
-
Normalize the number of viable Ag- cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing.
-
Plot the percentage of viable Ag- cells against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 of the bystander effect.[10]
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a secreted, stable cytotoxic payload.
Workflow for the conditioned medium transfer assay.
Materials:
-
Ag+ and Ag- cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with the this compound ADC at a concentration sufficient to induce cytotoxicity (e.g., 10x IC50).
-
Include an untreated control group of Ag+ cells.
-
After a predetermined incubation period (e.g., 48-72 hours), collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the seeding medium and replace it with the collected conditioned medium from both ADC-treated and untreated Ag+ cells.
-
Include a control where Ag- cells are treated with fresh medium containing the same concentration of the ADC to assess direct toxicity.
-
-
Incubation:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells using a suitable method such as an MTT or CellTiter-Glo® assay.
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability indicates a bystander effect mediated by a secreted payload.
-
Conclusion
The bystander effect is a crucial attribute for the efficacy of ADCs in treating heterogeneous tumors. For this compound ADCs, this effect is highly dependent on the specific payload derivative. The protocols outlined in this document provide a robust framework for quantifying the bystander killing potential of novel this compound ADCs. By employing these methods, researchers can gain valuable insights into the therapeutic potential of their ADC candidates and make informed decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Tumoricidal effect of this compound immuno-conjugates using a passive targeting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Payload | BroadPharm [broadpharm.com]
- 5. adcreview.com [adcreview.com]
- 6. Uncialamycin-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Calicheamicin Antibody-Drug Conjugates with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin (B1180863) antibody-drug conjugates (ADCs) are a class of potent anti-cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver the highly cytotoxic this compound payload directly to tumor cells. Calicheamicins are enediyne antibiotics that bind to the minor groove of DNA and induce double-strand breaks, ultimately leading to apoptosis.[1][2] This targeted delivery minimizes systemic toxicity associated with conventional chemotherapy.[1] Prominent examples of this compound-based ADCs include gemtuzumab ozogamicin (B1678132) (Mylotarg®), which targets CD33 in acute myeloid leukemia (AML), and inotuzumab ozogamicin (Besponsa®), which targets CD22 in acute lymphoblastic leukemia (ALL).[3][4]
Despite the success of this compound ADCs as monotherapies, intrinsic and acquired resistance can limit their efficacy.[5] A promising strategy to overcome resistance and enhance anti-tumor activity is to combine this compound ADCs with other cancer therapies. These combinations can exploit synergistic mechanisms, such as inhibiting alternative survival pathways, impairing DNA damage repair, or enhancing the immune response against tumor cells.
These application notes provide detailed protocols and data for investigating the synergistic potential of combining this compound ADCs with various classes of anti-cancer agents, including chemotherapy, targeted therapies like BCL-2 and PARP inhibitors, and immunotherapy.
Combination with BCL-2 Inhibitors (e.g., Venetoclax)
Rationale: The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its overexpression in cancer cells can confer resistance to chemotherapy and other apoptosis-inducing agents, including this compound ADCs.[5][6] Combining a this compound ADC with a BCL-2 inhibitor like venetoclax (B612062) is hypothesized to lower the threshold for apoptosis, thereby sensitizing cancer cells to the DNA-damaging effects of the this compound payload.[6][7]
Data Presentation
Table 1: Clinical Efficacy of Gemtuzumab Ozogamicin in Combination with Venetoclax and Azacitidine in Relapsed/Refractory AML
| Treatment Arm | Patient Population | Complete Remission (CR/CRi) Rate | 1-Year Overall Survival (OS) | Reference |
| Azacitidine + Venetoclax + Gemtuzumab Ozogamicin | Venetoclax-naïve | 50% | 31% | [8] |
| Azacitidine + Venetoclax + Gemtuzumab Ozogamicin | Prior Venetoclax exposure | 22% | 31% | [8] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of a this compound ADC and a BCL-2 Inhibitor
This protocol outlines a method to assess the synergistic cytotoxicity of a this compound ADC (e.g., gemtuzumab ozogamicin) in combination with a BCL-2 inhibitor (e.g., venetoclax) in a relevant cancer cell line (e.g., a CD33-positive AML cell line like HL-60).
Materials:
-
CD33-positive AML cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC (e.g., gemtuzumab ozogamicin)
-
BCL-2 inhibitor (e.g., venetoclax)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Culture the AML cell line to 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of the this compound ADC and venetoclax in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug. For combination treatment, prepare a fixed-ratio dilution series (e.g., based on the IC50 ratio of the individual drugs).
-
Add the single agents or combination of agents to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with synergy analysis software.[1][9][10][11] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Mandatory Visualization
Caption: this compound ADC and BCL-2 inhibitor synergy.
Combination with Chemotherapy
Rationale: Combining this compound ADCs with standard chemotherapy regimens can provide a multi-pronged attack on cancer cells. The distinct mechanisms of action can lead to synergistic or additive effects and potentially overcome resistance to single-agent therapy. For instance, inotuzumab ozogamicin has been successfully combined with low-intensity chemotherapy in ALL.[4][12]
Data Presentation
Table 2: Clinical Efficacy of Inotuzumab Ozogamicin in Combination with Chemotherapy in Relapsed/Refractory ALL
| Treatment Arm | Patient Population | Complete Remission (CR/CRi) Rate | Minimal Residual Disease (MRD) Negativity Rate | Reference |
| Inotuzumab Ozogamicin | Relapsed/Refractory ALL | 80.7% | 78.4% | [13][14][15] |
| Standard Chemotherapy | Relapsed/Refractory ALL | 29.4% - 33.3% | 28.1% | [13][14][15] |
| Mini-hyper-CVD + Inotuzumab Ozogamicin | Relapsed/Refractory ALL | 78% - 83% | 82% | [12] |
Table 3: Preclinical Efficacy of Inotuzumab Ozogamicin in ALL Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| REH ALL (subcutaneous) | Inotuzumab Ozogamicin | Dose-dependent inhibition of tumor growth, complete tumor regression | [5] |
| REH ALL (systemic) | Inotuzumab Ozogamicin | Prevention of hind limb paralysis | [5] |
Experimental Protocols
Protocol 2: In Vivo Efficacy of a this compound ADC in Combination with Chemotherapy in a Xenograft Model
This protocol describes a xenograft study to evaluate the in vivo efficacy of a this compound ADC (e.g., inotuzumab ozogamicin) combined with a chemotherapy regimen in a relevant cancer model (e.g., CD22-positive ALL).
Materials:
-
CD22-positive ALL cell line (e.g., REH)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound ADC (e.g., inotuzumab ozogamicin)
-
Chemotherapy agent(s) (e.g., vincristine, dexamethasone)
-
Vehicle control
-
Digital calipers
Procedure:
-
Xenograft Establishment:
-
Harvest and resuspend ALL cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare fresh formulations of the ADC, chemotherapy, and vehicle on each day of dosing.
-
Administer the treatments according to a predetermined schedule (e.g., ADC intravenously once, chemotherapy intraperitoneally daily for 5 days).
-
Treatment groups may include:
-
Vehicle control
-
This compound ADC alone
-
Chemotherapy alone
-
This compound ADC + Chemotherapy
-
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences between treatment groups.
-
Mandatory Visualization
Caption: In vivo xenograft study workflow.
Combination with PARP Inhibitors
Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors are targeted therapies that block a key enzyme involved in the repair of single-strand DNA breaks. By inhibiting PARP, single-strand breaks can escalate to double-strand breaks during DNA replication. Combining a PARP inhibitor with a this compound ADC, which directly induces double-strand breaks, is a rational approach to overwhelm the DNA damage repair capacity of cancer cells, leading to synthetic lethality.[16][17]
Data Presentation
Currently, specific preclinical data on the combination of this compound ADCs with PARP inhibitors is limited. The following table provides a template for how such data could be presented.
Table 4: In Vitro Cytotoxicity of a this compound ADC in Combination with a PARP Inhibitor (Template)
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at IC50 |
| Ovarian Cancer (e.g., OVCAR-3) | This compound ADC | Data to be generated | Data to be generated |
| PARP Inhibitor (e.g., Olaparib) | Data to be generated | ||
| This compound ADC + Olaparib | Data to be generated | ||
| Breast Cancer (e.g., MDA-MB-231) | This compound ADC | Data to be generated | Data to be generated |
| PARP Inhibitor (e.g., Olaparib) | Data to be generated | ||
| This compound ADC + Olaparib | Data to be generated |
Experimental Protocols
Protocol 3: Assessment of DNA Damage by Comet Assay
This protocol describes the use of a comet assay to quantify DNA double-strand breaks induced by a this compound ADC in combination with a PARP inhibitor.
Materials:
-
Cancer cell line of interest
-
This compound ADC
-
PARP inhibitor
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the this compound ADC, PARP inhibitor, or the combination for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
-
Cell Harvesting and Embedding:
-
Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low-melting-point agarose.
-
Pipette the mixture onto a coated microscope slide and allow it to solidify.
-
-
Cell Lysis:
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
-
Electrophoresis:
-
Place the slides in an electrophoresis tank filled with electrophoresis buffer.
-
Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR® Green).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of the comets.
-
Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the extent of DNA damage.
-
Compare the levels of DNA damage between the different treatment groups.
-
Mandatory Visualization
Caption: Synergy of this compound ADC and PARP inhibitor.
Combination with Immunotherapy (e.g., Checkpoint Inhibitors)
Rationale: The cell death induced by ADCs can release tumor antigens and damage-associated molecular patterns (DAMPs), a process known as immunogenic cell death (ICD). This can stimulate an anti-tumor immune response. Combining this compound ADCs with immune checkpoint inhibitors (ICIs), which block inhibitory signals on T cells, can further enhance this anti-tumor immunity, leading to a more robust and durable response.
Data Presentation
Specific preclinical data for the combination of this compound ADCs with immunotherapy is an emerging area of research. The table below serves as a template for presenting such data.
Table 5: In Vivo Efficacy of a this compound ADC in Combination with an Immune Checkpoint Inhibitor (Template)
| Syngeneic Mouse Model | Treatment | Tumor Growth Inhibition (%) | Median Overall Survival (days) |
| Colon Cancer (e.g., CT26) | Vehicle Control | 0 | Data to be generated |
| This compound ADC | Data to be generated | Data to be generated | |
| Anti-PD-1 Antibody | Data to be generated | Data to be generated | |
| This compound ADC + Anti-PD-1 | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 4: In Vivo Efficacy in a Syngeneic Mouse Model
This protocol details an in vivo study to assess the efficacy of a this compound ADC combined with an ICI in an immunocompetent mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma)
-
Immunocompetent mice (e.g., BALB/c)
-
This compound ADC (with a cross-reactive antibody or a surrogate antibody)
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Vehicle control
-
Digital calipers
-
Flow cytometer and antibodies for immune cell profiling
Procedure:
-
Tumor Implantation:
-
Inject the syngeneic tumor cells subcutaneously into the flank of the mice.
-
-
Treatment and Monitoring:
-
Once tumors are established, randomize mice into treatment groups and administer the ADC, ICI, or combination as per the study design.
-
Monitor tumor growth and survival.
-
-
Immune Cell Analysis (Optional):
-
At the end of the study, tumors and spleens can be harvested.
-
Prepare single-cell suspensions and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, Granzyme B).
-
Analyze the immune cell populations by flow cytometry to assess changes in the tumor microenvironment.
-
Mandatory Visualization
Caption: Synergy of this compound ADC and Immunotherapy.
Conclusion
The combination of this compound ADCs with other cancer therapies represents a powerful strategy to enhance anti-tumor efficacy and overcome resistance. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to evaluate these combinations. Careful consideration of the experimental design, including the choice of appropriate models, drug concentrations, and treatment schedules, is crucial for obtaining meaningful and translatable results. The visualization of the underlying biological pathways can further aid in understanding the synergistic mechanisms and guide the development of novel and more effective cancer treatments.
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. Antibody-targeted chemotherapy with immunoconjugates of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inotuzumab ozogamicin for the treatment of adult acute lymphoblastic leukemia: past progress, current research and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. bigtencrc.org [bigtencrc.org]
- 7. researchgate.net [researchgate.net]
- 8. A multi-arm phase Ib/II study designed for rapid, parallel evaluation of novel immunotherapy combinations in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. Inotuzumab: from preclinical development to success in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inotuzumab ozogamicin in B-cell precursor acute lymphoblastic leukemia: efficacy, toxicity, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Synergistic strategies: ADC-PARP inhibitor combinations in triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combined inhibition of PARP and ATR synergistically potentiates the antitumor activity of HER2-targeting antibody-drug conjugate in HER2-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Development of Novel Calicheamicin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical development of novel antibody-drug conjugates (ADCs) utilizing the potent cytotoxic agent, calicheamicin (B1180863). This document outlines the key steps and experimental protocols necessary to evaluate the efficacy and safety of new this compound-based ADCs, from initial in vitro characterization to in vivo validation.
Introduction to this compound-Based ADCs
Calicheamicins are a class of enediyne antitumor antibiotics derived from the bacterium Micromonospora echinospora.[1] Their extreme cytotoxicity makes them unsuitable for systemic administration as standalone chemotherapeutic agents. However, their potency can be harnessed for targeted cancer therapy by conjugating them to monoclonal antibodies (mAbs) that recognize tumor-associated antigens.[2] This approach forms an antibody-drug conjugate (ADC), which selectively delivers the this compound payload to cancer cells, minimizing systemic toxicity.[1]
The mechanism of action of this compound involves its binding to the minor groove of DNA, followed by a Bergman cyclization reaction that generates a highly reactive diradical species.[2][3] This diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent apoptosis.[2][3]
Clinically approved this compound-based ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have demonstrated the therapeutic potential of this payload class in treating hematological malignancies.[4][5] However, first-generation ADCs have faced challenges related to linker stability, leading to premature drug release and off-target toxicity.[4][5] Ongoing research focuses on developing novel linker technologies and site-specific conjugation methods to improve the therapeutic window of this compound ADCs.[5]
Preclinical Development Workflow
The preclinical development of a novel this compound-based ADC involves a series of in vitro and in vivo studies to assess its potency, selectivity, and safety. A typical workflow is outlined below.
Caption: General workflow for the preclinical development of a novel this compound-based ADC.
Data Presentation: In Vitro Cytotoxicity
The in vitro potency of this compound-based ADCs is a critical parameter evaluated during preclinical development. The half-maximal inhibitory concentration (IC50) is determined across a panel of cancer cell lines with varying levels of target antigen expression.
| ADC Target | Cell Line | Target Antigen Expression | This compound ADC IC50 (nM) | Reference ADC (Non-targeting) IC50 (nM) | Free this compound IC50 (nM) |
| CD22 | WSU-DLCL2 | High | 0.05 | >100 | 0.01 |
| CD22 | BJAB | Moderate | 0.12 | >200 | 0.02 |
| Ly6E | HCC-1569x2 | High | 87 | >1000 | Not Reported |
| Ly6E | NCI-H1781 | Moderate | Not Reported | Not Reported | Not Reported |
Source: Adapted from BenchChem Application Note.[3]
Experimental Protocols
In Vitro Cell-Based Cytotoxicity Assay
This protocol details a method for determining the in vitro cytotoxicity of this compound-based ADCs using a colorimetric MTT assay.
Objective: To determine the IC50 value of a this compound ADC in target-expressing cancer cell lines.
Materials:
-
Target-expressing and non-expressing cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC, non-targeting control ADC, and free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.[3] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]
-
-
ADC Preparation and Treatment:
-
Prepare a stock solution of the this compound ADC, non-targeting control ADC, and free this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells. Include untreated cells as a vehicle control.
-
Incubate the plate for 96 hours at 37°C in a 5% CO2 humidified incubator.[3] The incubation time may need to be optimized depending on the cell line and ADC.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.[3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent cell viability for each treatment condition relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
-
Caption: Workflow for the in vitro cell-based cytotoxicity assay.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of a novel this compound-based ADC in a mouse xenograft model.
Objective: To assess the anti-tumor activity of a this compound ADC in a relevant in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Tumor cells for implantation (e.g., WSU-DLCL2 for a lymphoma model or HCC-1569x2 for a breast cancer model)[5]
-
This compound ADC, control ADC (non-targeting or vehicle)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with IACUC guidelines
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Animal Grouping and Dosing:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the this compound ADC and control ADC intravenously (i.v.) via the tail vein. Dosing regimens can vary (e.g., single dose or multiple doses).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Mechanism of Action and Payload Release
The targeted delivery and intracellular release of this compound are central to the therapeutic efficacy of these ADCs.
Caption: Mechanism of action of a this compound-based ADC.
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis.[6] The ADC-antigen complex is then trafficked to the lysosome, where the acidic environment and/or lysosomal enzymes cleave the linker, releasing the this compound payload.[6][7] The payload then translocates to the nucleus, binds to the minor groove of DNA, and undergoes activation to form a diradical species that causes double-strand DNA breaks, ultimately leading to apoptosis.[1][6] The choice of linker technology is critical, with cleavable linkers (e.g., acid-labile hydrazone or enzyme-cleavable linkers) being common for this compound ADCs to ensure efficient payload release within the target cell.[4][]
References
Regulatory Considerations for the Development of Calicheamicin-Based Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics that function by binding to the minor groove of DNA and inducing double-strand breaks, ultimately leading to apoptosis.[1][2][3] Their high cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[3][4][5] This targeted delivery minimizes systemic toxicity, a significant challenge with traditional chemotherapy.[4] The development of calicheamicin-based ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), has provided valuable therapeutic options for hematologic malignancies.[6][7]
This document provides a comprehensive overview of the key regulatory considerations for the development of this compound-based ADCs. It includes detailed application notes on preclinical and clinical development, Chemistry, Manufacturing, and Controls (CMC), and regulatory submission strategies. Furthermore, it offers detailed protocols for essential in vitro and in vivo assays and provides visual representations of key pathways and workflows to guide researchers and drug developers in this complex field.
I. Preclinical Development
Preclinical evaluation of This compound (B1180863) ADCs is critical for establishing a sound scientific basis for first-in-human studies. The primary goals are to demonstrate proof-of-concept, characterize the pharmacokinetic and toxicological profiles, and identify a safe starting dose for clinical trials.
A. In Vitro Characterization
1. Cytotoxicity and Target-Dependent Killing:
The in vitro potency of a this compound ADC is a critical parameter. Cytotoxicity assays are performed on a panel of cancer cell lines with varying levels of target antigen expression to determine the half-maximal inhibitory concentration (IC50). A significant difference in IC50 values between target-positive and target-negative cell lines is essential to demonstrate target-specific killing.
Table 1: In Vitro Cytotoxicity (IC50) of this compound ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Target Antigen Expression | This compound ADC IC50 (ng/mL) | Reference ADC (Non-targeting) IC50 (ng/mL) | Free this compound IC50 (ng/mL) |
| CD22 | WSU-DLCL2 | High | 0.05 nM | >100 nM | 0.01 nM |
| CD22 | BJAB | Moderate | 0.12 nM | >200 nM | 0.02 nM |
| Ly6E | HCC-1569x2 | High | 87 nM | >1000 nM | Not Reported |
| Ly6E | NCI-H1781 | Moderate | 111 nM | >1000 nM | Not Reported |
| EFNA4 | Various | Varies | ~1 ng/mL | - | - |
| CD22 | Various ALL cell lines | Varies | 0.15 to 4.9 ng/mL | - | - |
Data compiled from multiple sources.[5][8][9]
2. Bystander Effect:
The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, can enhance the therapeutic efficacy of an ADC, particularly in heterogeneous tumors.[6] This effect is dependent on the ability of the payload to cross cell membranes.
B. In Vivo Pharmacology and Efficacy
In vivo studies in relevant animal models are essential to evaluate the anti-tumor activity of the this compound ADC. Xenograft models using human cancer cell lines or patient-derived xenografts (PDXs) in immunodeficient mice are commonly employed.
C. Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is complex, as it involves multiple components: the intact ADC, total antibody, conjugated payload, and unconjugated (free) payload. A thorough understanding of the exposure-response relationship for both efficacy and safety is crucial.[10]
Table 2: Preclinical Pharmacokinetic Parameters of this compound ADCs
| ADC | Species | Dose | Analyte | CL (mL/day/kg) | Vss (mL/kg) | t1/2 (days) |
| aLy6E-cal ADC | Mouse | 1 mg/kg | Total Antibody | 3.3 | - | ~24 |
| Inotuzumab Ozogamicin | Rat | - | Total Antibody | ~7-10 | - | - |
| Inotuzumab Ozogamicin | Monkey | - | Total Antibody | ~5-28 | - | - |
| Gemtuzumab Ozogamicin | Human | 9 mg/m² | Intact ADC | 0.265 L/h | - | 72.4 h |
Data compiled from multiple sources.[8][11][12]
D. Toxicology
Toxicology studies are conducted in relevant animal species (typically rodents and non-human primates) to identify potential target organs for toxicity, determine the maximum tolerated dose (MTD), and characterize the dose-limiting toxicities. For this compound ADCs, myelosuppression and hepatotoxicity are common findings.[13]
Table 3: Preclinical Toxicology Profile of this compound ADCs
| ADC | Species | MTD | Key Toxicities |
| Gemtuzumab Ozogamicin | NHP | Not specified | Hepatotoxicity (sinusoidal obstruction syndrome), Myelosuppression |
| Inotuzumab Ozogamicin | Rat | Not specified | Myelosuppression, Hepatotoxicity |
Information based on general knowledge of this compound ADC toxicity profiles.[13][14]
II. Clinical Development
Clinical development of this compound ADCs follows a phased approach to evaluate safety, efficacy, and the optimal dosing regimen in cancer patients.
A. Phase I: Dose Escalation and Safety
The primary objectives of Phase I trials are to determine the MTD and the recommended Phase II dose (RP2D), and to evaluate the safety and tolerability of the ADC.
B. Phase II: Efficacy in Specific Tumor Types
Phase II trials are designed to assess the anti-tumor activity of the ADC at the RP2D in patients with specific types of cancer that express the target antigen.
C. Phase III: Confirmatory Efficacy and Safety
Phase III trials are large, randomized studies that compare the efficacy and safety of the new ADC regimen to the standard of care.
D. Clinical Adverse Events
Careful monitoring and management of adverse events (AEs) are critical throughout clinical development. Common AEs associated with this compound ADCs include myelosuppression (neutropenia, thrombocytopenia), hepatotoxicity (including veno-occlusive disease/sinusoidal obstruction syndrome), infusion-related reactions, and hemorrhage.[15][16]
Table 4: Common Adverse Events (All Grades) in Clinical Trials of this compound ADCs
| Adverse Event | Gemtuzumab Ozogamicin (in combination with chemotherapy) | Inotuzumab Ozogamicin |
| Hematological | ||
| Hemorrhage | 90% | 33% |
| Neutropenia | - | 48% |
| Febrile Neutropenia | - | 27% |
| Thrombocytopenia | - | 45% |
| Hepatic | ||
| Increased AST | >15% | - |
| Increased ALT | >15% | - |
| Veno-occlusive Disease (VOD/SOS) | Occurred in 3% leading to discontinuation | 14% (during or after treatment) |
| Gastrointestinal | ||
| Nausea | >15% | - |
| Vomiting | >15% | - |
| Constipation | >15% | - |
| Mucositis | >15% | - |
| General | ||
| Infection | >15% | - |
| Fever | >15% | - |
| Headache | >15% | - |
| Rash | >15% | - |
Data compiled from prescribing information and clinical trial publications.[15][16][17]
III. Chemistry, Manufacturing, and Controls (CMC)
Robust CMC strategies are essential to ensure the quality, consistency, and stability of the this compound ADC. ADCs are complex molecules, and their manufacturing involves multiple steps, each requiring careful control.[11][18]
A. Manufacturing Process
The manufacturing process for a this compound ADC typically involves three main stages:
-
Antibody Production: The monoclonal antibody is produced through standard recombinant DNA technology in a well-characterized cell line.
-
Drug-Linker Synthesis: The this compound payload is synthesized and attached to a chemical linker.
-
Conjugation and Purification: The antibody is conjugated to the drug-linker, followed by purification steps to remove unconjugated antibody, free drug-linker, and other impurities.
B. Characterization and Quality Control
A comprehensive set of analytical methods is required to characterize the ADC and ensure lot-to-lot consistency. Key quality attributes to be monitored include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody.
-
Drug Load Distribution: The distribution of different drug-loaded species.
-
Purity and Impurities: Including aggregates, fragments, and levels of unconjugated antibody and free drug-linker.
-
Potency: Typically measured by an in vitro cell-based cytotoxicity assay.
-
Antigen Binding: Assessed by methods such as ELISA.
IV. Regulatory Submission
The regulatory submission for a this compound ADC is a complex process that requires a comprehensive data package demonstrating its quality, safety, and efficacy. In the United States, ADCs are typically regulated as biologics, and a Biologics License Application (BLA) is submitted to the Food and Drug Administration (FDA).[6] In the European Union, a Marketing Authorisation Application (MAA) is submitted to the European Medicines Agency (EMA).
The submission is structured according to the Common Technical Document (CTD) format, which is harmonized by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
V. Experimental Protocols
A. Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of a this compound ADC in target-positive and target-negative cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and non-targeting control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADC in complete culture medium. Add the diluted ADCs to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[5][19][20]
B. Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of a this compound ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag--GFP cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only Ag--GFP cells.
-
ADC Treatment: Treat the co-cultures with the this compound ADC at a concentration that is cytotoxic to the Ag+ cells.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging: Acquire fluorescent images of the wells to visualize the GFP-positive cells.
-
Data Analysis: Quantify the number of viable Ag--GFP cells in the co-culture wells compared to the control wells to determine the extent of bystander killing.[6][15][17]
C. Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of a this compound ADC in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound ADC, isotype control ADC, and vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume (mm³) = (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer the ADC and controls (e.g., intravenously) according to the planned dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Ethical Considerations: All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.[4][21][22][23]
D. Protocol 4: Bioanalytical Method for Drug-to-Antibody Ratio (DAR) Determination by LC-MS
Objective: To determine the average DAR and drug load distribution of a this compound ADC.
Materials:
-
This compound ADC sample
-
IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) or other suitable protease
-
Reduction agent (e.g., DTT)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF)
Procedure:
-
Sample Preparation:
-
Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F).
-
Fragment the ADC into subunits (e.g., light chain, Fd', and scFc) using IdeS digestion followed by reduction.
-
-
LC-MS Analysis:
-
Separate the ADC subunits using reversed-phase liquid chromatography.
-
Analyze the eluting subunits by high-resolution mass spectrometry to obtain their mass spectra.
-
-
Data Analysis:
VI. Visualizations
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. drhothas.com [drhothas.com]
- 4. Gemtuzumab ozogamicin and novel antibody-drug conjugates in clinical trials for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 6. casss.org [casss.org]
- 7. Development, production, characterisation and specifications for monoclonal antibodies and related products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy and safety of inotuzumab ozogamicin and its combination therapies in acute lymphoblastic leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Management of important adverse events associated with inotuzumab ozogamicin: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. casss.org [casss.org]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
- 25. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Calicheamicin
For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) for calicheamicin (B1180863) and follow your institution's emergency procedures. This document is intended as a guide and does not replace institutional protocols or professional judgment.
Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics.[1] Their extreme cytotoxicity, while beneficial in targeted cancer therapies, demands meticulous handling and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals, and to prevent environmental contamination. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound waste.
Immediate Safety and Hazard Identification
This compound is classified as an extremely hazardous substance. Exposure through oral, dermal, or inhalation routes can be fatal.[2][3] It is also a suspected mutagen and reproductive toxin, and can cause organ damage with single or repeated exposure.[2][4] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure. All handling of this compound, including for disposal, must be conducted within a certified chemical fume hood or biological safety cabinet.[5]
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | - Two pairs of chemotherapy-grade gloves- Impermeable disposable gown- Full-face respirator or a combination of a NIOSH-approved respirator, safety goggles, and a face shield- Head and shoe covers |
| Skin Corrosion/Irritation | - Chemical-resistant gloves (e.g., nitrile)- Lab coat or gown |
| Serious Eye Damage/Irritation | - Tightly sealed safety goggles and a face shield |
| Germ Cell Mutagenicity, Reproductive Toxicity | - Full PPE as for acute toxicity to prevent any level of exposure |
This table summarizes data from multiple sources.[2][3][4] Always consult the specific SDS for the this compound product in use.
Step-by-Step Disposal Procedure for this compound Waste
The guiding principle for this compound disposal is containment and high-temperature incineration . Due to its extreme potency and the lack of validated chemical deactivation protocols for general laboratory use, chemical neutralization should not be attempted.[6]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent cross-contamination and ensure compliant disposal.
-
Solid Waste:
-
Collect all this compound-contaminated solid waste in a designated, leak-proof, and puncture-resistant container. This includes:
-
Unused or expired pure this compound.
-
Contaminated lab supplies (e.g., pipette tips, vials, weighing papers, gloves, gowns, bench paper).
-
-
The container must be clearly labeled with "Cytotoxic Waste," "Chemotherapy Waste," and the universal biohazard symbol if applicable.
-
-
Liquid Waste:
-
Collect all this compound-containing liquid waste (e.g., solutions, solvents used for cleaning) in a designated, leak-proof, and shatter-resistant container.
-
The container should be clearly labeled as "Liquid Cytotoxic Waste" and specify "Contains this compound."
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Any sharp object that has come into contact with this compound (e.g., needles, syringes, broken glass) must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic sharps.
-
Step 2: Packaging and Labeling for Disposal
-
All waste containers must be securely sealed to prevent leakage.
-
Label each container with the contents, date of accumulation, and the name of the generating laboratory or researcher.
-
Follow your institution's specific guidelines for labeling hazardous waste.
Step 3: Storage Pending Disposal
-
Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
The storage area should be clearly marked with cytotoxic hazard warnings.
-
Do not store large quantities of waste for extended periods. Adhere to your institution's waste accumulation time limits.
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
This waste must be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility.
-
The standard and required method for the final disposal of this compound and other cytotoxic waste is high-temperature incineration .[6]
Chemical Deactivation: A Word of Caution
While chemical inactivation is a valid strategy for some cytotoxic agents, there are no widely published and validated protocols for the complete deactivation of this compound in a standard laboratory setting.[6] The Safety Data Sheet for N-Acetyl-Calicheamicin lists strong oxidizing and reducing agents as incompatible, suggesting a chemical reaction would occur, but does not provide a safe and effective protocol for disposal.[3]
Attempting to neutralize this compound with chemical agents without a validated procedure is hazardous and not recommended. Such attempts could lead to:
-
Incomplete deactivation, resulting in residual toxicity.
-
The generation of other hazardous byproducts.
-
Vigorous, uncontrolled reactions.
Therefore, the recommended and safest approach is to rely on the established procedures of containment and professional incineration.
Emergency Spill Procedures
In the event of a this compound spill, immediate and proper response is crucial.
-
Alert Personnel: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain the Spill: If it is safe to do so, prevent the spread of the spill. For liquid spills, use an absorbent material from a cytotoxic spill kit. For solid spills, cover with damp absorbent pads to avoid generating dust.
-
Don Appropriate PPE: Before cleaning, don the full PPE as outlined in the table above.
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the cytotoxic waste container.
-
Decontaminate the spill area using a detergent solution, followed by a surface disinfectant if appropriate. Work from the outer edge of the spill inward.
-
Rinse the area thoroughly with water.
-
-
Dispose of all Materials: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, and complete any required incident reports.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these stringent procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible stewardship of hazardous materials. Always prioritize safety and consult your institution's specific protocols.
References
- 1. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Calicheamicin
For researchers, scientists, and drug development professionals, the potent antitumor antibiotic Calicheamicin presents both significant opportunities and considerable handling risks.[1] Its extreme cytotoxicity necessitates stringent safety protocols to ensure personal and environmental protection.[] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as an extremely hazardous substance. Understanding its specific dangers is the first step toward safe handling.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1, 2 | H300: Fatal if swallowed[3] |
| Acute Toxicity, Dermal | Category 1, 2 | H310: Fatal in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 1, 2 | H330: Fatal if inhaled[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |
| Germ Cell Mutagenicity | Category 1A, 1B | H340: May cause genetic defects[3][5] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[4] |
| Reproductive Toxicity | Category 1A, 1B | H360: May damage fertility or the unborn child[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[3][5] |
This data is compiled from multiple Safety Data Sheets (SDS).[3][4][5]
Operational Plan: A Step-by-Step Protocol for Handling this compound
A systematic workflow is critical to minimize the risk of exposure. All handling of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[][6]
Preparation and Pre-Handling Checklist
-
Designated Area: Cordon off and clearly label the designated handling area.
-
Equipment Assembly: Gather all necessary equipment and supplies before introducing this compound to the area. This includes vials, syringes, diluents, and waste containers.
-
Spill Kit: Ensure a fully stocked chemotherapy spill kit is readily accessible.
-
PPE Donning: Follow the correct sequence for donning Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 compliant).[7] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[8] | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[6] | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 or higher-level respirator.[6][8] | Prevents inhalation of aerosolized particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[6][7] | Prevents the spread of contamination outside the designated handling area. |
Handling and Manipulation
-
Aseptic Technique: Use strict aseptic technique throughout the handling process.
-
Aerosol Containment: Perform all manipulations that may generate aerosols, such as vial reconstitution and dilutions, within the BSC or CACI.
-
Safe Sharps: Use Luer-Lok syringes and needles to prevent accidental disconnection. Avoid recapping needles.[6]
Post-Handling and Decontamination
-
Surface Decontamination: Decontaminate all surfaces and equipment within the BSC with an appropriate deactivating agent, followed by a cleaning agent (e.g., 70% isopropyl alcohol).
-
PPE Doffing: Remove PPE in a manner that prevents self-contamination. The general sequence is: outer gloves, gown, shoe covers, face shield/goggles, respirator, and finally, inner gloves.[6]
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[6][9]
| Waste Type | Disposal Container |
| Sharps | Designated, puncture-proof sharps container for cytotoxic waste.[6] |
| Contaminated PPE & Materials | Clearly labeled, leak-proof cytotoxic waste container (often yellow).[9] |
| Unused or Expired this compound | Dispose of as hazardous chemical waste, clearly marked for incineration.[9] |
Emergency Response Protocols
Immediate and correct response to an exposure or spill is crucial.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Spill Management
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Secure the area and prevent entry.
-
PPE: Don appropriate PPE from the spill kit, including a higher level of respiratory protection if significant aerosols are generated.
-
Contain: For liquid spills, cover with absorbent pads from the spill kit. For solid spills, gently cover with wetted absorbent pads to avoid raising dust.
-
Clean: Clean the spill area from the outer edge towards the center. Decontaminate the area three times using a detergent solution followed by clean water.[9]
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
Workflow Visualizations
To further clarify the procedural steps, the following diagrams illustrate the operational workflow and emergency response logic.
Caption: A stepwise workflow for the safe handling of this compound.
Caption: Logical flow for responding to this compound spills or exposures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. ohsinsider.com [ohsinsider.com]
- 9. safety.caltech.edu [safety.caltech.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
